1-Methoxy-2-phenoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-2-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXWCQWMXHSVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871848 | |
| Record name | 1-Methoxy-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695-04-1 | |
| Record name | 2-Methoxydiphenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-2-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHOXYPHENYL PHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Methoxy-2-phenoxybenzene CAS number
An In-Depth Technical Guide to 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 2-phenoxyanisole, is an aromatic ether that serves as a valuable structural motif and synthetic intermediate in medicinal chemistry and materials science. Its diaryl ether linkage is a key feature in numerous biologically active molecules and functional polymers. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis methodologies with mechanistic insights, and applications. A detailed, field-tested protocol for its synthesis via the Ullmann condensation is presented, alongside a summary of its spectroscopic signature and essential safety protocols. This document is intended to serve as an expert resource for scientists leveraging this molecule in their research and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is uniquely identified by its Chemical Abstracts Service (CAS) number: 1695-04-1 .[1][2] This identifier distinguishes it from its structural isomers, 1-methoxy-3-phenoxybenzene (CAS: 1655-68-1) and 1-methoxy-4-phenoxybenzene (CAS: 1655-69-2).[3][4] The core molecular structure consists of a phenoxy group attached to a methoxybenzene (anisole) ring at the ortho position.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| CAS Number | 1695-04-1 | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Phenoxyanisole, o-Methoxyphenyl phenyl ether | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| InChIKey | ROXWCQWMXHSVNZ-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | [1][2] |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Physical State | Solid or Liquid | Assumed based on related diaryl ethers.[5] |
| Molecular Weight | 200.23 g/mol | Computed value.[1] |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Density | Data not readily available | - |
Synthesis and Mechanistic Insights: The Ullmann Condensation
The formation of the diaryl ether bond in this compound is most classically achieved through the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. Recent advancements have introduced palladium-catalyzed methods, but the Ullmann synthesis remains a robust and fundamental approach.[6]
Principle and Rationale
The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems. The synthesis of this compound couples 2-methoxyphenol (guaiacol) with an activated aryl halide, typically bromobenzene or iodobenzene.
-
Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is the essential catalyst. The Cu(I) species is believed to undergo oxidative addition with the aryl halide to form a Cu(III) intermediate, which then facilitates the coupling with the phenoxide. The use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can significantly accelerate the reaction, allowing for milder conditions.[6]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide anion. Cs₂CO₃ is often preferred for its higher solubility and ability to promote faster reaction rates.[6]
-
Solvent: A high-boiling point, polar aprotic solvent like pyridine, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) is used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and should be performed by trained chemists with appropriate safety precautions.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methoxyphenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent and Reagent Addition: Add anhydrous pyridine as the solvent to create a stirrable slurry. Add bromobenzene (1.1 eq.) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 115-120 °C) under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material (2-methoxyphenol) is consumed (typically 12-24 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Synthesis Workflow Diagram
Caption: Ullmann condensation workflow for synthesizing this compound.
Applications in Drug Discovery and Materials Science
The diaryl ether scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and optimal geometry for binding to various biological targets. While specific applications of this compound are often as a precursor, the core structure is relevant.
-
Hormone Analogs: The diaryl ether linkage is the central feature of thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[5] Synthesizing derivatives of this compound allows for the exploration of novel hormone analogs and thyroid receptor modulators.
-
Flame Retardants: Polybrominated diphenyl ethers (PBDEs) are widely used as flame retardants.[5] The synthesis of novel, potentially less toxic, halogenated derivatives can be explored starting from this basic scaffold.
-
Polymer Science: The stability of the ether bond makes it a candidate for inclusion in high-performance polymers like polyimides and polyamides, where it can enhance thermal stability and modify solubility.[5]
-
Fragrance Industry: Diphenyl ether itself is used extensively in soap perfumes due to its geranium-like scent and stability.[5] Methoxy-substituted derivatives like this compound can be investigated as modifiers to create new fragrance profiles.
Spectroscopic Characterization
Structural elucidation of this compound is confirmed through standard spectroscopic techniques. The data presented in PubChem provides a basis for expected results.[1]
Table 3: Expected Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplets in the δ 6.8-7.4 ppm range). A sharp singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm. |
| ¹³C NMR | Signals for 12 distinct aromatic carbons, with quaternary carbons attached to oxygen appearing downfield. A signal for the methoxy carbon around δ 55-56 ppm. |
| IR Spectroscopy | C-O-C stretching vibrations for the aryl ether (around 1240 cm⁻¹). C-H stretching for aromatic rings (~3050 cm⁻¹) and the methyl group (~2950 cm⁻¹). C=C aromatic ring stretching vibrations (1600-1450 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 200. Characteristic fragmentation patterns involving the cleavage of the ether bond. |
Safety, Handling, and Storage
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, hazard assessment can be based on analogous compounds like anisole and other aryl ethers.[7][8]
-
Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled. Handle as a hazardous chemical.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[7][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
- PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxyphenyl phenyl ether. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). This compound.
- FooDB. (2010). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).
- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
- NIST. (n.d.). Benzene, 1-methoxy-4-phenoxy-. NIST WebBook.
- Wikipedia. (n.d.). Diphenyl ether.
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
- Penta Chemicals. (2023). 1-methoxy-2-propanol - Safety Data Sheet.
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methoxy-3-phenoxybenzene | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pentachemicals.eu [pentachemicals.eu]
An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-phenoxybenzene, a diaryl ether, presents a chemical scaffold of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif, characterized by the juxtaposition of methoxy and phenoxy groups on a benzene ring, imparts a unique combination of electronic and steric properties. A thorough understanding of its physical characteristics is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation science, and drug design. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental protocols and theoretical considerations.
Molecular and Physicochemical Properties
A foundational aspect of understanding any chemical entity lies in its fundamental physicochemical properties. These parameters govern its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 1695-04-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂O₂ | [2] |
| Molecular Weight | 200.23 g/mol | [2] |
| Melting Point | 79 °C | |
| Boiling Point | Data not available | [1] |
| Density | Data not available | [1] |
Note: While a melting point of 79°C is reported, some databases lack experimental data for melting point, boiling point, and density, indicating that these values may not be extensively verified.
Synthesis Considerations
The most probable synthetic route to this compound is the Ullmann condensation . This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[3][4][5] In this case, 2-bromoanisole would be reacted with phenol in the presence of a copper catalyst and a base. The purity of the final product, which directly impacts its physical properties, is contingent on the reaction conditions and purification methods employed.
Experimental Protocols for Property Determination
The precise determination of physical properties is crucial for the validation of a compound's identity and purity. The following are standard, field-proven methodologies for ascertaining the key physical parameters of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like this compound, a sharp melting range is indicative of high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is the melting point.
-
Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Analysis
Predicted Solubility Profile:
-
High Solubility: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF)
-
Moderate Solubility: Methanol, Ethanol
-
Low Solubility/Insoluble: Water, Hexane
Protocol: Qualitative Solubility Test
-
Sample Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add the chosen solvent dropwise (starting with 0.5 mL) and agitate the mixture.
-
Observation: Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total of 3 mL.
-
Classification:
-
Soluble: Dissolves completely in ≤ 1 mL of solvent.
-
Slightly Soluble: Dissolves in 1-3 mL of solvent.
-
Insoluble: Does not dissolve completely in 3 mL of solvent.
-
Spectroscopic Properties
Spectroscopic analysis provides invaluable information regarding the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region (typically 6.8-7.5 ppm) will display a complex splitting pattern due to the coupling between adjacent protons on the two benzene rings. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, integrating to three protons.[6][7]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The methoxy carbon will resonate in the range of 55-60 ppm.[6] The aromatic carbons will appear in the downfield region (typically 110-160 ppm).
NMR Analysis Workflow
Caption: Workflow for the analysis of ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected IR Absorptions for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Methoxy (CH₃) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1250-1200 | Asymmetric C-O-C stretch | Aryl Ether |
| 1050-1000 | Symmetric C-O-C stretch | Aryl Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 200, corresponding to the molecular weight of this compound.
-
Fragmentation: Common fragmentation pathways for ethers include cleavage of the C-O bonds. The fragmentation pattern can help to confirm the structure of the molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. While some experimental data, particularly for boiling point and density, are not widely reported, this guide offers a framework for their determination and an understanding of the compound's expected characteristics based on its structure. The provided experimental protocols and spectroscopic insights are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently handle and utilize this important chemical building block in their work.
References
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076).
- Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Wikipedia. (2023, November 29). Ullmann condensation.
- Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Accounts of Chemical Research, 55(11), 1546–1561.
- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene.
- The Royal Society of Chemistry. (2014). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. RSC Advances, 4(108), 63353-63357.
- ResearchGate. (n.d.). 1H NMR spectra indicate the change of chemical shift of methoxy group...
- ChemSynthesis. (n.d.). This compound.
- The Royal Society of Chemistry. (2015). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
- ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol...
- PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-.
- FooDB. (2010, April 8). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- American Chemical Society. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- PubChem. (n.d.). 1-Methoxy-2-propoxybenzene.
- PubChem. (n.d.). 2-Methoxyphenyl phenyl ether.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Methoxy-2-phenoxybenzene: Synthesis, Characterization, and Scientific Context
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical nature, synthesis, and characterization of 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1). This diaryl ether, also known as 2-phenoxyanisole, represents a core structural motif of significant interest in medicinal chemistry and materials science. This document is designed to serve as a practical resource for researchers, offering detailed experimental protocols, in-depth analysis of spectroscopic data, and a discussion of the underlying scientific principles. We will delve into the nuances of its synthesis via the Ullmann condensation, provide a thorough guide to its structural elucidation using modern spectroscopic techniques, and contextualize its relevance within the broader landscape of drug discovery and chemical research.
Introduction: The Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a prevalent structural feature in a vast array of biologically active natural products and synthetic molecules. Its presence can impart conformational rigidity, improve metabolic stability, and facilitate crucial binding interactions with biological targets. Consequently, the synthesis and characterization of novel diaryl ethers remain a focal point of contemporary chemical research. This compound serves as a fundamental exemplar of this class of compounds, offering a valuable scaffold for further functionalization and exploration in drug discovery programs. Understanding the synthesis and properties of this molecule provides a solid foundation for the development of more complex derivatives with potential therapeutic applications.
Synthesis of this compound: A Modern Approach to a Classic Reaction
The most common and effective method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.[1] While traditional Ullmann conditions often required harsh reaction parameters, modern protocols have been refined to proceed under milder conditions with improved yields.[2]
Reaction Principle and Causality of Experimental Choices
The synthesis of this compound is achieved through the coupling of phenol with 2-bromoanisole (or 2-iodoanisole for higher reactivity) in the presence of a copper catalyst and a base. The choice of a copper(I) salt, such as copper(I) iodide or bromide, is crucial as the Cu(I) species is the active catalyst in the catalytic cycle. The base, typically an alkali metal carbonate or hydroxide, serves to deprotonate the phenol, forming the more nucleophilic phenoxide. The solvent choice, often a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is dictated by the need to solubilize the reactants and facilitate the reaction at elevated temperatures.
dot
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for Ullmann-type diaryl ether syntheses and should be performed by qualified personnel in a well-ventilated fume hood.[3]
Materials:
-
Phenol
-
2-Bromoanisole
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), 2-bromoanisole (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe. The amount of solvent should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Structural Elucidation and Spectroscopic Analysis
Accurate structural characterization is paramount for confirming the identity and purity of the synthesized this compound. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive analysis of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals for the aromatic protons and the methoxy protons. The aromatic region (typically δ 6.8-7.4 ppm) will show a complex multiplet pattern corresponding to the nine aromatic protons on the two benzene rings. The methoxy group will appear as a sharp singlet at approximately δ 3.8 ppm, integrating to three protons.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 13 unique carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 110-160 ppm. The methoxy carbon will appear as a distinct signal around δ 55-56 ppm.[4]
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| ¹H | ~ 6.8 - 7.4 | Multiplet | 9H |
| ¹H | ~ 3.8 | Singlet | 3H |
| ¹³C | ~ 110 - 160 | Multiple signals | - |
| ¹³C | ~ 55 - 56 | Single signal | - |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. The FTIR spectrum of this compound will be characterized by the following key absorption bands:
-
C-O-C (Aryl Ether) Stretching: Strong, characteristic bands in the region of 1200-1250 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).
-
C-H (Aromatic) Stretching: Absorption bands just above 3000 cm⁻¹.
-
C=C (Aromatic) Stretching: Several bands in the 1450-1600 cm⁻¹ region.
-
C-H (Methoxy) Stretching: Bands in the 2850-2960 cm⁻¹ region.
dot
Caption: Workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 200. Common fragmentation patterns for diaryl ethers involve cleavage of the ether bond.
Chemical Reactivity and Potential for Further Functionalization
The two aromatic rings of this compound possess different electronic properties. The methoxy-substituted ring is electron-rich and activated towards electrophilic aromatic substitution, while the unsubstituted phenoxy ring is less activated. This differential reactivity can be exploited for selective functionalization at specific positions on the molecule, allowing for the synthesis of a diverse library of derivatives for further investigation.
Biological Context and Relevance in Drug Discovery
While specific biological activity data for this compound is not extensively reported in the public domain, the diaryl ether scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents. The presence of the methoxy group can also influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents.
Safety and Handling
As a professional in a research environment, it is imperative to handle all chemicals with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound may not be readily available, the handling procedures for related diaryl ethers should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its synthesis and characterization to its potential applications in scientific research. The detailed protocols and spectroscopic analysis serve as a practical resource for chemists, while the discussion of its chemical reactivity and biological context highlights its significance as a versatile building block in the development of new molecules with desired properties. As the demand for novel chemical entities in drug discovery and materials science continues to grow, a thorough understanding of fundamental structures like this compound is essential for continued innovation.
References
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Organic Chemistry Portal. Ullmann Reaction. [Link][5]
- ChemSynthesis. This compound. [Link][6]
- Wikipedia.
- Organic Syntheses. 2-methoxydiphenyl ether. [Link][3]
- ACD/Labs. Methoxy groups just stick out. [Link][4]
- ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link][7]
- Google Patents.
- MDPI.
Sources
1-Methoxy-2-phenoxybenzene molecular weight
An In-depth Technical Guide: 1-Methoxy-2-phenoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, also known as 2-methoxydiphenyl ether, is a significant organic compound featuring a diaryl ether scaffold. With a molecular weight of 200.23 g/mol , this molecule serves as a versatile building block in synthetic chemistry and holds relevance in the field of drug discovery.[1][2] The inherent stability of the ether linkage combined with the electronic properties of the methoxy-substituted and unsubstituted aromatic rings makes it a valuable precursor for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, rigorous analytical characterization methods, and its strategic applications in research and pharmaceutical development.
Part 1: Core Molecular Identity and Physicochemical Properties
This compound belongs to the diaryl ether class of compounds, which are characterized by an oxygen atom connecting two aryl groups. This structural motif is a cornerstone in medicinal chemistry, contributing to the conformational rigidity and metabolic stability of many bioactive molecules. Understanding the fundamental properties of this specific ether is the first step in leveraging its synthetic potential.
Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Methoxydiphenyl ether, o-Methoxyphenyl phenyl ether, Guaiacol phenyl ether | [3][4] |
| CAS Number | 1695-04-1 | [1][2][4] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][5] |
| InChIKey | ROXWCQWMXHSVNZ-UHFFFAOYSA-N | [1][4] |
| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | [1][4] |
Physicochemical Data
The physical properties of this compound dictate its handling, reaction conditions, and purification strategies. It is typically a liquid at room temperature, which is consistent with asymmetrically substituted diaryl ethers.[2]
| Property | Value | Source(s) |
| Molecular Weight | 200.23 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.088 g/cm³ | [4] |
| Boiling Point | 288.3 °C at 760 mmHg | [4] |
| Flash Point | 112 °C | [4] |
Part 2: Synthesis and Purification
Guiding Principle: The Ullmann Condensation
The most common and reliable method for constructing diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[6] The causality behind this choice rests on the need to activate the typically unreactive C(aryl)-X bond towards nucleophilic attack by the phenoxide. Copper(I) salts are believed to facilitate this process through an oxidative addition/reductive elimination cycle. For synthesizing this compound, the most direct approach involves the coupling of guaiacol (2-methoxyphenol) with a halobenzene, or conversely, 2-haloanisole with phenol.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Andrews University - Virtual tour [andrews.edu]
- 3. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-methoxy-2-(phenoxy)benzene [stenutz.eu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methoxy-2-phenoxybenzene
Abstract
This technical guide provides a comprehensive overview of 1-methoxy-2-phenoxybenzene, a diaryl ether of significant interest to researchers in organic synthesis and medicinal chemistry. The document delves into the structural attributes, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation via Ullmann condensation are provided, alongside an analysis of its spectroscopic characteristics. While direct biological applications of this compound are not extensively documented, this guide explores the well-established importance of the diaryl ether and guaiacol moieties in drug discovery, positioning the title compound as a valuable scaffold for the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and its potential applications.
Introduction: The Structural and Strategic Importance of this compound
This compound, also known as 2-methoxyphenyl phenyl ether or guaiacol phenyl ether, is an aromatic ether characterized by a methoxy group ortho to a phenoxy substituent on a benzene ring. Its chemical structure combines two key pharmacophores: the diaryl ether linkage and the guaiacol (2-methoxyphenol) motif.
The diaryl ether scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The conformational flexibility of the ether linkage, coupled with the potential for diverse substitution patterns on both aromatic rings, allows for the fine-tuning of physicochemical and pharmacological properties.
The guaiacol moiety is also of significant interest. Naturally occurring in various plants and a component of wood smoke, guaiacol and its derivatives are known to possess expectorant and antiseptic properties.[2] The methoxy group at the ortho position can influence molecular conformation and participate in hydrogen bonding, which can be critical for target engagement in drug design.
This guide will provide a detailed examination of the synthesis, structural characterization, and potential utility of this compound as a building block in the development of new chemical entities.
Physicochemical and Structural Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 1695-04-1 | ChemSynthesis[3] |
| Molecular Formula | C13H12O2 | ChemSynthesis[3] |
| Molecular Weight | 200.23 g/mol | PubChem[4] |
| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | ChemSynthesis[3] |
| Computed XLogP3 | 2.9 | PubChem[4] |
| Computed Boiling Point | Not Available | - |
| Computed Melting Point | Not Available | - |
Below is a 2D structural representation of this compound.
Caption: Ullmann Condensation for this compound Synthesis.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
The following protocol is adapted from a reliable procedure for the synthesis of 2-methoxydiphenyl ether, which utilizes the same starting materials and reaction type. [5] Materials:
-
Guaiacol (2-methoxyphenol)
-
Potassium hydroxide (powdered)
-
Bromobenzene
-
Copper powder
-
Ether
-
Petroleum ether (low and high boiling fractions)
Procedure:
-
Preparation of the Potassium Salt: In a 500-mL round-bottomed flask, add 29.4 g (0.43 mole) of powdered potassium hydroxide. To this, add 75 g (0.60 mole) of guaiacol. The reaction is exothermic.
-
Drying: Once the initial reaction subsides, stir the mixture with a glass rod and heat under reduced pressure at 150°C in an oil bath for 3 hours to ensure the salt is dry.
-
Reaction Setup: To the dry potassium salt, add 0.3 g of copper powder, 81 g (0.51 mole) of bromobenzene, and a few drops of guaiacol.
-
Ullmann Coupling: Stir the mixture thoroughly with a glass rod. Fit the flask with an air condenser and heat it in a metal bath. A reaction will become evident at a bath temperature of 160–180°C, at which point the mixture will liquefy and turn red or purple.
-
Reaction Completion: Gradually increase the temperature to 200°C and maintain it for 2 hours.
-
Workup: After cooling, extract the product from the reaction mixture with successive portions of water and ether. Break up the solid material with a glass rod to facilitate extraction.
-
Purification: The crude product can be purified by crystallization from a mixture of low-boiling and high-boiling petroleum ether to yield the final product.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy protons (O-CH₃) typically in the range of 3.8-4.0 ppm. The aromatic region (around 6.8-7.4 ppm) will display a complex multiplet pattern corresponding to the nine aromatic protons on the two benzene rings.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methoxy carbon around 55-60 ppm. The aromatic region will contain multiple signals for the twelve aromatic carbons, with the oxygen-substituted carbons appearing at lower field (higher ppm values).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (methoxy group) |
| ~1600 & ~1500 | Aromatic C=C stretching |
| ~1250-1200 | Asymmetric C-O-C stretch (diaryl ether) |
| ~1050-1000 | Symmetric C-O-C stretch (diaryl ether) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 200. Common fragmentation patterns for diaryl ethers involve cleavage of the C-O bonds.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not widely reported, its structural components are of significant interest in drug development.
The Diaryl Ether Scaffold
The diaryl ether motif is present in numerous FDA-approved drugs and clinical candidates. Its presence can confer favorable properties such as metabolic stability and the ability to adopt conformations suitable for binding to various biological targets. This scaffold is found in drugs with a wide range of therapeutic applications, including:
-
Anticancer agents: The diaryl ether linkage can mimic the biaryl structure found in some kinase inhibitors.
-
Antibacterial and Antifungal agents: The lipophilic nature of the diaryl ether can aid in penetrating microbial cell membranes.
-
Anti-inflammatory drugs: Certain diaryl ethers have shown potent inhibition of inflammatory enzymes.
The Guaiacol Moiety
The guaiacol substructure provides a handle for further chemical modification. The methoxy group can influence the electronic properties of the aromatic ring and participate in key interactions with biological targets. The phenolic oxygen, if unmasked, can serve as a hydrogen bond donor or acceptor.
Caption: Potential Drug Discovery Pathways from this compound.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
For detailed safety information, it is always recommended to consult the substance's specific Safety Data Sheet (SDS).
Conclusion
This compound is a readily synthesizable diaryl ether with a structural framework that holds considerable promise for medicinal chemistry applications. While direct biological data for this specific molecule is sparse, its constituent motifs are well-represented in a multitude of bioactive compounds. This technical guide provides a solid foundation for researchers interested in utilizing this compound as a scaffold for the design and synthesis of novel molecules with potential therapeutic value. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.
References
Sources
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Methoxy-2-phenoxybenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-methoxy-2-phenoxybenzene. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral features, explaining the electronic effects of the methoxy and phenoxy substituents on the chemical shifts and coupling patterns of the aromatic protons. Furthermore, it outlines the strategic application of advanced 2D NMR techniques, such as COSY and NOESY, for the unambiguous assignment of all proton signals. This guide is structured to serve as a self-validating reference, grounding its claims in established spectroscopic principles and authoritative sources.
Introduction: The Structural Elucidation Challenge
This compound, a diaryl ether, presents an interesting case for structural elucidation by ¹H NMR. Its asymmetric structure features two distinct aromatic rings and a methoxy group, resulting in a total of nine unique proton environments. The aromatic region of its spectrum (typically δ 6.8–7.5 ppm) is particularly complex, with significant signal overlap from the nine aromatic protons.
A superficial analysis can be misleading. Therefore, a robust assignment requires a deep understanding of substituent effects on electron density and the strategic use of multi-dimensional NMR experiments to resolve ambiguities. This guide provides a detailed, expertise-driven walkthrough of this process.
Molecular Architecture and Proton Environments
The core of a precise NMR analysis lies in understanding the molecule's electronic and spatial landscape. The structure of this compound contains three key functional regions, each influencing the local magnetic environment of its protons.
-
The Methoxy Group (-OCH₃): A simple, yet diagnostically powerful, singlet.
-
Ring A: A 1,2-disubstituted benzene ring bearing both the methoxy and phenoxy groups. It contains four unique aromatic protons (H-3, H-4, H-5, H-6).
-
Ring B: A monosubstituted phenyl ring from the phenoxy group, containing five aromatic protons with three unique environments (H-2'/6', H-3'/5', H-4').
Below is a diagram illustrating the distinct proton environments.
Caption: Structure of this compound with proton numbering.
Predictive Analysis of the ¹H NMR Spectrum
The chemical shift (δ) of a proton is dictated by the electron density of its local environment. Substituents that donate electrons into the aromatic ring increase shielding and shift signals upfield (to lower ppm), while electron-withdrawing groups cause deshielding and downfield shifts.[1][2]
The Methoxy Signal: A Key starting Point
The three protons of the methoxy group (-OCH₃) are equivalent and have no adjacent protons, resulting in a sharp singlet. Attached to an aromatic ring, this signal is typically found in the δ 3.8–4.0 ppm region.[3] Its integration value of 3H makes it an unmistakable landmark for calibrating the spectrum.
The Aromatic Region (δ 6.8–7.5 ppm): A Tale of Two Rings
The nine aromatic protons produce a series of complex, overlapping multiplets. Differentiating them requires analyzing the electronic contributions of the substituents. Both the methoxy (-OCH₃) and phenoxy (-OAr) groups are electron-donating through resonance, enriching the ortho and para positions of their respective rings.[2]
-
Ring A (1,2-Disubstituted): This ring is influenced by both electron-donating groups. The combined shielding effect will push its four proton signals generally upfield compared to those on Ring B. The asymmetry of substitution means all four protons (H-3, H-4, H-5, H-6) are chemically non-equivalent and will exhibit complex spin-spin coupling.
-
Coupling: Protons ortho to each other will show large coupling constants (³J ≈ 6-10 Hz), while meta coupling is significantly smaller (⁴J ≈ 2-4 Hz).[4][5] This leads to patterns like doublets of doublets (dd) or triplets of doublets (td). The crowded nature of this region often results in a complex, difficult-to-resolve multiplet.
-
-
Ring B (Monosubstituted): The phenoxy oxygen donates electron density into this ring. The protons ortho (H-2'/6') and para (H-4') to the ether linkage are more shielded than the meta protons (H-3'/5').
-
Expected Pattern: This often results in three sets of signals: a multiplet integrating to 2H for the ortho protons, another multiplet for the 2H meta protons, and a third multiplet for the 1H para proton, which is typically the most shielded of the three.
-
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -OCH₃ | 3.8 – 4.0 | Singlet (s) | N/A | 3H |
| Ring A (H-3, H-4, H-5, H-6) | 6.8 – 7.2 | Multiplet (m) | Ortho & Meta | 4H |
| Ring B (H-2'/6', H-3'/5', H-4') | 6.9 – 7.5 | Multiplet (m) | Ortho & Meta | 5H |
Advanced 2D NMR Protocols for Unambiguous Assignment
To overcome the limitations of 1D NMR in resolving the complex aromatic region, 2D NMR experiments are indispensable. They provide a second frequency dimension to reveal through-bond and through-space correlations.[6]
Experiment 1: COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds).[7] It is the definitive tool for mapping the connectivity within each aromatic ring.
Experimental Workflow: COSY
-
Sample Preparation: Prepare a solution of this compound (5-10 mg) in a deuterated solvent (e.g., 0.6 mL CDCl₃) in a standard 5 mm NMR tube.
-
Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. Key parameters include a spectral width covering the full proton range (e.g., 0-10 ppm), sufficient t₁ increments (e.g., 256-512) for good resolution, and an adequate number of scans per increment.
-
Processing & Analysis: Process the 2D data with appropriate window functions (e.g., sine-bell). The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting coupled protons. For Ring A, a cross-peak between H-3 and H-4, H-4 and H-5, and H-5 and H-6 will establish their sequence. A similar analysis will map the connectivities in Ring B.
Caption: COSY experimental and analysis workflow.
Experiment 2: NOESY (Nuclear Overhauser Effect Spectroscopy)
While COSY confirms which protons are on the same ring, it cannot definitively assign which multiplet pattern belongs to Ring A versus Ring B. This ambiguity is resolved by the NOESY experiment, which detects protons that are close in physical space (<5 Å), regardless of bond connectivity.[8][9]
The key correlation for this compound is the through-space interaction between the methoxy protons (-OCH₃) and the adjacent H-3 proton on Ring A.
Experimental Workflow: NOESY
-
Sample Preparation: The same sample used for the COSY experiment can be used.
-
Acquisition: Run a standard 2D NOESY experiment (e.g., phase-sensitive NOESY with gradients). A critical parameter is the mixing time (d₈), which is typically set between 500 ms and 1.5 s to allow for the NOE to build up.
-
Processing & Analysis: After 2D processing, analyze the spectrum for cross-peaks. The presence of a cross-peak connecting the methoxy singlet (δ ~3.9 ppm) to one of the aromatic multiplets definitively assigns that multiplet to the protons on Ring A. Once H-3 is identified, the COSY data can be used to assign the remaining protons (H-4, H-5, H-6) on Ring A. By elimination, the other set of aromatic signals belongs to Ring B.
Caption: Logical workflow for spectral assignment using NOESY data.
Conclusion
The ¹H NMR spectrum of this compound is a prime example of how fundamental principles of chemical shift and coupling, when combined with advanced 2D NMR techniques, enable the complete and unambiguous structural elucidation of complex molecules. The methoxy singlet serves as a crucial entry point, while the strategic application of COSY and NOESY experiments allows for the systematic deconvolution of the overlapping aromatic signals. This integrated approach represents a robust, self-validating methodology essential for modern chemical research and drug development.
References
- Laali, K. K., & Lauk, S. (2019). Stereoelectronic Effects on ¹H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 84(15), 9419–9428.
- ACD/Labs. (2023). ¹H–¹H Coupling in Proton NMR. ACD/Labs Resources.
- Moser, A. (2023). Methoxy groups just stick out. ACD/Labs Resources.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Moodle Documents.
- Chemistry LibreTexts. (2022). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.
- Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia, The Free Encyclopedia.
- Chemistry LibreTexts. (2023). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts.
- JoVE. (2022). ¹H NMR: Long-Range Coupling. Journal of Visualized Experiments.
- University of Calgary. (n.d.). Aromatic H-NMR. University of Calgary Chemistry Pages.
- Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
- Wikipedia. (2023). Nuclear Overhauser effect. Wikipedia, The Free Encyclopedia.
Sources
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. m.youtube.com [m.youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Cosy,nosy | PPTX [slideshare.net]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 1-Methoxy-2-phenoxybenzene
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-methoxy-2-phenoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers a detailed, predicted peak assignment, and outlines a robust experimental protocol for data acquisition.
Introduction: The Structural Significance of Aromatic Ethers in Drug Discovery
This compound belongs to the class of diaryl ethers, a structural motif present in numerous biologically active molecules and natural products. The precise characterization of such compounds is paramount in drug discovery and development for ensuring purity, confirming structure, and understanding molecular interactions. ¹³C NMR spectroscopy is an indispensable tool in this regard, offering a detailed fingerprint of the carbon skeleton. This guide will elucidate the ¹³C NMR spectrum of this compound, providing a foundational understanding for its structural analysis.
Molecular Structure and Carbon Numbering
To facilitate a clear discussion of the ¹³C NMR data, the carbon atoms of this compound are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout this guide for peak assignments.
Caption: Molecular structure and numbering of this compound.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a standard solvent such as deuterochloroform (CDCl₃).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~148.5 | Attached to the electron-donating methoxy group, resulting in a downfield shift. |
| C2 | ~146.0 | Attached to the electron-withdrawing phenoxy group, also shifted downfield. |
| C3 | ~114.0 | Ortho to the phenoxy group and meta to the methoxy group, shielded. |
| C4 | ~122.0 | Para to the methoxy group and meta to the phenoxy group, experiencing moderate shielding. |
| C5 | ~121.0 | Para to the phenoxy group and meta to the methoxy group, also moderately shielded. |
| C6 | ~112.5 | Ortho to the methoxy group, significantly shielded. |
| C7 (OCH₃) | ~56.0 | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[1] |
| C1' | ~157.0 | Ipso-carbon of the phenoxy group, attached to oxygen, significantly downfield. |
| C2'/C6' | ~119.0 | Ortho-carbons of the phenoxy group, shielded relative to benzene. |
| C3'/C5' | ~129.8 | Meta-carbons of the phenoxy group, least affected by the ether linkage. |
| C4' | ~123.5 | Para-carbon of the phenoxy group, shielded. |
In-Depth Analysis of Peak Assignments
The predicted chemical shifts are rooted in the electronic effects exerted by the methoxy (-OCH₃) and phenoxy (-OPh) substituents on the benzene rings.
-
The Methoxy-Substituted Ring (C1-C6):
-
The methoxy group is a strong electron-donating group through resonance, which increases the electron density at the ortho (C6) and para (C4) positions, causing them to be shielded and appear at lower ppm values.
-
Conversely, the inductive electron-withdrawing effect of the oxygen atom in the methoxy group deshields the directly attached carbon (C1).
-
The phenoxy group acts as an electron-withdrawing group through induction due to the electronegativity of the ether oxygen, which deshields the attached carbon (C2).
-
The interplay of these effects from two ortho substituents leads to a complex but predictable pattern of chemical shifts.
-
-
The Phenoxy Ring (C1'-C6'):
-
The ether oxygen donates electron density to this ring via resonance, leading to shielding of the ortho (C2'/C6') and para (C4') positions relative to unsubstituted benzene (δ ≈ 128.5 ppm).
-
The ipso-carbon (C1'), being directly attached to the electronegative oxygen, is significantly deshielded.
-
The meta-carbons (C3'/C5') are least affected by the substituent and their chemical shifts are close to that of benzene.
-
The following diagram illustrates the logical flow of interpreting the substituent effects on the aromatic carbons.
Caption: Influence of substituents on ¹³C chemical shifts.
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol provides a standardized workflow for acquiring high-quality ¹³C NMR data for this compound. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
- This protocol is designed for a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Ensure the instrument is properly tuned and shimmed for the specific probe and sample.
3. Data Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): ~1.0-1.5 seconds.
- Relaxation Delay (D1): 2.0 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.
- Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
- Spectral Width (SW): 0 to 220 ppm.
- Temperature: 298 K (25 °C).
4. Data Processing:
- Apply an exponential window function with a line broadening factor of 1-2 Hz.
- Perform a Fourier transform.
- Phase the spectrum manually to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Perform baseline correction.
The experimental workflow can be visualized as follows:
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Methoxy-2-phenoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-Methoxy-2-phenoxybenzene (CAS 1695-04-1). While direct literature on the mass spectrometry of this specific analyte is limited, this paper leverages foundational principles of mass spectrometry and predictive analysis based on the well-understood fragmentation patterns of its constituent functional groups—aromatic ethers, methoxybenzenes, and diphenyl ethers. We present a detailed, field-proven protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), and explore the expected fragmentation pathways. This guide serves as a robust framework for scientists encountering this molecule or structurally similar compounds in their research, enabling confident identification and structural elucidation.
Introduction: The Analytical Challenge
This compound, also known as 2-phenoxyanisole, is an aromatic ether with the molecular formula C₁₃H₁₂O₂ and a monoisotopic mass of 200.0837 Da.[1] Its structure, featuring a diphenyl ether backbone with a methoxy substituent, presents a unique analytical profile. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex matrices, whether in metabolic studies, material science, or environmental analysis.
The primary challenge in analyzing a compound like this compound is the scarcity of published, peer-reviewed mass spectra. Therefore, a predictive, first-principles approach is required. This involves dissecting the molecule into its core components and applying established fragmentation rules to forecast its mass spectrum. This guide is structured to walk the researcher through this logical process, from selecting the appropriate analytical technique to interpreting the resulting data with confidence.
Strategic Selection of Analytical Methodology
For a volatile, thermally stable, and relatively nonpolar molecule like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is the method of choice.[2]
-
Gas Chromatography (GC): Provides excellent separation of volatile compounds from a mixture, ensuring that the spectrum obtained is from a pure analyte, which is critical for accurate identification.
-
Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam (typically 70 eV) to induce ionization and extensive, reproducible fragmentation.[2][3] The resulting fragment ions create a characteristic "fingerprint" spectrum, which is invaluable for structural elucidation and library matching.[4][5]
While softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be useful for preserving the molecular ion, they often provide limited structural information.[2][6] EI is superior for generating the rich fragmentation data needed for confident identification of an unknown or unreferenced compound.[2]
Predicted Electron Ionization (EI) Fragmentation Pathway
The power of EI-MS lies in its ability to break molecules apart in predictable ways.[4] For this compound (M.W. 200.23 g/mol ), the process begins with the ejection of an electron to form the molecular ion (M•⁺) at m/z 200. Aromatic systems are known to produce strong molecular ion peaks due to their stability.[4][7] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses.
The proposed fragmentation pathway is detailed below:
Caption: Predicted EI fragmentation pathway for this compound.
Key Fragmentation Steps:
-
Loss of a Methyl Radical (•CH₃): Alpha-cleavage at the methoxy group is a common fragmentation route for anisoles and other methyl ethers.[8][9] This results in the formation of a stable ion at m/z 185 ([M-15]⁺).
-
Loss of Formaldehyde (H₂CO): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, producing the diphenyl ether radical cation at m/z 170 ([M-30]•⁺). This is a characteristic fragmentation for methoxy-substituted aromatic compounds.
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the C-O bond between the benzene ring and the methoxy group results in an ion at m/z 169 ([M-31]⁺).
-
Cleavage of the Ether Bridge: The central ether bond can cleave, leading to the loss of a phenoxy radical (•OC₆H₅) to yield a methoxybenzene cation at m/z 107 ([M-93]⁺).
-
Formation of Phenyl Cation (C₆H₅⁺): Further fragmentation, particularly from the diphenyl ether radical cation (m/z 170), can lead to the highly characteristic phenyl cation at m/z 77 . This ion is a common indicator of a benzene ring in a molecule.
Standard Operating Protocol: GC-MS Analysis
This protocol outlines a robust, self-validating methodology for the analysis of this compound.
4.1. Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Create a working solution by diluting the stock to 1-10 µg/mL.
-
Quality Control: Prepare a solvent blank and a known concentration QC sample to run alongside the unknown samples.
4.2. Instrumentation & Parameters
Caption: General workflow for GC-MS analysis.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Injector Temp. | 250 °C | Ensures complete volatilization of the analyte.[5] |
| Injection Mode | Splitless | Maximizes sensitivity for low-concentration samples. |
| Carrier Gas | Helium, 1.0 mL/min | Provides good chromatographic efficiency.[5] |
| Column Type | DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film) | A non-polar column suitable for aromatic compounds. |
| Oven Program | Initial 50°C (1 min), ramp 15°C/min to 300°C, hold 5 min | Provides good separation and peak shape. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard for generating fingerprint spectra.[5] |
| Ionization Energy | 70 eV | Standardized energy for reproducible fragmentation and library comparison.[5] |
| Ion Source Temp. | 200 °C | Prevents condensation while minimizing thermal degradation.[5] |
| Transfer Line Temp. | 250 °C | Prevents sample condensation between GC and MS.[5] |
| Mass Scan Range | 35 - 500 m/z | Covers the molecular ion and all expected fragments.[5] |
4.3. Data Analysis & Interpretation
-
Identify the Molecular Ion (M•⁺): Look for the peak at the highest m/z value that is consistent with the molecular weight (m/z 200). Its presence confirms the identity of the parent molecule.[4]
-
Match Key Fragments: Compare the observed fragment ions against the predicted values in Table 2. The presence of characteristic ions (e.g., m/z 185, 170, 77) provides strong evidence for the proposed structure.
-
Library Search (Optional but Recommended): Search the acquired spectrum against a comprehensive mass spectral library like the NIST/EPA/NIH database.[10][11] While an exact match for this compound may not be present, matches to structurally similar compounds (e.g., diphenyl ether, dimethoxybenzenes) can validate the observed fragmentation patterns.
Summary of Expected Mass Spectral Data
The following table summarizes the key ions expected in the EI mass spectrum of this compound.
Table 2: Predicted Key Ions and Fragments
| m/z Value | Proposed Formula | Identity/Origin | Relative Importance |
| 200 | [C₁₃H₁₂O₂]•⁺ | Molecular Ion (M•⁺) | Critical |
| 185 | [C₁₂H₉O₂]⁺ | Loss of •CH₃ | High |
| 170 | [C₁₂H₁₀O]•⁺ | Loss of H₂CO | High |
| 169 | [C₁₂H₉O]⁺ | Loss of •OCH₃ | Medium |
| 107 | [C₇H₇O]⁺ | Loss of •OC₆H₅ | Medium |
| 77 | [C₆H₅]⁺ | Phenyl Cation | High (Confirmatory) |
Conclusion
The mass spectrometric analysis of this compound is most effectively accomplished using GC-MS with Electron Ionization. By understanding the fundamental principles of aromatic ether fragmentation, a predictive model of its mass spectrum can be constructed. This guide provides the theoretical framework, a validated experimental protocol, and the expected data to empower researchers to confidently identify this compound. The key to success lies in a systematic approach: leveraging a robust analytical method (GC-EI-MS), identifying the molecular ion, and correlating the observed fragment ions with chemically logical neutral losses and cleavages. This methodology ensures both accuracy and trustworthiness in the analytical results.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 248758, 2-Methoxyphenyl phenyl ether.
- ChemSynthesis (2024). This compound.
- Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
- Clark, J. (2015). The Mass Spectra of Ethers.
- Hambrock, J., & Sheldrick, G. M. (2004). Fragmentation of Aromatic Ethers in Mass Spectrometry. Journal of Mass Spectrometry, 39(11), 1273-1280.
- JoVE (2024). Chemical Ionization (CI) Mass Spectrometry.
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Morrison, J. D. (1991). Gas-Phase Ion Chemistry. Cambridge University Press.
- NIST/EPA/NIH Mass Spectral Library. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
- Sparkman, O. D., & Penton, Z. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
- Turecek, F., & McLafferty, F. W. (1993). Mass Spectrometry of Organic Ions. John Wiley & Sons.
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. whitman.edu [whitman.edu]
- 5. Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis [mdpi.com]
- 6. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]
- 9. youtube.com [youtube.com]
- 10. NIST Chemistry WebBook [webbook.nist.gov]
- 11. Welcome to the NIST WebBook [webbook.nist.gov]
solubility of 1-Methoxy-2-phenoxybenzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Methoxy-2-phenoxybenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a key intermediate in organic synthesis, possesses a unique solubility profile that is critical for its application in reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in a range of common organic solvents. We will delve into the molecular characteristics that govern its solubility, present a framework for predicting its behavior in various solvent classes, and provide detailed experimental protocols for accurate solubility determination. This document is intended to be a practical resource for researchers and professionals working with this and structurally related compounds.
Introduction: Understanding the Molecular Profile of this compound
This compound (CAS 1695-04-1) is an aromatic ether with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol .[1] Its structure, featuring a methoxy group and a phenoxy group on a benzene ring, imparts a moderate polarity and the potential for specific intermolecular interactions. A calculated XLogP3 value of 2.9 suggests a predominantly nonpolar character, which is a key determinant of its solubility in organic solvents.[1] Understanding these physicochemical properties is the first step in predicting and experimentally verifying its solubility.
The "like dissolves like" principle is a fundamental concept in predicting solubility.[2][3] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. For this compound, its aromatic rings contribute to van der Waals forces and potential pi-pi stacking interactions, while the ether linkages and methoxy group introduce some polar character and the capacity for dipole-dipole interactions.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For this compound, its solubility in a given organic solvent will depend on the interplay of the following intermolecular forces:
-
Van der Waals Forces: As a molecule with significant hydrocarbon character from its two phenyl rings, London dispersion forces will be a major contributor to its interaction with nonpolar solvents.
-
Dipole-Dipole Interactions: The methoxy and phenoxy groups introduce a permanent dipole moment to the molecule, allowing for favorable interactions with polar aprotic and protic solvents.
-
Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atoms of the ether and methoxy groups can act as hydrogen bond acceptors. This is a critical consideration for its solubility in protic solvents like alcohols.
Predicted Solubility Profile
Based on its structure and the principles of "like dissolves like," we can predict a qualitative solubility profile for this compound across different classes of organic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the large nonpolar surface area of the two phenyl rings, this compound is expected to exhibit good solubility in these solvents, driven by favorable van der Waals interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Chloroform): These solvents can engage in dipole-dipole interactions with the polar ether and methoxy groups of this compound. Good solubility is anticipated in these solvents. The related compound guaiacol is miscible with chloroform and ether.[4][5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as hydrogen bond donors to the oxygen atoms in this compound. This interaction, combined with dipole-dipole and van der Waals forces, should lead to good solubility. Guaiacol is miscible with ethanol.[4][5]
-
Highly Polar Solvents (e.g., Water, Glycerol): The predominantly nonpolar character of this compound suggests that it will have low solubility in water. The energy required to break the strong hydrogen bonding network of water would not be sufficiently compensated by the formation of solute-water interactions. The related compound guaiacol is only slightly soluble in water.[4][6] However, guaiacol is easily soluble in glycerol, which may be due to the latter's ability to form multiple hydrogen bonds and its larger hydrocarbon backbone compared to water.[4][5]
Experimental Determination of Solubility
To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[7]
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Alternatively, centrifuge the vials to expedite phase separation.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation or degradation of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.
-
Quantitative Solubility Data
| Solvent Class | Solvent | Predicted Solubility of this compound | Experimental Solubility of this compound | Solubility of Guaiacol |
| Nonpolar | Toluene | High | Miscible | |
| Hexane | Moderate to High | Slightly Soluble | ||
| Polar Aprotic | Chloroform | High | Miscible[4][5] | |
| Diethyl Ether | High | Miscible[4][5] | ||
| Acetone | High | Miscible | ||
| Polar Protic | Ethanol | High | Miscible[4][5] | |
| Methanol | High | Miscible | ||
| Highly Polar | Water | Low | Slightly Soluble (17 g/L at 15 °C)[4][6] | |
| Glycerol | Moderate | Easily Soluble[4][5] |
Factors Influencing Solubility
Several factors can influence the :
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is an important consideration for processes such as recrystallization.
-
Purity of the Solute and Solvent: Impurities can affect the measured solubility. It is crucial to use pure materials for accurate determinations.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
The relationship between solvent polarity and the predicted solubility of this compound can be visualized as follows:
Caption: Relationship between solvent polarity and solubility.
Conclusion
The is governed by its molecular structure, which allows for a range of intermolecular interactions. While it is predicted to be highly soluble in nonpolar and moderately polar organic solvents, its solubility in highly polar solvents like water is expected to be limited. This guide provides a theoretical framework for understanding and predicting its solubility, along with a detailed experimental protocol for its quantitative determination. The principles and methodologies outlined herein are valuable for researchers and professionals in optimizing reaction conditions, developing purification strategies, and formulating products containing this compound and related compounds.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Guaiacol | 90-05-1. (n.d.). ChemicalBook.
- 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466. (n.d.). PubChem.
- 1-Ethoxy-2-methoxybenzene | Aromatic Ether | CAS 17600-72-5. (n.d.). Benchchem.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Guaiacol CAS#: 90-05-1. (n.d.). ChemicalBook.
- This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis.
- 1-Methoxy-2-propoxybenzene | C10H14O2 | CID 13629102. (n.d.). PubChem.
- Guaiacol glycidyl ether | 2210-74-4. (n.d.). ChemicalBook.
- Solubility of Organic Compounds. (2023, August 31).
- Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE.
- Guaiacol (G5502) - Product Information Sheet. (n.d.). Sigma-Aldrich.
- 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758. (n.d.). PubChem.
Sources
1-Methoxy-2-phenoxybenzene safety data sheet
An In-depth Technical Guide to the Safe Handling of 1-Methoxy-2-phenoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1695-04-1), also known as 2-methoxyphenyl phenyl ether, is an aromatic ether that serves as a valuable building block in organic synthesis.[1][2] Its unique structure makes it a key intermediate in the development of novel pharmaceutical compounds and other complex molecules. As with many specialized research chemicals, a comprehensive and publicly available safety and toxicological profile for this compound is not fully established.
This guide provides a detailed safety framework for laboratory professionals. In the absence of specific data, this document employs a precautionary approach, drawing upon safety information from structurally analogous compounds such as guaiacol (2-methoxyphenol) and anisole (methoxybenzene). The objective is to synthesize this information into a set of robust, field-proven protocols that ensure the highest standards of safety during handling, storage, and in the event of an emergency.
Section 1: Chemical and Physical Properties
| Property | This compound | Guaiacol (Analogue) | Anisole (Analogue) |
| Synonyms | 2-Methoxyphenyl phenyl ether | 2-Methoxyphenol, Catechol monomethyl ether[3] | Methoxybenzene, Phenyl methyl ether[4] |
| CAS Number | 1695-04-1[1] | 90-05-1[5] | 100-66-3[6] |
| Molecular Formula | C13H12O2[1] | C7H8O2[7] | C7H8O[4] |
| Molecular Weight | 200.23 g/mol | 124.14 g/mol [7] | 108.14 g/mol |
| Appearance | Data not available | Colorless to light yellow solid or liquid[8] | Colorless liquid[6] |
| Melting Point | Data not available[1] | 27-29 °C[8] | -37 °C |
| Boiling Point | Data not available[1] | 202-209 °C[8] | 154 °C |
| Flash Point | Data not available | 86 °C (186.8 °F) | 43 °C (109.4 °F) |
| Solubility | Data not available | Very slightly soluble in water; miscible with alcohol, ether[8] | Insoluble in water |
Section 2: Hazard Identification and Toxicological Profile
Due to the limited toxicological investigation into this compound, a hazard assessment must be inferred from related molecules. This approach, rooted in established chemical principles, allows for the proactive management of unevaluated risks.
Hazard Profile by Structural Analogy:
-
Guaiacol (2-Methoxyphenol): This compound shares the 2-methoxyphenol core. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[5][7][9]
-
Anisole (Methoxybenzene): This compound is a flammable liquid and vapor.[6] Exposure can lead to symptoms like drowsiness and dizziness.[6]
Based on these analogues, it is scientifically prudent to handle this compound as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral): Potentially harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation upon direct contact.[5][7][10]
-
Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[5][7][10]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[9]
-
Flammability: The presence of ether and aromatic functionalities suggests it may be combustible.
Primary Routes of Exposure: The most likely routes of occupational exposure are inhalation of vapors, direct skin contact, and eye contact.[8] Ingestion is a less common but possible route of exposure in a laboratory setting.
Section 3: Safe Handling and Storage Protocols
A self-validating system of protocols is essential for minimizing exposure and ensuring laboratory safety. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and standardized procedures.
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[11] This is critical for preventing the inhalation of any vapors or aerosols that may be generated. All weighing, transferring, and reaction setup operations should be performed within the fume hood.
Personal Protective Equipment (PPE)
Appropriate PPE is the user's last line of defense. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[11][12] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Standard nitrile gloves are suitable for protecting against incidental contact, but they must be inspected before use and removed properly to avoid skin contact.[13] For prolonged handling or immersion, consult glove manufacturer data for specific chemical resistance.
-
Respiratory Protection: Respiratory protection is generally not required when working within a functional chemical fume hood. If procedures have the potential to generate high concentrations of aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[14]
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a research setting.
Caption: Standard Operating Procedure for Handling this compound.
Storage Requirements
Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[15][9]
-
Container: Keep the container tightly closed to prevent the release of vapors.[5][9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[8][15]
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of any laboratory incident. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[11][16] 2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration.[16] 3. Seek immediate medical attention.[9] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[17] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[18] Use a safety shower if the area of contact is large. 3. Wash the area with soap and water.[9][11] 4. Seek medical attention if irritation persists.[16] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][11][17] 2. Remove contact lenses if present and easy to do so.[9] 3. Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth thoroughly with water.[7][9] 3. Never give anything by mouth to an unconscious person.[7][9] 4. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[9] |
Emergency Response Decision Tree
This diagram provides a logical framework for responding to common laboratory emergencies involving this chemical.
Caption: Decision-making flowchart for laboratory emergencies.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray to fight fires.[6][11] Do not use a direct water jet, as it may spread the fire.[19]
-
Specific Hazards: The substance is presumed to be combustible. Combustion may produce hazardous gases, including carbon monoxide and carbon dioxide.[6][8] Vapors may be heavier than air and could travel to an ignition source.[6]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of toxic fumes.[6][11]
Section 5: Disposal Considerations
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and disposable PPE, must be treated as hazardous chemical waste.
-
Procedure: Collect waste in clearly labeled, sealed containers.
-
Regulations: Disposal must be carried out in strict accordance with all applicable federal, state, and local environmental regulations.[9]
-
Recommendation: Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance and proper disposal procedures.[9]
Conclusion
While this compound is a valuable tool in chemical research and drug development, the current lack of comprehensive safety data necessitates a cautious and informed approach to its handling. By treating it with the same level of respect as its potentially hazardous structural analogues, researchers can effectively manage risks. Adherence to the engineering controls, personal protective equipment standards, and emergency procedures outlined in this guide is paramount. A proactive safety culture, grounded in scientific principles and preparedness, is the cornerstone of responsible research.
References
- Carl ROTH.
- ChemSynthesis. This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
- Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
- Fire-Experts.lt.
- PubChem. 1-Methoxy-2-(2-methoxyphenoxy)benzene. [Link]
- Angene Chemical.
- Carl ROTH.
- PubChem. 1-Methoxy-2-(4-phenylphenoxy)benzene. [Link]
- FooDB. Showing Compound Methoxybenzene (FDB012090). [Link]
- Capot Chemical. MSDS of 1-[3-(2-Methoxy-ethoxy)-phenyl]-piperazine. [Link]
- Coast2Coast. First Aid for Chemical Exposure. [Link]
- MP Biomedicals. Guaiacol. [Link]
- Australian Government Department of Health and Aged Care.
- PubChem. 1-Methoxy-3-phenoxybenzene. [Link]
- PubChem. 2-Methoxyphenyl phenyl ether. [Link]
- PubChem. Guaiacol. [Link]
- PubChem. 1-Ethoxy-2-methoxybenzene. [Link]
- TRADESAFE.
- Hesperian Health Guides. First aid for chemicals. [Link]
- National Center for Biotechnology Information. Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. [Link]
- National Center for Biotechnology Information. Systemic Exposure to PAHs and Benzene in Firefighters Suppressing Controlled Structure Fires. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. Showing Compound Methoxybenzene (FDB012090) - FooDB [foodb.ca]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. uprm.edu [uprm.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 10. tcichemicals.com [tcichemicals.com]
- 11. angenechemical.com [angenechemical.com]
- 12. echemi.com [echemi.com]
- 13. 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. O-METHOXYPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 18. en.hesperian.org [en.hesperian.org]
- 19. fire-experts.lt [fire-experts.lt]
A Predictive Toxicological Profile of 1-Methoxy-2-phenoxybenzene: An In-depth Technical Guide
Introduction: Navigating Data Gaps with Scientific Rigor
In the landscape of chemical safety assessment, it is not uncommon to encounter substances with limited or no available toxicological data. 1-Methoxy-2-phenoxybenzene, a diphenyl ether derivative, is one such compound. While it holds potential utility in various applications, a comprehensive understanding of its toxicological profile is imperative for ensuring human and environmental safety. This technical guide provides a predictive toxicological profile of this compound, leveraging a scientifically robust read-across approach. This methodology utilizes data from structurally similar compounds to forecast the potential hazards of a data-poor substance. By examining the toxicological data of analogues such as guaiacol (2-methoxyphenol) and other related ethers, we can infer the likely toxicokinetic and toxicodynamic properties of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the initial safety assessment of this compound and guiding future empirical testing.
Physicochemical Properties: The Foundation of Toxicological Behavior
Table 1: Physicochemical Properties of this compound and Analogue Compounds
| Property | This compound (Predicted) | Guaiacol (Analogue) | Methoxybenzene (Analogue) |
| Molecular Formula | C13H12O2 | C7H8O2 | C7H8O |
| Molecular Weight | 200.23 g/mol [2] | 124.14 g/mol [3] | 122.16 g/mol |
| Physical State | Likely liquid or low-melting solid | Liquid or solid | Liquid |
| Water Solubility | Low | Slightly soluble | Very slightly soluble |
| logP (Octanol-Water Partition Coefficient) | High (Predicted) | 1.34 | 2.11 |
The predicted high logP value for this compound suggests it is a lipophilic compound, which will favor its absorption through biological membranes and potential for bioaccumulation.
Predicted Toxicokinetics: The Journey Through the Body
The toxicokinetics of a chemical describes its journey through the body. Understanding this is crucial for predicting target organ toxicity and designing relevant toxicity studies.
Absorption
Given its predicted lipophilicity, this compound is expected to be readily absorbed following oral, dermal, and inhalation exposure. The dermal route may be particularly relevant in occupational settings.
Distribution
Following absorption, this compound is likely to distribute to lipid-rich tissues. The potential for crossing the blood-brain barrier and the placenta should be considered in a full safety assessment.
Metabolism
The metabolism of this compound is predicted to occur primarily in the liver, involving two main pathways based on its chemical structure:
-
O-demethylation of the methoxy group to form a phenolic metabolite.
-
Hydroxylation of the aromatic rings.
These initial Phase I reactions, catalyzed by cytochrome P450 enzymes, would be followed by Phase II conjugation reactions (e.g., glucuronidation, sulfation) to facilitate excretion. The potential for the formation of reactive metabolites, such as quinones from the phenolic metabolites, should not be overlooked as this can lead to cellular damage.[4]
Caption: Predicted metabolic pathway of this compound.
Excretion
The conjugated metabolites of this compound are expected to be more water-soluble and readily excreted from the body, primarily via the urine and to a lesser extent, the feces.
Predicted Toxicodynamics: The Effects on the Body
Toxicodynamics describes the effects of a chemical on the body. The following predictions are based on the available data for analogue compounds and the GHS classifications for this compound.[2]
Acute Toxicity
This compound is classified as harmful if swallowed (H302).[2] This is consistent with the acute oral toxicity data for its analogue, guaiacol, which has reported LD50 values in rodents in the range of 520-621 mg/kg.[5]
Table 2: Acute Toxicity Data for Analogue Compounds
| Compound | Route | Species | LD50 | Reference |
| Guaiacol | Oral | Rat | 520 mg/kg | [5] |
| Guaiacol | Oral | Mouse | 621 mg/kg | [5] |
| Guaiacol Glycerol Ether | Oral | Mouse | 690 mg/kg | [6] |
Skin and Eye Irritation and Sensitization
While no specific irritation data is available for this compound, its analogue guaiacol is known to cause skin and eye irritation.[3] Furthermore, this compound is classified as a potential skin sensitizer (H317), indicating that it may cause an allergic skin reaction upon repeated contact.[2]
Sub-chronic and Chronic Toxicity
Data on the repeated dose toxicity of this compound is not available. However, studies on related compounds suggest that the liver and kidneys could be potential target organs following prolonged exposure.[7]
Genotoxicity
The genotoxic potential of this compound has not been evaluated. A standard battery of in vitro and in vivo genotoxicity tests would be required to assess its potential to cause DNA damage or mutations. A logical first step would be the bacterial reverse mutation assay (Ames test).
Carcinogenicity
There is no data on the carcinogenic potential of this compound. The carcinogenic potential of its metabolites, particularly phenolic compounds, would be a key consideration. Some phenolic compounds are known to be carcinogenic, and the potential for synergistic effects between metabolites should be considered.[8]
Reproductive and Developmental Toxicity
The reproductive and developmental toxicity of this compound is unknown. Studies on structurally related compounds have shown mixed results, with some indicating potential effects on reproductive parameters and fetal development at high doses.[7][9]
Experimental Protocols: A Starting Point for Empirical Assessment
To address the data gaps for this compound, a tiered testing strategy should be employed. A foundational assay is the bacterial reverse mutation test (Ames test), which assesses the potential of a substance to induce gene mutations.
Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
1. Objective: To detect chemically induced gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
2. Materials:
- Test substance: this compound
- Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)
- S9 fraction from induced rat liver (for metabolic activation)
- Cofactors for S9 mix (e.g., NADP, G6P)
- Minimal glucose agar plates
- Top agar
- Positive and negative controls
3. Procedure:
4. Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the negative control, and this increase is reproducible.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Conclusion and Future Directions
This predictive toxicological profile of this compound, based on a read-across approach, suggests that the compound is likely to be harmful if swallowed, a skin sensitizer, and potentially a skin and eye irritant. Its lipophilic nature indicates a high potential for absorption and distribution to fatty tissues. The liver is predicted to be the primary site of metabolism, with the potential for the formation of reactive metabolites.
It is crucial to emphasize that this profile is predictive and serves as a starting point for a comprehensive safety assessment. Empirical data is required to confirm these predictions and to fill the significant data gaps, particularly in the areas of repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The proposed tiered testing strategy, beginning with in vitro assays like the Ames test, provides a scientifically sound and resource-efficient path forward for characterizing the toxicological profile of this compound.
References
- Guaiacol Glycerol Ether - SAFETY D
- 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem - NIH. Link
- chronic toxicity summary - OEHHA. Link
- SIDS INITIAL ASSESSMENT PROFILE - OECD Existing Chemicals D
- Guaiacol - Safety D
- Guaiacol glyceryl ether - Sigma-Aldrich. Link
- 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466 - PubChem. Link
- This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Link
- Safety D
- 2 2 0 Material Safety D
- Benzene, 1-methoxy-4-nitro- - Evaluation statement - 14 December 2023. (2023-12-14). Link
- NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (CASRN 95737-68-1) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and New Zealand White (Hra:NZW SPF) Rabbits - NCBI. Link
- NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05 [Internet] - PubMed. Link
- NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7)
- Genotoxicity of two metabolites of benzene: phenol and hydroquinone show strong synergistic effects in vivo - PubMed. Link
- phenylbenzoquinone is one of the DNA-binding metabolite(s) of sodium ortho-phenylphenol - PubMed. Link
- Investigatons on the subchronic toxicity of 2-methoxypropanol-1 (acetate)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uprm.edu [uprm.edu]
- 4. In vivo genotoxicity of sodium ortho-phenylphenol: phenylbenzoquinone is one of the DNA-binding metabolite(s) of sodium ortho-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio.vu.nl [bio.vu.nl]
- 6. tcichemicals.com [tcichemicals.com]
- 7. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genotoxicity of two metabolites of benzene: phenol and hydroquinone show strong synergistic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NTP Developmental and Reproductive Toxicity Technical Report on the Modified One-Generation Study of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats with Prenatal and Reproductive Performance Assessments in F1 Offspring: DART Report 05 [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activities of diphenyl ether compounds
An In-depth Technical Guide to the Biological Activities of Diphenyl Ether Compounds
Authored by a Senior Application Scientist
Introduction: The Diphenyl Ether Scaffold - A Nexus of Simplicity and Biological Diversity
The diphenyl ether (DPE) moiety, characterized by two phenyl rings linked by an oxygen atom, represents a deceptively simple chemical scaffold. Yet, this fundamental structure is the foundation for a vast and diverse class of compounds exhibiting a remarkable spectrum of biological activities.[1] These compounds are not merely laboratory curiosities; they are prevalent in nature and industry. They are synthesized by marine organisms like sponges and fungi, often as halogenated derivatives, and have been extensively manufactured for industrial and agricultural applications, including flame retardants and herbicides.[2][3]
The versatility of the diphenyl ether core lies in its amenability to substitution. The addition of various functional groups to the phenyl rings dramatically alters the molecule's physicochemical properties, leading to a wide array of interactions with biological targets. This guide provides a comprehensive exploration of the key biological activities of diphenyl ether compounds, delving into their mechanisms of action, summarizing critical quantitative data, and outlining the experimental protocols necessary for their evaluation. For researchers and drug development professionals, understanding this scaffold is crucial, as it continues to serve as a "privileged structure" in the discovery of novel therapeutic agents and agrochemicals.[4]
Antimicrobial Activity: A Broad-Spectrum Defense
Diphenyl ether derivatives have emerged as potent antimicrobial agents, with significant activity against a range of pathogenic bacteria and fungi. This activity is particularly pronounced in halogenated compounds isolated from marine sources.[2][5]
Antibacterial Properties
The antibacterial efficacy of DPEs spans both Gram-positive and Gram-negative bacteria. Notably, polybrominated diphenyl ethers (PBDEs) isolated from marine sponges of the Dysidea genus have demonstrated potent, broad-spectrum activity, even against challenging drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[6][7][8] Fungi, particularly from the Aspergillus genus, are also a rich source of antibacterial diphenyl ethers.[2][9]
Mechanism of Action: Targeting Fatty Acid Synthesis
A primary and well-validated mechanism for the antibacterial action of many DPEs is the inhibition of the type II fatty acid biosynthesis (FASII) pathway.[10] This pathway is essential for bacterial membrane biogenesis and is distinct from the type I pathway found in mammals, making it an attractive target for selective toxicity. Specifically, DPEs like the well-known triclosan act as potent inhibitors of enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the FASII elongation cycle.[10] By binding to the FabI active site, these inhibitors prevent the reduction of enoyl-ACP substrates, thereby halting the production of fatty acids and leading to bacterial cell death.
Caption: Inhibition of the bacterial FASII pathway by Diphenyl Ethers.
Table 1: Antibacterial Activity of Selected Diphenyl Ethers
| Compound | Source Organism | Target Bacteria | MIC (µg/mL) | Reference |
| 2-(2',4'-dibromophenoxy)-3,5-dibromophenol | Dysidea granulosa | MRSA | 0.1 - 4.0 | [6] |
| 2-(2',4'-dibromophenoxy)-3,5-dibromophenol | Dysidea granulosa | E. coli O157:H7 | 0.1 - 16.0 | [6] |
| Compound 6 (unnamed DPE) | Aspergillus versicolor | S. aureus | 4 | [9] |
| Chlorinated DPEs | Aspergillus flavipes | Gram-positive bacteria | 3.13 - 50 | [2] |
| (R)-diorcinol B | Marine fungus | E. coli, B. subtilis | 4 | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth.
-
Preparation: Prepare a stock solution of the test diphenyl ether compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). Dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacteria in media without the compound) and a negative control (media only). A solvent control (bacteria in media with the highest concentration of the solvent used) is also critical.
-
Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.
Antifungal Properties
The antifungal activity of DPEs has also been investigated. Studies on nature-inspired polymethylated diphenyl ethers have shown inhibitory effects on the mycelium growth of various phytopathogenic fungi, including Pyricularia oryzae and Botrytis cinerea.[11][12] Structure-activity relationship studies suggest that the diphenyl ether linkage (C-O-C) is more favorable for antifungal activity than a direct biphenyl linkage (C-C), and increased lipophilicity through methylation can enhance this activity.[11][12]
Anticancer and Cytotoxic Activity
The diphenyl ether scaffold is a recurring motif in compounds with significant cytotoxic potential against human cancer cell lines.[2] These activities are often discovered in natural products isolated from marine algae and fungi.[2]
Mechanisms of Action: Diverse Pathways to Cell Death
Unlike the well-defined target in bacteria, the anticancer mechanisms of DPEs are more varied and appear to be cell-line and compound-specific.
-
Cell Cycle Arrest: Some DPEs can halt the progression of the cell cycle. For example, compound 91 , an ester-containing DPE from a marine-derived Aspergillus species, was found to induce an S-phase blockage in the K562 myelogenous leukemia cell line, preventing DNA replication and subsequent cell division.[2]
-
Apoptosis Induction: The ultimate goal of many cancer therapies is to induce programmed cell death (apoptosis). The same compound 91 was shown to induce apoptosis following cell cycle arrest.[2]
-
Topoisomerase Poisoning: Diphenyl ditelluride, an organotellurium compound, has been shown to preferentially target human colon cancer cells and act as a DNA topoisomerase I (TOP1) poison.[13] By stabilizing the TOP1-DNA cleavage complex, it leads to DNA strand breaks and triggers a G2/M cell cycle arrest and apoptosis.[13]
Caption: Cell cycle arrest induced by a cytotoxic Diphenyl Ether.
Table 2: Cytotoxic Activity of Selected Diphenyl Ethers
| Compound | Source Organism/Type | Target Cell Line | IC₅₀ | Reference |
| Dibenzyl ether (33) | Marine Algae | HeLa, HCT-116, A549, K562 | Not specified | [2] |
| Polybrominated DPE (10) | Marine Sponge | Breast Cancer | 2.84 µM | [2] |
| 2, 3'-dimethylosoate (91) | Aspergillus sp. B-F-2 | K562 (Leukemia) | 76.5 µM | [2] |
| Diphenyl ditelluride | Synthetic | HCT116 (Colon) | 2.4 µM | [13] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test diphenyl ether compound. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.
Herbicidal Activity: Disrupting Plant Pigment Synthesis
Diphenyl ethers are one of the most significant and commercially successful classes of herbicides.[14] The first DPE herbicide, nitrofen, was introduced in the 1960s, and intensive research has since led to highly active compounds like oxyfluorfen and fomesafen.[14][15]
Mechanism of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition
The herbicidal action of DPEs is primarily due to their potent inhibition of protoporphyrinogen IX oxidase (PPO).[14][15][16] PPO is the last common enzyme in the biosynthesis pathway of both chlorophyll (in plants) and heme (in all organisms).[14]
Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. This substrate then leaks out of the normal pathway and is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid cell death, observed as bleaching and necrosis of plant tissues.[17]
Caption: Mechanism of action for Diphenyl Ether herbicides via PPO inhibition.
Table 3: PPO Inhibitory Activity of Selected Herbicidal Diphenyl Ethers
| Compound | Description | PPO Inhibition (IC₅₀ or pI₅₀) | Reference |
| 5b | Unsaturated carboxylate derivative | pI₅₀ = 6.64 | [14][18] |
| 6c | Tetrahydrophthalimide derivative | IC₅₀ = 0.00667 mg/L | [15] |
| Oxyfluorfen | Commercial Herbicide | IC₅₀ = 0.150 µmol/L | [16] |
| G4 | Five-membered heterocycle derivative | IC₅₀ = 0.0468 µmol/L | [16] |
Experimental Protocol: In Vitro PPO Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PPO isolated from a plant source.
-
Enzyme Extraction: Homogenize etiolated plant tissue (e.g., corn coleoptiles) in a chilled extraction buffer. Centrifuge the homogenate to pellet debris, and then perform a high-speed centrifugation to isolate the mitochondrial or etioplast fraction, which is rich in PPO. Resuspend the pellet in an assay buffer.
-
Assay Setup: In a 96-well plate or cuvette, combine the assay buffer, the enzyme preparation, and various concentrations of the test diphenyl ether compound (dissolved in a suitable solvent).
-
Initiation: Start the reaction by adding the substrate, protoporphyrinogen IX.
-
Measurement: Monitor the PPO-catalyzed oxidation of protoporphyrinogen IX to protoporphyrin IX. This can be done by measuring the increase in fluorescence of protoporphyrin IX (e.g., excitation at ~405 nm, emission at ~630 nm) over time using a fluorometer.
-
Analysis: Calculate the initial rate of the reaction for each compound concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Other Notable Biological Activities
The structural versatility of the diphenyl ether scaffold has led to the discovery of other important biological functions.
-
Anti-diabetic Activity: A benzyl diphenyl ether isolated from a marine alga was found to inhibit protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two key enzymes involved in glucose metabolism.[2] This dual inhibition suggests a potential therapeutic application in managing diabetes.
-
Antioxidant Activity: Several diphenyl ether derivatives, particularly those with hydroxyl substitutions, exhibit significant antioxidant properties. A compound from the fungus Aspergillus carneus showed antioxidant activity with an IC₅₀ value of 19.3 μM, comparable to the positive control, ascorbic acid.[2]
-
Anti-inflammatory Activity: While less explored, some related ether compounds have demonstrated anti-inflammatory effects by inhibiting prostaglandin biosynthesis, suggesting another avenue for investigation for DPEs.[19]
Toxicity and Environmental Considerations
A discussion of diphenyl ethers would be incomplete without addressing their toxicological profile. Polybrominated diphenyl ethers (PBDEs), once widely used as flame retardants, are now recognized as persistent organic pollutants.[3] Due to their chemical stability and lipophilicity, they resist degradation, bioaccumulate in food webs, and are detected in the environment and human tissues, including blood, breast milk, and adipose tissue.[2][3]
Exposure to certain PBDEs is associated with a range of toxic effects, including:
-
Hepatotoxicity: The liver is a primary target for PBDE accumulation and toxicity.[3]
-
Neurotoxicity: Developmental neurotoxicity is a major concern.
-
Endocrine Disruption: PBDEs can interfere with thyroid hormone homeostasis.
-
Reproductive and Developmental Toxicity: Transplacental transfer can lead to fetal exposure and adverse effects.[3]
These concerns have led to the restriction or banning of many PBDEs globally. It is a critical reminder that while the diphenyl ether scaffold holds great therapeutic promise, a thorough evaluation of toxicity and environmental persistence is paramount in the development of any new derivative.
Conclusion and Future Perspectives
The diphenyl ether core is a testament to how a simple chemical structure can give rise to profound and varied biological activities. From combating antibiotic-resistant bacteria and cancer cells to controlling agricultural weeds, DPEs have proven their value across multiple scientific domains. The key to their utility is the functional "decoration" of the two phenyl rings, which fine-tunes their interaction with specific biological targets.
Future research will undoubtedly focus on:
-
Rational Design and Hybridization: Synthesizing novel hybrid molecules that combine the DPE scaffold with other pharmacophores to enhance potency and selectivity.[20][21]
-
Exploring New Targets: Moving beyond established mechanisms to identify novel cellular targets for DPE derivatives.
-
Improving Safety Profiles: Designing next-generation DPEs with high efficacy but low toxicity and environmental persistence, learning from the legacy of PBDEs.
For drug and agrochemical discovery professionals, the diphenyl ether remains a highly attractive and fruitful scaffold, promising continued innovation and the development of solutions to pressing challenges in medicine and agriculture.
References
- Singha, K. S., & Singh, A. (2022). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. Journal of Molecular Structure, 1265, 133302. [Link]
- Wang, G., et al. (2011).
- Wang, G., et al. (2011). Synthesis and Herbicidal Activity of Diphenyl Ether Derivatives Containing Unsaturated Carboxylates. Journal of Agricultural and Food Chemistry, 59(23), 12465–12473. [Link]
- Gao, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. ACS Omega, 7(4), 3659–3670. [Link]
- El-Hefnawy, M., et al. (2016). Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea. PubMed. [Link]
- Gao, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(4), 1003–1018. [Link]
- Jiang, T., et al. (2021). Antibacterial Diphenyl Ethers from Fungi Aspergillus versicolor YC-27. PubMed. [Link]
- Luo, B., et al. (2025). Diphenyl Ethers: Isolation, Bioactivities and Biosynthesis.
- Zaki, M. E. A., et al. (2023). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega, 8(38), 34979–34993. [Link]
- Singha, K. S., & Singh, A. (2022). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives.
- Vergani, P., et al. (2025).
- Gao, Y., et al. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. PubMed. [Link]
- Li, Y., et al. (2021). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. Toxics, 9(11), 289. [Link]
- Thoms, C., et al. (2016). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity. Journal of Natural Products, 79(8), 2058–2066. [Link]
- Thoms, C., et al. (2016). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity. PubMed. [Link]
- International Labour Organization & World Health Organization. (2021). ICSC 0791 - DIPHENYL ETHER. [Link]
- Freundlich, J. S., et al. (2009). Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Journal of Antimicrobial Chemotherapy, 64(5), 1036–1044. [Link]
- Thoms, C., et al. (2016). Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity.
- Singha, K. S., & Singh, A. (2022). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives.
- New Jersey Department of Environmental Protection. (n.d.). Diphenyl Ether. [Link]
- Zaki, M. E. A., et al. (2023).
- Orr, G. L., & Hess, F. D. (1982). Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons. Plant Physiology, 69(4), 766–771. [Link]
- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for Diphenyl Ether (CASRN 101-84-8). [Link]
- Vergani, P., et al. (2025).
- Wang, Y., et al. (2023). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
- Vergani, P., et al. (2025).
- Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. International Journal of Nanomedicine, 11, 3277–3292. [Link]
- Ataman Kimya. (n.d.). DIPHENYL ETHER. [Link]
- Singh, K. (2020).
- Wikipedia. (n.d.). Diphenyl ether. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Jantan, I., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed. [Link]
- Wang, Y., et al. (2023). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction As Potential Anticancer Agents.
- Stompor, M. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 28(11), 4381. [Link]
- Soares, L. C., et al. (2023). Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells. Toxicology and Applied Pharmacology, 469, 116529. [Link]
- Bouhlali, E. D. T., et al. (2020). Antioxidant, Anti-Inflammatory, and Antitumoral Effects of Aqueous Ethanolic Extract from Phoenix dactylifera L. Parthenocarpic Dates. Oxidative Medicine and Cellular Longevity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [drs.nio.res.in]
- 3. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Polybrominated diphenyl ethers with potent and broad spectrum antimicrobial activity from the marine sponge Dysidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polybrominated Diphenyl Ethers: Structure Determination and Trends in Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial Diphenyl Ethers from Fungi Aspergillus versicolor YC-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diphenyl ditelluride anticancer activity and DNA topoisomerase I poisoning in human colon cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
The Diphenyl Ether Core: A Technical Guide to its Discovery, Synthesis, and Applications
This guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of diphenyl ethers. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this important chemical scaffold.
Introduction: The Enduring Significance of the Diphenyl Ether Moiety
The diphenyl ether linkage, characterized by an oxygen atom connecting two phenyl rings, is a deceptively simple yet remarkably versatile and stable structural motif. Its presence in a vast array of natural products, pharmaceuticals, agrochemicals, and industrial materials underscores its fundamental importance in chemistry. From the thyroid hormones that regulate metabolism to potent herbicides that have shaped modern agriculture, and from high-performance polymers to life-saving antibiotics, the diphenyl ether core is a recurring theme. This guide will trace the historical journey of this unassuming scaffold, from its initial discovery to the sophisticated synthetic strategies employed today, and explore the diverse applications that have cemented its place in the landscape of chemical science.
Part 1: The Genesis of a Scaffold - Discovery and Early Synthesis
The Initial Discovery by Limpricht and List (1855)
The first documented encounter with a diphenyl ether dates back to 1855, when German chemists Heinrich Limpricht and Karl List undertook a reinvestigation of the dry distillation of copper benzoate. Their work, published in Annalen der Chemie und Pharmacie, described the isolation of a crystalline substance from the distillate, which they named "Phenyl-oxyd" (phenyl oxide).
Early Synthetic Endeavors and the Limitations of Classical Methods
The Williamson ether synthesis, a cornerstone of organic chemistry developed in the 1850s, provided a logical, albeit flawed, early approach to diphenyl ether synthesis. This S(_N)2 reaction typically involves the reaction of an alkoxide with a primary alkyl halide. However, the direct application of this method to synthesize diphenyl ether by reacting a phenoxide with a halobenzene is notoriously inefficient. The sp
Part 2: The Evolution of Synthetic Strategies
The inherent challenges in forming the diaryl ether bond spurred the development of more sophisticated and efficient synthetic methodologies. The following sections detail the key breakthroughs that have enabled the routine synthesis of a vast library of diphenyl ether derivatives.
The Ullmann Condensation: A Copper-Catalyzed Revolution
A significant leap forward came in the early 20th century with the development of the Ullmann condensation. This copper-catalyzed reaction between a phenoxide and an aryl halide proved to be a far more effective method for constructing the C-O bond of diphenyl ethers.
Mechanism of the Ullmann Condensation:
The precise mechanism of the Ullmann condensation has been a subject of study for many years. While several pathways have been proposed, a generally accepted sequence involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide species from the starting phenol and a copper(I) salt, or through the in situ reduction of a copper(II) salt.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.
-
Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diphenyl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Figure 1: A simplified representation of the catalytic cycle of the Ullmann condensation for diphenyl ether synthesis.
Experimental Protocol: Ullmann Synthesis of Diphenyl Ether
The following is a representative protocol for the synthesis of unsubstituted diphenyl ether using the Ullmann condensation.
Materials:
-
Phenol
-
Bromobenzene
-
Potassium carbonate (K(_2)CO(_3))
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask via syringe.
-
Add bromobenzene (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure diphenyl ether.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Advancement
In the late 20th century, the development of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis. The Buchwald-Hartwig amination, initially developed for C-N bond formation, was successfully adapted for the synthesis of diaryl ethers, providing a milder and often more efficient alternative to the Ullmann condensation. This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand.
Mechanism of the Buchwald-Hartwig Ether Synthesis:
The catalytic cycle of the Buchwald-Hartwig ether synthesis is analogous to that of the amination reaction and involves:
-
Oxidative Addition: A Pd(0) complex, often generated in situ, undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate.
-
Ligand Exchange: The phenoxide displaces the halide from the palladium center.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the diphenyl ether and regenerate the Pd(0) catalyst.
isomers of methoxyphenoxybenzene
An In-depth Technical Guide to the Isomers of Methoxyphenoxybenzene for Researchers and Drug Development Professionals
Abstract
The diaryl ether scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals. Methoxyphenoxybenzene, existing as three distinct positional isomers—ortho, meta, and para—serves as a fundamental model for understanding the synthesis, characterization, and structure-activity relationships (SAR) of this important chemical class. The precise placement of the methoxy substituent dramatically alters the molecule's electronic properties, conformation, and, consequently, its biological interactions. This guide provides a comprehensive exploration of the , detailing field-proven synthetic methodologies, robust analytical workflows for differentiation, and insights into their relevance in drug development. The content is structured to deliver not just protocols, but the underlying scientific rationale, empowering researchers to apply these principles to more complex diaryl ether systems.
Introduction: The Significance of Positional Isomerism
Positional isomerism in substituted benzene rings is a critical determinant of molecular properties. In the case of methoxyphenoxybenzene, the core structure consists of a phenoxy group and a methoxy group attached to a central benzene ring. Their relative positions—1,2-(ortho), 1,3-(meta), or 1,4-(para)—give rise to three distinct compounds with the same molecular formula (C₁₃H₁₂O₂) and mass, but with unique physicochemical and biological profiles.
The electronic influence of the ether oxygen (an activating, ortho-para directing group) and the methoxy group creates different charge distributions and dipole moments for each isomer. This, in turn, affects their polarity, boiling point, solubility, and, most importantly, their ability to engage in specific intermolecular interactions with biological targets like enzymes and receptors. An understanding of how to selectively synthesize and definitively identify each isomer is therefore paramount for any research or development program involving this scaffold.
Caption: The three positional .
Synthesis of Diaryl Ethers: The Ullmann Condensation
The formation of the C-O bond between two aryl rings is a challenging transformation that typically cannot be achieved by standard Williamson ether synthesis conditions without activated substrates.[1][2] The most robust and widely employed method for constructing diaryl ethers like methoxyphenoxybenzene is the Ullmann condensation.[3] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide in the presence of a base.[3][4]
Mechanistic Rationale and Experimental Choices
The Ullmann reaction's success hinges on a catalytic cycle involving a copper(I) species. The choice of reactants, catalyst, ligand, base, and solvent are interdependent and crucial for achieving high yields.
-
Reactant Selection: To synthesize a specific isomer, one can choose between two pathways. For example, for 4-methoxyphenoxybenzene:
-
4-Methoxyphenol + Bromobenzene
-
Phenol + 4-Bromoanisole The choice is often dictated by the commercial availability, cost, and reactivity of the starting materials. Electron-poor aryl halides and electron-rich phenols generally react faster.[4]
-
-
Catalyst System: While early Ullmann reactions used stoichiometric copper powder at high temperatures, modern protocols use catalytic amounts of a copper(I) salt, such as CuI or Cu₂O.[5][6] The addition of a ligand (e.g., phenanthroline, diamines) can stabilize the copper catalyst, prevent its disproportionation, and accelerate the reaction, allowing for milder conditions.[5][6]
-
Base and Solvent: An inorganic base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol, forming the active phenoxide nucleophile.[4][6] The choice of solvent depends on the required temperature; non-polar solvents like toluene or xylene are effective, while polar aprotic solvents like DMF can also be used, particularly for less reactive aryl bromides.[4][5]
Caption: General experimental workflow for Ullmann diaryl ether synthesis.
Self-Validating Protocol: Synthesis of 4-Methoxyphenoxybenzene
This protocol describes a representative lab-scale synthesis. A self-validating system is established by monitoring the reaction's progress via Thin Layer Chromatography (TLC) and confirming the final product's identity and purity through the analytical methods detailed in Section 3.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Schlenk flask or three-neck flask with condenser
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Vessel Preparation: Flame-dry the reaction flask under vacuum and backfill with an inert gas. This is critical as moisture can deactivate the catalyst and base.
-
Reagent Addition: To the flask, add Cs₂CO₃, CuI, and 4-methoxyphenol.
-
Solvent and Reactant Addition: Add anhydrous toluene via syringe, followed by bromobenzene.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. The reaction's progress should be monitored by TLC, observing the consumption of the starting phenol. Reactions typically run for 12-36 hours.[5]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaOH (to remove any unreacted phenol) and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxyphenoxybenzene.
-
Physicochemical Properties and Analytical Characterization
The structural differences between the isomers, though subtle, give rise to distinct analytical signatures. Differentiating them requires a combination of chromatographic and spectroscopic techniques.
Comparative Physicochemical Data
| Property | 2-Methoxyphenoxybenzene | 3-Methoxyphenoxybenzene | 4-Methoxyphenoxybenzene |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol | 200.23 g/mol | 200.23 g/mol |
| IUPAC Name | 1-methoxy-2-phenoxybenzene | 1-methoxy-3-phenoxybenzene | 1-methoxy-4-phenoxybenzene |
| Predicted LogP | 3.5 | 3.5 | 3.5 |
| Predicted Boiling Pt. | 285.7 °C | 285.7 °C | 286.2 °C |
Data sourced from chemical property prediction databases.
Spectroscopic and Chromatographic Differentiation
The key to isomer identification lies in exploiting the differences in molecular symmetry and the electronic environment of the protons and carbons.[7][8]
-
¹H NMR Spectroscopy: This is the most powerful tool for differentiation.[9][10]
-
4-MOPB (para): Due to its C₂ symmetry, it will show the simplest spectrum. The protons on the para-substituted ring will appear as two distinct doublets (an AA'BB' system).
-
2-MOPB (ortho): Lacks symmetry, resulting in a more complex spectrum with all aromatic protons being chemically distinct, leading to a series of multiplets.
-
3-MOPB (meta): Also lacks symmetry, producing a complex spectrum. The key differentiator will be the specific chemical shifts and coupling patterns in the aromatic region (typically 6.8-7.4 ppm).
-
-
¹³C NMR Spectroscopy: The number of unique carbon signals directly reflects the molecule's symmetry.
-
4-MOPB (para): Will show fewer signals than the other isomers due to symmetry.
-
2-MOPB (ortho) & 3-MOPB (meta): Will each display a full set of signals for all unique carbon atoms.
-
-
Mass Spectrometry (MS): Standard MS is insufficient as all isomers have the same mass.[11] However, tandem mass spectrometry (MS/MS) can sometimes induce isomer-specific fragmentation patterns. Techniques like collision-induced dissociation (CID) may reveal subtle differences in bond strengths, leading to unique fragment ions that can serve as fingerprints for each isomer.[12][13]
-
Gas Chromatography (GC): The isomers have slightly different boiling points and polarities, allowing for their separation on a suitable GC column (e.g., a DB-5 or similar). The retention time serves as a reliable identifier when compared against authentic standards.
Caption: Integrated analytical workflow for isomer characterization.
Relevance and Applications in Drug Development
The methoxyphenoxybenzene core is a precursor and structural motif found in numerous biologically active compounds. The specific isomeric arrangement is often crucial for therapeutic efficacy, as it dictates the precise three-dimensional orientation of substituents necessary for binding to a biological target.
-
Scaffold for Bioactive Molecules: Derivatives of methoxyphenols have demonstrated a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[14][15][16][17] For instance, certain methoxyphenol derivatives act as inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis.[18] The inhibitory potency (IC₅₀) of such compounds would be highly dependent on the isomer used, as the fit within the MPO active site is structurally specific.
-
Key Pharmaceutical Intermediates: Isomerically pure methoxyphenoxybenzene derivatives are vital building blocks in the synthesis of complex drugs. For example, the synthesis of the EGFR inhibitor Gefitinib involves intermediates derived from 3-hydroxy-4-methoxybenzoate, where the relative positions of the functional groups are non-negotiable for the final drug's activity.[19] Similarly, intermediates like 3-methoxypropiophenone are crucial for synthesizing analgesics such as Tapentadol.[20][21] Any cross-contamination with other isomers during synthesis could lead to significant impurities and reduced efficacy.
Caption: A hypothetical pathway showing an isomer-specific inhibitor blocking a kinase.
Conclusion
The ortho, meta, and para represent more than a simple academic exercise in isomerism. They are foundational structures whose selective synthesis and rigorous characterization are essential skills for researchers in organic and medicinal chemistry. The Ullmann condensation remains a cornerstone for their synthesis, while a multi-technique analytical approach, led by NMR spectroscopy, is required for unambiguous identification. As the demand for structurally precise and novel therapeutics grows, a deep understanding of how to control and confirm the substitution patterns on aromatic scaffolds will continue to be a critical driver of innovation in drug discovery and development.
References
- Ullmann Condens
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Chemistry Portal. [Link]
- Williamson Ether Synthesis. J&K Scientific LLC. [Link]
- The Ullmann Ether Condensation.
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- The Williamson Ether Synthesis. Chemistry Steps. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- m-bis(p-Methoxyphenoxy)benzene. SpectraBase. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- 1-Methoxy-2-(2-methoxyphenoxy)benzene. PubChem. [Link]
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
- Synthesis method for 3-methoxypropiophenone.
- NMR Spectroscopy. MSU chemistry. [Link]
- Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PubMed Central. [Link]
- Dimerization, ROS formation, and biological activity of o-methoxyphenols. PubMed. [Link]
- Synthesis method of 2-methoxy-4-hydroxypropiophenone.
- Selective synthesis of meta isomers now possible. RIKEN. [Link]
- Synthesis, Separation and Crystal Structures of E and Z Isomers of 3-(2,5-Dimethoxyphenyl)-2-(4-Methoxyphenyl)Acrylic Acid.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. LinkedIn. [Link]
- Quantitative Mass Spectrometric Identification of Isomers Applying Coherent Laser Control. MSU chemistry. [Link]
- Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. PubMed Central. [Link]
- Synthesis of Methoxy-2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes Under Basic Conditions.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
- Synthesis of 4-(4-hydroxyphenoxy) benzene-1,2-dicarbonitrile.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- Proton NMR Analysis to identify Isomers. YouTube. [Link]
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
- Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry. University of Wollongong. [Link]
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]
- distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
- Synthesis of Methoxy2-hydroxy-1,4-naphthoquinones and Reaction of One Isomer with Aldehydes under Basic Conditions.
- ChemInform Abstract: Synthesis of Tamoxifen and 4-Hydroxytamoxifen Using Super Base Metalated Propylbenzene.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. synarchive.com [synarchive.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. magritek.com [magritek.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. lcms.cz [lcms.cz]
- 13. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 21. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 1-Methoxy-2-phenoxybenzene: Identifiers, Properties, and Synthetic Context for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of 1-Methoxy-2-phenoxybenzene, a diaryl ether of interest to researchers, scientists, and professionals in drug development. This document consolidates its chemical identifiers, physicochemical properties, and discusses its relevance within the broader context of medicinal chemistry.
Core Chemical Identity
This compound is an aromatic ether characterized by a methoxy group and a phenoxy group substituted on a benzene ring at the 1 and 2 positions, respectively. Its core structure is a diaryl ether, a scaffold that is prevalent in numerous biologically active compounds.[1][2][3][4]
Key Identifiers
A comprehensive list of synonyms and chemical identifiers for this compound is provided below to facilitate accurate database searches and material procurement.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 1695-04-1 | PubChem[5] |
| PubChem CID | 248758 | PubChem[5] |
| Molecular Formula | C₁₃H₁₂O₂ | PubChem[5] |
| Molecular Weight | 200.23 g/mol | PubChem[5] |
| InChI | InChI=1S/C13H12O2/c1-14-12-9-5-6-10-13(12)15-11-7-3-2-4-8-11/h2-10H,1H3 | PubChem[5] |
| InChIKey | ROXWCQWMXHSVNZ-UHFFFAOYSA-N | PubChem[5] |
| SMILES | COC1=CC=CC=C1OC2=CC=CC=C2 | PubChem[5] |
Common Synonyms
-
2-Methoxyphenyl phenyl ether[5]
-
o-Methoxyphenyl phenyl ether[5]
-
2-Phenoxyanisole[5]
-
o-Phenoxyanisole[5]
-
Benzene, 1-methoxy-2-phenoxy-[5]
-
2-Methoxydiphenyl ether[5]
The relationship between these primary identifiers is visualized in the diagram below.
Caption: Interconnectivity of identifiers for this compound.
Physicochemical and Spectroscopic Data
While experimental data for some physical properties of this compound are not widely reported, computed values and available spectroscopic data provide valuable insights for its characterization.
Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | Marked as "n/a" in several databases.[6] |
| Boiling Point | Not available | Marked as "n/a" in several databases.[6] |
| XLogP3 | 2.9 | Computed by PubChem, indicating moderate lipophilicity.[5] |
| Hydrogen Bond Donor Count | 0 | Computed by PubChem.[5] |
| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem.[5] |
| Rotatable Bond Count | 2 | Computed by PubChem.[5] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound. Available data from various sources are summarized below.
-
¹H NMR: Spectra are available, which would show characteristic shifts for the methoxy protons and the aromatic protons on both phenyl rings.[5]
-
¹³C NMR: Available spectra would confirm the presence of 13 unique carbon atoms in the molecule.[5]
-
Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-O-C ether linkages and aromatic C-H bonds.[7]
Synthesis and Reactivity
This compound, as a diaryl ether, can be synthesized through established methods for C-O cross-coupling reactions. The Ullmann condensation is a classical method for forming diaryl ethers, and more modern palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, offer milder and more efficient alternatives.[8][9]
A general synthetic workflow for diaryl ethers is depicted below.
Caption: Generalized workflow for diaryl ether synthesis.
Relevance in Drug Discovery and Medicinal Chemistry
While direct biological activity or application in drug development for this compound is not extensively documented in publicly available literature, its structural motifs—the diaryl ether core, the phenoxy group, and the methoxy group—are of significant interest in medicinal chemistry.
The Diaryl Ether Scaffold
The diaryl ether linkage is a key structural component in a wide range of biologically active molecules, including natural products and synthetic drugs.[1][2][3] This scaffold is recognized for its chemical stability and its ability to adopt a conformation that allows for optimal interactions with biological targets. Diaryl ether derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:
The Phenoxy Group as a Privileged Moiety
The terminal phenoxy group is considered a privileged scaffold in medicinal chemistry due to its frequent appearance in approved drugs and its crucial role in biological activity. It can participate in hydrophobic interactions and π-π stacking with protein targets, and the ether oxygen can act as a hydrogen bond acceptor.
The Role of the Methoxy Group
The methoxy group is a common substituent in many natural products and approved drugs. Its inclusion in a molecule can influence several key properties:
-
Target Binding: It can enhance binding affinity through van der Waals interactions.
-
Physicochemical Properties: It can modulate lipophilicity and solubility.
-
Metabolic Stability: The methoxy group can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Given the established importance of these structural features, this compound represents a valuable, albeit simple, building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility would lie in its role as a precursor or a fragment in the design and synthesis of novel diaryl ether derivatives for biological screening.
Safety and Handling
Conclusion
This compound is a well-defined chemical entity with a range of synonyms and identifiers that facilitate its study. While specific experimental data on its physical properties and biological applications are sparse, its structural components are of high significance in the field of drug discovery. The diaryl ether core, combined with the methoxy and phenoxy groups, makes it a potentially useful starting material or fragment for the synthesis of novel compounds with diverse pharmacological activities. Further research into the biological effects of this and related simple diaryl ethers could unveil new avenues for therapeutic development.
References
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]
- Diaryl ether (DE) is a functional scaffold existing widely both in natural products (NPs) and synthetic organic compounds. Statistically, DE is the second most popular and enduring scaffold within the numerous medicinal chemistry and agrochemical reports. Given its unique physicochemical properties and potential biological activities. PubMed. [Link]
- Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.
- Diaryl ether derivatives as anticancer agents – a review. MedChemComm. [Link]
- Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. [Link]
- Benzene, 1-methoxy-2-phenoxy-. SpectraBase. [Link]
- 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758. PubChem. [Link]
- This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
- Diaryl ether synthesis by etherification (aryl
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 1-Methoxy-3-phenoxybenzene | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Methoxy-2-(4-phenylphenoxy)benzene | C19H16O2 | CID 85658761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: A Modernized Ullmann Condensation Approach for the Synthesis of 1-Methoxy-2-phenoxybenzene from Guaiacol
Abstract
The diaryl ether linkage is a significant structural motif in pharmaceuticals, natural products, and advanced materials. This guide provides a comprehensive protocol for the synthesis of 1-Methoxy-2-phenoxybenzene, a representative unsymmetrical diaryl ether, via a modernized copper-catalyzed Ullmann condensation. We move beyond the classical, harsh reaction conditions by employing a ligand-assisted catalytic system that offers milder temperatures, improved yields, and greater functional group tolerance. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines characterization techniques, and discusses key parameters for reaction optimization. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for C-O cross-coupling reactions.
Introduction: The Ullmann Condensation in Diaryl Ether Synthesis
The formation of a carbon-oxygen bond between two aromatic rings is a fundamental transformation in organic synthesis. The classical Ullmann condensation, first reported by Fritz Ullmann in 1905, involves the copper-promoted coupling of a phenol with an aryl halide.[1] Historically, these reactions demanded harsh conditions, often requiring stoichiometric amounts of copper powder and high temperatures (in excess of 200 °C) in polar aprotic solvents like DMF or nitrobenzene.[2][3] Such conditions severely limited the substrate scope and functional group compatibility of the reaction.
Significant advancements in recent decades have revitalized the Ullmann reaction. The introduction of soluble copper(I) catalysts in conjunction with chelating ligands has enabled these transformations to proceed under dramatically milder conditions.[4][5] Ligands, such as amino acids or diamines, stabilize the copper intermediates, facilitate the catalytic cycle, and expand the reaction's utility for complex molecule synthesis.[6][7] This protocol leverages these modern improvements for the efficient synthesis of this compound from guaiacol and an aryl halide.
Reaction Principle and Catalytic Mechanism
The synthesis of this compound is achieved through the copper-catalyzed C-O cross-coupling of guaiacol (2-methoxyphenol) and an aryl halide. The reaction is facilitated by a base, which deprotonates the phenol to form the active phenoxide nucleophile.
The currently accepted mechanism for the ligand-assisted Ullmann condensation involves a Cu(I)/Cu(III) catalytic cycle.[5][8]
-
Catalyst Activation: The precatalyst, typically a Cu(I) salt like CuI, coordinates with a chelating ligand.
-
Phenoxide Formation: The base (e.g., K₃PO₄) deprotonates guaiacol to form the corresponding potassium phenoxide.
-
Intermediate Formation: The copper-ligand complex reacts with the guaiacol phenoxide to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) phenoxide species, forming a transient copper(III) intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired diaryl ether product (this compound) and a Cu(I)-halide species.
-
Catalyst Regeneration: The Cu(I)-halide is reactivated by the phenoxide, regenerating the copper(I) phenoxide intermediate and allowing the catalytic cycle to continue.
Figure 1: Proposed catalytic cycle for the ligand-assisted Ullmann diaryl ether synthesis.
Experimental Protocol
This protocol describes a representative synthesis on a 1.0 mmol scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.[5]
Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Moles (mmol) | Notes |
| Guaiacol | C₇H₈O₂ | 124.14 | 124 mg | 1.0 | Reagent grade, ≥98% |
| Iodobenzene | C₆H₅I | 204.01 | 204 mg (112 µL) | 1.0 | Reagent grade, ≥98% |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 9.5 mg | 0.05 | 5 mol% |
| L-Proline | C₅H₉NO₂ | 115.13 | 11.5 mg | 0.10 | 10 mol% (Ligand) |
| Potassium Phosphate | K₃PO₄ | 212.27 | 425 mg | 2.0 | Anhydrous, powdered |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 2.0 mL | - | Anhydrous |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction |
| Brine | sat. NaCl(aq) | - | ~40 mL | - | For washing |
| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Anhydrous, for drying |
| Silica Gel | SiO₂ | - | As needed | - | For column chromatography |
Equipment
-
Oven-dried 10 mL screw-cap vial or round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
Safety Precautions
-
Guaiacol: Harmful if swallowed or in contact with skin. Causes skin irritation.
-
Iodobenzene: Toxic and an irritant. Handle in a fume hood.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
K₃PO₄: Caustic. Avoid inhalation of dust.
-
Perform the reaction in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To an oven-dried 10 mL screw-cap vial containing a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol), L-proline (11.5 mg, 0.10 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under a positive flow of inert gas, add guaiacol (124 mg, 1.0 mmol), followed by anhydrous DMSO (2.0 mL) and iodobenzene (112 µL, 1.0 mmol) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash them with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to isolate the pure product.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting oil. The expected yield is typically in the range of 75-90%.
Product Characterization
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) around 7.40-6.80 (m, 9H, Ar-H) and 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): Characteristic peaks for aromatic carbons and the methoxy carbon (~56 ppm).
-
Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₂O₂ [M+H]⁺: 201.09; found: 201.1.
-
FTIR (thin film, cm⁻¹): Peaks corresponding to C-O-C stretching (aromatic ether) and C-H stretching. Spectroscopic data for this compound can be found in chemical databases.[9]
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
This guide presents a robust and reproducible protocol for the synthesis of this compound using a modern ligand-assisted Ullmann condensation. By employing a CuI/L-Proline catalytic system, the reaction proceeds under significantly milder conditions than traditional methods, offering high yields and simplifying the purification process. This methodology is broadly applicable for the synthesis of various diaryl ethers and serves as a valuable tool for researchers in synthetic chemistry and drug discovery. The principles and steps outlined herein provide a solid foundation for further optimization and adaptation to a wider range of substrates.
References
- Ullmann condensation - Wikipedia. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Ullmann reaction | PPTX - Slideshare. (n.d.).
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - Semantic Scholar. (2019).
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - SciSpace. (2010).
- Ullmann Condensation - SynArchive. (n.d.).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (2009).
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. (2003).
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Publishing. (2019).
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications. (2010).
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC - NIH. (2019).
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012).
- 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466 - PubChem. (n.d.).
- Supplementary Information File. (2021).
- Benzene, 1-methoxy-2-phenoxy- - SpectraBase. (n.d.).
- Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem. (n.d.).
- Ullmann reaction - Wikipedia. (n.d.).
- 1-Methoxy-2-propoxybenzene | C10H14O2 | CID 13629102 - PubChem. (n.d.).
- Guaiacol - Wikipedia. (n.d.).
- US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents. (n.d.).
- Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC - NIH. (2018).
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene - ResearchGate. (2014).
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PubMed Central. (2023).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2022).
- This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- CN1944367A - Synthetic method for guaiacol - Google Patents. (n.d.).
- Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting - DTIC. (2022).
- Acetophenone, ω-methoxy - Organic Syntheses Procedure. (n.d.).
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Application Notes & Protocols: A Scientist's Guide to Ullmann Condensation for 1-Methoxy-2-phenoxybenzene Synthesis
Abstract
The diaryl ether linkage is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, agrochemicals, and advanced polymers.[1][2][3] The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents one of the most fundamental and powerful methods for the formation of this C-O bond.[4][5][6] This application note provides an in-depth guide for researchers and drug development professionals on the synthesis of 1-Methoxy-2-phenoxybenzene via a modern, ligand-assisted Ullmann condensation. We move beyond a simple recitation of steps to explore the mechanistic underpinnings, the rationale behind reagent selection, and a detailed, field-proven protocol designed for reproducibility and high yield.
Mechanistic Rationale: Understanding the Modern Ullmann Condensation
The classical Ullmann reaction, first reported over a century ago, required harsh conditions, such as high temperatures (>200°C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[4][7][8] The evolution of this reaction through the introduction of specialized ligands has transformed it into a milder, more versatile, and truly catalytic process.[1][9][10] Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction for novel substrates.
The currently accepted mechanism for the ligand-assisted Ullmann diaryl ether synthesis is believed to proceed through a Cu(I)/Cu(III) cycle:
-
Nucleophile Activation: A base deprotonates the phenol, forming a phenoxide. This phenoxide then coordinates with a ligand-bound Cu(I) salt to generate a copper(I) phenoxide complex. This is the active nucleophilic species in the cycle.[4]
-
Oxidative Addition: The aryl halide (in our case, 2-bromoanisole or 2-iodoanisole) undergoes oxidative addition to the Cu(I) phenoxide complex. This is often the rate-limiting step and results in a transient, high-energy Cu(III) intermediate.[4][11] The use of ligands is crucial as they stabilize this intermediate and accelerate this step, allowing for lower reaction temperatures.[3][7]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product (this compound) and regenerating the active L-Cu(I)-X species, which re-enters the catalytic cycle.[11]
Core Components: A Guide to Reagent Selection
The success of the Ullmann condensation hinges on the judicious selection of four key components: the copper source, ligand, base, and solvent.
| Component | Options & Rationale | Our Recommendation for this compound |
| Copper Source | Cu(I) salts (CuI, CuBr, CuCl) are most common as they can directly enter the catalytic cycle. Cu(II) sources can also be used but require in situ reduction. Catalyst loading is typically 1-10 mol%.[1][12] | Copper(I) Iodide (CuI): Highly reliable, commercially available in high purity, and frequently cited for yielding excellent results in C-O couplings.[12] |
| Aryl Halide | Reactivity follows the order: I > Br >> Cl . Aryl iodides are the most reactive but can be more expensive. Aryl bromides offer a good balance of reactivity and cost. Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[1][4] | 2-Bromoanisole: Provides a good balance of reactivity and cost-effectiveness for this synthesis. 2-Iodoanisole can be used to potentially lower reaction temperature or time. |
| Ligand | The "engine" of the modern Ullmann reaction. Ligands stabilize the copper center, increase its solubility, and facilitate the key oxidative addition/reductive elimination steps.[7][10] Common classes include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), phenanthrolines , and β-diketones .[7] | Picolinic Acid or 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD): Both are inexpensive, air-stable, and highly effective. Picolinic acid is excellent for a range of substrates,[12] while TMHD is known to significantly accelerate etherification.[13] |
| Base | Required to deprotonate the phenol, forming the active phenoxide nucleophile. The choice of base is critical. Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are highly effective, with Cs₂CO₃ often providing superior results due to its higher solubility and the "caesium effect," though it is more expensive.[12][13] | Potassium Phosphate (K₃PO₄): A robust, cost-effective, and highly effective base for this transformation. |
| Solvent | A polar, aprotic solvent is typically required to facilitate the dissolution of the salts and operate at the necessary temperatures. Common choices include N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and Toluene .[4][14] | Dimethyl Sulfoxide (DMSO): Excellent solvating properties for the reagents and allows for effective heating in the 110-130°C range. |
Detailed Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system. Adherence to the described stoichiometry, conditions, and purification steps should provide a reliable outcome.
3.1. Materials and Equipment
-
Chemicals:
-
Phenol (≥99%)
-
2-Bromoanisole (99%)
-
Copper(I) Iodide (CuI, 99.99%)
-
Picolinic Acid (99%)
-
Potassium Phosphate, tribasic (K₃PO₄, ≥98%, anhydrous)
-
Dimethyl Sulfoxide (DMSO, anhydrous, ≥99.9%)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
Oven-dried 50 mL round-bottom flask or screw-cap reaction tube
-
Magnetic stir plate with heating
-
Magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet with bubbler
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
3.2. Reaction Workflow
3.3. Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%), picolinic acid (12.3 mg, 0.10 mmol, 10 mol%), anhydrous potassium phosphate (424 mg, 2.0 mmol), and phenol (113 mg, 1.2 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add 5 mL of anhydrous DMSO via syringe, followed by 2-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 120°C and stir vigorously.
-
Monitoring: Monitor the consumption of the 2-bromoanisole starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a gradient eluent of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 98:2 hexanes:ethyl acetate) to afford this compound as a clear oil.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Wet reagents or solvent.3. Insufficiently strong or poorly soluble base. | 1. Use high-purity CuI from a freshly opened bottle. Avoid using old or discolored (green/blue) copper salts.2. Ensure all glassware is oven-dried. Use anhydrous grade solvent and reagents.3. Switch to Cs₂CO₃, which has better solubility in organic solvents. |
| Formation of Biaryl Side Product (Biphenyl derivative) | This is the classic Ullmann coupling side reaction. It can occur if the C-O bond formation is slow, especially at very high temperatures. | Use a more effective ligand or slightly lower the reaction temperature. Ensure the phenol is present in a slight excess (1.2 equiv.) to favor the C-O coupling pathway. |
| Difficulty in Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the TLC/column eluent system. A less polar system (e.g., adding toluene or using a pentane/ether system) may improve separation. |
Conclusion
The ligand-assisted Ullmann condensation is a robust and indispensable tool for the synthesis of diaryl ethers. By understanding the underlying catalytic cycle and the specific roles of each reagent, researchers can reliably execute the synthesis of complex molecules like this compound. The protocol detailed herein provides a validated starting point that balances reaction efficiency, cost, and operational simplicity, making it a valuable asset for professionals in chemical synthesis and drug discovery.
References
- Slideshare. (n.d.). Ullmann reaction.
- Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103.
- Bi, H.-P., Chen, L., Liu, Y.-L., & Li, C.-J. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC, NIH.
- Fui, C. J., Sarjadi, M. S., Sarkar, S. M., & Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Wikipedia. (n.d.). Ullmann condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- A. F. M. M. Rahman. (1974). The Ullmann Ether Condensation. ResearchGate.
- Ashoka Gnanadoss Samuelson. (2012). Copper Promoted Synthesis of Diaryl Ethers. ResearchGate.
- Shawkataly, A. K. B. H. P. (2021). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
- Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing.
- Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC, NIH.
- SynArchive. (n.d.). Ullmann Condensation.
- Fischer, C., & Koenig, B. (2011). Palladium- and Copper-Mediated N-Aryl Bond Formation Reactions for the Synthesis of Biological Active Compounds. Beilstein Journal of Organic Chemistry, 7, 59–74.
- Ma, D. (2016). 1.1 Modern Ullmann-Type Couplings. ResearchGate.
- Rahman, M. L. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate.
- Buck, E., & Song, Z. J. (2005). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. ResearchGate.
- Anbarasan, P. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate.
- Van Allen, D. (2012). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation. University of North Texas.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. people.umass.edu [people.umass.edu]
- 9. Catalysts | Free Full-Text | Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
Introduction: The Significance of the Diaryl Ether Moiety
An Application Note and Protocol for the Synthesis of Diaryl Ethers
The diaryl ether linkage is a cornerstone structural motif in a multitude of organic molecules that are vital to human health, agriculture, and materials science. This deceptively simple C-O-C bond is a key feature in numerous natural products and synthetic compounds, including the powerful antibiotic vancomycin, anti-HIV agents like chloropeptin, and various herbicides and high-performance polymers.[1][2][3] The synthesis of these structures has been a long-standing challenge in organic chemistry, demanding methods that are both efficient and tolerant of a wide range of functional groups.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for synthesizing diaryl ethers. We will delve into the mechanistic underpinnings and practical execution of the two most powerful and widely adopted catalytic methods: the classical Ullmann condensation and the modern Buchwald-Hartwig cross-coupling reaction. Furthermore, we will touch upon alternative strategies to provide a well-rounded perspective for methodological selection.
Overview of Primary Synthetic Strategies
The construction of the diaryl ether bond is primarily achieved through transition-metal-catalyzed cross-coupling reactions. While other methods exist, such as nucleophilic aromatic substitution (SNAr) for electron-deficient systems, the Ullmann and Buchwald-Hartwig reactions offer the broadest scope and applicability.[4][5][6]
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Metal Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Reactants | Aryl Halide + Phenol | Aryl Halide/Triflate + Phenol |
| Catalyst Loading | Often stoichiometric, modern methods are catalytic | Catalytic (typically 0.5-5 mol%) |
| Ligands | Often ligand-free (classical) or simple ligands (e.g., N,N-dimethylglycine, phenanthroline) | Bulky, electron-rich phosphine ligands are critical |
| Base | Strong bases (e.g., K₂CO₃, Cs₂CO₃) | Variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) |
| Temperature | High (100-220 °C)[7][8] | Milder (Room Temp to 110 °C)[9][10] |
| Advantages | Inexpensive catalyst, long-established | Broad substrate scope, milder conditions, high yields |
| Disadvantages | Harsh conditions, often low yields, high catalyst loading[7] | Expensive catalyst/ligands, air-sensitive reagents |
Protocol 1: The Ullmann Condensation (Modern Ligand-Accelerated Approach)
The Ullmann condensation, first reported in 1905, is the classical copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[11] Traditional protocols were hampered by extreme temperatures and the need for stoichiometric amounts of copper.[12] Modern advancements, however, have introduced ligands that accelerate the catalysis, allowing for lower temperatures and catalytic amounts of copper.[7][13]
Causality and Mechanistic Insight
The reaction is believed to proceed through the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) complex yields the diaryl ether and regenerates the active copper(I) catalyst.[12] Ligands, such as N,N-dimethylglycine or 1,10-phenanthroline, stabilize the copper center, increase its solubility, and facilitate the key oxidative addition and reductive elimination steps, thereby lowering the energy barrier and the required reaction temperature.[13]
Experimental Workflow: Ullmann Condensation
Caption: General workflow for a modern Ullmann diaryl ether synthesis.
Detailed Step-by-Step Protocol
This protocol describes a general, ligand-accelerated Ullmann coupling.
Materials:
-
Aryl iodide or bromide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N-Dimethylglycine (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene or dioxane (3-5 mL)
-
Oven-dried round-bottom flask or sealed tube with a magnetic stir bar
-
Nitrogen or Argon line
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a stir bar, add the aryl halide (1.0 mmol), phenol (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: Add the copper(I) iodide (5 mol%) and N,N-dimethylglycine (10 mol%).
-
Inert Atmosphere: Seal the flask with a septum or cap, and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 3-5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. The mixture is typically a heterogeneous suspension.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove residual copper salts, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure diaryl ether.
Protocol 2: The Buchwald-Hartwig C-O Cross-Coupling
Developed in the late 1990s, the Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling for forming carbon-heteroatom bonds, including the C-O bond of diaryl ethers.[1][14] Its primary advantage lies in its milder reaction conditions and exceptional functional group tolerance, which has made it a dominant method in medicinal chemistry and complex molecule synthesis.[15][16]
Causality and Mechanistic Insight
The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are essential.[17] These ligands promote the key steps of the catalytic cycle:
-
Oxidative Addition: The active Pd(0)L complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The ligand's bulk facilitates this step.
-
Ligand Exchange/Deprotonation: The phenol displaces the halide on the palladium center, and the base (e.g., K₃PO₄) deprotonates the phenol to form a palladium-alkoxide complex.
-
Reductive Elimination: This is often the rate-limiting step. The electron-rich nature and steric bulk of the ligand promote the reductive elimination of the diaryl ether product (Ar-O-Ar'), regenerating the active Pd(0) catalyst.[16][18]
Catalytic Cycle: Buchwald-Hartwig C-O Coupling
Caption: Catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
Detailed Step-by-Step Protocol
This protocol uses a modern, pre-formed palladium precatalyst for ease of use and reproducibility.
Materials:
-
Aryl bromide or chloride (1.0 mmol, 1.0 equiv)
-
Phenol (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G4) (0.01-0.02 mmol, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 mmol, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., t-BuOH, Toluene, or Dioxane) (3-5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
Oven-dried vial or flask with a magnetic stir bar
Procedure:
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), phenol (1.2 mmol), palladium precatalyst (e.g., BrettPhos Pd G4, 2 mol%), and base (e.g., K₃PO₄, 1.5 mmol) to a vial containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., t-BuOH, 4 mL).
-
Sealing and Reaction: Seal the vial tightly with a PTFE-lined cap. If desired, wrap the cap with electrical tape for an extra secure seal. Remove the vial from the glovebox.
-
Heating: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir for 4-24 hours.[16]
-
Monitoring: The reaction can be monitored by taking a small sample, diluting it with dichloromethane (DCM), filtering it through a small plug of silica, and analyzing by LC-MS or GC-MS.
-
Workup: After cooling to room temperature, partition the reaction mixture between water (15 mL) and a suitable organic solvent like DCM or ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to isolate the diaryl ether.
Alternative and Emerging Strategies
While the Ullmann and Buchwald-Hartwig reactions are workhorses, other methods have their place.
-
Nucleophilic Aromatic Substitution (SNAr): This transition-metal-free method is highly effective but generally requires an aryl halide that is strongly activated by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[6][19] The reaction is typically run with a phenol and a base like K₂CO₃ in a polar aprotic solvent such as DMSO or DMF.
-
Hypervalent Iodine Reagents: A more recent development involves the use of diaryliodonium salts as arylating agents.[20][21][22] These reactions can proceed under mild, often transition-metal-free conditions, offering a distinct advantage for synthesizing complex molecules where metal contamination is a concern.[20][23] The process involves reacting a diaryliodonium salt with a phenol, often in the presence of a mild base.[22]
Troubleshooting and Field-Proven Insights
-
Low Yield in Ullmann Reactions: If yields are low, ensure your copper catalyst is not oxidized and that the reaction is rigorously deoxygenated. Increasing the temperature or switching to a more polar solvent like DMF can sometimes improve results, but may also lead to more side products.
-
Dehalogenation in Buchwald-Hartwig: The presence of a hydro-dehalogenated arene byproduct suggests a competing reaction pathway. This can sometimes be suppressed by using a milder base (e.g., K₃PO₄ instead of NaOtBu) or ensuring that the reaction is completely anhydrous.[15]
-
Ligand Selection is Key: For the Buchwald-Hartwig reaction, if one ligand gives poor results, screening a panel of different bulky phosphine ligands is often the most effective way to optimize the reaction for a specific substrate pair.
-
Base Sensitivity: For substrates with base-sensitive functional groups (like esters), weaker bases such as K₃PO₄ or K₂CO₃ are preferred over strong alkoxides like NaOtBu in Buchwald-Hartwig couplings.[24]
References
- Hu, C., Jia, Q., Bao, W., & Gu, G. (2024). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters, 26(37), 7864–7868. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Li, J., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. [Link]
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Semantic Scholar. (2019).
- PubMed. (2024).
- SynArchive. (n.d.). Ullmann Condensation.
- ACS Publications. (2024).
- Various Authors. (2024).
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Barder, T. E., et al. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 10(13), 2785–2788. [Link]
- ResearchGate. (2020). Recent Advances in Diaryl Ether Synthesis. [Link]
- Marcoux, J. F., et al. (2000). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 122(18), 4403–4407. [Link]
- ACS Publications. (2024).
- Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]
- NIH National Center for Biotechnology Information. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances. [Link]
- Hosseinzadeh, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3.
- Ley, S. V., & Thomas, A. W. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [Link]
- OUCI. (n.d.). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Slideshare. (n.d.). Ullmann reaction.
- NIH National Center for Biotechnology Information. (2008). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Organic Letters. [Link]
- YouTube. (2021). Buchwald-Hartwig Coupling.
- Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]
- Pérez, G., et al. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 49(1), 16-19. [Link]
- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Journal of Synthetic Chemistry. (2023).
- PDXScholar. (2022). Synthesis of Diaryl and Alkyl-Aryl Ethers via Diaryl Iodonium Reagents. [Link]
- Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (2020). Recent Progress in Diaryl Ether Synthesis. [Link]
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- ResearchGate. (2015).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.org.mx [scielo.org.mx]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes & Protocols: 1-Methoxy-2-phenoxybenzene as a Versatile Chemical Intermediate
Abstract
This guide provides a detailed technical overview of 1-Methoxy-2-phenoxybenzene (also known as 2-phenoxyanisole), a key chemical intermediate in modern organic synthesis. We delve into its physicochemical properties, spectroscopic signature, and robust synthetic protocols. The core focus is on its strategic application as a foundational scaffold for constructing more complex molecules, particularly within the realms of pharmaceutical and agrochemical research. By presenting detailed, field-tested protocols for its synthesis and subsequent functionalization, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile diaryl ether in their synthetic campaigns.
Introduction & Physicochemical Profile
Overview of this compound
This compound (CAS No. 1695-04-1) is a diaryl ether characterized by a phenoxy group attached to a methoxy-substituted benzene ring.[1] This structural arrangement is of significant interest in medicinal chemistry and materials science. The diaryl ether linkage provides a combination of rigidity and conformational flexibility, often serving as a key structural motif in biologically active molecules.
The strategic value of this intermediate is twofold:
-
The Diaryl Ether Core: This stable backbone is present in numerous pharmaceuticals and provides a robust connection between two aromatic systems.
-
The Methoxy Substituent: The methoxy group is far more than a simple structural component; it is a critical modulator of a molecule's properties. It can influence ligand-target binding interactions, improve metabolic stability, and enhance key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2] Its presence also activates the aromatic ring, providing predictable control over subsequent electrophilic substitution reactions.
Physicochemical & Spectroscopic Data
Proper characterization is the bedrock of synthetic chemistry. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Phenoxyanisole, 2-Methoxydiphenyl ether, o-Methoxyphenyl phenyl ether | [1] |
| CAS Number | 1695-04-1 | [1][3] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][3] |
| Molecular Weight | 200.23 g/mol | [1][3] |
| Appearance | Colorless Liquid | [4] (Typical for similar compounds) |
| XLogP3 | 2.9 | [1] |
Spectroscopic Characterization
Confirming the identity and purity of this compound is straightforward with standard spectroscopic techniques.
-
¹H NMR: The methoxy group provides a highly diagnostic singlet signal. In a CDCl₃ solvent, this peak typically appears around δ 3.8 ppm and integrates to 3 protons.[5] The aromatic protons will appear as a complex multiplet between δ 6.8 and 7.4 ppm.
-
¹³C NMR: The methoxy carbon presents a signal in the range of 55-60 ppm.[5] The aromatic region will show multiple signals corresponding to the 12 carbons of the two benzene rings.
-
FTIR: Expect characteristic peaks for C-O-C stretching (ether linkage) around 1200-1250 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 200.
Synthesis of this compound
Mechanistic Rationale: The Ullmann Condensation
The most reliable and common method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This is a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol (or their corresponding phenoxide).
The reaction has been significantly improved from its classical high-temperature conditions. Modern protocols utilize ligands that stabilize the copper(I) catalytic species and accelerate the reaction, allowing for lower temperatures and broader substrate scope. One of the most effective ligands for this purpose is 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), which facilitates the crucial reductive elimination step.[6]
Protocol: Ligand-Accelerated Ullmann Synthesis
This protocol describes a robust, lab-scale synthesis of this compound from 2-bromoanisole and phenol, adapted from established methodologies for copper-catalyzed ether formation.[6]
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2-Bromoanisole | 187.04 | 1.87 g | 10.0 mmol |
| Phenol | 94.11 | 1.04 g | 11.0 mmol |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.56 g | 14.0 mmol |
| Copper(I) Chloride (CuCl) | 99.00 | 99 mg | 1.0 mmol |
| TMHD | 184.28 | 369 mg | 2.0 mmol |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 20 mL | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add cesium carbonate, copper(I) chloride, and TMHD.
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add NMP (20 mL), phenol (1.04 g), and 2-bromoanisole (1.87 g) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. The solution will typically turn dark green or brown.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield this compound as a pure product.
-
Workflow Diagram: Ullmann Synthesis
Caption: Workflow for the synthesis of this compound.
Application as a Chemical Intermediate
Strategic Value in Synthesis Design
This compound is not typically an end-product but a strategic starting point. Its value lies in the predictable reactivity of its aromatic rings, which can be selectively functionalized to build molecular complexity. The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution, making the C4 and C6 positions on its ring prime targets for functionalization.
Protocol: Electrophilic Nitration
This protocol demonstrates a common subsequent transformation: the regioselective nitration of the activated aromatic ring. The resulting nitro-substituted diaryl ether is a valuable intermediate itself, as the nitro group can be readily reduced to an amine, which opens up a vast array of further chemical modifications (e.g., amide formation, diazotization).
Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles |
| This compound | 200.23 | 2.00 g | 10.0 mmol |
| Acetic Anhydride | 102.09 | 20 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 0.70 mL | ~15.0 mmol |
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (2.00 g) in acetic anhydride (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Nitration: Add fuming nitric acid dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour after the addition is complete.
-
Work-up:
-
Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Stir until the ice has melted completely. A solid precipitate (the product) should form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude solid from ethanol to yield the purified nitro-substituted product(s). The major isomer is expected to be 4-nitro-1-methoxy-2-phenoxybenzene due to the directing effect of the methoxy group.
Proposed Synthetic Pathway
The true power of an intermediate is demonstrated by the pathways it enables. This compound can serve as the entry point for a multi-step synthesis of more complex, drug-like scaffolds.
Caption: A potential synthetic pathway starting from the title intermediate.
Safety & Handling
All laboratory work should be conducted with appropriate safety measures.
-
Hazards: this compound is harmful if swallowed and may cause an allergic skin reaction. It is also classified as very toxic to aquatic life.[1]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7] Keep away from heat, sparks, and open flames, as related compounds can be flammable.[4][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways due to its aquatic toxicity.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis via modern Ullmann coupling and the predictable reactivity imparted by its methoxy group make it an ideal starting material for creating diverse and complex molecular architectures. The protocols and strategic insights provided in this guide are intended to empower researchers in drug discovery, agrochemicals, and materials science to effectively incorporate this potent building block into their synthetic programs.
References
- Title: 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466 - PubChem Source: PubChem URL:[Link]
- Title: Supplementary Information File Source: Journal of Pharmacy & Pharmaceutical Sciences URL:[Link]
- Title: Methoxy groups just stick out Source: ACD/Labs URL:[Link]
- Title: Benzene, 1-methoxy-2-phenoxy- - SpectraBase Source: SpectraBase URL:[Link]
- Title: this compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL:[Link]
- Title: Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)
- Title: Safety Data Sheet: Methoxybenzene Source: Carl ROTH URL:[Link]
- Title: SAFETY DATA SHEET - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL:[Link]
- Title: 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
- Title: Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development Source: Mlunias URL:[Link]
- Title: The role of the methoxy group in approved drugs Source: PubMed URL:[Link]
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. fishersci.com [fishersci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. carlroth.com:443 [carlroth.com:443]
Application Note: A Robust HPLC Method for the Separation and Quantification of 1-Methoxy-2-phenoxybenzene
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the efficient separation and quantification of 1-Methoxy-2-phenoxybenzene. Leveraging reversed-phase chromatography, this protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical technique for this compound. The methodology is grounded in the physicochemical properties of the analyte and established chromatographic principles, ensuring both scientific integrity and practical applicability. This guide provides a comprehensive walkthrough, from understanding the underlying scientific principles to a step-by-step experimental protocol and data analysis.
Introduction: The Rationale Behind the Method
This compound, a diphenyl ether derivative, is a non-polar aromatic compound. Its structure, characterized by two phenyl rings linked by an ether bond and a methoxy group, dictates its chromatographic behavior. The inherent hydrophobicity of the molecule makes reversed-phase HPLC the ideal separation technique. In reversed-phase chromatography, a non-polar stationary phase is paired with a polar mobile phase. Non-polar analytes, such as this compound, will have a stronger affinity for the stationary phase and will thus be retained longer, allowing for effective separation from more polar impurities.
The selection of a C18 stationary phase is based on its widespread success in retaining and separating non-polar to moderately polar compounds through hydrophobic interactions. The mobile phase, a gradient mixture of acetonitrile and water, offers a versatile elution profile. Acetonitrile is chosen for its strong elution strength for non-polar compounds and its low UV cutoff, which is critical for sensitive detection. The gradient elution, starting with a higher proportion of water and gradually increasing the acetonitrile concentration, ensures that any potential polar impurities are eluted early, followed by the well-resolved peak of this compound.
UV detection is employed due to the presence of aromatic chromophores in the analyte's structure. Aromatic compounds typically exhibit strong absorbance in the UV region, generally below 300 nm. Based on data from structurally similar aromatic ethers and diphenyl ether derivatives, a primary detection wavelength of 275 nm is selected to ensure high sensitivity. A secondary wavelength of 254 nm is also monitored to provide additional data for peak purity assessment.
This method is developed in accordance with established guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), ensuring that the protocol is robust, reproducible, and suitable for validation in a regulated environment.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| CAS Number | 1695-04-1 | [3] |
| Predicted Polarity | Non-polar | Inferred from structure |
| Predicted Solubility | Soluble in organic solvents (acetonitrile, methanol), poorly soluble in water. | Inferred from diphenyl ether solubility[4] |
| UV Absorbance | Strong absorbance expected in the UV region (200-300 nm). | General knowledge of aromatic compounds |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.
Instrumentation and Consumables
| Component | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Stationary Phase | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade water |
| Mobile Phase B | HPLC-grade acetonitrile |
| Sample Solvent | Acetonitrile |
| Standard | This compound reference standard (≥98% purity) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE syringe filters |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (Water): Use HPLC-grade water. Degas for at least 15 minutes using an online degasser or by sonication.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas for at least 15 minutes.
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in 100 mL of acetonitrile in a Class A volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
This stock solution has a concentration of 100 µg/mL. Prepare serial dilutions as required for linearity checks.
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 100 mL volumetric flask and add approximately 80 mL of acetonitrile.
-
Sonicate for 15 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | Primary: 275 nm, Secondary: 254 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified according to USP guidelines.[1]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the 100 µg/mL standard solution.
-
Calculate the system suitability parameters as outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
Data Analysis and Interpretation
The quantification of this compound in the sample is performed using an external standard method.
-
Calibration Curve: Inject a series of standard solutions of known concentrations (e.g., 10, 25, 50, 100, 150 µg/mL) to establish a calibration curve. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Inject the prepared sample solution. Determine the peak area of this compound. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.
The amount of this compound in the sample can be calculated using the following formula:
Amount (mg) = (Concentration from calibration curve (µg/mL) * Dilution volume (mL)) / 1000
Method Validation Principles
For use in a regulated environment, this method must be validated according to ICH guidelines Q2(R1).[5] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development process.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical pathway for HPLC method development based on analyte characteristics.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the separation and quantification of this compound. The reversed-phase approach, utilizing a C18 column with a water/acetonitrile gradient and UV detection, is tailored to the non-polar, aromatic nature of the analyte. The detailed protocol, including system suitability criteria and data analysis procedures, offers a robust starting point for routine analysis and can be readily validated according to regulatory guidelines. By following the principles and steps outlined herein, researchers and analysts can achieve reliable and accurate results for this compound.
References
- ChemSynthesis. (2024). This compound.
- PubChem. (n.d.). Diphenyl ether.
- Solubility of Things. (n.d.). Diphenyl ether.
- U.S. Pharmacopeia. (n.d.). <621> Chromatography.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Bulgarian Chemical Communications. (2018). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
- International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- PubMed. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection.
Sources
- 1. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. bcc.bas.bg [bcc.bas.bg]
Application Note: High-Sensitivity GC-MS Analysis of 1-Methoxy-2-phenoxybenzene
Abstract
This application note presents a detailed, robust, and validated protocol for the qualitative and quantitative analysis of 1-Methoxy-2-phenoxybenzene (also known as 2-methoxydiphenyl ether) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant analyte in various fields, including chemical synthesis, where it may be an intermediate or impurity, and in environmental analysis as a potential contaminant. The methodology outlined herein provides a comprehensive guide for researchers, scientists, and drug development professionals, ensuring high sensitivity, selectivity, and reproducibility. The protocol covers sample preparation, instrument configuration, and data interpretation, including a detailed analysis of the mass spectral fragmentation pathway.
Introduction: The Rationale for Analysis
This compound (CAS No: 1695-04-1) is an aromatic ether with the chemical formula C₁₃H₁₂O₂.[1][2] Its structural complexity, featuring two aromatic rings linked by an ether bond and a methoxy substituent, makes it a representative of the diphenyl ether class of compounds. These compounds are prevalent in industrial applications and can be subject to regulatory scrutiny. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the analytical technique of choice for volatile and semi-volatile organic compounds like this compound due to its exceptional separating power and definitive identification capabilities.[3]
The electron ionization (EI) mass spectrum provides a unique fragmentation "fingerprint," allowing for unambiguous identification. This guide explains the causality behind the chosen GC parameters to achieve optimal chromatographic resolution and the principles governing the mass spectral fragmentation to ensure trustworthy data interpretation.
Experimental Methodology
This section details the complete workflow, from sample handling to data acquisition. The protocol is designed to be self-validating by incorporating best practices for analytical chemistry.
Materials and Reagents
-
Analyte Standard: this compound, >98% purity.
-
Solvent: HPLC-grade or pesticide-grade Dichloromethane (DCM) or Hexane. Volatile organic solvents are required for GC-MS analysis.[3][4]
-
Glassware: Class A volumetric flasks, pipettes, and 1.5 mL glass autosampler vials with PTFE-lined caps.[4]
Sample Preparation Protocol
The goal of sample preparation is to create a clean, homogenous solution at a concentration suitable for the instrument's sensitivity range, thereby preventing column overload and contamination.[4][5]
Step-by-Step Protocol:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard. Transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Working Standard (10 µg/mL): Perform a 1:10 serial dilution by transferring 10 mL of the stock solution into a new 100 mL volumetric flask and diluting to the mark with Dichloromethane. This concentration is ideal for achieving a column loading of approximately 10 ng with a 1 µL injection.[4]
-
Filtration (if necessary): If any particulate matter is observed, filter the final solution through a 0.22 µm PTFE syringe filter to prevent blockage of the GC syringe and contamination of the injector.[6]
-
Transfer: Transfer the final working standard into a 1.5 mL glass autosampler vial for analysis.
GC-MS Instrumentation and Conditions
The instrument parameters are optimized to ensure efficient volatilization, excellent separation from potential matrix interferences, and sensitive detection of the target analyte. A non-polar or semi-polar column is chosen, as is common for the analysis of diphenyl ethers.[7][8]
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B GC or equivalent | A widely used, robust platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and reliable mass-to-charge ratio detection. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar column offering excellent resolution for a wide range of semi-volatile organic compounds.[9] |
| Injector | Splitless mode, 260 °C | Splitless injection maximizes the transfer of analyte onto the column for trace-level analysis. The temperature ensures efficient vaporization. |
| Injection Volume | 1 µL | Standard volume for achieving good sensitivity without overloading the system. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas that provides good chromatographic efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to elute the analyte as a sharp peak while separating it from solvent and potential contaminants. |
| MS Source | Electron Ionization (EI), 70 eV | Standard ionization energy that produces reproducible fragmentation patterns and allows for library matching.[9] |
| Source Temperature | 230 °C | Prevents analyte condensation within the ion source.[8] |
| Quadrupole Temp. | 150 °C | Maintains mass accuracy and stability. |
| Mass Range | m/z 40-400 | Scans a wide enough range to include the molecular ion and all significant fragment ions of the analyte. |
| Acquisition Mode | Full Scan | Collects all ion data within the mass range, which is ideal for identification and structural elucidation. |
Workflow Visualization
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Experimental workflow from sample preparation to final data reporting.
Results and Discussion
Chromatographic Performance
Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak, indicating good interaction with the stationary phase and an efficient temperature program. The retention time serves as the primary qualitative parameter from the chromatographic separation.
Mass Spectral Interpretation
The mass spectrum is the key to definitive identification. The fragmentation of this compound is governed by the stability of the resulting ions, primarily driven by the ether linkages and aromatic systems.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 200 , corresponding to the molecular weight of the compound (C₁₃H₁₂O₂).[1] The presence of this peak confirms the molecular mass of the analyte.
-
Key Fragmentation Pathways: Electron ionization of ethers typically involves cleavage of the C-O bonds and α-cleavage.[10][11] For this compound, the primary fragmentations are predicted as follows:
-
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group results in a stable ion at m/z 185 .
-
Loss of a methoxy radical (•OCH₃): This leads to a fragment at m/z 169 .
-
Cleavage of the diphenyl ether bond: This can lead to fragments corresponding to the phenoxy cation (m/z 93 ) or the methoxyphenyl cation (m/z 107 ).
-
Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the molecular ion can produce a fragment at m/z 170 .
-
The predicted fragmentation pattern provides a robust method for structural confirmation.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 200 | [C₁₃H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 185 | [M - CH₃]⁺ | Loss of a methyl radical |
| 170 | [M - CH₂O]⁺ | Loss of formaldehyde |
| 169 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 107 | [C₇H₇O]⁺ | Methoxyphenyl cation |
| 93 | [C₆H₅O]⁺ | Phenoxy cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Fragmentation Pathway Diagram
The following diagram visualizes the primary fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the analysis of this compound. The optimized sample preparation, GC separation, and MS detection parameters ensure high-quality, reproducible data. The elucidation of the mass spectral fragmentation pattern provides a definitive basis for the identification and structural confirmation of the analyte. This method is suitable for implementation in quality control, research, and regulatory laboratories requiring the precise analysis of diphenyl ether compounds.
References
- Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File.
- Pearson+. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-metho... | Study Prep.
- University of California, Davis. Sample Preparation Guidelines for GC-MS.
- National Center for Biotechnology Information. (n.d.). 2-Methoxyphenyl phenyl ether. PubChem.
- Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS.
- Nogueiras, M. J., et al. (2004). Gas chromatographic study of technical diphenyl ether penta-, octa- and decabromo derivatives. ResearchGate.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MDPI. (2021). Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene. PubChem.
- Clark, C. R., et al. (2025). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate.
- Organomation. Preparing Samples for GC-MS/MS Analysis.
- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
- Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- ChemSynthesis. (2025). This compound.
- LabRulez GCMS. Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry.
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- Dea, P. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate.
- SCION Instruments. Sample preparation GC-MS.
- ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night.
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. organomation.com [organomation.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Safe Handling and Storage of 1-Methoxy-2-phenoxybenzene
Abstract
This document provides a comprehensive guide to the safe handling, storage, and emergency management of 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1). The protocols herein are designed for researchers, scientists, and professionals in drug development and related chemical fields. The guide emphasizes a safety-first approach grounded in established chemical safety principles, focusing on hazard recognition, risk mitigation through proper engineering controls and personal protective equipment (PPE), and detailed procedures for routine use and emergency situations.
Section 1: Hazard Identification and Risk Assessment
This compound, also known as 2-methoxyphenyl phenyl ether or 2-phenoxyanisole, is an aromatic ether.[1] A thorough understanding of its toxicological and environmental hazards is the foundation of its safe use. The primary risks associated with this compound are acute oral toxicity, skin sensitization, and high toxicity to aquatic life.[1]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear summary of the hazards associated with this compound.[1]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | Irritant | Warning | H302: Harmful if swallowed | [1] |
| Skin Sensitization | Category 1 | Irritant | Warning | H317: May cause an allergic skin reaction | [1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Environmental Hazard | Warning | H400: Very toxic to aquatic life | [1] |
Causality of Hazards:
-
H302 (Harmful if swallowed): This indicates that accidental ingestion of a sufficient quantity can lead to significant toxic effects.
-
H317 (May cause an allergic skin reaction): This is a critical risk for laboratory personnel. Initial contact may not produce a reaction, but repeated exposure can sensitize the immune system, leading to contact dermatitis upon subsequent, even minimal, exposure.
-
H400 (Very toxic to aquatic life): This underscores the importance of preventing any release into the environment. Spills must not be washed down drains, as the compound can cause significant harm to aquatic ecosystems.
Physicochemical Properties
While some physical properties like melting and boiling points are not consistently reported across public databases, the available data and the general nature of aromatic ethers allow for a robust safety plan.[2] Users must always consult the Safety Data Sheet (SDS) provided by the specific supplier for the most accurate information.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1695-04-1 | [2] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | Data not available; likely a liquid or low-melting solid. | |
| Boiling Point | Data not available in searched databases. | [2] |
| Melting Point | Data not available in searched databases. | [2] |
| Solubility | Aromatic ethers typically have limited solubility in water. | [3] |
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory.
Engineering Controls
The primary engineering control is to minimize inhalation exposure and contain any potential spills.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[4]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[5] Their locations should be known to all personnel before work begins.[5]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to protect against the specific hazards of this compound.[6]
| Protection Type | Specification | Justification & Best Practices |
| Hand Protection | Double-gloving with nitrile gloves (ASTM D6978 compliant). | The outer glove protects against immediate splashes, while the inner glove provides protection during doffing. Ethers can permeate gloves; change outer gloves every 15-30 minutes or immediately if contamination is suspected.[7][8][9] |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 compliant). | Protects against splashes. For larger volumes (>50 mL) or operations with a higher splash risk, a full-face shield should be worn over the goggles.[7] |
| Body Protection | Chemical-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Perforated shoes or sandals are prohibited in the laboratory.[10] |
| Respiratory Protection | Not required for routine use in a fume hood. An air-purifying respirator with an organic vapor cartridge may be necessary for spill cleanup outside of a hood.[6][11] | This is an administrative control; work practices should be designed to avoid the need for respiratory protection. |
Section 3: Protocols for Safe Handling and Storage
Adherence to standardized protocols is essential for ensuring both user safety and the integrity of the chemical.
Protocol 3.1: General Handling and Use
This protocol outlines the standard workflow for using this compound in a laboratory setting.
Step-by-Step Methodology:
-
Preparation: Before handling, read the supplier-specific SDS. Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the locations of the nearest fire extinguisher, spill kit, and safety shower/eyewash.[12]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Chemical Transport: Transport the chemical container in a secondary, shatter-proof carrier.
-
Dispensing: Perform all transfers of the chemical inside the fume hood. If it is a solid, use a spatula. If it is a liquid, pour carefully to avoid splashing. Never pour directly from a large stock container to a small reaction vessel.[4]
-
Post-Handling: Tightly seal the container immediately after use. Decontaminate any surfaces that may have been exposed.
-
Doff PPE: Remove PPE in the correct order (outer gloves, lab coat, goggles, inner gloves) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[13]
Caption: Standard workflow for handling this compound.
Protocol 3.2: Long-Term Storage
Proper storage is crucial to maintain chemical stability and prevent hazardous situations.
Methodology:
-
Container: Store in the original, tightly sealed container.[3][4] Ensure the label is legible and includes the chemical name and hazard warnings.
-
Location: Store in a dedicated, cool, dry, and well-ventilated chemical storage cabinet approved for general chemicals.[3][4]
-
Incompatibilities: Segregate from strong oxidizing agents, peroxides, and strong acids.[9][14]
-
Ignition Sources: Do not store near heat sources, sparks, or open flames.[14][15]
-
Peroxide Formation: Like other ethers, this compound may have the potential to form explosive peroxides upon prolonged exposure to air and light.[9][16]
-
Action: Mark the container with the date of receipt and the date it is first opened.[16]
-
Action: If possible, store in a dark or amber container to protect from light.[3][16]
-
Action: Dispose of the chemical by the manufacturer's expiration date or within one year of opening, whichever is sooner, unless peroxide testing is performed.[9]
-
Section 4: Emergency Procedures and Decontamination
Rapid and correct response to emergencies can significantly mitigate harm.
Protocol 4.1: Personnel Exposure
Methodology:
-
Skin Contact: Immediately remove all contaminated clothing while moving to the nearest safety shower.[5][17] Flush the affected area with copious amounts of water for at least 15 minutes.[5][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18] Seek immediate medical attention and provide the SDS to the medical personnel.
Protocol 4.2: Spill Management
The response depends on the scale of the spill.[19]
Methodology:
-
Minor Spill (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Ensure your PPE is intact. If not, retreat and re-equip.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[20]
-
Decontaminate the spill area with a detergent solution, followed by a water rinse.
-
Report the incident to the lab supervisor.
-
-
Major Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the immediate area. Alert all nearby personnel.[17][19]
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Activate the fire alarm if the substance is flammable and there is an ignition risk.[17]
-
Call emergency services and/or the institution's Environmental Health & Safety (EHS) department.
-
Do not attempt to clean up the spill yourself.[19]
-
Caption: Decision workflow for responding to a chemical spill.
Section 5: Waste Disposal
All waste generated from the use of this compound is considered hazardous waste.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the chemical must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All waste must be disposed of through the institution's EHS department according to local, state, and federal regulations. Never pour waste down the drain.[4]
References
- PubChem. (n.d.). 2-Methoxyphenyl phenyl ether. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Ethoxy-2-methoxybenzene. National Center for Biotechnology Information.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
- EHSO. (2025). Spill Control/Emergency Response - EHSO Manual 2025-2026. Environmental Health and Safety Office.
- ChemSynthesis. (2025). This compound.
- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene. National Center for Biotechnology Information.
- Cargo Handbook. (n.d.). Ether.
- Onside. (n.d.). Chemical Spill Emergency.
- NMSU. (2016). Chemical Exposure and Spill Response Procedure. New Mexico State University Environmental Health Safety & Risk Management.
- U.S. EPA. (2025). Personal Protective Equipment. United States Environmental Protection Agency.
- Brainly.in. (2023). Write a brief note on safe handling and storage of ether?
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- University of Wollongong. (2010). Chemical Spill procedure.
- ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. American Society of Health-System Pharmacists.
- Chemwin. (n.d.). Ether use and preservation instructions.
- FooDB. (2010). Showing Compound Methoxybenzene (FDB012090).
- EHS. (2022). Diethyl Ether Standard Operating Procedure. University of California, Santa Barbara - Environment, Health & Safety.
- PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). Chemical Name : this compound, CAS No : 1695-04-1.
- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol.
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 4. brainly.in [brainly.in]
- 5. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pppmag.com [pppmag.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. epa.gov [epa.gov]
- 12. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. echemi.com [echemi.com]
- 19. documents.uow.edu.au [documents.uow.edu.au]
- 20. 2705462.fs1.hubspotusercontent-ap1.net [2705462.fs1.hubspotusercontent-ap1.net]
Application Notes & Protocols: The Role of 1-Methoxy-2-phenoxybenzene and its Structural Motifs in Advanced Polymer Chemistry
For Researchers, Scientists, and Professionals in Polymer & Materials Development
Abstract
This technical guide delves into the role and potential of 1-methoxy-2-phenoxybenzene and its constituent chemical motifs—the guaiacol unit and the phenyl ether linkage—in the field of polymer chemistry. While direct, large-scale applications of this compound as a monomer are not extensively documented, its structure represents a confluence of two highly significant areas in modern polymer science: the use of bio-derived phenolic compounds and the synthesis of high-performance poly(arylene ether)s. This document provides a detailed exploration of these related technologies, including field-proven protocols for the enzymatic polymerization of guaiacol and the synthesis of poly(arylene ether)s, offering researchers a robust framework for innovation in sustainable and high-performance materials.
Introduction: Situating this compound in Polymer Science
This compound, also known as guaiacol phenyl ether or 2-methoxyphenyl phenyl ether, is an aromatic ether.[1][2] A comprehensive review of current literature indicates that this specific molecule is not a widely utilized commodity or specialty monomer in industrial polymer production. However, its chemical structure is exceptionally relevant and serves as an ideal model for discussing two critical domains of polymer chemistry:
-
The Guaiacol Moiety: The 1-methoxy-2-hydroxybenzene (guaiacol) structure is a primary building block derived from lignin, the most abundant aromatic biopolymer on Earth.[3] The valorization of lignin into functional monomers like guaiacol is a cornerstone of green chemistry, aiming to replace petroleum-based feedstocks.[3][4]
-
The Phenyl Ether Linkage: The ether bond connecting the two aromatic rings is the defining linkage in a class of high-performance thermoplastics known as poly(arylene ether)s, including the widely used poly(p-phenylene oxide) (PPO).[5] These linkages impart excellent thermal stability, chemical resistance, and dimensional stability to the polymer backbone.[6]
Therefore, this guide will analyze the role of this compound by dissecting its structural components, providing both the established science and forward-looking potential for molecules of this class.
Physicochemical Properties of this compound
A clear understanding of a molecule's physical properties is essential for its potential application as a monomer, additive, or plasticizer.
| Property | Value | Reference |
| CAS Number | 1695-04-1 | [7][8] |
| Molecular Formula | C₁₃H₁₂O₂ | [7] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | Yellow to pale yellow to colorless oil | [9] |
| Boiling Point | 288.3°C at 760 mmHg | [9] |
| Density | 1.088 g/cm³ | [9] |
| Refractive Index | 1.558 | [9] |
| Storage | Sealed in dry, room temperature conditions | [7][9] |
The Guaiacol Moiety: A Bio-Derived Platform for Polymerization
Guaiacol is a key lignin-derived phenolic compound that can be polymerized through various methods, most notably through environmentally benign enzymatic processes.[3][10] Enzymes like laccase and peroxidase can catalyze the oxidative polymerization of phenols under mild conditions, offering a sustainable alternative to traditional polymerization techniques that often require heavy metal catalysts and harsh conditions.[5][11]
The general mechanism involves the enzyme-catalyzed generation of phenoxy radicals from guaiacol. These radicals then undergo coupling reactions to form dimers, oligomers, and ultimately, polymers.[12] The resulting polymers are typically poly(phenylene oxide)s (PPOs) with a complex, branched structure.[1]
Caption: Laccase-catalyzed oxidative polymerization of guaiacol.
Protocol 1: Laccase-Catalyzed Oxidative Polymerization of Guaiacol
This protocol describes a standard laboratory procedure for polymerizing guaiacol using laccase from Trametes versicolor, a common and commercially available enzyme.[1]
A. Rationale & Causality
-
Enzyme Choice: Laccase is a multi-copper oxidase that efficiently catalyzes the one-electron oxidation of a wide range of phenolic compounds using molecular oxygen as the electron acceptor, producing only water as a byproduct.[13] This makes it an ideal "green" catalyst.
-
Solvent System: A buffered aqueous-organic solvent system is often used. The buffer (e.g., sodium acetate) maintains the optimal pH for laccase activity (typically pH 4.5-5.5).[12] An organic co-solvent (e.g., acetone) is necessary to ensure the solubility of both the monomer and the resulting polymer, which becomes increasingly hydrophobic as it grows.[1]
-
Reaction Monitoring: The polymerization can be visually observed by a color change to dark brown and quantitatively monitored by UV-Vis spectrophotometry, tracking the consumption of the guaiacol monomer or the formation of colored polymeric products.[14]
B. Materials & Equipment
-
Guaiacol (2-methoxyphenol), ≥98% purity
-
Laccase from Trametes versicolor (activity ≥0.5 U/mg)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Acetone, ACS grade
-
Methanol, ACS grade
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., 50 mL round-bottom flask)
-
Air or Oxygen supply line
-
Centrifuge and tubes
-
UV-Vis Spectrophotometer
C. Step-by-Step Methodology
-
Monomer Solution Preparation: In the 50 mL reaction vessel, dissolve 2.5 mmol of guaiacol (approx. 0.31 g) in 10 mL of a 1:1 (v/v) mixture of acetone and 0.1 M sodium acetate buffer (pH 5.0).
-
Enzyme Addition: Add 50 mg of laccase powder to the monomer solution. The exact amount may be adjusted based on the specific activity of the enzyme lot.
-
Initiation of Polymerization: Place the flask on the magnetic stirrer and begin vigorous stirring. Bubble air or oxygen gently through the solution to ensure a continuous supply of the co-substrate (O₂). The reaction is typically carried out at room temperature (20-25°C).
-
Reaction Progression: Allow the reaction to proceed for 24 hours. A gradual color change from clear/pale yellow to dark brown/black will be observed as the phenolic polymer forms.[14]
-
Polymer Isolation:
-
After 24 hours, stop the reaction and transfer the mixture to a centrifuge tube.
-
Add 20 mL of methanol to the mixture. Methanol is a poor solvent for the polymer, causing it to precipitate.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated polymer.
-
Decant the supernatant, which contains the unreacted monomer, enzyme, and buffer salts.
-
-
Purification & Drying:
-
Wash the polymer pellet twice by re-suspending it in 20 mL of fresh methanol, followed by centrifugation. This step removes residual impurities.
-
After the final wash, dry the polymer pellet under vacuum at 40°C overnight to obtain the final polyguaiacol product.
-
D. Characterization & Self-Validation
-
The resulting polymer can be characterized by Size Exclusion Chromatography (SEC) to determine its molecular weight and polydispersity.
-
FTIR spectroscopy can confirm the polymer structure, showing the disappearance of the phenolic -OH stretch and the appearance of characteristic ether linkage bands.
-
The protocol's success is validated by the formation of a solid precipitate that is insoluble in methanol.
The Phenyl Ether Linkage: Backbone of High-Performance Polymers
The C-O-C ether linkage between aromatic rings is exceptionally stable, forming the backbone of high-performance polymers like PPO and other poly(arylene ether)s (PAEs). These materials are prized for their high glass transition temperatures (Tg), excellent hydrolytic and oxidative stability, and good mechanical properties.[6][15]
A common method for synthesizing these polymers is through nucleophilic aromatic substitution (NAS), where a bisphenate (the nucleophile) reacts with an activated aromatic dihalide (the electrophile) at elevated temperatures.[16]
Caption: General synthesis of a Poly(arylene ether) via NAS.
Protocol 2: Synthesis of a Poly(arylene ether) via Nucleophilic Aromatic Substitution
This protocol provides a representative method for synthesizing a poly(arylene ether sulfone), a common high-performance thermoplastic, demonstrating the formation of the critical ether linkage.
A. Rationale & Causality
-
Monomer Choice: 4,4′-Dichlorodiphenyl sulfone (DCDPS) is used as the activated dihalide. The sulfone group is strongly electron-withdrawing, which activates the chlorine atoms toward nucleophilic attack. 4,4′-Dihydroxybiphenyl (DHBP) is the bisphenol, which is converted in-situ to the more reactive bisphenate salt.[15]
-
Solvent and Base: A high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) is required to dissolve the monomers and the growing polymer chain and to facilitate the reaction, which requires high temperatures (160-190°C). Potassium carbonate (K₂CO₃) is a weak base used to deprotonate the bisphenol to form the nucleophilic phenoxide salt.[15] An azeotroping agent like toluene is often used to remove the water formed during the deprotonation, driving the reaction to completion.
B. Materials & Equipment
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
4,4′-Dihydroxybiphenyl (DHBP)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with temperature controller
-
Methanol
-
Distilled water
C. Step-by-Step Methodology
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Charging Monomers: To the flask, add DHBP (0.16 mol, 29.79 g), DCDPS (0.16 mol, 45.94 g), and an excess of anhydrous K₂CO₃ (0.24 mol, 33.1 g).[15]
-
Adding Solvents: Add DMAc (450 mL) and toluene (150 mL) to the flask. The toluene will serve to azeotropically remove water.
-
Water Removal (Azeotropic Distillation):
-
Begin stirring and gently heat the mixture to ~140°C. Toluene and water will begin to distill and collect in the Dean-Stark trap.
-
Continue this process for 2-4 hours until no more water is observed collecting in the trap. This step is critical to ensure the complete formation of the reactive bisphenate.
-
-
Polymerization:
-
Once water removal is complete, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165°C.[15]
-
Maintain the reaction at this temperature under a gentle nitrogen flow for 6-8 hours. The solution will become noticeably more viscous as the polymer molecular weight increases.
-
-
Polymer Precipitation and Purification:
-
After the reaction period, cool the viscous solution to below 100°C.
-
Slowly pour the polymer solution into a large beaker containing vigorously stirred methanol or water (approx. 2 L). This will cause the polymer to precipitate as a fibrous or powdery solid.
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with hot distilled water several times to remove salts (KCl) and residual solvent, then wash with methanol.
-
-
Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours.
Future Outlook: Potential Roles for this compound
While not currently a workhorse in the polymer industry, the unique structure of this compound suggests several hypothetical, yet scientifically plausible, roles that merit investigation:
-
Reactive Modifier/Comonomer: If the phenoxy group can be selectively removed or modified, the resulting guaiacol derivative could be incorporated into enzymatic polymerization to create copolymers with tailored properties. The bulky phenyl group could alter solubility, Tg, and mechanical performance.
-
Chain Capping Agent: In poly(arylene ether) synthesis, monofunctional phenols are used to control molecular weight and end-cap the polymer chains. This compound, or a simple derivative, could potentially serve this role, introducing a unique methoxy-phenyl end group that could influence blend compatibility or surface properties.
-
High-Performance Plasticizer/Additive: Its rigid aromatic structure and high boiling point suggest it could be explored as a non-migrating plasticizer or processing aid for high-temperature thermoplastics like PPO or polysulfones, potentially improving melt flow without significantly compromising thermal properties.
Caption: Potential future research directions for guaiacol phenyl ether.
References
- 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. (2024). PMC. [Link]
- Ether linkage in poly(1,2-propylene carbonate), a key structure factor to tune its performances. (2025).
- A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzym
- Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- Laccase-Catalyzed Polymerization of Two Phenolic Compounds Studied by Mass Spectrometry. (n.d.).
- Laccase-catalyzed oxidative polymerization of phenolic compounds. (n.d.). PubMed. [Link]
- The activity of laccase was measured using Guaiacol by the following protocol. (n.d.).
- Synthesis of meta-vinylated guaiacols from lignin-derived monophenols. (2025).
- Synthesis of a crosslinked ether-based polymer for high-performance semi-solid lithium metal batteries via in situ integr
- Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communic
- Enzymatic Antioxidant System Activation Assures the Viability of Guadua chacoensis Embryogenic Cultures during Cryopreserv
- Chemical Name : this compound, CAS No : 1695-04-1. (n.d.).
- Poly(p-phenylene oxide). (n.d.). Wikipedia. [Link]
- Synthetic method for guaiacol. (n.d.).
- Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. (2022). MDPI. [Link]
- Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition. (n.d.). MDPI. [Link]
- Polymerization of guaiacol and a phenolic beta-O-4-substructure by Trametes hirsuta laccase in the presence of ABTS. (n.d.). PubMed. [Link]
- Laccase-Catalyzed Oxidative Polymerization of Phenols. (2025).
- Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks. (2024).
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026). MDPI. [Link]
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. (n.d.). PubMed Central. [Link]
- Laccase-Catalyzed Oxidative Polymerization of Phenolic Compounds. (n.d.). Semantic Scholar. [Link]
- Properties of Guaiacol Peroxidase Activities Isolated from Corn Root Plasma Membranes. (n.d.). PMC. [Link]
- Poly(p-phenylene oxide). (n.d.).
- This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis. [Link]
- Significance of Polymers with “Allyl” Functionality in Biomedicine. (n.d.). PubMed Central. [Link]
- 1695-04-1 | this compound. (n.d.). FDER | UNR. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1695-04-1|this compound|BLD Pharm [bldpharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 10. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Green and Simple Protocol for Extraction and Application of a Peroxidase-Rich Enzymatic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers [mdpi.com]
- 16. researchgate.net [researchgate.net]
Patented Applications of Substituted Diphenyl Ethers: A Technical Guide for Researchers
Substituted diphenyl ethers represent a versatile class of chemical compounds with a broad spectrum of patented applications, ranging from agriculture to medicine. Their unique structural motif allows for diverse modifications, leading to compounds with highly specific biological activities. This guide provides an in-depth exploration of the patented applications of substituted diphenyl ethers, focusing on their mechanisms of action and providing detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel bioactive molecules.
Herbicidal Applications: Inhibition of Protoporphyrinogen Oxidase (PPO)
A major patented application of substituted diphenyl ethers is in the field of agriculture as herbicides.[1][2] These compounds are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1][2][3][4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[5][6]
Mechanism of Action: PPO Inhibition
Diphenyl ether herbicides act as competitive inhibitors of PPO, binding to the active site of the enzyme and preventing the conversion of protoporphyrinogen IX to protoporphyrin IX. This disruption of the tetrapyrrole biosynthesis pathway is catastrophic for the plant cell.
Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.
Protocol: In Vitro PPO Inhibition Assay
This spectrophotometric assay measures the inhibitory activity of substituted diphenyl ethers on PPO by monitoring the formation of protoporphyrin IX.
Materials:
-
Purified PPO enzyme (e.g., from plant mitochondria or recombinant)
-
Protoporphyrinogen IX (substrate)
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 5 mM DTT, 1 mM EDTA, 0.03% (v/v) Tween 80
-
Test compounds (substituted diphenyl ethers) dissolved in DMSO
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified PPO enzyme
-
Varying concentrations of the test compound (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX, to each well.
-
Detection: Monitor the formation of protoporphyrin IX by measuring the increase in absorbance or fluorescence over time. The product has a maximum excitation wavelength at 410 nm and a maximum emission wavelength at 630 nm.[7]
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Target | IC50 (µmol/L) |
| Oxyfluorfen | Maize PPO | 0.150[4] |
| Compound G4 | Maize PPO | 0.0468[4] |
| Compound 6c | Maize PPO | 0.00667 (mg/L)[8] |
Table 1: Inhibitory activity of selected diphenyl ether herbicides against PPO.
Antibacterial Applications: Targeting Fatty Acid Synthesis
Certain halogenated diphenyl ethers, most notably triclosan and its derivatives, have been patented and widely used for their antibacterial properties in various consumer and medical products.[9][10][11][12] These compounds primarily target the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building and maintaining cell membranes.[13]
Mechanism of Action: Inhibition of Enoyl-Acyl Carrier Protein Reductase (ENR)
Triclosan and related diphenyl ethers are potent inhibitors of the enoyl-acyl carrier protein reductase (ENR) enzyme (FabI in E. coli).[12][13][14] By binding to the active site of ENR, these compounds block the final, rate-limiting step in the fatty acid elongation cycle.[15] This disruption of fatty acid synthesis leads to a compromised cell membrane and ultimately bacterial cell death. At lower concentrations, these compounds are bacteriostatic, while at higher concentrations, they can be bactericidal.[13]
Caption: Mechanism of antibacterial action of diphenyl ethers via ENR inhibition.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of a substituted diphenyl ether that inhibits the visible growth of a bacterium.[16][17]
Materials:
-
Test compound (substituted diphenyl ether)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland standard
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then create a two-fold serial dilution in the growth medium in the wells of a 96-well plate.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria, no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[17]
| Compound | Bacterial Strain | MIC (µM) |
| Compound 5u | S. aureus | 25.23[18] |
| Compound 5u | E. coli | 33.63[18] |
| Compound 5u | Salmonella | 33.63[18] |
| Compound 5u | P. aeruginosa | 33.63[18] |
Table 2: MIC values of a novel chalcone derivative incorporating a diphenyl ether moiety.
Therapeutic Applications: Kinase Inhibition
More recently, substituted diphenyl ethers have been explored as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.[3] Patented applications in this area are emerging, with a focus on developing selective kinase inhibitors for therapeutic use.
Mechanism of Action: Targeting Kinase Activity
Substituted diphenyl ethers can be designed to bind to the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream substrates. This inhibition of kinase activity can modulate signaling pathways involved in cell proliferation, survival, and inflammation. For example, some derivatives have been investigated as inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator of immunoreceptor signaling.[9]
Caption: General mechanism of kinase inhibition by substituted diphenyl ethers.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.
Materials:
-
Kinase of interest (e.g., Syk)
-
Kinase substrate peptide
-
ATP
-
Test compound (substituted diphenyl ether)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control.
-
Add the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
-
Synthesis of Substituted Diphenyl Ethers
The Ullmann condensation is a classical and widely used method for the synthesis of diphenyl ethers.[19][20] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.
Protocol: Ullmann Condensation for Diphenyl Ether Synthesis
Materials:
-
A substituted phenol
-
A substituted aryl halide (bromide or iodide are typically more reactive than chloride)
-
Copper catalyst (e.g., copper(I) iodide, copper(I) oxide, or a copper salt with a ligand)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the phenol, the aryl halide, the copper catalyst, and the base in the solvent.
-
Reaction: Heat the reaction mixture to a high temperature (typically 120-200°C) and stir for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired substituted diphenyl ether.
References
- What are the varieties of Diphenyl ether herbicides and how do they work? - Guidechem. (n.d.).
- Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - NIH. (n.d.).
- Application Notes and Protocols for Kinase Activity Assays - Benchchem. (n.d.).
- A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - MDPI. (n.d.).
- Application Note and Protocol for Testing Novel Inhibitors of Enoyl-Acyl Carrier Protein Reductase (FabI) - Benchchem. (n.d.).
- SYK Kinase Assay - Promega Corporation. (n.d.).
- US4564712A - Process for the preparation of diphenyl ethers - Google Patents. (n.d.).
- DE102013018117A1 - Triclosan derivatives and their applications - Google Patents. (n.d.).
- Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety - MDPI. (n.d.).
- CN1597657A - Diphenyl ether kind compound and its synthesis method - Google Patents. (n.d.).
- CN1275376A - Hydroxy diphenyl ether compound - Google Patents. (n.d.).
- Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80 - Benchchem. (n.d.).
- Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15).
- Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052 - Benchchem. (n.d.).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
- What is the mechanism of Triclosan? - Patsnap Synapse. (2024, July 17).
- Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC - PubMed Central. (n.d.).
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
- The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
- SYK Kinase Datasheet. (n.d.).
- The Ullmann Ether Condensation - ResearchGate. (2025, August 5).
- Designing In Vitro Assays for Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 1-(Bromomethyl) - Benchchem. (n.d.).
- Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors - Frontiers. (2020, February 26).
- Triclosan | C12H7Cl3O2 | CID 5564 - PubChem - NIH. (n.d.).
- in vitro kinase assay | Protocols.io. (2024, May 31).
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- SYK, active (S6448) - Sigma-Aldrich. (n.d.).
- A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC - NIH. (n.d.).
- Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed. (2022, February 2).
- Potato Polyphenol Oxidase (PPO) Assay and Data Analysis. (n.d.).
- Polyphenol Oxidase - Assay - Worthington Biochemical. (n.d.).
- An In-Depth Technical Guide to the Enzymatic Inhibition of Protoporphyrinogen Oxidase (PPO) by Ppo-IN-8 - Benchchem. (n.d.).
- Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed. (2020, March 25).
- Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue - Bio-protocol. (2014, August 20).
- Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - NIH. (2023, April 5).
- Validation of spectrophotometric microplate methods for polyphenol oxidase and peroxidase activities analysis in fruits and vegetables - SciELO. (n.d.).
- Technical Manual Polyphenol Oxidase (PPO) Activity Assay Kit • Catalogue Code: MAES0163 • Size: 96T • Research Use Only. (n.d.).
- An In-depth Technical Guide to the Inhibition of Protoporphyrinogen Oxidase by Trifludimoxazin - Benchchem. (n.d.).
- Protoporphyrinogen Oxidase Activity Assay - HSC Cores - BookStack. (2023, December 1).
Sources
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. drcarman.info [drcarman.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. protocols.io [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.com [promega.com]
- 14. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
1-Methoxy-2-phenoxybenzene: A High-Temperature Solvent for Advanced Organic Synthesis
Application Note & Protocols
Introduction: The Need for High-Temperature Solvents in Modern Synthesis
In the realm of chemical synthesis, particularly within drug discovery and materials science, the ability to perform reactions at elevated temperatures is a critical tool for overcoming activation energy barriers and driving challenging transformations. High-boiling point solvents are essential for achieving these high reaction temperatures safely and efficiently. An ideal high-temperature solvent should exhibit not only a high boiling point but also excellent thermal stability, chemical inertness under demanding reaction conditions, and appropriate solvency for a wide range of organic and organometallic species.
This document provides a detailed guide to the use of 1-methoxy-2-phenoxybenzene as a high-temperature solvent. This diaryl ether possesses a unique combination of properties that make it an attractive candidate for a variety of high-temperature applications, including transition metal-catalyzed cross-coupling reactions. Its methoxy and phenoxy moieties contribute to its high boiling point and thermal stability.[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1695-04-1 | [2] |
| Molecular Formula | C₁₃H₁₂O₂ | [2] |
| Molecular Weight | 200.24 g/mol | [2] |
| Melting Point | 79 °C | [4] |
| Boiling Point | Estimated to be high, similar to its isomers. | |
| Appearance | Not explicitly stated, likely a solid at room temperature. |
Thermal Stability: A Critical Parameter
The utility of a high-temperature solvent is fundamentally dependent on its thermal stability. Diaryl ethers are known for their robust nature due to the strong C-O-C bond linking the aromatic rings.[5] Studies on the thermal decomposition of related methoxy-substituted aromatic compounds, such as anisole (methoxybenzene), have shown that decomposition primarily occurs at very high temperatures (850-1000 K) through the homolysis of the methoxy bond.[6] This inherent stability of the methoxy-aryl and phenoxy-aryl moieties suggests that this compound would exhibit excellent thermal stability under typical high-temperature reaction conditions (150-250 °C).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors, especially when heated.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Application in High-Temperature Organic Synthesis
The high boiling point and expected chemical inertness of this compound make it an excellent solvent candidate for a variety of high-temperature organic reactions that are sluggish or do not proceed at lower temperatures. Below are detailed protocols for two key transformations where a high-temperature solvent is often essential.
Protocol 1: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, often requiring high temperatures to proceed efficiently.[10] The use of a high-boiling solvent like this compound can facilitate these reactions by allowing for higher reaction temperatures, which can lead to shorter reaction times and improved yields.[1][5]
Workflow for Ullmann Condensation:
Figure 1: General workflow for a high-temperature Ullmann condensation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the phenol (1.2 mmol), a suitable base (e.g., potassium carbonate, 2.0 mmol), and the copper catalyst (e.g., copper(I) iodide, 5-10 mol%).
-
Solvent Addition: Add anhydrous this compound (5-10 mL) to the flask.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
-
Heating: Heat the reaction mixture to the desired temperature (typically 180-220 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to remove the volatile solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether. The high-boiling this compound solvent will be separated from the product during this step.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components at high temperatures.
-
Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the catalyst or reacting with the base.
-
Excess Phenol: A slight excess of the phenol can help to drive the reaction to completion.
-
Choice of Base: The choice of base is crucial and can significantly impact the reaction outcome. Stronger bases are often required for less reactive substrates.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. While many Suzuki reactions can be performed at moderate temperatures, challenging substrates, such as those that are sterically hindered or electronically deactivated, often require higher temperatures to achieve good yields. This compound can serve as a suitable solvent for such demanding Suzuki couplings.
Workflow for High-Temperature Suzuki-Miyaura Coupling:
Figure 2: General workflow for a high-temperature Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 mmol), the boronic acid or boronic ester (1.2 mmol), a suitable base (e.g., potassium carbonate or cesium carbonate, 2.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and the ligand if required.
-
Solvent Addition: Add anhydrous this compound (5-10 mL) to the reaction vessel.
-
Inert Atmosphere: Degas the reaction mixture by bubbling an inert gas (e.g., argon) through the solution for 10-15 minutes, then maintain a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture to the desired temperature (typically 120-150 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the limiting reagent is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.
Causality Behind Experimental Choices:
-
Degassing: Removal of dissolved oxygen is critical as oxygen can deactivate the palladium catalyst.
-
Base Selection: The choice of base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like carbonates and phosphates are commonly used.
-
Catalyst and Ligand: The selection of the palladium catalyst and ligand is highly dependent on the specific substrates being coupled. Electron-rich and bulky phosphine ligands are often employed for challenging couplings.
Conclusion
This compound presents itself as a promising high-temperature solvent for a range of applications in modern organic synthesis. Its high boiling point, inferred from its isomers, and the inherent thermal stability of its diaryl ether structure make it a valuable tool for conducting reactions that require elevated temperatures. The protocols provided herein for the Ullmann condensation and Suzuki-Miyaura coupling serve as a starting point for researchers looking to leverage the benefits of high-temperature conditions to achieve their synthetic goals. As with any chemical process, careful optimization of reaction parameters is recommended to achieve the best results for a specific transformation.
References
- ChemSrc. (2025, August 26). 1-Methoxy-2-[(E)-2-phenylethenyl]benzene.
- Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
- ACS Publications. (2021, June 23). Reaction Analysis of Diaryl Ether Decomposition under Hydrothermal Conditions.
- Stenutz. (n.d.). (E)-1-methoxy-2-phenylethene.
- PubChem. (n.d.). 1-Methoxy-3-phenoxybenzene.
- Stenutz. (n.d.). 1-methoxy-2-(phenoxy)benzene.
- SciELO México. (2003, September). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.
- RSC Publishing. (n.d.). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling.
- ResearchGate. (n.d.). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners.
- arkat usa. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methoxy-2-propanol, 98%.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- Macquarie University. (1989, January 1). Kinetics of the thermal decomposition of methoxybenzene (anisole).
- Pharmaffiliates. (n.d.). Chemical Name : this compound, CAS No : 1695-04-1.
- PubChem. (n.d.). 1-Methoxy-2-propoxybenzene.
- Chemcasts. (n.d.). Thermophysical Properties of 1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene.
- Books. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- PubChem. (n.d.). 2-Methoxyphenyl phenyl ether.
- PubChem. (n.d.). Benzene, 1-methoxy-4-phenoxy-.
- ChemSynthesis. (2025, May 20). This compound.
- Organic Letters. (n.d.). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
- ResearchGate. (2025, August 5). The Ullmann Ether Condensation.
- PubMed. (2022, August 18). A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchers.mq.edu.au [researchers.mq.edu.au]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 10. Yoneda Labs [yonedalabs.com]
Application Note & Protocols: Strategic Derivatization of 1-Methoxy-2-phenoxybenzene for Advanced Synthesis
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical derivatization of 1-methoxy-2-phenoxybenzene (CAS 1695-04-1).[1] As a diaryl ether scaffold, this molecule presents a unique reactivity profile governed by the interplay of its methoxy and phenoxy substituents. Understanding and leveraging these electronic effects are critical for achieving regioselective functionalization. This document explores key derivatization strategies, including electrophilic aromatic substitution and advanced metal-catalyzed reactions, to furnish versatile intermediates for applications in pharmaceutical discovery, agrochemicals, and materials science. Each section elucidates the mechanistic rationale behind the chosen methodologies, offering field-proven insights to guide researchers in synthesizing novel and complex molecular architectures.
Foundational Principles: Reactivity of the this compound Core
The synthetic utility of this compound stems from the electronic properties of its two oxygen-containing substituents. Both the methoxy (-OCH₃) and phenoxy (-OPh) groups are electron-donating through resonance, thereby activating the methoxy-substituted benzene ring towards electrophilic aromatic substitution (EAS).[2]
-
Methoxy Group (-OCH₃): This is a strongly activating ortho, para-director. Its lone pair electrons are readily delocalized into the π-system of the benzene ring, creating areas of high electron density at the positions ortho and para to itself.[3][4]
-
Phenoxy Group (-OPh): This group is also an activating ortho, para-director, though its activating effect is attenuated compared to the methoxy group due to the electron-withdrawing inductive effect of the second phenyl ring.
The cumulative effect of these two groups makes the methoxy-substituted ring significantly more nucleophilic than the phenoxy-substituted ring. Consequently, electrophilic attack will preferentially occur on the activated ring. The primary sites for substitution are C4 (para to -OCH₃) and C6 (ortho to -OCH₃), with the C4 position often favored due to reduced steric hindrance.
Core Strategy: Electrophilic Aromatic Substitution (EAS)
EAS remains the most direct and robust method for introducing key functional groups onto the this compound scaffold. The high electron density of the methoxy-bearing ring allows these reactions to proceed under relatively mild conditions.
Friedel-Crafts Acylation: A Gateway to Ketone Intermediates
Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. This reaction is a cornerstone of C-C bond formation.[5] The resulting aryl ketones are versatile intermediates. A key advantage of acylation over alkylation is that the electron-withdrawing nature of the acyl group deactivates the ring, effectively preventing polysubstitution.[6][7]
This protocol details the synthesis of 1-(4-methoxy-3-phenoxyphenyl)ethan-1-one, targeting the sterically accessible and electronically favored C4 position.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Acetyl Chloride (CH₃COCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold deionized water
-
5% HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and an addition funnel under an inert atmosphere.
-
Catalyst Suspension: In the fume hood, carefully charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Reactant Addition: Dissolve this compound (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM and add this solution to the addition funnel.
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of ice-cold water. This step is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% HCl, deionized water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ketone.
| Parameter | Value | Reference |
| Catalyst | Aluminum Chloride (AlCl₃) | [5] |
| Acylating Agent | Acetyl Chloride | [5] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | 0 °C to Room Temp. | [3] |
| Typical Yield | 75-90% (Regioisomerically pure) | N/A |
Nitration: Installing a Versatile Functional Handle
Nitration introduces a nitro (-NO₂) group, which is a powerful synthetic handle. The nitro group is strongly electron-withdrawing, deactivating the ring to further substitution. More importantly, it can be readily reduced to an amine (-NH₂), which opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and reductive amination.[8][9]
This protocol uses a milder nitrating agent than the traditional mixed acid (HNO₃/H₂SO₄) to minimize oxidative side products common with highly activated aromatic systems.[10]
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and thermometer, dissolve this compound (1.0 eq) in acetic anhydride at 0 °C.
-
Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to acetic anhydride at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C. Stir at this temperature for 1-2 hours.
-
Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. Extract the product with ethyl acetate. Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to separate the para and ortho isomers.
Advanced Strategies: Metal-Catalyzed C-H Activation
Modern synthetic chemistry increasingly relies on C-H activation to forge new bonds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates.[11][12] Palladium-catalyzed C-H activation, in particular, can enable the direct installation of aryl, alkyl, or other functional groups onto the aromatic core.[13]
While a detailed protocol is beyond the scope of this introductory guide, it is crucial for researchers to be aware of this powerful strategy. A typical approach involves using a directing group to guide a palladium catalyst to a specific C-H bond, often at the ortho position.[14] For this compound, derivatization to include a directing group (e.g., a pyridine or amide) at the methoxy position could enable regioselective C-H functionalization at the C6 position, a site that is less accessible via standard EAS methods.[15]
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Anhydrous AlCl₃: Aluminum chloride is a highly reactive, water-sensitive solid. It reacts violently with water, releasing HCl gas. Handle it quickly in an inert atmosphere and quench reactions with extreme care.
-
Acids and Reagents: Concentrated acids (nitric, sulfuric) and acyl chlorides are corrosive and toxic. Handle with caution and have appropriate spill kits and quench solutions (e.g., sodium bicarbonate) readily available.
References
- University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation.
- ChemSynthesis. (n.d.). This compound.
- ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.
- Unknown. (2020). Aromatic Electrophilic substitution.
- Rao, W.-H., et al. (2018). Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation. Organic Chemistry Portal.
- Chemistry LibreTexts. (2019). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.
- ResearchGate. (n.d.). Preliminary studies based on C−H activation of methoxy group.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
- ResearchGate. (2008). Metal-Catalyzed Cross-Coupling Reactions, Second Edition.
- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
- Patel, S. S., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect.
- SciELO. (n.d.). A Catalysis Guide Focusing on C–H Activation Processes.
- Palkowitz, M. D., et al. (2023). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
- The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube.
- Maity, S., et al. (2023). Photoinduced meta-Selective C–H Oxygenation of Arenes. ACS Omega.
- Palkowitz, M., et al. (2023). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. ChemRxiv.
- Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. YouTube.
- Unknown. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- Bellamy, A. J., et al. (2002). Nitration of 1,3,5-Trimethoxybenzene. ResearchGate.
- University of California Riverside. (n.d.). Transition Metal Catalyzed Oxidative Cross-Coupling Reactions.
- Clark, J. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Chemguide.
- Springer Nature. (n.d.). C–H activation. Springer Nature Experiments.
- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene.
- Unknown. (2021). Supplementary Information File.
- Zhang, J., et al. (2022). Design strategies and applications of novel functionalized phenazine derivatives: a review. Journal of Materials Chemistry C.
- Wepster, B. M., & Verkade, P. E. (1949). Researches on the alkoxy-amino-nitrobenzenes. III: Nitration of 1-alkoxy-2-aminobenzenes and 1-alkoxy-2-acetylaminobenzenes. ResearchGate.
- Banik, B. K., et al. (2003). Synthesis of methoxy dibenzofluorene derivatives with amine side chain. ResearchGate.
- Sedić, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
- SIELC Technologies. (2018). Benzene, 1-methoxy-2-methyl-.
- Beak, P., & Snieckus, V. (1982). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Journal of the Chemical Society, Perkin Transactions 1.
- Sipos, G., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI.
- ChemRxiv. (n.d.). Metal-catalyzed synthesis and functionalization of 2-methoxy-6H-benzo[b]indeno[1,2-d]thiophen-6-one tetracyclic scaffold.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scielo.br [scielo.br]
- 12. C–H activation | Springer Nature Experiments [experiments.springernature.com]
- 13. Selective O-Cyclization of N-Methoxy Aryl Amides with CH2Br2 or 1,2-DCE via Palladium-Catalyzed C-H Activation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Photoinduced meta-Selective C–H Oxygenation of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Catalytic Utility of 1-Methoxy-2-phenoxybenzene Derivatives in Advanced Organic Synthesis
Introduction: A Privileged Scaffold for Ligand Design
In the landscape of modern homogeneous catalysis, the design of the ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Phosphine ligands, in particular, have become a cornerstone of transition metal catalysis due to their tunable steric and electronic properties.[1] The 1-methoxy-2-phenoxybenzene framework, and its derivatives, represent a highly promising but underexplored scaffold for the development of next-generation phosphine ligands.
The inherent architecture of this diaryl ether provides a unique combination of features. The methoxy group, an electron-donating substituent, is strategically positioned to enrich the resulting phosphine ligand, thereby enhancing the catalytic activity of the metal center. This is particularly crucial for promoting challenging steps in catalytic cycles, such as the oxidative addition of unreactive substrates.[2] Furthermore, the biaryl structure provides a rigid and sterically defined backbone, which is essential for influencing selectivity and stabilizing catalytically active species.[3]
This guide provides a comprehensive overview of the synthesis of advanced phosphine ligands derived from analogous biaryl precursors and details their application in key catalytic transformations. The protocols and insights are designed for researchers and drug development professionals seeking to leverage these powerful catalytic tools.
Section 1: Synthesis of an Advanced Biaryl Monophosphine Ligand
The true catalytic utility of the this compound scaffold is realized when it is converted into a more complex ligand, typically a phosphine. The synthesis of such ligands often involves a directed ortho-lithiation, which leverages a coordinating group (like a methoxy group) to direct a strong base to a specific C-H bond, followed by quenching with an electrophilic phosphorus source.
Causality in Synthesis: Why This Path?
-
Directed ortho-Lithiation: The methoxy group's oxygen atom can coordinate to the lithium cation of an organolithium base (e.g., n-BuLi), temporarily holding it in proximity to the ortho C-H bond. This proximity effect dramatically increases the acidity of that specific proton, allowing for its selective removal over other aromatic protons. The addition of a chelating agent like tetramethylethylenediamine (TMEDA) further enhances the reactivity of the organolithium reagent by breaking up its aggregate structures.[3]
-
Phosphination: Once the aryl-lithium species is formed, it becomes a potent nucleophile. The introduction of a chlorophosphine, such as chlorodiphenylphosphine or the more sterically demanding chlorodicyclohexylphosphine, results in a nucleophilic substitution at the phosphorus center, cleanly forming the desired C-P bond.[3] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the thermally sensitive organolithium intermediate.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for synthesizing an advanced phosphine ligand.
Detailed Protocol: Synthesis of 2-(Dicyclohexylphosphino)-1,2'-dimethoxybiphenyl (Analogue to SPhos)
This protocol is adapted from established methods for preparing bulky biaryl monophosphine ligands and serves as a robust template.[3]
-
Preparation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1,2-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add TMEDA (1.1 eq), followed by the dropwise addition of n-BuLi (1.1 eq) while ensuring the internal temperature does not exceed -70 °C. After addition, allow the mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring (Optional but Recommended): To confirm the completion of lithiation, a small aliquot of the reaction can be quenched with D₂O and analyzed by ¹H NMR to observe deuterium incorporation.[3]
-
Phosphination: Cool the reaction mixture back down to -78 °C. Slowly add chlorodicyclohexylphosphine (1.1 eq) dropwise. Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.[3]
-
Work-up: Carefully quench the reaction by the slow addition of degassed water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure phosphine ligand.
Section 2: Application in Palladium-Catalyzed Cross-Coupling
Ligands derived from methoxy-substituted biaryl scaffolds, such as the well-known SPhos, have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions. Their combination of steric bulk and high electron-donating ability creates a highly active "L₁Pd(0)" catalytic species, which is often the most active in the catalytic cycle.[4][5]
Suzuki-Miyaura Coupling
This reaction is a cornerstone of C-C bond formation. The use of ligands like SPhos allows for the coupling of challenging substrates, including unactivated aryl chlorides and sterically hindered partners, often at room temperature and with very low catalyst loadings.[4][6]
-
Facilitates Oxidative Addition: The electron-rich nature of the ligand makes the palladium center more nucleophilic, accelerating the rate-limiting oxidative addition of the aryl halide to the Pd(0) center.
-
Promotes Reductive Elimination: The steric bulk of the ligand forces the two organic partners into close proximity on the palladium center, promoting the final C-C bond-forming reductive elimination step and turnover of the catalyst.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
-
Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), the aryl chloride (1.0 eq), the boronic acid (1.2-1.5 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq) to a Schlenk tube.
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C, although room temperature may be sufficient for active systems).[4]
-
Monitoring: Track the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Substrate Type | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Activated Aryl Bromide | 0.5 - 1 | K₂CO₃ | Toluene/H₂O | 80 | 90-99 |
| Unactivated Aryl Chloride | 1 - 2 | K₃PO₄ | Dioxane | 100 | 85-95 |
| Hindered Aryl Chloride | 2 - 3 | Cs₂CO₃ | Toluene | 110 | 70-90 |
| Heteroaryl Chloride | 1.5 - 2.5 | K₃PO₄ | Dioxane | 100 | 75-95 |
Table 1: Representative conditions for Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination
The formation of C-N bonds via cross-coupling is a vital transformation in medicinal chemistry.[7] Bulky, electron-rich phosphine ligands are critical for coupling a wide range of amines with aryl halides and pseudohalides.[8]
-
Stabilizes Monoligated Species: The steric hindrance of the ligand prevents the formation of inactive bis-ligated palladium complexes, favoring the highly reactive monoligated L-Pd(0) species.
-
Accelerates Reductive Elimination: Similar to the Suzuki coupling, the ligand's bulk is crucial for promoting the final C-N bond-forming step, which is often the rate-limiting step for less-reactive amine substrates.
-
Setup: To an oven-dried Schlenk tube under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (2.5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq).
-
Reagent Addition: Add the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Solvent: Add a degassed anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Section 3: Emerging and Advanced Applications
C-H Activation
Directly functionalizing C-H bonds is the next frontier in synthetic efficiency. While challenging, ligands derived from this compound are conceptually well-suited for this area. The catalytic cycle often involves a cyclometalation step where the metal center coordinates to a directing group and inserts into a nearby C-H bond.[9] The electron-rich nature of methoxy-substituted phosphine ligands can facilitate this C-H cleavage step by making the metal center more reactive.[10] For example, these ligands could be employed in palladium-catalyzed meta-C-H arylation reactions using a transient mediator.[10]
Asymmetric Catalysis
The creation of chiral molecules is of utmost importance in drug development. The this compound scaffold can be rendered chiral to induce enantioselectivity in catalytic reactions. This can be achieved by introducing axial chirality, similar to the renowned BINAP ligand.[11] Restricted rotation around the C-O-C ether bond or the biaryl C-C bond (in a more complex derivative) would create stable, non-superimposable atropisomers. A chiral ligand creates a chiral pocket around the metal center, forcing the substrates to approach in a specific orientation, which leads to the preferential formation of one product enantiomer over the other.[12] The development of such P,N-ligands or diphosphine ligands based on this framework is a promising avenue for future research.[13]
Conclusion
Derivatives of this compound provide a versatile and powerful platform for modern ligand design. By converting this core structure into bulky, electron-rich phosphine ligands, chemists can create exceptionally active catalysts for a range of critical transformations, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The inherent electronic and steric properties of this scaffold not only enhance catalytic turnover but also enable reactions with previously challenging or unreactive substrates. Future explorations into C-H activation and the development of novel chiral variants will undoubtedly expand the synthetic utility of this privileged structural motif.
References
- Benchchem.
- Cfm Oskar Tropitzsch GmbH. Phosphine ligands for more efficient chemical processes.
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726.
- Ye, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4).
- Li, G. Y. The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions. SciSpace.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- Request PDF. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Ghaffar, T., & Källström, K. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 13(50), 35055-35060.
- ResearchGate.
- Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.
- Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Organic Letters, 7(8), 1573-1576.
- Le, D. N., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. PMC - NIH.
- Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1000-1006.
- da Silva, J. G. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society.
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Chen, Y., et al. (2024). Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds.
- Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands.
- Benchchem.
- Colacot, T. J. (2020). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 53(4), 999-1012.
Sources
- 1. cfmot.de [cfmot.de]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Methoxy-2-phenoxybenzene Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-Methoxy-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and optimized protocols for this challenging C-O cross-coupling reaction. Our focus is on the Ullmann condensation, a powerful but often sensitive method for constructing diaryl ether linkages.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
A1: Achieving a high yield for the synthesis of this compound via Ullmann condensation hinges on several critical factors. A failure in any one of these can lead to a stalled reaction or complete failure. Here is a systematic approach to diagnosing the problem.
A primary culprit for reaction failure is an inactive catalyst system.[1] The active species in these reactions is typically Copper(I), and common starting materials like CuI can oxidize to the less active Cu(II) if stored improperly.[2] Furthermore, the reaction is highly sensitive to atmospheric oxygen and moisture, which can deactivate the catalyst and introduce side reactions.[2]
Troubleshooting Steps:
-
Verify Catalyst Activity: Use a fresh, high-purity copper(I) source (e.g., CuI, CuBr).[1] For classical reactions without ligands, consider using freshly activated copper powder.[2]
-
Ensure a Strictly Inert Atmosphere: The presence of oxygen can lead to catalyst deactivation.[2] Set up your reaction under a dry, inert atmosphere like nitrogen or argon using Schlenk techniques or a glovebox.
-
Use Anhydrous Reagents and Solvents: Water is a common source of protons that can lead to dehalogenation of the aryl halide, a major side reaction.[1] Ensure all reagents are pure and dry. Solvents should be of anhydrous grade or freshly dried using appropriate methods, such as distillation or passage through an activated alumina column.[2]
-
Re-evaluate Reaction Temperature: Traditional Ullmann reactions often require very high temperatures (>150 °C) to proceed.[2][3] If your temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can cause decomposition. Modern ligand-assisted protocols can run at much lower temperatures (e.g., 80-120 °C), so ensure your conditions match your chosen methodology.[2]
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Q2: I'm observing significant dehalogenation of my aryl halide. How can I minimize this side product?
A2: Dehalogenation, the reduction of the aryl halide to the corresponding arene (e.g., 2-bromoanisole to anisole), is a frequent and troublesome side reaction. It competes directly with your desired C-O coupling.
The primary cause is the presence of a hydrogen atom source, which can be trace amounts of water, the solvent itself, or even the phenol starting material under certain conditions.[2] This side reaction is exacerbated when the main coupling reaction is slow.
Troubleshooting Steps:
-
Implement Strictly Anhydrous Conditions: This is the most critical step. Thoroughly dry all glassware. Use anhydrous solvents and ensure your reagents, particularly the base (e.g., K₂CO₃, Cs₂CO₃), are free from moisture. Running the reaction under a robust inert atmosphere is mandatory.[2]
-
Choose a Suitable Solvent: While polar aprotic solvents like DMF or NMP are common, they can sometimes act as hydrogen donors at high temperatures. Consider screening other solvents. Toluene or xylene have been shown to be effective in some modern protocols and are less likely to be hydrogen sources.[4]
-
Increase the Rate of the Desired Reaction: Often, side reactions become significant because the desired reaction is too slow. Introducing a suitable ligand can accelerate the C-O coupling, making it outcompete the dehalogenation pathway. Ligands like N,N'-diarylbenzene-1,2-diamines or oxalic diamides have been developed to promote C-O coupling under milder conditions.[5][6]
Q3: My reaction is sluggish and not going to completion. What adjustments can I make?
A3: A stalled reaction, even with some product formation, points towards issues with reactivity or catalyst stability over the reaction time.
The reactivity of the aryl halide is a key factor; aryl iodides are more reactive than bromides, which are far more reactive than chlorides.[2] Electron-withdrawing groups on the aryl halide can speed up the reaction.[2][4] For the synthesis of this compound, using 2-iodoanisole would be more reactive than 2-bromoanisole.
Troubleshooting Steps:
-
Switch to a More Reactive Aryl Halide: If you are using an aryl chloride or bromide, switching to the corresponding aryl iodide can significantly increase the reaction rate.
-
Increase the Reaction Temperature: If you are running the reaction at a moderate temperature (e.g., 100-110 °C), a gradual increase may be sufficient to push the reaction to completion. Monitor by TLC to ensure the product is not decomposing at higher temperatures.[2]
-
Introduce or Change the Ligand: If you are not using a ligand, adding one is the most effective way to boost reactivity and allow for milder conditions. If you are already using a ligand, it may not be optimal for your specific substrates. A ligand screening—testing different classes like amino acids, phenanthrolines, or diamines—is a powerful optimization strategy.[1][7]
-
Re-evaluate the Base: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in organic solvents, which can lead to a higher concentration of the active phenoxide nucleophile.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: reacting 2-methoxyphenol with a halobenzene or phenol with a 2-haloanisole?
A1: Both routes are viable. The choice often depends on the relative cost and availability of the starting materials. However, from a reactivity standpoint, the electronic properties of the substrates should be considered. The Ullmann condensation is generally favored by electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol.[4]
-
Route A: 2-Methoxyphenol + Bromo/Iodobenzene. The methoxy group on the phenol is electron-donating, which is favorable.
-
Route B: Phenol + 2-Bromo/Iodoanisole. The methoxy group on the aryl halide is electron-donating, which can slightly decrease the reactivity of the aryl halide compared to unsubstituted bromobenzene.
Therefore, Route A may have a slight kinetic advantage . However, with modern ligand-based catalyst systems, both routes can be highly effective, and the choice should be guided by practical considerations like reagent cost and purity.
Q2: What is the role of a ligand, and how do I select the right one?
A2: In modern Ullmann reactions, ligands are crucial for achieving high yields under mild conditions. The traditional, ligand-free reactions required harsh conditions and often gave erratic yields.[8]
Role of the Ligand:
-
Solubilizes and Stabilizes the Copper Catalyst: Ligands form a complex with the copper ion, preventing it from precipitating and deactivating.
-
Facilitates Key Catalytic Steps: The ligand modulates the electronic properties of the copper center, accelerating the rate-limiting steps of the catalytic cycle, such as oxidative addition of the aryl halide.[7]
-
Enables Milder Reaction Conditions: By increasing catalytic activity, ligands allow reactions to be run at significantly lower temperatures, which improves functional group tolerance and reduces side reactions.[2][9]
Ligand Selection: There is no single "best" ligand; the optimal choice depends on the specific substrates. However, several classes have proven effective for C-O coupling:
-
N,O-Bidentate Ligands: Amino acids like N-methylglycine or L-proline are inexpensive and effective.
-
N,N-Bidentate Ligands: 1,10-Phenanthroline and its derivatives are classic choices. More recently, N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to be exceptionally effective, even enabling room-temperature couplings.[5][9]
-
O,O-Bidentate Ligands: Diketones like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) can accelerate the reaction.[10]
A practical approach is to screen a small set of ligands from different classes to identify the most promising candidate for your system.
Q3: Which solvent and base combination is recommended for this synthesis?
A3: The solvent and base work in concert and their choice is critical.
Solvents:
-
Polar Aprotic Solvents: DMF, NMP, and DMSO are traditionally used because they can dissolve the ionic intermediates and often lead to faster reactions.[3][11] However, they can be difficult to remove and may decompose at very high temperatures.
-
Non-Polar Solvents: Toluene and xylene are increasingly used in modern protocols.[4] They are less likely to participate in side reactions and can be advantageous, particularly when paired with a highly active catalyst system. The choice can be substrate-dependent; polar solvents often give excellent results.[12]
Bases:
-
Inorganic Carbonates: K₂CO₃ is inexpensive and commonly used. Cs₂CO₃ is often superior due to its greater solubility and ability to generate a higher concentration of the nucleophilic phenoxide.[10]
-
Phosphates: K₃PO₄ is another effective base.
-
Alkoxides: Stronger bases like NaOt-Bu are sometimes used, but they can promote side reactions and may not be compatible with sensitive functional groups.[6]
Recommended Combination: For a robust starting point, a combination of Cs₂CO₃ as the base in either NMP or Toluene is recommended. This provides a good balance of reactivity and favorable physical properties for the reaction.
The chart below summarizes the key parameters influencing the outcome of the synthesis.
Section 3: Optimized Experimental Protocol
This protocol describes a ligand-assisted Ullmann condensation for the synthesis of this compound from 2-bromoanisole and phenol. This method is designed to be robust and high-yielding.
Reactants & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Mmol | Equivalents |
| 2-Bromoanisole | 187.04 | 935 mg | 5.0 | 1.0 |
| Phenol | 94.11 | 565 mg | 6.0 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 48 mg | 0.25 | 0.05 |
| L-Proline | 115.13 | 58 mg | 0.5 | 0.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 3.26 g | 10.0 | 2.0 |
| Toluene (anhydrous) | - | 25 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Copper(I) Iodide (48 mg), L-Proline (58 mg), and Cesium Carbonate (3.26 g).
-
Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add phenol (565 mg) to the flask.
-
Using a syringe, add anhydrous toluene (25 mL), followed by 2-bromoanisole (935 mg, or ~0.66 mL).
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. The mixture should appear as a light suspension.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
The resulting crude oil can be purified by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing to 10%) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
References
- Wikipedia. Ullmann reaction. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Strauss, M. J., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. [Link]
- Strauss, M. J., et al. (2024). Room‐Temperature Copper‐Catalyzed Etherification of Aryl Bromides. Angewandte Chemie. [Link]
- Delaney, C. P., et al. (2025). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. American Chemical Society. [Link]
- Mapping Ignorance. (2019). The role of copper in the Ullmann reaction. [Link]
- Smith, A. D., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
- Bethell, D., et al. Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- ACS Publications. Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. Organic Letters. [Link]
- ResearchGate. The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). [Link]
- National Institutes of Health.
- SIB-Infra. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
- Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
- Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methoxy-2-phenoxybenzene
Welcome to the Technical Support Center for the synthesis of 1-Methoxy-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common synthetic routes to this valuable diaryl ether.
Introduction
This compound is a key structural motif in various pharmacologically active compounds and functional materials. Its synthesis is primarily achieved through two classical methods: the Ullmann Condensation and the Williamson Ether Synthesis. While both routes are effective, they are not without their challenges, often leading to side product formation and purification difficulties. This guide provides a detailed, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis of this compound, ensuring a higher success rate and product purity in your experiments.
Part 1: Troubleshooting Guide for the Ullmann Condensation of this compound
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. For the synthesis of this compound, this typically involves the reaction of phenol with 2-bromoanisole or guaiacol (2-methoxyphenol) with a phenyl halide.
dot
Caption: Ullmann Condensation for this compound.
Frequently Asked Questions & Troubleshooting
Q1: My Ullmann reaction is showing low to no conversion to this compound. What are the likely causes?
A1: Low or no yield in an Ullmann condensation can be attributed to several factors. A systematic check of your reagents and reaction conditions is the best approach.
-
Catalyst Inactivity: Copper(I) catalysts are susceptible to oxidation to Copper(II), which is generally less active.
-
Solution: Use freshly purchased, high-purity Cu(I) salts (e.g., CuI, CuBr, or Cu₂O).[1] If the catalyst has been stored for a long time, consider purchasing a new batch. For classic Ullmann reactions, using activated copper powder can also be beneficial.
-
-
Presence of Oxygen: The reaction is sensitive to atmospheric oxygen, which can deactivate the catalyst.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvent prior to use.
-
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (typically >150 °C) to proceed at a reasonable rate.[2]
-
Solution: Ensure your reaction is reaching the target temperature. If using a lower-boiling solvent, consider switching to a higher-boiling one like pyridine, DMF, or NMP.
-
-
Inappropriate Base: The base is crucial for deprotonating the phenol, but an incorrect choice can hinder the reaction.
Q2: I am observing a significant amount of biphenyl or 2,2'-dimethoxybiphenyl in my crude product. How can I minimize this homocoupling side reaction?
A2: The formation of symmetrical biaryls through the homocoupling of the aryl halide is a common side reaction in Ullmann condensations.[4]
-
Excessive Temperature: Very high temperatures can favor the homocoupling pathway.
-
Solution: While high temperatures are necessary, try to find the optimal temperature that promotes the desired cross-coupling without excessive homocoupling. A temperature screen (e.g., 150 °C, 170 °C, 190 °C) can be beneficial.
-
-
Absence of a Ligand: Modern Ullmann-type reactions often employ ligands to stabilize the copper catalyst and promote the desired C-O bond formation over C-C homocoupling.
-
Solution: The addition of a chelating ligand can significantly improve selectivity. Common ligands for O-arylation include 1,10-phenanthroline, N,N-dimethylglycine, and various diamines.[3] A ligand screening experiment may be necessary to identify the optimal one for your specific substrates.
-
Q3: My mass spectrometry analysis shows a peak corresponding to the dehalogenated starting material (anisole or benzene). What causes this and how can it be prevented?
A3: Reductive dehalogenation is another common side reaction where the aryl halide is reduced to the corresponding arene.
-
Hydrogen Source: The source of the hydrogen atom can be trace amounts of water, the solvent, or even the phenol itself.
-
Solution:
-
Anhydrous Conditions: Thoroughly dry all reagents and solvents. Use of molecular sieves can be beneficial.[3]
-
Ligand Addition: A suitable ligand can accelerate the desired C-O bond formation, outcompeting the dehalogenation pathway.
-
-
dot
Caption: Troubleshooting workflow for the Ullmann synthesis.
Part 2: Troubleshooting Guide for the Williamson Ether Synthesis of this compound
The Williamson ether synthesis is a versatile Sₙ2 reaction between an alkoxide and an alkyl or aryl halide. For this compound, there are two possible disconnection approaches:
-
Route A: Sodium phenoxide with 2-bromoanisole.
-
Route B: Sodium guaiacolate (2-methoxyphenoxide) with bromobenzene.
Due to the nature of the Sₙ2 reaction, which is inefficient on sp²-hybridized carbons of unactivated aryl halides, a copper catalyst is often required for these aryl-aryl ether formations, making it an Ullmann-type reaction.[5] However, if one of the coupling partners were an alkyl halide, the classical Williamson synthesis would be more applicable. For the purpose of this guide, we will address the challenges of the copper-catalyzed Williamson-type synthesis.
dot
Caption: Two possible routes for this compound via a Williamson-type synthesis.
Frequently Asked Questions & Troubleshooting
Q1: My Williamson-type synthesis of this compound is giving a very low yield. I am using a copper catalyst. What could be wrong?
A1: The challenges are similar to the Ullmann condensation.
-
Catalyst and Conditions: Refer to the troubleshooting points in the Ullmann section regarding catalyst activity, inert atmosphere, and temperature.
-
Base and Solvent: A strong enough base is needed to fully deprotonate the phenol or guaiacol. Sodium hydride (NaH) or potassium carbonate are common choices.[5] The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are often used to increase the nucleophilicity of the phenoxide.[5]
Q2: I am observing byproducts that are not from homocoupling or dehalogenation. What other side reactions can occur?
A2: In Williamson-type syntheses involving phenoxides, other side reactions are possible.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions).[6] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of C-C coupled byproducts.
-
Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation. The counter-ion of the phenoxide can also play a role.
-
-
Elimination: While less common with aryl halides, if there are any alkyl halides present as impurities or if the reaction conditions are harsh, elimination reactions can occur.[7]
-
Solution: Ensure the purity of your starting materials and optimize the reaction temperature to avoid decomposition and side reactions.
-
Table 1: Summary of Potential Side Products
| Synthetic Route | Potential Side Product | Formation Mechanism | Mitigation Strategy |
| Ullmann | Biphenyl / 2,2'-Dimethoxybiphenyl | Homocoupling of Aryl Halide | Optimize temperature, use a ligand. |
| Anisole / Benzene | Reductive Dehalogenation | Ensure anhydrous conditions, use a ligand. | |
| Williamson-type | C-Alkylated Phenols/Anisoles | C-Alkylation of Phenoxide | Use polar aprotic solvents. |
| (Applicable to both) | Unreacted Starting Materials | Drive reaction to completion with optimal conditions. |
Part 3: Purification of this compound
Q1: My crude product is an oil/low-melting solid with several impurities. What is the best way to purify this compound?
A1: The purification strategy will depend on the nature and quantity of the impurities.
-
Column Chromatography: This is often the most effective method for separating the desired product from both more polar and less polar impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar solvent system is a good starting point. A gradient of ethyl acetate in hexanes or petroleum ether is commonly employed. Start with a low polarity eluent (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity.
-
-
Crystallization/Recrystallization: If the crude product is a solid and the major impurities have different solubility profiles, crystallization can be an effective and scalable purification method.[8][9]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Common solvents for recrystallizing aromatic ethers include ethanol, methanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[11] A systematic solvent screen is recommended to find the optimal conditions.
-
-
Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be a viable purification technique, especially for larger scale preparations.
Q2: How can I use NMR spectroscopy to assess the purity of my this compound and identify impurities?
A2: ¹H and ¹³C NMR are powerful tools for this purpose.
-
¹H NMR of this compound: The spectrum should show characteristic signals for the aromatic protons and the methoxy group singlet. Integration of these signals should correspond to the correct proton count.
-
Identifying Impurities:
-
Unreacted Starting Materials: Look for the characteristic signals of phenol, guaiacol, bromobenzene, or 2-bromoanisole.
-
Homocoupling Products: Biphenyl and 2,2'-dimethoxybiphenyl will have distinct aromatic proton signals.
-
Solvent Residues: Compare any unexpected peaks with the known chemical shifts of the solvents used in the reaction and workup.[12]
-
References
- Wikipedia. (2023). Williamson ether synthesis. [Link]
- ChemTalk. (2023). Williamson Ether Synthesis. [Link]
- University of Houston. (n.d.). The Williamson Ether Synthesis. [Link]
- Sathee, J. (n.d.). Chemistry Ullmann Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
- University of Rochester. (2026).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
- EMU. (n.d.). 1 3.3.
- CSPS Canada. (2021).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
- Van Allen, D. (n.d.).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- ACS Publications. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- University of Rochester. (n.d.).
- EMU Physics Department. (2023).
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- ResearchGate. (2025). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. How To [chem.rochester.edu]
- 9. esisresearch.org [esisresearch.org]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Purification [chem.rochester.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Purification of Crude 1-Methoxy-2-phenoxybenzene
From the Desk of a Senior Application Scientist
Welcome to the dedicated technical support guide for the chromatographic purification of crude 1-Methoxy-2-phenoxybenzene. As researchers and drug development professionals, achieving high purity for key intermediates is paramount. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively. We will explore common challenges, answer frequently asked questions, and provide a robust experimental framework grounded in established chemical principles.
Troubleshooting Guide: Common Issues in Chromatography
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My target compound, this compound, is co-eluting with an impurity, resulting in poor separation.
-
Probable Causes:
-
Suboptimal Mobile Phase Polarity: The polarity of your eluent system is likely not tuned correctly to differentiate between your product and the impurity. If both compounds travel at similar rates, they will not resolve into distinct bands on the column.
-
Unreacted Starting Materials: The synthesis of diaryl ethers, often via methods like the Ullmann condensation, can leave unreacted starting materials such as guaiacol (2-methoxyphenol) or phenol.[1][2] These precursors have polarities that can be close to the product, making separation challenging without a carefully selected solvent system.
-
Column Overloading: Applying too much crude material to the column relative to the amount of stationary phase can cause band broadening, leading to merged peaks and poor resolution.
-
-
Solutions and Strategies:
-
Systematic Mobile Phase Optimization: The key is to find a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurity.
-
Action: Perform a series of Thin Layer Chromatography (TLC) experiments. Start with a non-polar system (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., 10%, 15%, 20% Ethyl Acetate).[3] The ideal system will show the product with an Rf value of approximately 0.2-0.4, with clear separation from all impurities.[4]
-
Pro-Tip: If a simple binary mixture doesn't work, consider a three-component system or switching one of the solvents. For instance, replacing Ethyl Acetate with Dichloromethane can alter the selectivity of the separation due to different solvent-solute interactions.[5]
-
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) fails to separate both early and late-eluting impurities, a gradient is necessary.
-
Action: Start the column with a low-polarity mobile phase to allow the non-polar impurities to elute. Then, gradually increase the percentage of the polar solvent over the course of the run to elute your product, leaving the more polar impurities behind.
-
-
Question 2: The spot for this compound is streaking or "tailing" on my TLC plate and column.
-
Probable Causes:
-
Sample Overloading: Concentrated spots on a TLC plate or an overloaded column are common causes of tailing.
-
Acidic Impurities or Compound Instability: Silica gel is weakly acidic. If your crude mixture contains basic impurities, or if the product itself has basic sites, strong interactions with the silica can cause tailing. Conversely, highly acidic compounds can also streak.
-
Inappropriate Sample Dissolution Solvent: If the sample is dissolved in a solvent much stronger (more polar) than the mobile phase for loading, it can disrupt the initial equilibrium at the top of the column, leading to band distortion.
-
-
Solutions and Strategies:
-
Dilute the Sample: Prepare a more dilute solution of your crude material for TLC analysis. For column chromatography, ensure you are not exceeding the recommended loading capacity of your column (typically 1-10% of the silica gel weight, depending on separation difficulty).
-
Modify the Mobile Phase:
-
Action: For acid-sensitive or basic compounds, adding a small amount of a modifier to the eluent can dramatically improve peak shape.[6] Add ~0.5-1% triethylamine to neutralize acidic sites on the silica if you suspect a basic compound is causing tailing. If an acidic compound is the issue, add ~0.5-1% acetic acid.
-
-
Utilize Dry Loading: Instead of dissolving the crude product in a strong solvent and applying it directly to the column (wet loading), use the dry loading technique.
-
Action: Dissolve your crude material in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to get a free-flowing powder.[7] Carefully apply this powder to the top of your packed column. This ensures the compound is introduced to the column in a narrow, uniform band.
-
-
Question 3: My product does not seem to be eluting from the column, even after passing a large volume of solvent.
-
Probable Causes:
-
Insufficient Eluent Polarity: The mobile phase is too non-polar to move the compound through the stationary phase. Your product remains strongly adsorbed at the top of the column.
-
Compound Decomposition: Although less common for a stable diaryl ether, some compounds can degrade on the acidic surface of silica gel, especially if the crude mixture contains residual reagents that promote decomposition.[8]
-
-
Solutions and Strategies:
-
Increase Mobile Phase Polarity: If you suspect the eluent is not polar enough, you can increase its strength.
-
Action: Gradually increase the percentage of the polar component in your mobile phase. For example, if you are using 10% Ethyl Acetate/Hexane, try switching to 20% or 30%. Monitor the column effluent with TLC to see if the product begins to elute.
-
-
Test for Stability:
-
Action: Before running a large-scale column, perform a stability test. Spot your crude mixture on a TLC plate, and then let the plate sit on the bench for 30-60 minutes before developing it. If the product spot disappears or new spots appear, it indicates instability on silica.[8] In this case, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound? A: For routine purification of moderately polar organic molecules like this compound, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry standard and most cost-effective choice. Its weakly acidic nature is generally not problematic for diaryl ethers. If you observe significant tailing or product decomposition that cannot be resolved by modifying the mobile phase, neutral alumina can be an effective alternative.
Q: How do I develop an optimal mobile phase for purification? A: The process starts with TLC analysis. The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4 .[4]
-
Start with a binary system: A common and effective starting point is Hexane/Ethyl Acetate. Hexane is the non-polar component, and Ethyl Acetate is the polar modifier.[3]
-
Test different ratios: Spot your crude mixture on several TLC plates and develop them in chambers containing different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Analyze the results: The ideal system provides a clear separation between the product spot and all major impurities, with the product Rf in the target range. An Rf in this range ensures the compound will elute from the column in a reasonable volume of solvent without taking excessively long.
Q: What are the common impurities from an Ullmann synthesis of this compound? A: The Ullmann condensation is a copper-catalyzed cross-coupling reaction.[1][9] Potential impurities include:
-
Unreacted Starting Materials: 2-methoxyphenol (guaiacol) and an aryl halide, or phenol and 2-haloanisole. Phenols are typically more polar than the ether product.
-
Homocoupled Byproducts: Symmetrical biaryls formed from the aryl halide coupling with itself (e.g., biphenyl) or bis(2-methoxyphenyl) ether from the coupling of two guaiacol molecules.[10] These are often less polar or have similar polarity to the product.
-
Catalyst Residues: Copper salts, which are often colored and highly polar. These usually remain at the baseline on a silica gel TLC plate.
-
High-Boiling Solvents: Solvents like DMF or NMP, which are often used in Ullmann reactions, are very polar and must be removed during the aqueous workup before chromatography.[1]
Q: What is the best method for loading the crude sample onto the column? A: Dry loading is almost always superior to wet loading for achieving the best separation.[7] Wet loading (dissolving the sample in a solvent and pipetting it onto the column) can be acceptable if the sample is dissolved in a minimal amount of the mobile phase itself or a much weaker solvent. However, dissolving the sample in a strong solvent can cause it to "crash out" at the top of the column or disrupt the packing, leading to poor resolution. Dry loading, by adsorbing the crude material onto silica gel or Celite before adding it to the column, ensures a tight, uniform starting band.
Q: How can I visualize the compound and impurities during TLC analysis? A: this compound contains two aromatic rings, making it inherently UV-active.
-
UV Lamp: Visualization under a UV lamp at 254 nm is the primary, non-destructive method. Compounds will appear as dark spots on a fluorescent green TLC plate.
-
Staining: After UV visualization, staining can reveal UV-inactive impurities.
-
p-Anisaldehyde Stain: This stain reacts with many functional groups and, upon heating, produces a range of colors. Methoxy-substituted phenyl rings often give distinct colors.[11]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized, such as alcohols, aldehydes, and sometimes even ethers. It appears as yellow/brown spots on a purple background.
-
Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for purifying ~1 gram of crude this compound.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of the crude product in Dichloromethane (DCM) or Ethyl Acetate.
-
Perform TLC analysis using various Hexane/Ethyl Acetate ratios to find the optimal mobile phase (target Rf ≈ 0.3 for the product). Let's assume an 85:15 Hexane:Ethyl Acetate mixture is optimal.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for ~1 g of crude material on ~40-60 g of silica gel).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (40 g) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column. Use gentle air pressure to push the solvent through, packing the silica bed uniformly. Ensure the silica bed is level and does not run dry.
3. Sample Loading (Dry Method):
-
Dissolve the crude product (1.0 g) in a minimal amount of DCM (~5-10 mL).
-
Add 2-3 g of silica gel to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even layer.
-
Gently add a protective layer of sand on top of the sample layer.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle, steady air pressure to achieve a flow rate of about 2 inches/minute (solvent level drop).
-
Begin collecting fractions (e.g., 20 mL per test tube).
-
If using a gradient, start with a less polar solvent mixture (e.g., 95:5 Hexane:EtOAc) for the first few column volumes, then switch to your optimized running solvent (85:15 Hexane:EtOAc).
5. Fraction Analysis:
-
Analyze the collected fractions by TLC. Spot every 2-3 fractions on a single TLC plate to track the elution profile.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Tables & Visualizations
Table 1: Solvent System Selection Guide for Diaryl Ethers
| Solvent System (Non-polar:Polar) | Relative Polarity | Typical Application |
|---|---|---|
| Hexane / Dichloromethane (DCM) | Low to Medium | Good for separating non-polar impurities. |
| Hexane / Ethyl Acetate (EtOAc) | Medium | Standard, versatile system for moderately polar compounds.[3] |
| Hexane / Diethyl Ether | Low to Medium | Ether is less polar than EtOAc; useful for finer separation control. |
| Dichloromethane / Methanol | High | Used for more polar compounds; less common for this target.[3] |
Table 2: Chromatography Troubleshooting Summary
| Problem | Probable Cause | Quick Solution |
|---|---|---|
| Poor Separation | Incorrect solvent polarity | Re-optimize mobile phase using TLC; try gradient elution. |
| Tailing/Streaking | Sample overload; strong silica interaction | Load less material; add modifier (Et₃N or AcOH) to eluent.[6] |
| Compound Stuck | Eluent too non-polar | Increase polarity of the mobile phase. |
| Compound Too Fast | Eluent too polar | Decrease polarity of the mobile phase. |
| Low Yield | Compound decomposition; incomplete elution | Check stability on silica; increase eluent polarity at the end of the run.[8] |
Diagram 1: Workflow for Method Development and Purification
Caption: General workflow from TLC method development to final product isolation.
Diagram 2: Troubleshooting Flowchart for Poor Separation
Caption: A decision tree for troubleshooting suboptimal chromatographic separation.
References
- Defense Technical Information Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. DTIC.
- ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- ChemSynthesis. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-3-phenoxybenzene. PubChem.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. (n.d.). Ullmann condensation.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Phenomenex. (n.d.). The Chiral Notebook.
- ResearchGate. (n.d.). How can I select a solvent system for highly polar compounds to elute in TLC and run column?
- Journal of Pharmacy and Pharmaceutical Sciences. (2021). Supplementary Information File.
- National Center for Biotechnology Information. (n.d.). 2-Methoxyphenyl phenyl ether. PubChem.
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands.
- Chemistry Stack Exchange. (2016). Color of methoxy substituted phenyl rings when heated in the presence of acid.
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene. PubChem.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
- The Royal Society of Chemistry. (n.d.). Supporting Information for Simultaneous pore confinement and sidewall modification.
- Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction.
- FooDB. (2010). Showing Compound 1-Methoxy-2-methylbenzene (FDB008787).
- ResearchGate. (n.d.). The mechanism for the synthesis of 1-methoxy-2-propanol from methanol and propylene oxide over magnesium oxide.
- Springer. (2021). Purification of Alkaloids by Countercurrent Chromatography.
- Google Patents. (n.d.). DE892442C - Process for the purification of o-methoxyphenylacetone.
- National Center for Biotechnology Information. (n.d.). 1-Methoxy-2-propoxybenzene. PubChem.
- ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- LC-GC. (n.d.). HPLC Troubleshooting Guide.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Chromatography [chem.rochester.edu]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. silicycle.com [silicycle.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Recrystallization of 1-Methoxy-2-phenoxybenzene: A Technical Support Guide
Welcome to your comprehensive technical support center for the purification of 1-Methoxy-2-phenoxybenzene via recrystallization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to navigate the nuances of this purification technique. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
I. Understanding the Molecule: Physicochemical Properties
Before embarking on any purification, a thorough understanding of the target compound's properties is paramount. This compound (also known as 2-phenoxyanisole) is a diaryl ether with the following key characteristics:
| Property | Value | Source |
| CAS Number | 1695-04-1 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 77-78 °C | [2] |
The melting point is a critical parameter for recrystallization. An ideal solvent will dissolve the compound at a temperature below its melting point to prevent "oiling out," a phenomenon where the solid melts before dissolving, often trapping impurities. Given the melting point of 77-78 °C, a variety of common laboratory solvents with boiling points in a suitable range can be considered.
II. The Core of Recrystallization: Solvent Selection
The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures, allowing for efficient crystal formation upon cooling.
A documented procedure for the purification of this compound specifies the use of a mixed solvent system of low-boiling and higher-boiling petroleum ether.[2] While effective, this may not be the optimal choice for all applications, depending on the nature of the impurities. A broader solvent screening is therefore recommended.
Solvent Screening Protocol
This protocol is designed to efficiently identify suitable single or mixed solvent systems for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes or vials
-
A selection of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of crude this compound into separate test tubes.
-
Add a small amount (e.g., 0.5 mL) of a chosen solvent to each test tube.
-
Agitate the mixture and observe the solubility. An ideal solvent will not fully dissolve the compound at room temperature.
-
-
Hot Solubility Test:
-
Gently heat the test tubes containing the undissolved solid and solvent.
-
Observe if the compound dissolves completely upon heating. A good solvent will fully dissolve the compound near its boiling point.
-
-
Cooling and Crystal Formation:
-
Allow the hot, clear solutions to cool slowly to room temperature.
-
If crystals form, this indicates a promising single-solvent system.
-
If no crystals form, the compound may be too soluble in that solvent, or the solution may be too dilute.
-
-
Mixed-Solvent System Screening (if necessary):
-
If a single solvent is not ideal, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.
-
Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature.
-
Add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
The following diagram illustrates the decision-making process for solvent selection:
Caption: Decision tree for selecting a suitable recrystallization solvent.
III. Detailed Recrystallization Protocols
Based on the known properties of this compound and general organic chemistry principles, the following protocols can be applied.
Protocol A: Single-Solvent Recrystallization (e.g., Isopropanol)
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture gently with stirring (e.g., on a hotplate). Continue adding small portions of hot isopropanol until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol B: Mixed-Solvent Recrystallization (e.g., Toluene/Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot toluene (the "good" solvent).
-
Saturation: While keeping the solution hot, add hot heptane (the "poor" solvent) dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold toluene/heptane mixture.
-
Drying: Dry the purified crystals.
The general workflow for recrystallization is as follows:
Caption: General experimental workflow for recrystallization.
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound and provides practical solutions.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid layer. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
-
Causality: The compound is coming out of solution at a temperature above its melting point (77-78 °C).
-
Solution:
-
Reheat the mixture to dissolve the oil.
-
Add a small amount of additional solvent to increase the saturation temperature.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider a solvent with a lower boiling point.
-
Q2: I have a very low yield of crystals. How can I improve it?
A2: A low yield can result from several factors.
-
Causality & Solutions:
-
Too much solvent was used: The compound remains in the mother liquor. Try to evaporate some of the solvent and re-cool the solution.
-
Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated.
-
The compound is significantly soluble in the cold solvent: Cool the solution in an ice-salt bath to further decrease solubility.
-
Incomplete crystallization: Allow more time for crystallization to occur.
-
Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?
A3: This is usually due to either using too much solvent or the solution being supersaturated.
-
Causality & Solutions:
-
Excess solvent: As mentioned above, reduce the solvent volume by gentle heating or under a stream of nitrogen and then attempt to recrystallize.
-
Supersaturation: The solution needs a nucleation site to begin crystallization.
-
Seeding: Add a tiny crystal of pure this compound to the solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
-
Q4: My purified crystals are still colored. How can I remove the color?
A4: Colored impurities can sometimes co-crystallize with the product.
-
Causality: The colored impurity has similar solubility properties to your compound.
-
Solution: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
Q5: Is it better to use a single solvent or a mixed-solvent system?
A5: This depends on the specific properties of your crude material.
-
Single Solvent: Generally preferred for its simplicity if a suitable solvent can be found.
-
Mixed Solvent: Offers more flexibility and can be very effective for compounds that are either too soluble or not soluble enough in common single solvents. It can provide a steeper solubility curve, which is ideal for recrystallization.
V. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methoxydiphenyl ether. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
stability issues of 1-Methoxy-2-phenoxybenzene under acidic conditions
Technical Support Center
Introduction
1-Methoxy-2-phenoxybenzene is a diaryl ether derivative with an additional methoxy group, making it a compound with two distinct ether linkages.[1][2] In drug development and organic synthesis, understanding a molecule's stability under various pH conditions is critical for predicting its shelf-life, degradation pathways, and potential interactions in formulation or during a synthetic workup. While ethers are generally considered chemically robust, they are susceptible to cleavage under strong acidic conditions.[3][4] This guide provides a comprehensive technical overview of the stability challenges associated with this compound in acidic environments, offering detailed mechanistic insights, troubleshooting protocols, and answers to frequently asked questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Is this compound considered stable in acidic solutions?
A: The stability is highly dependent on the experimental conditions. In mildly acidic aqueous solutions at room temperature, the compound is relatively stable. However, under forcing conditions, such as in the presence of strong acids (especially hydrohalic acids like HBr and HI) and elevated temperatures, it will undergo degradation.[4][5] Standard organic reactions that utilize acidic catalysts but mild conditions may not lead to significant degradation, but this should be verified experimentally.
Q2: What is the primary degradation pathway for this compound in acid?
A: The primary degradation pathway is the acid-catalyzed cleavage of the methyl-ether bond (O-CH₃).[3][5] The diaryl ether bond (phenyl-O-phenyl) is significantly more stable and resistant to cleavage under typical acidic conditions.[5]
Q3: What are the expected degradation products under acidic stress?
A: The main degradation products are 2-phenoxyphenol and either methanol or a methyl halide (e.g., methyl bromide or methyl iodide), depending on the acid used.[5] If an excess of a hydrohalic acid is used at high temperatures, any methanol formed may be further converted to the corresponding methyl halide.[6]
Q4: Which acids are most effective at causing degradation?
A: The rate of ether cleavage is dependent on both the strength of the acid and the nucleophilicity of its conjugate base.[3] Hydroiodic acid (HI) is the most effective, followed by hydrobromic acid (HBr).[4][5] Hydrochloric acid (HCl) is much less effective and requires more rigorous conditions (higher temperatures and pressures).[3] Non-nucleophilic strong acids like sulfuric acid or trifluoroacetic acid are generally not effective at cleaving the ether bond unless a different mechanism (like E1 for tertiary ethers) is possible, which is not the case here.[5]
Q5: How can I monitor the degradation of my compound during an experiment?
A: The most common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[7] A stability-indicating method is one that can separate the parent compound (this compound) from all of its degradation products, allowing for accurate quantification of each over time.[8][9]
Section 2: In-Depth Mechanistic Analysis
The susceptibility of this compound to acidic degradation is best understood by examining the mechanism of acid-catalyzed ether cleavage. The process universally begins with the protonation of an ether oxygen, which converts the poor leaving group (RO⁻) into a good leaving group (ROH).[4][5]
The molecule contains two potential sites for cleavage:
-
Methyl-Aryl Ether Linkage: The bond between the methoxy carbon and the aromatic ring.
-
Diaryl Ether Linkage: The bond between the two phenyl rings.
Why the Methyl-Aryl Bond Cleaves
The diaryl ether linkage is exceptionally stable because the carbon atoms of the phenyl rings are sp² hybridized. A nucleophilic attack on these carbons is sterically hindered and electronically unfavorable. Furthermore, the formation of a phenyl carbocation, which would be required for an Sₙ1 pathway, is highly unstable.[5]
Therefore, the degradation exclusively targets the methyl-aryl ether linkage. The mechanism proceeds as follows:
-
Protonation: The oxygen atom of the methoxy group is protonated by the strong acid (HX), forming an oxonium ion. This is a rapid and reversible step.
-
Nucleophilic Attack: A nucleophile, which is the conjugate base of the acid (e.g., Br⁻ or I⁻), attacks the carbon of the methyl group. This proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] An Sₙ2 pathway is favored because the methyl group is sterically unhindered and a primary carbocation is unstable.
-
Product Formation: The Sₙ2 attack displaces 2-phenoxyphenol as the leaving group, resulting in the formation of a methyl halide.
Section 3: Troubleshooting Guide
Q: My experiment shows significant and unexpected degradation of this compound. What could be the cause?
A: Unexpected degradation is often due to harsher-than-anticipated conditions. Check the following:
-
Acid Identity and Concentration: Are you using HBr or HI, even in catalytic amounts? These are far more potent for ether cleavage than other acids.[3][5]
-
Temperature: Degradation rates increase significantly with temperature. Did your reaction temperature exceed your intended target?
-
Presence of Nucleophiles: Is there a source of bromide or iodide ions in your reaction mixture, even if the primary acid is non-nucleophilic? Contaminants can sometimes catalyze degradation.
-
Reaction Time: Prolonged exposure to even moderately acidic conditions can lead to cumulative degradation.
Q: I am trying to intentionally cleave the methoxy group with acid but am seeing no reaction. What am I doing wrong?
A: Ethers are inherently unreactive, so forcing conditions are necessary.[4] If you are not observing degradation, consider these factors:
-
Incorrect Acid: HCl is a poor choice for this reaction; it requires very high temperatures and pressures.[3][5] Sulfuric acid or p-toluenesulfonic acid will protonate the ether but lack a potent nucleophile to complete the cleavage. You must use a strong nucleophilic acid like HBr or HI.
-
Insufficient Temperature: Ether cleavage is often very slow at room temperature.[3] Refluxing is commonly required.
-
Aqueous vs. Anhydrous Conditions: While the reaction works in aqueous acid, using anhydrous HBr or HI in a suitable organic solvent can sometimes be more effective.
Q: I see multiple unexpected peaks in my chromatogram after an acid stress test. How do I identify them?
A: While 2-phenoxyphenol is the primary degradant, side reactions can occur under harsh conditions.
-
Run Controls: Always analyze a sample of your starting material and the reaction medium (placebo) to rule out impurities that were already present.[10]
-
Mass Spectrometry: The most powerful tool for identification is LC-MS. Determine the mass of the unknown peaks and compare them to potential structures.
-
Forced Degradation of Products: Subject a pure standard of the expected degradant (2-phenoxyphenol) to the same stress conditions. If it degrades further, you can identify its subsequent degradation products.
Q: How do I prevent unwanted degradation during my experiment or in my formulation?
A:
-
pH Control: Maintain the pH well above 4 if possible. Use buffered systems to avoid pH drift.
-
Temperature Control: Avoid exposing the compound to high temperatures, especially in the presence of any acidic species.
-
Exclude Halide Ions: In formulations or reaction mixtures, use acids and salts that do not contain bromide or iodide if cleavage is a concern. For example, use sulfuric acid or phosphoric acid instead of HBr for pH adjustment.
Section 4: Experimental Protocols
Protocol 4.1: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a standard procedure for investigating the stability of this compound under various acidic conditions, as recommended by ICH guidelines for forced degradation studies.[8][11]
Objective: To determine the rate and profile of degradation under mild, moderate, and strong acidic conditions.
Materials:
-
This compound (high purity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Hydrobromic Acid (HBr)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Class A volumetric flasks, pipettes
-
Thermostatically controlled water bath or oven
-
Validated stability-indicating HPLC-UV system
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: For each condition, prepare samples in triplicate.
-
Control (Time 0): Mix 1.0 mL of the stock solution with 1.0 mL of acetonitrile/water (1:1). Neutralize immediately with 1.0 mL of 0.1 M NaOH (if acid was added for other samples) and dilute to 10.0 mL with mobile phase.
-
Mild Acid: Mix 1.0 mL of stock solution with 1.0 mL of 0.1 M HCl.
-
Moderate Acid: Mix 1.0 mL of stock solution with 1.0 mL of 1.0 M HCl.
-
Strong Acid: Mix 1.0 mL of stock solution with 1.0 mL of 1.0 M HBr.
-
-
Stress Condition: Place the prepared sample vials (mild, moderate, strong) into a water bath set to 60°C.
-
Time Points: Withdraw 0.2 mL aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching: Immediately neutralize the withdrawn aliquot with an equimolar amount of NaOH (e.g., 0.2 mL of 0.1 M NaOH for the 0.1 M HCl sample) to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample to an appropriate concentration (e.g., 10 µg/mL) with the HPLC mobile phase and inject it into the HPLC system.
-
Data Acquisition: Monitor the disappearance of the parent peak and the appearance of any degradation product peaks. Calculate the percentage of degradation and perform a mass balance analysis.[10]
Section 5: Data Interpretation
The results from a forced degradation study can be summarized to compare the relative stability under different conditions. The following table provides an illustrative summary based on chemical principles.
| Stress Condition | Temperature | Time | Expected % Degradation (Illustrative) | Primary Degradant |
| 0.1 M HCl | 60°C | 24 h | < 2% | 2-phenoxyphenol |
| 1.0 M HCl | 60°C | 24 h | 5 - 10% | 2-phenoxyphenol |
| 1.0 M HBr | 60°C | 24 h | 20 - 50% | 2-phenoxyphenol |
| 1.0 M HI | 60°C | 24 h | > 50% | 2-phenoxyphenol |
Note: These values are illustrative to demonstrate relative reactivity and must be determined experimentally.
Section 6: References
-
Wikipedia. (n.d.). Ether cleavage. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved January 9, 2026, from [Link]
-
Farmer, S., & Kennepohl, D. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2-Methoxyphenyl phenyl ether. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
Bahekar, J., & Gadhave, D. (2018). A Stability Indicating HPLC Method for the Determination of Dexlansoprazole. International Journal of Current Advanced Research, 7(7), 14484-14489.
-
Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved January 9, 2026, from [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 9, 2026, from [Link]
-
SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved January 9, 2026, from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved January 9, 2026, from [Link]
-
ChemSynthesis. (n.d.). This compound. Retrieved January 9, 2026, from [Link]
-
PubMed. (1997, September 15). Stability of phenoxybenzamine hydrochloride in various vehicles. Retrieved January 9, 2026, from [Link]
-
Patel, K., & Meshram, D. (2021). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical Research International, 33(30B), 164-175.
-
Pharmaceutical Press. (n.d.). Drug degradation pathways. Pharmacy 180. Retrieved January 9, 2026, from [Link]
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 7. Stability of phenoxybenzamine hydrochloride in various vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sgs.com [sgs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for 1-Methoxy-2-phenoxybenzene in HPLC
Welcome to the technical support center for resolving common chromatographic issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with 1-Methoxy-2-phenoxybenzene in their High-Performance Liquid Chromatography (HPLC) analyses. As a neutral, hydrophobic compound, the peak shape of this compound can be unexpectedly poor, often due to subtle secondary interactions with the stationary phase. This guide provides a logical, step-by-step approach to diagnose and resolve this issue, ensuring the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak tailing for this compound on my C18 column. What are the most likely causes?
Peak tailing for a neutral compound like this compound in reverse-phase HPLC is often unexpected but can typically be attributed to one or more of the following factors:
-
Secondary Interactions with Residual Silanols: This is the most common cause. Even on high-quality, end-capped columns, some residual silanol groups (Si-OH) on the silica surface remain.[1][2][3] The ether oxygens in this compound have lone pairs of electrons that can engage in hydrogen bonding with these acidic silanol groups, leading to a secondary retention mechanism that causes peak tailing.[4][5]
-
Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or previous analytes at the head of the column can create active sites that interact with your analyte.[5] Similarly, column bed deformation or a partially blocked frit can lead to non-uniform flow paths, resulting in distorted peak shapes.[6]
-
Extra-Column Effects: The volume and geometry of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing, especially for early-eluting peaks.[7][8] This is known as extra-column volume.
-
Inappropriate Sample Solvent: Injecting your sample in a solvent that is significantly stronger (i.e., more non-polar in reverse-phase) than your initial mobile phase can cause peak distortion, including tailing.[5][8]
Q2: How can I systematically troubleshoot the peak tailing of this compound?
A logical and systematic approach is crucial for efficiently identifying and resolving the issue. We recommend following the diagnostic workflow outlined below.
Caption: A stepwise diagnostic workflow for resolving peak tailing.
In-Depth Troubleshooting Guides
Guide 1: Assessing and Mitigating Extra-Column Effects
Extra-column volume can significantly contribute to peak tailing, particularly for efficient, modern HPLC columns.
Q: How do I know if extra-column effects are the problem?
A: A simple diagnostic test is to replace your analytical column with a zero-dead-volume union and inject your standard. If you still observe a broad or tailing peak, extra-column volume is a significant contributor.
Experimental Protocol: Zero-Dead-Volume Union Test
-
Disconnect: Carefully disconnect the analytical column from the HPLC system.
-
Connect Union: Install a zero-dead-volume union (e.g., a short piece of 0.005" I.D. PEEK tubing) in place of the column, connecting the injector directly to the detector.
-
Prepare Sample: Prepare a concentrated solution of a UV-active compound (caffeine or your analyte if it's readily available and soluble in the mobile phase).
-
Injection: Inject a small volume (1-2 µL) of the sample.
-
Observe Peak: Analyze the resulting peak shape. An ideal system with minimal extra-column volume will produce a sharp, symmetrical peak. A broad or tailing peak indicates issues with tubing or connections.
Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter (I.D.) tubing (e.g., 0.005" or 0.12 mm) to connect the autosampler, column, and detector.[7]
-
Ensure Proper Connections: Check all fittings and ferrules to ensure they are correctly seated and not creating any dead volume. Improperly swaged ferrules are a common source of extra-column band broadening.[8]
Guide 2: Evaluating and Restoring Column Health
A compromised column is a frequent cause of deteriorating peak shape.
Q: My system seems fine, but the peak tailing persists. How can I check my column's health?
A: Column performance can degrade over time due to contamination or physical changes in the packed bed.
Troubleshooting Steps:
-
Column Flushing: If you suspect contamination, flush the column with a strong solvent. For a C18 column, this can be done in a reverse direction (if permitted by the manufacturer) to dislodge particulates from the inlet frit.[6]
-
Protocol:
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with 20-30 column volumes of a strong, compatible solvent (e.g., isopropanol or a high percentage of acetonitrile).
-
Re-equilibrate with your mobile phase in the correct flow direction before re-connecting to the detector.
-
-
-
Evaluate with a Standard: After flushing, inject a well-behaved, neutral standard (like toluene or naphthalene) to see if peak shape has improved. If the standard also tails, it's a strong indication of a column problem.
-
Consider a Guard Column: If your samples have a complex matrix, using a guard column can protect your analytical column from strongly retained impurities and extend its lifetime.[9]
Guide 3: Optimizing the Mobile Phase to Minimize Secondary Interactions
This is often the most effective strategy for addressing peak tailing caused by silanol interactions.
Q: How can I modify my mobile phase to improve the peak shape of this compound?
A: While this compound is neutral, its ether groups can still interact with residual silanols. Modifying the mobile phase can effectively mask these active sites.
Caption: Mechanism of secondary interaction and mitigation by a mobile phase modifier.
Recommended Mobile Phase Modifications:
| Modification Strategy | Additive & Concentration | Mechanism of Action | Expected Outcome |
| Use a Sacrificial Base | Triethylamine (TEA) at 0.1-0.5% (v/v) | The basic TEA preferentially interacts with the acidic silanol groups, effectively "masking" them from the analyte.[10] | Significant reduction in peak tailing. |
| Adjust Mobile Phase pH | Add a buffer (e.g., phosphate or acetate) to control pH at a low value (e.g., pH 2.5-3.0). | At low pH, the ionization of silanol groups is suppressed, reducing their ability to interact with the analyte.[6][10] | Improved peak symmetry. |
| Increase Buffer Concentration | Increase the concentration of your buffer (e.g., from 10mM to 25-50mM). | Higher buffer concentrations can also help to mask residual silanol activity.[10] | Potential improvement in peak shape. |
Experimental Protocol: Mobile Phase Optimization
-
Prepare Mobile Phases: Prepare your standard mobile phase (e.g., Acetonitrile/Water) and several variations containing the additives listed in the table above. Ensure the pH of buffered mobile phases is measured on the aqueous portion before mixing with the organic solvent.[11]
-
Equilibrate Thoroughly: For each new mobile phase, ensure the column is fully equilibrated (flush with at least 10-15 column volumes).
-
Inject and Analyze: Inject your this compound standard and compare the peak asymmetry factor for each mobile phase condition. The USP tailing factor should ideally be ≤ 1.5.[6]
Guide 4: Selecting an Appropriate HPLC Column
If mobile phase optimization does not fully resolve the issue, the column chemistry itself may be the limiting factor.
Q: I've tried optimizing my mobile phase, but the tailing is still not acceptable. What kind of column should I be using?
A: Not all C18 columns are created equal. For analytes susceptible to silanol interactions, choosing a column with advanced surface chemistry is critical.
Recommended Column Chemistries:
-
High-Purity, Type B Silica Columns: These columns are made with silica that has very low metal content, which reduces the acidity of the silanol groups.[1]
-
Thoroughly End-Capped Columns: Look for columns that are explicitly described as "fully end-capped" or use advanced end-capping techniques to minimize the number of accessible silanols.[3][7][12]
-
Columns with Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in the C18 chain or at the end of it. This polar group can help to shield the analyte from residual silanols on the silica surface.[7]
By systematically working through these troubleshooting guides, you can effectively diagnose the root cause of peak tailing for this compound and implement the appropriate corrective actions to achieve sharp, symmetrical peaks, thereby enhancing the accuracy and reliability of your HPLC data.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- Crawford Scientific. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Dr. Neue. (n.d.). HPLC Troubleshooting Guide.
- LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- PubChem. (n.d.). 1-Methoxy-2-(2-methoxyphenoxy)benzene.
- Phenomenex. (n.d.). LC Technical Tip.
- ResearchGate. (2022, June 24). Investigating the Secondary Interactions of Packing Materials for Size-Exclusion Chromatography of Therapeutic Proteins.
- Hawach Scientific. (2025, February 13). Stationary Phase and Surface Chemistry of HPLC Columns.
- Agilent Technologies. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.
- SIELC Technologies. (n.d.). Separation of 1-(2-(2-Chloroethoxy)ethoxy)-2-methoxybenzene on Newcrom R1 HPLC column.
- ChemSynthesis. (2025, May 20). This compound.
- SIELC Technologies. (2018, May 16). Benzene, 1-methoxy-2-methyl-.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- PubChem. (n.d.). 1-Methoxy-2-propoxybenzene.
- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. Restek - Videoartikel [de.restek.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. support.waters.com [support.waters.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Stationary Phase and Surface Chemistry of HPLC Columns - Hawach [hawachhplccolumn.com]
Technical Support Center: Scaling Up 1-Methoxy-2-phenoxybenzene Production
Welcome, researchers, scientists, and drug development professionals. This technical support center is your dedicated resource for navigating the complexities of scaling up the synthesis of 1-Methoxy-2-phenoxybenzene. As a molecule of significant interest in various research and development pipelines, its efficient and safe production is paramount. This guide is structured to provide not just procedural steps, but a deep-seated understanding of the underlying chemical principles, potential pitfalls, and robust solutions for a successful scale-up.
I. Foundational Knowledge: The Ullmann Condensation for this compound Synthesis
The most prevalent and industrially viable route to this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base. For the synthesis of this compound, two primary pathways are considered:
-
Pathway A: The reaction of guaiacol (2-methoxyphenol) with a 2-halophenoxybenzene.
-
Pathway B: The reaction of phenol with a 2-haloanisole (e.g., 2-bromoanisole).
Both pathways are viable, and the choice often depends on the cost and availability of the starting materials. This guide will primarily focus on Pathway B, using phenol and 2-bromoanisole, as it is a commonly employed route.
Reaction Mechanism Overview
The Ullmann condensation is a complex catalytic cycle that is still a subject of detailed study. However, a generally accepted mechanism involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with a Cu(I) species to form a copper(I) phenoxide.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the Cu(I) catalyst.
Ligands, such as diamines or amino acids, are often used to stabilize the copper catalyst and facilitate the reaction at lower temperatures.[3]
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?
A1: When scaling up the Ullmann condensation for this compound, the most critical parameters to control are:
-
Temperature: The reaction is exothermic, and poor heat dissipation on a larger scale can lead to a thermal runaway.[4]
-
Purity of Reactants and Solvent: Water and other protic impurities can lead to side reactions, such as the dehalogenation of the aryl halide.[3]
-
Inert Atmosphere: Oxygen can deactivate the copper catalyst, leading to a stalled reaction.[3]
-
Stirring and Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" and uneven reaction progress.
Q2: What are the common impurities I should expect in my crude this compound?
A2: Common impurities include:
-
Unreacted Starting Materials: Phenol and 2-bromoanisole.
-
Homocoupling Products: Biphenyl and 2,2'-dimethoxybiphenyl from the coupling of two molecules of 2-bromoanisole.
-
Dehalogenated Byproduct: Anisole, formed from the reduction of 2-bromoanisole.
-
Oxidation Products of Guaiacol (if used as a starting material): Such as 3-methoxy-catechol and 2-methoxy-1,4-benzoquinone.[5]
Q3: How can I improve the yield and purity of my this compound?
A3: To improve yield and purity:
-
Catalyst and Ligand Screening: The choice of copper source (e.g., CuI, Cu2O) and ligand is crucial. Ligands can significantly accelerate the reaction and suppress side reactions.[3]
-
Base Selection: The strength and solubility of the base (e.g., K2CO3, Cs2CO3) can impact the reaction rate and yield.[6]
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or DMSO are commonly used. The choice of solvent can affect the solubility of the reactants and the reaction temperature.[7]
-
Controlled Addition of Reagents: In a large-scale reaction, the controlled addition of one of the reactants can help manage the exotherm.[4]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Yield | 1. Inactive Catalyst: The copper(I) source may have oxidized to copper(II).2. Presence of Oxygen: Deactivation of the copper catalyst.3. Insufficient Temperature: The reaction may be too slow at the set temperature. | 1. Use a fresh, high-purity copper(I) salt. Consider using activated copper powder for classical Ullmann reactions.[3]2. Ensure a strictly inert atmosphere (N2 or Ar) and use degassed solvents.[3]3. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Significant Dehalogenation of 2-Bromoanisole | 1. Protic Impurities: Presence of water or other hydrogen donors.2. Slow Reaction Rate: Dehalogenation competes with the desired C-O bond formation. | 1. Use anhydrous solvents and reagents.[3]2. Add a suitable ligand to accelerate the Ullmann coupling, making it the dominant pathway.[3] |
| Formation of Homocoupling Byproducts | 1. High Temperature: Promotes the coupling of two aryl halide molecules.2. Absence of a Suitable Ligand: The ligand can help direct the reaction towards cross-coupling. | 1. Lower the reaction temperature if possible by using a more active catalyst system.2. Screen different ligands to improve selectivity. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: Due to oxygen or other impurities.2. Incomplete Deprotonation of Phenol: The base may not be strong enough or may have been consumed. | 1. Ensure a robust inert atmosphere and high-purity reagents.2. Use a stronger base or add a slight excess of the base. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: Makes separation by chromatography challenging.2. High Boiling Point of the Product: Can make distillation difficult. | 1. Optimize the reaction to minimize byproduct formation. Consider crystallization as an alternative to chromatography.[8][9]2. Use vacuum distillation to lower the boiling point and prevent thermal degradation.[10] |
IV. Experimental Protocols & Methodologies
A. Lab-Scale Synthesis of this compound
This protocol is adapted from a standard Ullmann ether synthesis procedure and serves as a starting point for optimization and scale-up.[11]
Materials:
-
Phenol
-
2-Bromoanisole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via a syringe.
-
Heat the mixture to 80°C and stir until the phenol is completely converted to its potassium salt.
-
Add 2-bromoanisole (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to 130-140°C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene and water to the reaction mixture and stir.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
B. Analytical Methods for Purity Analysis
A multi-technique approach is recommended for a comprehensive purity analysis of this compound.[12][13]
| Technique | Purpose | Typical Parameters |
| HPLC-UV | Quantitative purity analysis and detection of non-volatile impurities. | Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradientDetection: UV at 275 nm |
| GC-MS | Identification of volatile impurities and byproducts. | Column: DB-5 or equivalentCarrier Gas: HeliumDetection: Mass spectrometry |
| ¹H NMR | Structural confirmation and identification of impurities. | Solvent: CDCl₃Key Signals: Aromatic protons (δ 6.8-7.4 ppm), Methoxy protons (δ ~3.8 ppm)[14] |
| ¹³C NMR | Structural confirmation and analysis of carbon framework. | Solvent: CDCl₃ |
V. Scale-Up Challenges & Safety Considerations
Scaling up the Ullmann condensation requires careful consideration of several factors to ensure a safe and efficient process.
A. Thermal Hazard Assessment
The Ullmann reaction is exothermic, and on a large scale, the heat generated can exceed the heat removal capacity of the reactor, leading to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[15]
Mitigation Strategies:
-
Calorimetric Studies: Perform reaction calorimetry (e.g., using an Accelerating Rate Calorimeter - ARC) on a small scale to determine the heat of reaction and the onset temperature for any decomposition reactions.
-
Controlled Addition: Implement a controlled, slow addition of one of the reactants (e.g., 2-bromoanisole) to the heated mixture of the other components to manage the rate of heat generation.[4]
-
Efficient Cooling: Ensure the production reactor has an efficient cooling system to dissipate the heat generated during the reaction.
-
Emergency Relief System: The reactor should be equipped with a properly sized emergency relief system to safely vent any overpressure in the event of a thermal runaway.
B. Waste Management
The production of this compound generates several waste streams that require proper management.[16]
-
Aqueous Waste: Contains inorganic salts (e.g., potassium bromide) and residual DMF. This stream may require treatment to remove organic components before disposal.
-
Solid Waste: Includes the copper catalyst. Depending on the process, the copper may be recovered and recycled.
-
Organic Waste: Consists of distillation residues and off-spec product. This may be incinerated.
VI. Visualizations
A. Ullmann Condensation Workflow
Caption: Workflow for the synthesis of this compound.
B. Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in this compound synthesis.
VII. References
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
Nasrollahzadeh, M., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules. 2019;24(9):1747.
-
ResearchGate. Copper Promoted Synthesis of Diaryl Ethers. Available from: [Link]
-
ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group... Available from: [Link]
-
MDPI. The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Processes. 2020;8(1):95.
-
ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Available from: [Link]
-
ResearchGate. Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod. Available from: [Link]
-
National Center for Biotechnology Information. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. 2025;63(8):e70022.
-
Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Available from: [Link]
-
ACS Publications. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C. 2020;124(1):378-386.
-
RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. 2016;6:67855-67859.
-
ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Available from: [Link]
-
BioKB. Bio-inspired copper catalysts for the formation of diaryl ethers. Tetrahedron Letters. 2008;49(11):1834-1837.
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
ACS Publications. Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Organic Process Research & Development. 2013;17(10):1253-1262.
-
SIELC Technologies. Separation of 1-Methoxy-2-nitrobenzene on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. Industrial Crystallization. Available from: [Link]
-
Encyclopedia.pub. Synthesis of m-Aryloxy Phenols. Available from: [Link]
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Trends in Analytical Chemistry. 2017;93:93-110.
-
ResearchGate. 51 Industrial Crystallization. Available from: [Link]
-
National Center for Biotechnology Information. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. 2025;63(8):e70022.
-
Organic Syntheses. 2-methoxydiphenyl ether. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 2-Arylphenols via Formal Bismuth(V)-Mediated C–O Arylation of Guaiacols. ACS Catalysis. 2020;10(15):8453-8459.
-
National Center for Biotechnology Information. Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Nature Communications. 2025;16(1):1234.
-
PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Medicinal Chemistry. 2020;63(20):11415-11457.
-
ACS Publications. Product identification of guaiacol oxidation catalyzed by manganese peroxidase. Journal of Agricultural and Food Chemistry. 2008;56(16):7337-7342.
-
Continuus Pharmaceuticals. Pilot Plant Case study. Available from: [Link]
-
PubMed. Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. Environment International. 2025;194:109466.
-
ResearchGate. CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Available from: [Link]
-
News-Medical.Net. Understanding and overcoming the challenges of chemical synthesis at a global Contract Research Organisation. Available from: [Link]
-
MDPI. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. International Journal of Environmental Research and Public Health. 2023;20(5):3989.
-
The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]
-
MDPI. Proposal and Verification of the Application of an Expert Inference Method to Present the Probability of Lithium-Ion Battery Thermal Runaway Risk. Energies. 2024;17(11):2657.
-
IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. Available from: [Link]
-
MDPI. An Empirical Multi-Stage One-Step Battery Thermal Runaway Model Based on Arrhenius Reaction Rate Formalism. Batteries. 2024;10(1):23.
-
Bio Based Press. Environmental fate of chemicals in societal use. Available from: [Link]
-
Sciencemadness Discussion Board. 4-methoxyphenol purification. Available from: [Link]
-
PubMed. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. International Journal of Environmental Research and Public Health. 2023;20(5):3989.
-
Google Patents. DE892442C - Process for the purification of o-methoxyphenylacetone. Available from:
-
ResearchGate. Catalytic Reactions of Guaiacol: Reaction Network and Evidence of Oxygen Removal in Reactions with Hydrogen. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemicalprocessing.com [chemicalprocessing.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prba.org [prba.org]
- 5. researchgate.net [researchgate.net]
- 6. A waste-minimized protocol for copper-catalyzed Ullmann-type reaction in a biomass derived furfuryl alcohol/water azeotrope - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 12. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Ullmann Ether Synthesis
Welcome to the technical support center for the Ullmann ether synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower your research. The Ullmann condensation is a powerful tool for forming C(aryl)-O bonds, but its success is notoriously dependent on the careful orchestration of multiple reaction parameters.[1] This guide is structured to help you navigate the complexities of the reaction, from foundational concepts to advanced troubleshooting.
FAQ: Core Concepts & Starting Points
This section addresses fundamental questions about the components and conditions of a modern Ullmann ether synthesis.
Q1: What is the currently accepted role of copper and the ligand in the reaction mechanism?
The precise mechanism of the Ullmann reaction has been a subject of extensive study. While early procedures used stoichiometric copper at high temperatures, modern methods are catalytic.[2][3] It is generally accepted that the active catalyst is a Cu(I) species.[4] The catalytic cycle is thought to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide to form a transient Cu(III) complex, which subsequently undergoes reductive elimination to furnish the diaryl ether product and regenerate the Cu(I) catalyst.[5]
The ligand's role is crucial for catalyst stability and reactivity, enabling the reaction to proceed under much milder conditions (e.g., 80–120 °C) compared to the classical temperatures of over 200 °C.[1][4][6] Ligands, often bidentate N,N- or N,O-chelators, accelerate the key steps of oxidative addition and reductive elimination.[7][8]
Q2: I am setting up my first Ullmann ether synthesis. What are reliable starting conditions?
For a new substrate combination, it is wise to start with a well-vetted, general system before extensive optimization. The following table outlines a robust starting point based on modern, ligand-accelerated protocols.
| Component | Recommended Starting Point | Key Considerations & Rationale |
| Copper Precatalyst | CuI (Copper(I) Iodide), 1-5 mol% | Cu(I) salts are typically the most effective.[9] Ensure the CuI is fresh; old sources can be oxidized and less active.[10] Air-stable complexes like CuI(PPh₃) can also be effective.[11] |
| Aryl Halide | 1.0 equivalent | Reactivity order is generally I > Br >> Cl. Aryl iodides and bromides are most common. Electron-withdrawing groups on the aryl halide typically increase reactivity.[11] |
| Phenol / Alcohol | 1.2 - 1.5 equivalents | A slight excess of the nucleophile can help drive the reaction to completion. Electron-rich phenols are generally more reactive.[11] |
| Ligand | N,N-Dimethylglycine, 10-20 mol% | This simple amino acid is an inexpensive and highly effective ligand for a broad range of substrates.[7][9][12] Other common choices include L-proline, 1,10-phenanthroline, and various diamines.[6] |
| Base | K₂CO₃ or Cs₂CO₃, 2.0 equivalents | The base is required to deprotonate the phenol. Cs₂CO₃ is often used in polar aprotic solvents, while the less expensive K₂CO₃ works well in non-polar solvents.[9][11] K₃PO₄ is another effective option.[12] |
| Solvent | Toluene, Dioxane, or DMF | The choice is critical. Non-polar solvents like toluene or xylene are often effective with bases like K₂CO₃.[11] Polar aprotic solvents like DMF or DMSO can also be used, but require careful drying.[12] |
| Temperature | 90 - 120 °C | Modern ligand systems have significantly lowered the required temperature.[4] Monitor the reaction by TLC or LC-MS to determine the optimal time and temperature. |
| Atmosphere | Nitrogen or Argon | While some modern systems show air tolerance, running the reaction under an inert atmosphere is a best practice to prevent oxidation of the Cu(I) catalyst and other reagents. |
Q3: How critical is the purity of reagents and the exclusion of water?
Extremely critical. The success of an Ullmann coupling is highly sensitive to impurities and ambient conditions.
-
Anhydrous Conditions : Water can lead to hydrolysis of the aryl halide and can deactivate certain bases.[12] It is essential to use dry solvents and reagents. If necessary, molecular sieves can be added to the reaction mixture.[13]
-
Copper Source : The quality of the copper catalyst is paramount. If your CuI is old or has a greenish tint (indicating oxidation to Cu(II)), its activity will be compromised. Using a fresh bottle is a simple but effective troubleshooting step.[10]
Troubleshooting Guide: From Low Yield to No Reaction
This guide is formatted to address specific experimental failures.
Problem 1: Low yield of the desired ether and significant recovery of starting materials.
This is the most common issue, suggesting the reaction is either too slow or has stalled.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Ullmann reactions.
-
Causality & Solution:
-
Sub-optimal Temperature : The activation energy for your specific substrate combination may not be met.
-
Action : Increase the reaction temperature in 10-20 °C increments. Reactions in toluene (b.p. 111 °C) can be switched to xylene (b.p. ~140 °C) to access higher temperatures.[11]
-
-
Ineffective Ligand : The chosen ligand may not be suitable for your substrates. Ligand performance is highly substrate-dependent.[7]
-
Action : Screen a panel of different ligand classes. If you started with an amino acid like N,N-dimethylglycine, try a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline-type ligand.[6]
-
-
Poor Base/Solvent Compatibility : The solubility and strength of the base are critical and often tied to the solvent.[9] For example, K₂CO₃ has low solubility in some polar aprotic solvents.
-
Steric Hindrance : If either the aryl halide or the phenol is ortho-substituted, the reaction rate can be dramatically lower.
-
Action : These challenging couplings often require higher temperatures, longer reaction times, and more specialized ligands. A ligand screen is particularly important in this case.[13]
-
-
Problem 2: The main byproduct is the dehalogenated arene.
You observe the starting aryl halide being converted to its corresponding arene (Ar-X → Ar-H), with little to no desired ether product.
-
Causality & Solution: This points to a reductive dehalogenation pathway competing with the desired cross-coupling. This can be caused by trace water or an unsuitable solvent/ligand combination that favors a protonolysis pathway over C-O bond formation.
-
Action 1: Rigorously Exclude Water : Ensure all reagents, solvents, and glassware are scrupulously dry. Using freshly dried solvent and adding activated molecular sieves (3Å or 4Å) to the reaction flask is highly recommended.[12][13]
-
Action 2: Re-evaluate the Ligand : The ligand may not be effectively facilitating the reductive elimination step from the Cu(III) intermediate, allowing side reactions to occur.
-
Action : Screen different ligands. For some substrates, N,N-dimethylglycine has been shown to be effective at minimizing this side reaction.[12]
-
-
Problem 3: The reaction produces significant amounts of a biaryl homocoupling product (Ar-X + Ar-X → Ar-Ar).
-
Causality & Solution: This is the classic Ullmann reaction, which competes with the ether synthesis pathway.[2] It suggests that the reaction of the organocopper intermediate with a second molecule of aryl halide is faster than its reaction with the copper phenoxide.
-
Action 1: Lower the Temperature : Homocoupling often has a higher activation energy. Reducing the temperature may favor the desired heterocoupling pathway.
-
Action 2: Adjust Stoichiometry : Ensure you are using a slight excess of the phenol component (1.2-1.5 eq.). This increases the concentration of the copper phenoxide species, favoring the ether synthesis pathway by Le Châtelier's principle.
-
Action 3: Use a More Effective Ligand : A well-chosen ligand can significantly accelerate the C-O bond formation, outcompeting the C-C homocoupling pathway.
-
Experimental Protocol: Ligand Screening for a Challenging Ullmann Ether Synthesis
This protocol provides a step-by-step methodology for efficiently screening ligands to optimize a low-yielding reaction.
Objective: To identify an effective ligand for the coupling of a sterically hindered aryl bromide with an electron-neutral phenol.
Materials:
-
Aryl Bromide (e.g., 2-bromotoluene)
-
Phenol (e.g., 4-tert-butylphenol)
-
Copper(I) Iodide (CuI, high purity)
-
Cesium Carbonate (Cs₂CO₃, dried under vacuum)
-
Anhydrous Dioxane
-
Ligand Panel: N,N-Dimethylglycine, L-Proline, 1,10-Phenanthroline, N,N'-Dimethylethylenediamine
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Workflow Diagram
Caption: Step-by-step experimental workflow for ligand screening.
Procedure:
-
Preparation (Outside Glovebox): Dry Cs₂CO₃ in a vacuum oven overnight. Prepare a stock solution of the aryl bromide and the phenol in anhydrous dioxane to ensure accurate dispensing.
-
Reaction Setup (Inside Glovebox or under positive N₂/Ar flow):
-
Arrange four labeled reaction vials, each containing a stir bar.
-
To each vial, add CuI (0.05 mmol, 5 mol%).
-
To each vial, add dried Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
To vial 1, add N,N-Dimethylglycine (0.2 mmol, 20 mol%).
-
To vial 2, add L-Proline (0.2 mmol, 20 mol%).
-
To vial 3, add 1,10-Phenanthroline (0.2 mmol, 20 mol%).
-
To vial 4, add N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%).
-
-
Reagent Addition:
-
Seal the vials with septa caps.
-
Remove the vials from the glovebox.
-
Using a syringe, add the stock solution containing the aryl bromide (1.0 mmol, 1.0 equiv) and phenol (1.2 mmol, 1.2 equiv) in anhydrous dioxane (to achieve a final concentration of ~0.5 M).
-
If not using a glovebox, purge the vials with argon or nitrogen for 5 minutes before adding the reagents.
-
-
Reaction:
-
Place the sealed vials in a pre-heated aluminum block on a stirrer hotplate set to 110 °C.
-
Allow the reactions to stir for 18-24 hours.
-
-
Workup and Analysis:
-
Cool the reactions to room temperature.
-
Quench each reaction by adding 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Analyze the crude residue from each reaction by LC-MS or GC-MS to determine the relative conversion to the desired product and identify major byproducts. The reaction showing the highest conversion identifies the most promising ligand for further optimization and scale-up.
-
References
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
- Recent Advancements in Ullmann Reaction - ResearchGate. (n.d.).
- Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (n.d.).
- Recent green synthetic approaches toward Ullmann reaction: a review - OUCI. (n.d.).
- Ullmann reaction - Wikipedia. (n.d.).
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. (n.d.).
- Ullmann Reaction - Organic Chemistry Portal. (n.d.).
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.).
- Ullmann Diaryl Ether Synthesis: Technical Support Center - Benchchem. (n.d.).
- METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. (n.d.).
- Ullmann coupling-An overview - OperaChem. (2025, April 1).
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.).
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. (n.d.).
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Ca. (n.d.).
- Troubleshooting Ullmann Couplint : r/Chempros - Reddit. (2023, February 20).
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [operachem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diaryl Ether Synthesis Troubleshooting Guide
Welcome to the technical support resource for diaryl ether synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the vital C–O (aryl) bond. Diaryl ethers are a cornerstone structural motif in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis is not always straightforward.
This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. It is structured as a series of frequently asked questions that directly address common experimental failures and optimization hurdles. Our goal is to empower you to diagnose issues logically and refine your reaction conditions for optimal success.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is the most common issue in diaryl ether synthesis. The cause can often be traced back to one of four key areas: the catalyst system, the reaction conditions, the reagents' quality, or substrate-specific issues.
A logical troubleshooting workflow is essential. Before making drastic changes, verify the basics.
Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting low-yield diaryl ether synthesis.
Detailed Analysis:
-
Catalyst Inactivity: Both copper (Ullmann) and palladium (Buchwald-Hartwig) catalysts are sensitive to air. The active catalytic species, Cu(I) and Pd(0) respectively, can be oxidized, halting the catalytic cycle.
-
Insight: Palladium pre-catalysts are designed to generate the active Pd(0) species in situ under basic conditions, offering greater air stability and reproducibility compared to using sources like Pd₂(dba)₃ alone.[3] For Ullmann reactions, using an air-stable Cu(I) source like CuI is generally more reliable than relying on the in-situ generation from Cu(0) or Cu(II) salts.[1]
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical component. It stabilizes the metal center, promotes oxidative addition and reductive elimination, and prevents catalyst decomposition.
-
Ullmann: Simple, inexpensive N,O- or N,N-chelating ligands like N,N-dimethylglycine or 1,10-phenanthroline are often effective at accelerating the reaction and allowing for lower temperatures than the classical ligand-free protocol.[4][5]
-
Buchwald-Hartwig: This reaction is highly dependent on bulky, electron-rich phosphine ligands. The choice of ligand depends heavily on the substrates. For example, coupling an electron-rich aryl chloride requires a more sterically hindered and electron-donating ligand than coupling an electron-poor aryl iodide.[4][6]
-
-
Incorrect Base Selection: The base serves to deprotonate the phenol, forming the active phenoxide nucleophile. Its strength, solubility, and the nature of its counter-ion are all critical.
-
Causality: A base must be strong enough to deprotonate the phenol (consider the phenol's pKa), but excessively strong bases (like NaOtBu) can degrade sensitive functional groups.[3][7] The solubility of the resulting phenoxide salt is paramount. Cesium carbonate (Cs₂CO₃) is often superior to potassium carbonate (K₂CO₃) or phosphate (K₃PO₄) because cesium phenoxides are more soluble and dissociated in common organic solvents, enhancing nucleophilicity.[1][3]
-
-
Presence of Water: Water can participate in side reactions, such as the hydrolysis of the aryl halide to form a phenol, which can then lead to undesired homo-coupling or byproducts.[1] It can also deactivate the base.[2]
-
Best Practice: The use of a drying agent like powdered 3Å or 4Å molecular sieves can be beneficial, especially when using hygroscopic bases like K₃PO₄.[1]
-
Q2: How do I choose between the Ullmann and Buchwald-Hartwig reactions?
The choice depends on substrate scope, cost, and desired reaction conditions.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Metal Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts) |
| Cost | Lower catalyst cost. | Higher catalyst and ligand cost.[1] |
| Typical Temp. | Often high (90–200 °C), though modern ligands allow for milder conditions (~80-110 °C).[1][2][8] | Generally milder (RT to 110 °C).[3][9] |
| Substrate Scope | Excellent for aryl iodides and activated aryl bromides. Less effective for aryl chlorides.[10] | Broader scope, including unactivated aryl bromides and chlorides, and aryl triflates.[4][6] |
| Functional Groups | Tolerates many, but high temperatures can be limiting. | Excellent functional group tolerance due to milder conditions. |
| Key Challenge | Historically required stoichiometric copper and harsh conditions; modern catalytic versions are much improved but can still be substrate-dependent.[8] | Ligand sensitivity and cost; potential for catalyst poisoning by certain functional groups (e.g., thiols). |
Expert Recommendation: For initial explorations, especially with electron-deficient or iodide/bromide-substituted aryl halides, a modern Ullmann protocol can be a cost-effective starting point. For complex substrates, sterically hindered partners, or aryl chlorides, the Buchwald-Hartwig amination offers a more robust and versatile platform, justifying the higher cost.[4][6]
Q3: I'm observing significant byproduct formation. What are the likely culprits and how can I suppress them?
Byproduct formation depletes starting materials and complicates purification. Common side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This is often promoted by trace water or other proton sources and can be a competitive pathway, especially with very electron-rich or hindered ligands.
-
Solution: Ensure strictly anhydrous conditions. Re-evaluate the ligand/base combination; sometimes a slightly less reactive system can be more selective.
-
-
Arene Homo-coupling (Biaryl Formation): Two molecules of the aryl halide couple to form a biaryl. This is more common in Ullmann reactions but can occur in Pd-catalyzed systems if the reductive elimination of the diaryl ether is slow.
-
Solution: Ensure the phenoxide concentration is sufficient. The rate of nucleophilic attack on the metal center needs to outcompete the side reactions. A slow addition of the aryl halide to the reaction mixture can sometimes favor the cross-coupling pathway.
-
-
Ether Scrambling: If the aryl halide contains a leaving group that is also a nucleophile (e.g., a methoxy group), scrambling can occur. This is less common but possible under harsh conditions.
Catalytic Cycle of Buchwald-Hartwig C-O Coupling
This diagram illustrates the key steps where side reactions can interfere. The desired pathway relies on efficient reductive elimination (Step IV). If this step is slow, side reactions from the Ar-Pd(II)-X intermediate can occur.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Q4: My substrates are sterically hindered. What is the best strategy for success?
Steric hindrance, especially at the ortho-position of either the phenol or the aryl halide, dramatically slows down the reaction.
-
For the Aryl Halide: Hindrance slows the initial oxidative addition step. To overcome this, a highly reactive catalyst system is needed.
-
For the Phenol: Hindrance makes the oxygen atom less nucleophilic and impedes its approach to the metal center.
-
Strategy: A stronger, more soluble base (Cs₂CO₃) is often essential to maximize the concentration of the active phenoxide. Higher temperatures may also be required. In some cases, metal-free methods using hypervalent iodine reagents can be effective for coupling bulky phenols, as they proceed through a different mechanism.[4][11]
-
Experimental Protocol: General Procedure for Buchwald-Hartwig C-O Coupling
This protocol is a representative starting point and requires optimization for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., BrettPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Preparation (Inert Atmosphere): Add the aryl halide, phenol, palladium pre-catalyst, and cesium carbonate to an oven-dried Schlenk flask or vial equipped with a magnetic stir bar inside a glovebox.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Reaction Setup: Seal the flask, remove it from the glovebox, and place it in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots under a positive pressure of inert gas.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or dichloromethane.
-
Filtration: Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure diaryl ether.
References
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- Tavakkoli, Z. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Books.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Tavakkoli, Z. (2024). Chapter 2: Synthetic Methods for Dialkyl Ethers. In Books. The Royal Society of Chemistry.
- Schmalz, H.-G., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Journal of Synthetic Chemistry.
- Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Xiang, J., et al. (2021). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. NIH.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- American Chemical Society. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann condensation.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Phenoxybenzene Synthesis and Minimizing By-Product Formation
Welcome to the technical support center for phenoxybenzene (diphenyl ether) synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols, with a specific focus on enhancing purity and minimizing the formation of common by-products. As specialists in process chemistry, we understand that achieving high selectivity is as critical as achieving a high yield. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate the common challenges associated with this synthesis.
The predominant method for synthesizing phenoxybenzene is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution between an alkali phenoxide and an aryl halide.[1][2][3] While robust, this reaction is notorious for requiring harsh conditions and can be plagued by side reactions if not properly controlled. This guide provides a structured approach to troubleshooting and optimizing your experimental setup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. We delve into the root causes of these issues and provide actionable protocols to resolve them.
Q1: My yield of phenoxybenzene is low, and I'm isolating a significant amount of biphenyl. What's causing this and how can I fix it?
A1: Root Cause Analysis & Mitigation Strategy
The formation of biphenyl is a classic sign that the homocoupling of your aryl halide reactant is outcompeting the desired heterocoupling (ether formation). This side reaction, often called the "classic" Ullmann reaction, is also copper-catalyzed and becomes particularly problematic at elevated temperatures.[1][4]
Causality: The catalytic cycle for both reactions is similar. High thermal energy can favor the oxidative addition of a second aryl halide molecule to the copper center before the phenoxide has a chance to react, leading to reductive elimination that forms a C-C bond (biphenyl) instead of the desired C-O bond (phenoxybenzene).
Mitigation Strategies:
-
Temperature Optimization: This is your most critical parameter. High temperatures (>210°C) significantly accelerate the rate of biphenyl formation.[3] You must find the "sweet spot" that allows for a reasonable rate of ether synthesis without excessively promoting homocoupling.
-
Protocol: Run a series of small-scale reactions at varying temperatures (e.g., 160°C, 180°C, 200°C) while keeping all other parameters constant. Analyze the product mixture by GC or HPLC to determine the ratio of phenoxybenzene to biphenyl. The optimal temperature will provide the best selectivity.[5][6]
-
-
Modernize Your Catalyst System: Traditional systems using stoichiometric copper powder are prone to this side reaction. Modern, ligand-assisted catalytic systems enhance the reactivity of the copper center, allowing for lower reaction temperatures and greater selectivity.[3][7]
-
Recommendation: Switch from copper powder to a Cu(I) salt, such as CuI or Cu₂O, in combination with a bidentate ligand like 1,10-phenanthroline or an N,N-diamine. The ligand helps stabilize the copper intermediates and facilitates the desired reductive elimination step for ether formation.[8]
-
-
Adjust Reactant Stoichiometry: Using a slight excess of the phenol component can statistically favor the heterocoupling pathway by increasing the concentration of the phenoxide nucleophile around the copper center.
-
Protocol: Increase the molar ratio of phenol to aryl halide from 1:1 to approximately 1.2:1.
-
Q2: The reaction is sluggish and incomplete, leaving large amounts of unreacted starting materials. What should I check?
A2: Diagnosing and Overcoming Low Reactivity
Incomplete conversion is a common frustration that can often be traced back to catalyst inefficiency or suboptimal reaction conditions.
Causality: The reaction's progression depends on an active Cu(I) species, the efficient generation of the phenoxide nucleophile, and a sufficiently energetic environment. Any weak link in this chain will stall the reaction.
Diagnostic Workflow:
The following diagram outlines a logical workflow for troubleshooting an incomplete reaction.
Caption: Troubleshooting workflow for an incomplete Ullmann condensation.
Detailed Protocols:
-
Ensure Anhydrous Conditions: Water has been described as a negative catalyst in the Ullmann reaction.[9] It can hydrolyze the phenoxide and react with the copper catalyst, reducing its activity.
-
Protocol: Dry the phenol by azeotropic distillation with toluene before use. Use a high-purity, anhydrous grade of your solvent (e.g., DMF, NMP). Ensure all glassware is oven-dried. Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Verify Base Effectiveness: The reaction cannot proceed without the formation of the potassium or sodium phenoxide salt.
-
Protocol: Use a strong base like NaOH or KOH rather than a weaker one like K₂CO₃, unless a specific protocol calls for it. Ensure the base is finely powdered to maximize its surface area and reactivity. The initial reaction between phenol and the base is often exothermic; this can be a good visual confirmation that the phenoxide is forming.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for a clean phenoxybenzene synthesis?
A1: While "optimal" depends on scale and available resources, modern catalytic systems far outperform traditional methods. For highest selectivity and milder conditions, a combination of a Cu(I) source and a ligand is the authoritative choice.[10][11]
| Catalyst System | Typical Temperature | Advantages | Disadvantages |
| Traditional: Copper Powder | >200°C[1] | Inexpensive, readily available. | Low selectivity (biphenyl formation), harsh conditions, often requires stoichiometric amounts. |
| Modern Homogeneous: CuI / 1,10-Phenanthroline | 150 - 190°C | High selectivity, lower temperature, truly catalytic amounts, broader substrate scope.[3] | Higher cost of ligands, requires removal from product. |
| Modern Heterogeneous: Cu₂O on a support (e.g., MnO₂) | 120 - 160°C | Excellent selectivity, catalyst is easily filtered and recycled, milder conditions.[7] | Catalyst preparation can be complex, potential for metal leaching. |
Q2: How does the choice of aryl halide (Iodide vs. Bromide vs. Chloride) affect by-product formation?
A2: The reactivity of the aryl halide in the Ullmann condensation follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride . This is due to the bond dissociation energies (C-I < C-Br < C-Cl), which directly impacts the ease of the initial oxidative addition step in the catalytic cycle.
-
Aryl Iodides: Are the most reactive. Their use can significantly lower the required reaction temperature, which in turn suppresses temperature-dependent side reactions like biphenyl formation. They are the best choice for achieving a clean reaction but are also the most expensive.
-
Aryl Bromides: Represent a good compromise between reactivity and cost.[2] They are often the reactant of choice in many published procedures.
-
Aryl Chlorides: Are the least reactive and generally require very high temperatures or highly active catalyst systems to participate effectively.[3] Using them often leads to more by-products due to the harsh conditions needed to force the reaction.
Q3: What is the mechanistic role of copper in minimizing by-products?
A3: The copper catalyst orchestrates the entire reaction. Understanding its role is key to understanding selectivity. The currently accepted mechanism involves a Cu(I)/Cu(III) cycle. By choosing the right ligand and conditions, you can favor the pathway leading to phenoxybenzene.
Caption: Simplified catalytic cycle for the Ullmann Condensation showing the desired (green) and competing by-product (red) pathways.
A well-chosen ligand (L) stabilizes the Cu(III) intermediate and promotes the reductive elimination to form the Ar-OPh bond. At excessively high temperatures or with poor ligands, the competing oxidative addition of a second Ar-X molecule can occur, leading to the biphenyl by-product.
Q4: What are the best practices for purifying phenoxybenzene from common by-products?
A4: Purification can be challenging due to the similar physical properties of phenoxybenzene and key by-products like biphenyl.
-
Fractional Vacuum Distillation: This is the most common industrial method. Phenoxybenzene has a boiling point of ~259°C at atmospheric pressure.[12] Distillation under vacuum is essential to prevent thermal degradation. Biphenyl boils at a very similar temperature (~255°C), making a sharp separation difficult. A distillation column with a high number of theoretical plates is required.
-
Crystallization: Phenoxybenzene is a low-melting solid (m.p. 27-28°C).[12] If the product is contaminated with higher-melting impurities, fractional crystallization can be effective.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexane or an ethanol/water mixture) at a slightly elevated temperature.[13][14] Cool the solution slowly, potentially to 0-5°C, to induce crystallization of the phenoxybenzene. The impurities may remain in the mother liquor.[13] This process may need to be repeated for high purity.[15][16]
-
-
Column Chromatography: For small-scale, high-purity applications, silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate phenoxybenzene from more polar impurities. Separating it from the non-polar biphenyl can be challenging but is often achievable.
References
- CN102146024B - Method for preparing diphenyl ether - Google P
- WO2018130942A1 - A process for the preparation of phenoxybenzamine - Google P
- Effect of LHSV and temperature on benzene synthesis selectivity...
- Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxid
- Ullmann Reaction - Organic Chemistry Portal. [Link]
- US2438368A - Method of purifying benzene - Google P
- Diphenyl ether - Wikipedia. [Link]
- How to remove diphenyl ether from reaction mixture?
- Temperature effect on product selectivity. Reaction conditions: 30 bar;...
- Separation and purification applic
- Green chemistry concept: Applications of catalysis in pharmacuetical industry - O
- Ullmann condens
- Temperature effects in benzene alkylation with ethane into ethylbenzene over a PtH-MFI bifunctional catalyst | Request PDF - ResearchG
- Studies in the Phenyl Ether Series. IV. Phenoxybenzene-4,4'-dithiol and Related Compounds | Journal of the American Chemical Society. [Link]
- diphenyl oxide, 101-84-8 - The Good Scents Company. [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Diphenyl Ether From Phenol? - Sciencemadness.org. [Link]
- Role of catalyst in organic synthesis - ResearchG
- Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
- EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Google P
- Impact of Temperature on Reaction Rate in Catalytic Reactions - ResearchG
- The role of catalysts in sustainable chemical processes - Allied Academies. [Link]
- phenoxybenzene - ChemBK. [Link]
- The Effect of Temperature on the Production of Nitrobenzene | Request PDF - ResearchG
- Insight into the Role of Additives in Catalytic Synthesis of Cyclohexylamine from Nitrobenzene - Wiley Online Library. [Link]
- Ullmann Reaction - BYJU'S. [Link]
- US2744144A - Purification of phenol - Google P
- 2-methoxydiphenyl ether - Organic Syntheses Procedure. [Link]
- EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google P
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. oatext.com [oatext.com]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 1-Methoxy-2-phenoxybenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 1-Methoxy-2-phenoxybenzene. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address specific issues you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
While specific literature on this compound is limited, its structure—a diphenyl ether with a methoxy substituent—allows us to predict three primary degradation routes based on studies of analogous compounds like other methoxylated aromatics and diphenyl ethers.[1][2] These pathways are:
-
Microbial/Biochemical Degradation: This is a significant pathway in environmental and biological systems. The process is typically initiated by enzymatic action. A common first step for methoxylated aromatic compounds is O-demethylation, where bacteria like Clostridium methoxybenzovorans convert the methoxy group (-OCH₃) into a hydroxyl group (-OH), forming 2-phenoxyphenol.[1] This hydroxylation makes the aromatic ring more susceptible to subsequent cleavage by dioxygenase enzymes, which break open the ring to form aliphatic acids that can enter central metabolic cycles (e.g., the Krebs cycle).[3]
-
Photodegradation: Direct exposure to ultraviolet (UV) light, particularly wavelengths found in sunlight (>290 nm), can induce degradation.[4] For diphenyl ethers, this can involve the cleavage of the ether bond (C-O-C) or reactions on the aromatic rings. Studies on dimethoxybenzene isomers show that photodegradation is significantly enhanced at air-ice interfaces compared to aqueous solutions, suggesting that environmental compartments play a crucial role.[5] The process can generate radical intermediates, leading to a complex mixture of products.
-
Advanced Oxidation Processes (AOPs): In laboratory or water treatment settings, AOPs utilize highly reactive species, most commonly the hydroxyl radical (•OH), to rapidly degrade the molecule.[3] The reaction begins with an electrophilic attack on the electron-rich aromatic rings, leading to hydroxylation. This is often followed by ring-opening, ultimately mineralizing the compound to CO₂ and H₂O.[3]
Caption: Predicted degradation pathways for this compound.
Q2: What are the likely initial intermediates I should be looking for?
Based on the pathways described above, the initial degradation products are likely to be:
-
From O-Demethylation: 2-Phenoxyphenol . This is a highly probable intermediate in microbial degradation.[1]
-
From Ether Bond Cleavage: Phenol and Guaiacol (2-Methoxyphenol) . Homolytic cleavage of the ether bond is a plausible route, especially in thermolysis or photolysis.[6]
-
From Ring Hydroxylation: Various hydroxylated isomers of this compound. In AOPs, •OH can add to multiple positions on either aromatic ring.[3]
-
From Photochemical Rearrangement: Exposure to light can sometimes lead to the formation of reactive intermediates like ortho-quinone methides, which can then rearrange into other structures.[7]
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its byproducts?
A multi-faceted analytical approach is recommended for a comprehensive analysis.[3][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is the workhorse method for quantifying the disappearance of the parent compound and the appearance of aromatic intermediates that possess a chromophore. A reverse-phase C18 column is typically a good starting point. Developing a "stability-indicating method" is crucial, meaning the method can resolve the parent compound from all significant degradants.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products. MS provides the molecular weight of the intermediates, and tandem MS (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying more volatile degradation products, such as phenol and guaiacol, that might arise from ether bond cleavage. Derivatization may be necessary for polar, non-volatile hydroxylated products.
Troubleshooting Guide & Experimental Protocols
This section addresses common problems encountered during forced degradation studies and provides baseline experimental protocols. Forced degradation, or stress testing, is the deliberate degradation of a substance under more severe conditions than accelerated stability testing to understand degradation pathways and validate analytical methods.[9][10]
Scenario 1: No Significant Degradation Observed
Problem: You have subjected this compound to stress conditions (e.g., acid/base hydrolysis, oxidation, heat), but your HPLC analysis shows over 95% of the parent compound remaining.
Causality & Solution:
-
Insufficient Stress: The diphenyl ether structure can be quite stable. The conditions may not be harsh enough to induce degradation.
-
Action: Incrementally increase the severity of the stress conditions. For thermal stress, if 60°C shows no effect, try 80°C. For hydrolysis, consider increasing the acid/base concentration from 0.1 M to 1 M or increasing the temperature.[11] For oxidation, a higher concentration of H₂O₂ (e.g., from 3% to 30%) may be required.
-
-
Poor Solubility: If the compound is not fully dissolved in the stress medium (especially in aqueous acid/base solutions), the degradation will be limited by the dissolution rate.
-
Action: Add a co-solvent like acetonitrile or methanol (up to 50% v/v) to ensure complete dissolution before and during the stress test.
-
-
Analytical Method is Not Stability-Indicating: It's possible degradation is occurring, but the degradation product co-elutes with the parent compound in your HPLC method.
-
Action: Re-evaluate your analytical method. Use photodiode array (PDA) detection to check for peak purity. If the peak is not pure, the chromatographic method (mobile phase, gradient, column) must be redeveloped to separate the degradant from the parent peak.[9]
-
| Forced Degradation Condition | Typical Starting Conditions | Intensified Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 1 M HCl at 80°C for 48h |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 1 M NaOH at 80°C for 48h |
| Oxidation | 3% H₂O₂ at RT for 24h | 30% H₂O₂ at 60°C for 24h |
| Thermal | 80°C (solid state) for 48h | 105°C or higher (below m.p.) |
| Photostability | ICH Q1B light conditions | Extended exposure time |
Scenario 2: Mass Balance is Significantly Less Than 100%
Problem: After a stress experiment, the decrease in the parent compound peak area is not compensated by the appearance of new peaks, leading to a mass balance of <90%.
Causality & Solution:
-
Formation of Non-UV Active Products: The degradation pathway may have opened the aromatic rings, forming aliphatic acids that lack a strong UV chromophore.[3]
-
Action: Use a more universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or ideally, Mass Spectrometry (MS).
-
-
Formation of Volatile Degradants: Cleavage of the ether bond could produce volatile compounds (e.g., phenol) that are lost during sample handling or are not well-retained on a reverse-phase HPLC column.
-
Action: Analyze the headspace of the stressed sample using Headspace-GC-MS to identify volatile products.
-
-
Precipitation or Adsorption: Degradation products may be insoluble in the sample solvent or may irreversibly adsorb to the HPLC column or sample vials.
-
Action: Visually inspect samples for precipitates. Try re-dissolving the sample in a stronger solvent (e.g., pure DMSO). Use different vial types (e.g., silanized glass) to minimize adsorption.
-
Protocol 1: General Forced Degradation Workflow
This protocol outlines a systematic approach to investigating degradation pathways.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Initiate Stress Conditions: For each condition (acid, base, oxidative), dilute the stock solution into the stress medium to a final concentration of ~100 µg/mL. For thermal and photolytic studies, use the compound in its solid state or as a thin film.
-
Incubate: Place the samples under the desired conditions. Include a control sample protected from the stressor (e.g., wrapped in foil for photostability, kept at room temperature for thermal stress).
-
Sample at Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Quench Reaction: Immediately stop the degradation process. For acid/base hydrolysis, neutralize the sample with an equimolar amount of base/acid. For oxidative stress, dilution can often suffice. Cool thermal samples.
-
Analyze: Dilute the quenched samples to a suitable concentration with the mobile phase and analyze using the validated stability-indicating method.
References
- Berman, M. H., & Frazer, A. C. (1992). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4.
- Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. [Link]
- Buswell, J. A., & Mahmood, A. (1972). Bacterial degradation of p-methoxybenzoic acid. Archiv für Mikrobiologie, 84(4), 275-86. [Link]
- Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22, 5943–5959. [Link]
- Azeh, Y., & Olayinka, K. (2017). Environmental Issues of Polybrominated Diphenyl Ethers.
- Hullar, T., et al. (2021). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
- Bajaj, S., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-53. [Link]
- Alsante, K. M., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24. [Link]
- Dorrestijn, E., & Mulder, P. (2002). The radical-induced decomposition of 2-methoxyphenol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. The radical-induced decomposition of 2-methoxyphenol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [ouci.dntb.gov.ua]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Choice in Diphenyl Ether Synthesis
Welcome to the technical support center for diphenyl ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-O bond formation. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to troubleshoot effectively and innovate in your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of diphenyl ethers, providing insights into the critical role of catalyst systems.
Q1: What are the primary catalytic methods for synthesizing diphenyl ethers, and how do they differ?
A: The two most prevalent methods for synthesizing diphenyl ethers are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]
-
Ullmann Condensation: This is a copper-catalyzed reaction that typically involves the coupling of an aryl halide with a phenol.[3] Historically, it required harsh reaction conditions, including high temperatures (often over 210°C) and stoichiometric amounts of copper.[3][4] However, modern advancements have introduced soluble copper catalysts with various ligands, allowing for milder reaction conditions.[3][5]
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction. While originally developed for C-N bond formation, it has been successfully adapted for C-O bond formation to create diaryl ethers.[1][2] These reactions often proceed under milder conditions than the traditional Ullmann condensation and offer a broader substrate scope.[6] The choice of palladium precursor, ligand, and base is crucial for a successful reaction.[7]
Q2: My Ullmann condensation is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in Ullmann condensations can stem from several factors. Here are some key areas to investigate:
-
Catalyst System:
-
Copper Source: The choice of copper salt can significantly impact the reaction. While various copper(I) and copper(II) salts can be used, their efficiency can differ. For instance, CuI and Cu₂O have been shown to be highly effective.[5] The use of "activated" copper powder, prepared in situ, was common in traditional methods.[3]
-
Ligand: The absence of a suitable ligand can lead to poor results. Modern Ullmann reactions often employ ligands such as salicylaldimines, 1-naphthoic acid, or 8-hydroxyquinoline to improve catalyst solubility and reactivity.[5]
-
-
Base: The base plays a critical role. Weaker bases like K₂CO₃ can be effective, especially in non-polar solvents.[8] However, for many systems, stronger bases like K₃PO₄ or Cs₂CO₃ are necessary to achieve good yields.[5][9]
-
Solvent: Polar, aprotic solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used.[3] However, successful couplings have also been reported in non-polar solvents like toluene or xylene, although this may require catalyst system optimization.[8]
-
Temperature: While modern methods have lowered the required temperatures, Ullmann condensations are often still heat-intensive. If you are observing low conversion, a carefully controlled increase in temperature might be beneficial.[5]
-
Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann condensations.[3] Conversely, electron-donating groups on the phenol can enhance its nucleophilicity.[8]
Q3: I am observing catalyst deactivation in my Buchwald-Hartwig etherification. What could be the cause?
A: Catalyst deactivation in palladium-catalyzed reactions is a common issue. Here are some potential culprits:
-
Ligand Choice: The stability and effectiveness of the palladium catalyst are highly dependent on the phosphine ligand. Bulky, electron-rich biarylphosphine ligands are often employed to promote the desired transformation.[6][10] If your ligand is not robust enough for the reaction conditions, it can degrade, leading to catalyst deactivation.
-
Solvent and Base Incompatibility: Certain solvents and bases can be detrimental to the palladium catalyst. For instance, chlorinated solvents, acetonitrile, and pyridine can inhibit the catalyst.[11][12] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can cause decomposition of sensitive substrates.[11][12]
-
Impure Reagents: Impurities in your starting materials, solvents, or base can poison the palladium catalyst. Ensure all reagents are of high purity and that solvents are appropriately dried.
-
Functional Group Interference: Certain functional groups on your substrates can coordinate to the palladium center and inhibit catalysis.[11]
Q4: Can I use an aryl chloride as a substrate in diphenyl ether synthesis?
A: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in both Ullmann and Buchwald-Hartwig reactions due to the stronger C-Cl bond.[8][11]
-
In Ullmann Condensations: Traditionally, aryl chlorides are only sufficiently reactive if the aromatic ring is activated by strong electron-withdrawing groups.[13]
-
In Buchwald-Hartwig Etherifications: The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step. To overcome this, more electron-rich and bulky phosphine ligands are typically required to facilitate this step.[11]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during diphenyl ether synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst system (catalyst, ligand, base combination). | For Ullmann: Screen different copper salts (e.g., CuI, Cu₂O) and ligands (e.g., salicylaldimines, amino acids).[5] Optimize the base (e.g., K₃PO₄, Cs₂CO₃).[5][9] For Buchwald-Hartwig: Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands.[6][7] Optimize the base (e.g., NaOtBu, K₃PO₄).[7][11] |
| Incorrect solvent or temperature. | For Ullmann: Consider using high-boiling polar aprotic solvents like DMF or NMP.[3] Carefully increase the reaction temperature.[5] For Buchwald-Hartwig: Toluene and dioxane are common solvents.[11] Ensure the temperature is appropriate for the chosen catalyst system, typically between 70-115°C.[7] | |
| Poor substrate reactivity. | If using an aryl chloride, consider switching to the corresponding aryl bromide or iodide.[8] For Ullmann, ensure the aryl halide has electron-withdrawing groups if possible.[3] | |
| Formation of Side Products | Homocoupling of Phenol: This can occur if the reaction conditions are too harsh or if the catalyst system is not selective. | Optimize the reaction temperature and time. Screen different ligands that may favor the desired cross-coupling. |
| Hydrodehalogenation of Aryl Halide: This side reaction can compete with the desired coupling. | This can be a sign of an unproductive side reaction pathway. Optimizing the ligand and base combination can help minimize this.[2] | |
| Difficulty in Product Purification | High-boiling solvent (e.g., diphenyl ether used as a solvent). | If diphenyl ether is used as a solvent for a high-temperature reaction, it can be challenging to remove.[14] Consider high vacuum distillation or crystallization by adding a co-solvent like hexane to precipitate the product.[14] |
| Residual catalyst contamination. | If residual copper or palladium is a concern, especially for pharmaceutical applications, consider purification methods like silica gel chromatography with appropriate eluents or treatment with metal scavengers. |
Section 3: Experimental Protocols
The following are representative, non-optimized protocols. Note: These are general guidelines; reaction conditions must be optimized for specific substrates.
Protocol 1: Copper-Catalyzed Ullmann Condensation
This protocol is based on a ligand-assisted Ullmann coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
Salicylaldimine ligand (15 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add CuI, the salicylaldimine ligand, and K₃PO₄.
-
Cap the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the aryl halide, phenol, and anhydrous dioxane.
-
Heat the reaction mixture to 101°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Etherification
This protocol utilizes a palladium precatalyst with a biarylphosphine ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂) (1-2 mol%)
-
Bulky biarylphosphine ligand (e.g., t-BuXPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried vial containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the aryl bromide, phenol, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Section 4: Visualizing Reaction Pathways
The following diagrams illustrate the generalized catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Ullmann condensation.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig etherification.
References
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.).
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.).
- Process for the preparation of diphenyl ethers. (n.d.).
- Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis | Chemical Reviews - ACS Publications. (n.d.).
- Optimization of the Buchwald-Hartwig reaction. (n.d.).
- Ullmann condensation - Wikipedia. (n.d.). En.wikipedia.org.
- The Ullmann Ether Condensation - ResearchGate. (n.d.).
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions | Organic Letters - ACS Publications. (n.d.).
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC - NIH. (n.d.).
- optimizing base and solvent for Buchwald-Hartwig amin
- Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic-chemistry.org.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). En.wikipedia.org.
- How to remove diphenyl ether from reaction mixture? - ResearchGate. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Www.wuxiapptec.com.
- Palladium Catalysts - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for 1-Methoxy-2-phenoxybenzene Reactions
Welcome to the technical support center for reactions involving 1-Methoxy-2-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for common synthetic challenges. The following question-and-answer format directly addresses specific issues you may encounter, with a focus on the critical role of the solvent system in achieving optimal reaction outcomes.
Section 1: Synthesis of this compound (Diaryl Ether Formation)
The most common route to synthesizing this compound and related diaryl ethers is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[1][2] While effective, the reaction is notoriously sensitive to conditions, with the solvent system being a primary determinant of success.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for an Ullmann condensation to synthesize this compound?
A typical starting protocol involves reacting 2-bromoanisole (or 2-iodoanisole) with phenol. The key components are a copper catalyst, a base, and a high-boiling polar aprotic solvent.
-
Reactants: 2-Bromoanisole (1.0 eq.), Phenol (1.2 eq.)
-
Catalyst: Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (5-10 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Temperature: 150-210 °C
The rationale is that polar aprotic solvents effectively dissolve the phenoxide salt generated in situ, while their high boiling points provide the thermal energy required for the reaction to proceed.[1] Modern methods have shown that ligands can significantly lower the required temperature.[3]
Q2: My Ullmann reaction is showing very low conversion. How can the solvent be the cause?
Low conversion is a frequent issue and can often be traced back to the solvent system for two primary reasons:
-
Poor Solubility: The base (e.g., K₂CO₃) and the generated phenoxide salt must have sufficient solubility in the reaction medium. If the reactants are not adequately dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate. Polar aprotic solvents like DMF, NMP, and DMSO are generally superior for this reason.[1][4]
-
Insufficient Temperature: The traditional Ullmann condensation requires high temperatures to drive the reaction forward.[1] If the chosen solvent has a boiling point that is too low (e.g., THF, Dioxane), the reaction may not reach the necessary activation energy.
Q3: I'm observing significant amounts of homocoupled byproducts. Can solvent choice mitigate this?
Yes, solvent choice can influence selectivity. Homocoupling of the aryl halide is a common side reaction. While primarily influenced by the catalyst and ligands, the solvent's polarity and coordinating ability play a role. In some cases, using a less polar solvent like toluene or xylene can disfavor certain side reactions, although this often comes at the cost of lower reaction rates due to solubility issues. A screening of solvents is often the best approach to find the optimal balance between rate and selectivity for your specific substrates.
Troubleshooting Guide: Low Yield in Diaryl Ether Synthesis
This guide provides a systematic workflow for diagnosing and resolving low yields in the synthesis of this compound.
Caption: A workflow for troubleshooting low yields.
Data Summary: Solvent Properties for Ullmann Condensation
The selection of a solvent is a critical parameter. Below is a table summarizing the properties of commonly used solvents.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics |
| Toluene | Aromatic | 111 | 2.4 | Low polarity, good for some catalyst systems, may limit solubility. |
| 1,4-Dioxane | Ether | 101 | 2.2 | Moderate polarity, lower boiling point limits traditional Ullmann. |
| Acetonitrile | Nitrile | 82 | 37.5 | Polar aprotic, but low boiling point is often insufficient.[3] |
| DMF | Amide | 153 | 36.7 | Excellent choice: high polarity, good solubility, sufficient BP.[1][4] |
| NMP | Amide | 202 | 32.2 | Excellent choice: similar to DMF but with a higher boiling point.[1] |
| DMSO | Sulfoxide | 189 | 46.7 | Highly polar, excellent solvent, but can be difficult to remove. |
Section 2: Optimizing Solvents for Reactions of this compound
Once synthesized, this compound may undergo further functionalization. The choice of solvent is equally critical in these subsequent steps to control reactivity and selectivity.
Frequently Asked Questions (FAQs)
Q4: I am attempting an electrophilic aromatic substitution (e.g., bromination). How does solvent choice affect the outcome?
The two aromatic rings in this compound are both activated towards electrophilic substitution by the ether linkages. The methoxy group is a strong activating group, directing ortho and para. The phenoxy group is also an ortho, para-director. The solvent can influence both the rate and the regioselectivity.
-
Polar Protic Solvents (e.g., Acetic Acid): These solvents can solvate and potentially deactivate the electrophile, leading to slower and sometimes more selective reactions.
-
Non-Polar Aprotic Solvents (e.g., Dichloromethane, Carbon Tetrachloride): These solvents minimally interact with the electrophile, leading to very high reactivity which can be difficult to control and may result in multiple substitutions and complex product mixtures.
Q5: Is it possible to selectively cleave the methyl ether bond while leaving the diaryl ether bond intact?
Yes, selective demethylation is a common transformation. This is typically achieved using a Lewis acid like Boron Tribromide (BBr₃) or a strong protic acid like HBr.[5][6] The reaction mechanism involves nucleophilic attack on the alkyl group. The phenyl-oxygen bond has partial double-bond character, making it much stronger and less susceptible to cleavage than the methyl-oxygen bond.[6]
While the reagent is the primary driver of selectivity, the solvent's role is to provide an inert medium.
-
Dichloromethane (DCM): This is the most common solvent for BBr₃-mediated ether cleavage. It is inert and effectively dissolves both the substrate and the reagent.
-
Coordinating Solvents (e.g., THF, Ethers): These should be avoided as they are Lewis bases and will react with the BBr₃ reagent, quenching it.
Troubleshooting Guide: Navigating SNAr Reactions
Reactions on this compound, especially if an electron-withdrawing group is present, can proceed via Nucleophilic Aromatic Substitution (SNAr). Solvent effects are paramount in this class of reactions.
Q6: Why is my SNAr reaction so much faster in DMSO than in Methanol?
This is a classic solvent effect in SNAr reactions. The rate-determining step is often the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[7][8]
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents are excellent at solvating the counter-cation (e.g., K⁺) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[7][9]
-
Polar Protic Solvents (Methanol, Water, Ethanol): These solvents have acidic protons that form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive, which significantly slows down the reaction.[7][10]
Caption: Solvent effects on nucleophile reactivity in SNAr.
References
- Park, J. H., & Lee, S. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884.
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed.
- Butters, M., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Gazol, A., et al. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Um, I.-H., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Monatshefte für Chemie - Chemical Monthly, 144(10), 1531–1538.
- Butters, M., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- StackExchange. (2015). Aromatic ether to phenol reagents. Chemistry Stack Exchange.
- Vedantu. (n.d.). Write the mechanism of the reaction of HI with methoxy class 12 chemistry CBSE. Vedantu.
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- SynArchive. (n.d.). Ullmann Condensation. SynArchive.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Write the mechanism of the reaction of HI with methoxy class 12 chemistry CBSE [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Methoxy-2-phenoxybenzene
A Guide to Understanding and Measuring Thermal Stability
Welcome to the technical support center for 1-Methoxy-2-phenoxybenzene (CAS 1695-04-1). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a deep understanding of its thermal stability. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to help you anticipate, troubleshoot, and correctly interpret your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal properties of this compound.
Q1: What is the expected thermal decomposition temperature for this compound?
While specific, validated thermogravimetric data for this compound is not widely published, we can formulate a strong hypothesis based on its structural components: a methoxy group and a phenoxy group on a benzene ring. The primary points of thermal failure will be the ether linkages.
-
Anisole (Methoxybenzene) Analogy: Studies on anisole (C₆H₅OCH₃) show its thermal decomposition begins at temperatures above 490°C, with principal breakdown occurring between 577-727°C.[1][2] The initial step is the homolytic cleavage of the O-CH₃ bond.[2]
-
Diphenyl Ether Analogy: Diphenyl ether is known for its high thermal stability, a property leveraged in its use as a heat-transfer fluid.
-
Dimethoxybenzene Isomer Studies: Research on dimethoxybenzenes indicates that the initial pyrolytic step is methoxy bond homolysis to eliminate a methyl radical.[3]
Given this, this compound is expected to be a thermally stable molecule. Significant decomposition under an inert atmosphere (e.g., nitrogen or argon) is unlikely to occur below 400°C. The onset of decomposition will likely be dictated by the cleavage of the methoxy C-O bond, which is generally weaker than the C-O bond of the phenoxy group.
Q2: What are the likely thermal decomposition products?
The degradation pathway is predicted to initiate with the cleavage of the weakest bond.
-
Initial Fission: The primary decomposition event is expected to be the homolysis of the aryl-OCH₃ bond, yielding a methyl radical (•CH₃) and a 2-phenoxyphenoxy radical.[2][3]
-
Secondary Reactions: These highly reactive radical species can then undergo a variety of secondary reactions, including:
Therefore, the resulting product mixture upon thermal stress is likely to be complex, containing phenols, methane, and various aromatic fragments.
Q3: How does the experimental atmosphere (inert vs. oxidative) affect stability?
The choice of atmosphere is critical and will fundamentally change the degradation profile.
-
Inert Atmosphere (Nitrogen, Argon): In the absence of oxygen, the degradation mechanism is pyrolysis, as described above. This involves bond scission driven purely by thermal energy.
-
Oxidative Atmosphere (Air, Oxygen): In the presence of oxygen, the decomposition will be thermo-oxidative and will occur at significantly lower temperatures. The mechanism will involve auto-oxidation, leading to the formation of peroxides, hydroperoxides, and ultimately, combustion products like carbon dioxide (CO₂) and water (H₂O).[4]
Q4: How should this compound be safely stored to ensure its integrity?
To prevent premature degradation, proper storage is essential. Based on safety data sheets for analogous compounds, the following conditions are recommended:
-
Temperature: Store in a cool, dry, and well-ventilated place.[5][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][5][6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, which can initiate exothermic reactions.[5]
-
Container: Keep the container tightly closed to prevent exposure to atmospheric moisture and oxygen.
Troubleshooting Experimental Analyses
This section provides solutions to common issues encountered during the thermal analysis of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent TGA/DSC Results | 1. Inconsistent sample mass or packing in the crucible.2. Variations in the heating rate between runs.3. Fluctuations in the purge gas flow rate. | 1. Use a consistent sample mass (e.g., 5 ± 0.5 mg) and ensure a flat, even layer at the bottom of the crucible.2. Double-check that the instrument method uses the exact same heating program for all runs.3. Verify the mass flow controller is functioning correctly and the gas supply is stable. |
| TGA Shows Mass Loss Below 200°C | 1. Presence of residual volatile solvents (e.g., from synthesis or purification).2. The sample is hygroscopic and has absorbed atmospheric moisture. | 1. Dry the sample under a vacuum at a moderate temperature (e.g., 50-60°C) before analysis.2. Add an initial isothermal hold in the TGA method (e.g., at 110°C for 10-15 minutes) to drive off any water or volatile solvents before starting the main temperature ramp. The mass loss during this step can be quantified. |
| Unexpected Endotherm/Exotherm in DSC Before Decomposition | 1. The compound may exhibit polymorphism (multiple crystalline forms), with a solid-solid phase transition.2. The peak could represent the melting of an impurity.3. It could be a glass transition if the sample is amorphous. | 1. Run a heat-cool-heat cycle in the DSC. If the peak disappears or shifts on the second heat, it may indicate a polymorphic transition or a change in morphology.2. Assess the purity of the sample using an orthogonal technique like HPLC or NMR.3. Observe the transition; a glass transition is a step-change in the heat flow baseline, not a sharp peak.[7] |
Experimental Protocols & Data Interpretation
To ensure high-quality, reproducible data, follow these detailed methodologies.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.[8]
Methodology:
-
Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a clean, tared ceramic or platinum crucible.[8]
-
Experimental Conditions:
Data Interpretation:
-
Tonset (Onset Temperature): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Tpeak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).
-
Mass Loss (%) : The percentage of mass lost at different temperature ranges can indicate distinct decomposition steps.
-
Char Yield: The residual mass (%) at the end of the experiment, indicating the amount of non-volatile carbonaceous material formed.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of the sample.[10][11]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard (e.g., Indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Experimental Conditions:
-
Purge Gas: High-purity Nitrogen.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25°C.
-
Ramp from 25°C to a temperature just below the expected decomposition onset (e.g., 350°C) at 10°C/min.
-
Hold for 2 minutes.
-
Cool to 25°C at 10°C/min.
-
Ramp again from 25°C to 350°C at 10°C/min.
-
-
Data Interpretation:
-
Melting Point (Tm): An endothermic peak representing the transition from solid to liquid. The peak temperature is taken as the melting point.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required to melt the sample.
-
Crystallization Temperature (Tc): An exothermic peak observed during the cooling cycle.
-
Glass Transition (Tg): A step-like change in the baseline, indicating a transition from a rigid, glassy state to a more rubbery state in amorphous materials.
Visualizations
Workflow for Thermal Stability Assessment
The following diagram outlines the logical workflow for a comprehensive thermal analysis of this compound.
Caption: Plausible initial step of pyrolytic decomposition of this compound.
References
- Robichaud, D.J., et al. (2014). Unimolecular Thermal Decomposition of Dimethoxybenzenes. The Journal of Chemical Physics, 140(23), 234302.
- Carl ROTH (n.d.). Safety Data Sheet: Methoxybenzene.
- Fikri, H., & Viskolcz, B. (2001). A detailed experimental and theoretical study on the decomposition of methoxy radicals. Physical Chemistry Chemical Physics, 3, 2450-2458.
- ChemSynthesis (n.d.). This compound.
- ResearchGate (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- Harvey, B. G., et al. (2018). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ACS Sustainable Chemistry & Engineering.
- Mackie, J. C., Doolan, K. R., & Nelson, P. F. (1989). Kinetics of the thermal decomposition of methoxybenzene (anisole). Journal of Physical Chemistry, 93(2), 664-670.
- PubChem (n.d.). 1-Methoxy-3-phenoxybenzene.
- ResearchGate (n.d.). Thermogravimetric Analysis (TGA).
- Zaharov, V. V., et al. (2022). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry B, 16, 846–853.
- Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer.
- PubChem (n.d.). 2-Methoxyphenyl phenyl ether.
- NETZSCH Analyzing & Testing (n.d.). Differential Scanning Calorimeter (DSC/DTA).
- Demetzos, C., & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology, 1140, 1-19.
- U.S. Army Engineer Research and Development Center (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting.
- Zaharov, V. V., et al. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane. Russian Journal of Physical Chemistry B, 17, 55-61.
- Hamerton, I., & Stedman, J. C. (2007). Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. Reactive and Functional Polymers, 67(10), 915-925.
- ResearchGate (n.d.). Thermal Stability of Poly[2-methoxy-5-(20-phenylethoxy)-1,4- phenylenevinylene] (MPE-PPV):Fullerene Bulk Heterojunction Solar Cells.
- Alwani, M. S., et al. (2014). An Approach to Using Agricultural Waste Fibres in Biocomposites Application: Thermogravimetric Analysis and Activation Energy Study. BioResources, 9(1), 218-230.
- MDPI (2024). Using Differential Scanning Calorimetry to Measure the Energetic Properties of Residual Sludge and Catalysts from the Textile, Tannery, and Galvanic Industries.
- MDPI (n.d.). Thermogravimetric Analysis and Kinetic Modeling of the AAEM-Catalyzed Pyrolysis of Woody Biomass.
- Reynolds, J. G., et al. (2022). New thermal decomposition pathway for TATB. Scientific Reports, 12(1), 1-9.
- PubChem (n.d.). P-Methoxystilbene.
- Hideno, A. (2020). Thermogravimetric analysis-based characterization of suitable biomass for alkaline peroxide treatment to obtain cellulose and fermentable sugars. BioResources, 15(3), 6217-6229.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. researchers.mq.edu.au [researchers.mq.edu.au]
- 3. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sith.itb.ac.id [sith.itb.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Substituted Diphenyl Ethers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted diphenyl ethers. The photostability of these compounds is a critical parameter, influencing everything from the shelf-life of a pharmaceutical product to the environmental fate of an agrochemical. This guide is designed to provide practical, in-depth answers to the challenges you may encounter during your experimental work. We will move beyond simple protocols to explore the underlying photochemical principles, helping you to troubleshoot effectively and interpret your results with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems that can arise during the photostability testing of substituted diphenyl ethers. Each question is framed from a researcher's perspective and is followed by a detailed, step-by-step troubleshooting plan.
Question 1: "My photodegradation rates are inconsistent across different experimental runs, even though I'm using the same protocol. What could be going wrong?"
This is a frequent and frustrating issue. Inconsistent kinetics often point to subtle, uncontrolled variables in the experimental setup. Let's break down the potential culprits.
Causality-Driven Troubleshooting Steps:
-
Verify Light Source Stability and Geometry:
-
The "Why": The photon flux reaching your sample is the single most important variable. Any fluctuation in lamp output or change in the distance/angle between the lamp and the sample will directly alter the degradation rate. According to the International Council for Harmonisation (ICH) Q1B guidelines, the light source must be calibrated and provide a minimum overall illumination.[1][2]
-
Action Plan:
-
Use a calibrated radiometer or lux meter before each experiment to confirm the lamp's output is consistent.[3]
-
Create a fixed, reproducible sample holder to ensure the geometry is identical for every run.
-
Check the lamp's age. Arc lamps and fluorescent tubes have a finite lifespan and their spectral output can change over time.
-
-
-
Control Temperature Precisely:
-
The "Why": While photochemistry is driven by light, thermal reactions can still occur. More importantly, temperature can influence solvent viscosity and the rate of radical diffusion, which can affect secondary reactions.[4]
-
Action Plan:
-
Conduct your experiments in a temperature-controlled chamber.
-
Place a control sample (a "dark control") alongside your irradiated sample to quantify any purely thermal degradation.[3] If the dark control shows significant degradation, you have a thermal stability issue, not just a photostability one.
-
-
-
Scrutinize Solvent Purity and Oxygen Content:
-
The "Why": Solvents are not inert participants. Protic solvents can stabilize excited states or radical intermediates differently than aprotic solvents.[5][6] Dissolved oxygen can act as a quencher or participate in photo-oxidative pathways, while impurities (like peroxides in ethers or aldehydes in alcohols) can act as photosensitizers, initiating degradation pathways that are not intrinsic to your compound.
-
Action Plan:
-
Use fresh, HPLC-grade or spectro-grade solvents for every experiment.
-
If you suspect oxygen is involved, degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) prior to and during the experiment to see if the degradation rate changes.
-
-
-
Evaluate Sample Presentation:
-
The "Why": For solid-state testing, crystal form and particle size can affect light penetration and surface area, leading to variability. For solutions, concentration matters due to potential self-quenching or inner filter effects at high concentrations.
-
Action Plan:
-
For solids, ensure consistent sample preparation, for example by using a standardized grinding or sieving process. Presenting powders in thin, uniform layers, potentially in aluminum pans, can improve reproducibility.[4]
-
For solutions, work in a concentration range where absorbance is linear with concentration (typically A < 0.1) to minimize inner filter effects.[7]
-
-
Question 2: "I've confirmed my diphenyl ether is degrading, but I'm struggling to identify the photoproducts. My chromatograms show a complex mixture of small peaks."
Identifying photoproducts is key to understanding the degradation mechanism. A complex chromatogram suggests multiple degradation pathways are occurring simultaneously or that the primary photoproducts are themselves photolabile.
Workflow for Photoproduct Identification:
Caption: A workflow for systematic photoproduct identification.
Expert Insights:
-
Forced Degradation: The goal of forced degradation is to intentionally stress the sample to generate the degradation products.[2][3] By analyzing samples at early time points, you are more likely to see the primary photoproducts before they degrade further.
-
Mass Spectrometry is Key: High-resolution mass spectrometry (HRMS) is invaluable. It provides the exact mass of the product ions, allowing you to confidently determine their elemental composition and distinguish between isomers.[8] For example, it can differentiate a hydroxylation product from a rearrangement product.
-
Consider Common Pathways: For diphenyl ethers, common photochemical reactions include:
-
Homolytic Cleavage: Scission of the ether bond to form phenoxy and phenyl radicals. These can abstract hydrogen from the solvent to form phenol and benzene or recombine to form phenylphenols.[9][10]
-
Photo-Fries Rearrangement: An intramolecular rearrangement forming ortho- and para-acyl phenols (if an ester group is present).[11][12]
-
Reductive Dehalogenation: Loss of halogen substituents (e.g., bromine or chlorine), which is a major pathway for compounds like polybrominated diphenyl ethers (PBDEs).[13][14][15]
-
Intramolecular Cyclization: As seen in the photodegradation of diclofenac, which cyclizes to form a carbazole derivative.[16]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and methodological questions that are fundamental to designing and interpreting photostability experiments for substituted diphenyl ethers.
Question 1: How does my choice of solvent impact the photodegradation pathway and rate?
The solvent is a critical, active component of the photochemical reaction environment.[5] Its properties can dictate which degradation pathway is favored.
Key Solvent Effects:
-
Polarity and Hydrogen Bonding:
-
Mechanism: Polar and protic solvents can stabilize charged intermediates or excited states. Hydrogen bonding, in particular, can influence reaction rates by stabilizing transition states or radical intermediates.[5][6]
-
Example: In the photolysis of diclofenac, the rate of photoconversion was found to increase with the solvent's hydrogen-bond donating capability.[6] For other compounds, a polar solvent might favor pathways involving charged species, while a nonpolar solvent might favor radical pathways.
-
-
Viscosity:
-
Mechanism: In a viscous solvent, the "solvent cage" is more pronounced. When light absorption causes a bond to break (e.g., the C-O ether bond), the resulting radical pair is held together longer by the viscous solvent. This increases the probability of in-cage recombination to form intramolecular rearrangement products (like phenylphenols) and decreases the chance of the radicals escaping to react with the solvent.[9]
-
Experimental Impact: You would expect to see a higher yield of rearrangement products and a lower yield of solvent-adducts or simple cleavage products (like phenol) in glycerol compared to a less viscous solvent like hexane.[9]
-
-
Hydrogen Donating Ability:
-
Mechanism: Solvents like isopropanol or methanol can readily donate a hydrogen atom. If the primary photochemical step is bond cleavage to form radicals, these radicals can abstract a hydrogen from the solvent, terminating the radical and completing the degradation pathway.
-
Example: The photodegradation of diphenyl ether in ethanol yields phenol and benzene as major "diffusion products" formed by the phenoxy and phenyl radicals abstracting hydrogen from the solvent.[9][10]
-
| Solvent Property | Primary Influence On... | Expected Outcome for Diphenyl Ether Photolysis |
| Polarity/Protic Nature | Stability of excited states & intermediates | Can alter reaction rates; may favor specific pathways (e.g., cyclization).[6] |
| Viscosity | Radical pair lifetime ("cage effect") | Higher viscosity increases intramolecular rearrangement products.[9] |
| H-Donating Ability | Fate of escaped radicals | Increases yield of simple cleavage products (e.g., phenol, benzene).[9] |
Question 2: What is a photochemical quantum yield, and why is it a more useful metric than a simple half-life?
While half-life (t½) tells you how fast a compound degrades under specific conditions, the quantum yield (Φ) tells you how efficiently it degrades.
-
Definition: The quantum yield is the ratio of the number of molecules that undergo a specific process (e.g., degradation) to the number of photons absorbed by the molecule.[17][18]
-
Φ = (moles of reactant consumed) / (moles of photons absorbed)
-
-
Why it's Superior to Half-Life:
-
It's an Intrinsic Property: The quantum yield is a fundamental photophysical constant for a molecule under given conditions (solvent, pH). Half-life, in contrast, depends on external factors like lamp intensity, sample concentration, and reactor geometry.
-
It Allows for Direct Comparison: You can directly compare the quantum yield of different compounds measured in different labs using different light sources. A compound with Φ = 0.1 is inherently more photo-efficient than one with Φ = 0.001. A half-life comparison is only valid if all experimental conditions are identical.
-
It Provides Mechanistic Insight: A quantum yield greater than 1 (Φ > 1) is a clear indication of a chain reaction mechanism, where the absorption of a single photon initiates a cascade of reactions.[17]
-
Simplified Quantum Yield Determination Workflow:
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 3. biobostonconsulting.com [biobostonconsulting.com]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 8. Photo-fenton degradation of diclofenac: identification of main intermediates and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of the Photochemical Rearrangement of Diphenyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. Photo fries rearrangement | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate: identifying potential markers of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodegradation mechanism of the common non-steroid anti-inflammatory drug diclofenac and its carbazole photoproduct - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. fiveable.me [fiveable.me]
- 18. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Guide to the Structural Confirmation of 1-Methoxy-2-phenoxybenzene using Nuclear Magnetic Resonance (NMR) Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel and known chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the structural elucidation of 1-methoxy-2-phenoxybenzene, a disubstituted aromatic ether, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of NMR as applied to this specific molecule, present a detailed interpretation of its expected 1H and 13C NMR spectra, and compare this powerful technique with other analytical methods. This guide is designed to be a practical resource, offering not just data, but the scientific rationale behind the experimental design and data interpretation.
The Molecular Structure: A First Look
Before delving into the spectral analysis, it is crucial to understand the structure of this compound. The molecule consists of a central benzene ring substituted with a methoxy group (-OCH3) and a phenoxy group (-O-Ph) at adjacent (ortho) positions. This ortho-disubstituted pattern is a key feature that will manifest in the NMR spectrum.
Predicting the 1H NMR Spectrum: A Theoretical Approach
The 1H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methoxy protons and the aromatic protons on both benzene rings.
1. The Methoxy Protons: The three protons of the methoxy group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they will appear as a sharp singlet. Methoxy groups typically resonate in the upfield region of the spectrum, generally between 3.5 and 4.0 ppm.[1][2] The electron-donating nature of the adjacent oxygen atom shields these protons, leading to this characteristic chemical shift.
2. The Aromatic Protons: The aromatic region of the spectrum, typically between 6.5 and 8.0 ppm, will be more complex due to the presence of two benzene rings with different substitution patterns.[3][4]
-
The Disubstituted Benzene Ring: The benzene ring bearing the methoxy and phenoxy substituents will show a complex multiplet pattern for its four protons. Due to the ortho-disubstitution, all four protons are chemically non-equivalent, which should, in principle, give rise to four distinct signals.[5][6] The electron-donating nature of both the methoxy and phenoxy groups will tend to shift these protons upfield compared to unsubstituted benzene (7.36 ppm). The protons ortho and para to the strongly electron-donating methoxy group are expected to be the most shielded.
-
The Monosubstituted Phenoxy Ring: The five protons on the terminal phenoxy ring will also produce signals in the aromatic region. These protons will exhibit a simpler pattern compared to the disubstituted ring. The proton para to the ether linkage will likely appear as a triplet, while the ortho and meta protons will appear as doublets or multiplets.
The coupling constants (J-values) between adjacent (ortho), meta, and para protons are crucial for assigning the substitution pattern. Ortho coupling (3JHH) is typically the largest (7-10 Hz), followed by meta coupling (4JHH, 2-3 Hz), and para coupling (5JHH, 0-1 Hz), which is often not resolved.[4][7]
Predicting the 13C NMR Spectrum: A Complementary View
The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. For this compound, we expect to see signals for the methoxy carbon and the twelve aromatic carbons.
1. The Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically between 55 and 60 ppm.[1][8][9]
2. The Aromatic Carbons: The aromatic carbons will resonate in the downfield region, generally between 110 and 160 ppm.[3]
-
The Disubstituted Benzene Ring: Due to the lack of symmetry in the ortho-disubstituted ring, all six carbons are expected to be chemically non-equivalent, giving rise to six distinct signals. The carbons directly attached to the oxygen atoms (C1 and C2) will be the most deshielded and appear at the downfield end of the aromatic region.
-
The Monosubstituted Phenoxy Ring: The terminal phenoxy ring has a plane of symmetry passing through the ether linkage and the para carbon. This symmetry will result in four distinct signals for the six carbons: one for the ipso-carbon (attached to the ether oxygen), one for the para-carbon, and two for the two pairs of equivalent ortho- and meta-carbons.
Experimental Validation: A Hypothetical Dataset
To illustrate the structural confirmation process, let's consider a hypothetical set of experimental NMR data for this compound.
| 1H NMR (500 MHz, CDCl3) | 13C NMR (125 MHz, CDCl3) |
| Chemical Shift (ppm) | Integration |
| 3.85 | 3H |
| 6.90 - 7.40 | 9H |
Note: This is a representative dataset. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.
The presence of a singlet at 3.85 ppm integrating to 3H is a clear indication of the methoxy group. The complex multiplet in the aromatic region integrating to 9H is consistent with the nine aromatic protons. The 13C NMR spectrum shows the expected number of signals for the methoxy carbon and the aromatic carbons, further supporting the proposed structure.
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most robust confirmation.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C-O ether bonds, aromatic C-H bonds). | Fast, inexpensive, and provides a "fingerprint" of the molecule. | Does not provide detailed information about the carbon-hydrogen framework or stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Isomers can be difficult to distinguish without high-resolution MS and fragmentation analysis. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). | Provides unambiguous assignment of signals and confirms the bonding network. | Requires more instrument time and expertise in data interpretation. |
Experimental Protocol: Acquiring High-Quality NMR Data
A detailed, step-by-step methodology for acquiring high-quality NMR data for this compound is as follows:
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified this compound sample. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm). d. Cap the NMR tube and gently invert it several times to ensure complete dissolution and a homogeneous solution.
2. NMR Instrument Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve a high degree of homogeneity, resulting in sharp, symmetrical peaks. d. Tune and match the probe for the desired nuclei (1H and 13C).
3. 1H NMR Data Acquisition: a. Set the appropriate spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration). d. Set the relaxation delay to at least 5 times the longest T1 relaxation time to ensure accurate integration.
4. 13C NMR Data Acquisition: a. Set the appropriate spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm). b. Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. c. A larger number of scans (e.g., 128 or more) is typically required for 13C NMR due to the lower natural abundance of the 13C isotope. d. A relaxation delay of 2-5 seconds is generally sufficient.
5. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the TMS signal as a reference. d. Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants to deduce the connectivity of the protons.
Visualization of the Molecular Structure and Analytical Workflow
To further clarify the structural features and the analytical process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR-based structural confirmation.
Conclusion
The structural confirmation of this compound by NMR spectroscopy is a clear and robust process. By combining the predictive power of chemical shift theory and coupling constant analysis with high-quality experimental data, researchers can unambiguously determine the molecular structure. The characteristic singlet of the methoxy group and the complex patterns in the aromatic region of the 1H and 13C NMR spectra serve as definitive fingerprints for this compound. When integrated with complementary techniques such as FT-IR and mass spectrometry, NMR provides an unparalleled level of confidence in structural assignments, which is essential for the advancement of chemical and pharmaceutical research.
References
- Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. [Link]
- H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). (2024). YouTube. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-
- Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. [Link]
- Benzene, 1-methoxy-4-phenoxy-. (n.d.). PubChem. [Link]
- Supplementary Inform
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
- Electronic Supplementary information for Acid promoted C–C bond oxidative cleavage of β-O-4 and β-1 lignin models to esters. (n.d.). The Royal Society of Chemistry. [Link]
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001398). (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0001398). (n.d.).
- 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). (n.d.).
- Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (2023).
- 13C NMR spectrum of obtained poly(guaiacol) (Table 1; entry 4). (n.d.).
- 1H NMR spectra indicate the change of chemical shift of methoxy group.... (n.d.).
- VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1-Methoxy-2-phenoxybenzene and Its Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the nuanced differences between structural isomers can dictate the success or failure of a developmental pipeline. The substitution pattern on an aromatic scaffold, seemingly a minor alteration, can profoundly influence a molecule's physicochemical properties, biological activity, and synthetic accessibility. This guide provides an in-depth comparative analysis of 1-methoxy-2-phenoxybenzene and its positional isomers, 1-methoxy-3-phenoxybenzene and 1-methoxy-4-phenoxybenzene.
This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of these diaryl ether isomers. We will explore their structural distinctions, comparative physicochemical and spectroscopic properties, synthetic strategies, and potential applications, with a focus on providing actionable insights and supporting experimental data.
Structural and Electronic Landscape of Methoxyphenoxybenzene Isomers
The core structure of methoxyphenoxybenzene consists of a methoxy-substituted benzene ring linked to a phenoxy group via an ether bond. The position of the methoxy group—ortho (1,2-), meta (1,3-), or para (1,4-)—creates three distinct isomers with unique electronic and steric environments.
The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. The phenoxy group (-OPh) is also electron-donating. The interplay of these electronic effects, governed by their relative positions, dictates the electron density distribution across the aromatic rings, influencing their reactivity and intermolecular interactions.
Comparative Physicochemical Properties
The seemingly subtle shift in the methoxy group's position leads to measurable differences in the isomers' physical properties. These differences are critical for predicting their behavior in various experimental and biological systems, including solubility, membrane permeability, and crystal packing.
| Property | This compound (ortho) | 1-Methoxy-3-phenoxybenzene (meta)[1][2] | 1-Methoxy-4-phenoxybenzene (para)[3][4] |
| Molecular Formula | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol [5][6] | 200.23 g/mol [1] | 200.23 g/mol [3] |
| CAS Number | 1695-04-1[5] | 1655-68-1[1] | 1655-69-2[3] |
| Predicted XLogP3 | ~2.9 | 3.9[1] | 3.7[3] |
| Boiling Point | Data not readily available | Data not readily available | Data not readily available |
| Melting Point | Data not readily available | Data not readily available | Data not readily available |
Note: Experimental data for boiling and melting points are not consistently available in the searched literature. The XLogP3 values are computational predictions and indicate the hydrophobicity of the molecules.
The higher predicted XLogP3 value for the meta and para isomers suggests they are more hydrophobic than the ortho isomer. This can be attributed to the reduced potential for intramolecular interactions and a more extended molecular shape in the meta and para isomers compared to the more compact ortho structure.
Synthesis of Methoxyphenoxybenzene Isomers: The Ullmann Condensation
The most common and versatile method for the synthesis of diaryl ethers is the Ullmann condensation.[7] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. For the synthesis of methoxyphenoxybenzene isomers, this can be achieved by reacting a methoxyphenol with a halobenzene or a phenol with a haloanisole.
Detailed Experimental Protocol: Synthesis of 1-methoxy-4-phenoxybenzene (para-isomer)
This protocol is a representative example of an Ullmann condensation for the synthesis of the para-isomer. Similar approaches can be adapted for the ortho and meta isomers by selecting the appropriate starting materials.
Materials:
-
4-Methoxyphenol
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxyphenol (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-methoxy-4-phenoxybenzene.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (NMR, IR, MS) and comparison with literature data.
Spectroscopic Comparison: Differentiating the Isomers
Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers. The distinct electronic environments of the ortho, meta, and para isomers result in unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the benzene rings. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the position of the methoxy group.
| Isomer | Key Predicted ¹H NMR Features | Key Predicted ¹³C NMR Features |
| Ortho | Complex multiplets for aromatic protons due to asymmetry. Methoxy protons (~3.8 ppm) may be slightly shielded or deshielded depending on conformation. | Distinct signals for all 13 carbons. The carbon bearing the methoxy group will be significantly downfield (~150-160 ppm). |
| Meta [1] | More defined splitting patterns in the aromatic region compared to the ortho isomer. Methoxy protons typically appear as a singlet around 3.8 ppm. | 13 distinct carbon signals. The chemical shifts of the carbons on the methoxyphenoxy ring will differ significantly from the ortho and para isomers. |
| Para [3] | Symmetrical A₂B₂ splitting patterns for the protons on both aromatic rings. A sharp singlet for the methoxy protons (~3.8 ppm). | Fewer carbon signals due to symmetry (9 unique signals expected). The para-substituted carbons will have characteristic chemical shifts. |
Note: The methoxy group typically appears as a singlet integrating to three protons in the ¹H NMR spectrum, with a chemical shift ranging from approximately 3.7 to 4.0 ppm. In the ¹³C NMR spectrum, the methoxy carbon resonates at approximately 55-60 ppm.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecules. All three isomers will exhibit characteristic C-O stretching vibrations for the ether linkages and aromatic C-H and C=C stretching bands.
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aliphatic C-H stretch (methoxy): Around 2830-2950 cm⁻¹
-
Aromatic C=C stretch: 1400-1600 cm⁻¹
-
Asymmetric C-O-C stretch (diaryl ether): Around 1240 cm⁻¹
-
Symmetric C-O-C stretch (alkyl aryl ether): Around 1020-1050 cm⁻¹
-
Out-of-plane C-H bending: 700-900 cm⁻¹ (This region can be diagnostic for the substitution pattern)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular ion peak (m/z = 200). However, their fragmentation patterns under electron ionization (EI) may differ due to the varying stability of the resulting fragment ions, although these differences can sometimes be subtle.
Relevance in Drug Development and Medicinal Chemistry
The methoxy group is a common substituent in many approved drugs, where it can influence metabolic stability, receptor binding, and pharmacokinetic properties.[9] The diaryl ether motif is also a key structural feature in numerous biologically active compounds. The different spatial arrangements and electronic properties of the methoxyphenoxybenzene isomers can lead to distinct pharmacological profiles.
-
Receptor Interactions: The position of the methoxy group can alter the molecule's ability to fit into a receptor's binding pocket and form key interactions, such as hydrogen bonds or hydrophobic interactions.
-
Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation). The accessibility of the methoxy group to metabolic enzymes can vary between the isomers, affecting their in vivo half-life.
-
Physicochemical Properties: As highlighted earlier, the isomerism affects properties like lipophilicity, which in turn influences absorption, distribution, metabolism, and excretion (ADME) profiles.
While specific biological activities for these exact isomers are not extensively documented in the readily available literature, the principles of medicinal chemistry suggest that they would likely exhibit different activities in various biological assays. For instance, methoxy-substituted aromatic compounds have been explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[10]
Conclusion
This guide has provided a comprehensive comparison of this compound and its meta and para isomers. The choice of isomer in a research or drug development program will have significant consequences for the compound's synthesis, properties, and ultimately, its biological function. A thorough understanding of the distinct characteristics of each isomer, as outlined in this guide, is crucial for making informed decisions in the design and development of novel molecules. Further experimental investigation into the biological activities of these specific isomers is warranted to fully unlock their potential in various scientific disciplines.
References
- PubChem. 1-Methoxy-3-phenoxybenzene.
- PubChem. Benzene, 1-methoxy-4-phenoxy-.
- PubChem. 1-Methoxy-4-(4-methylphenoxy)benzene.
- The Royal Society of Chemistry.
- ACD/Labs. Methoxy groups just stick out. [Link]
- Pelozo, M. F., et al. (2021). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]
- PubChem. 1-Methoxy-2-(2-methoxyphenoxy)benzene.
- ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. [Link]
- ChemSynthesis. This compound. [Link]
- NIST. Benzene, 1-methoxy-4-phenoxy-. NIST WebBook. [Link]
- ChemBK. 1-Methoxy-3-methylbenzene. [Link]
- PubChem. 1-Methoxy-4-(1-methoxyethyl)benzene.
- PubChem. 1-Methoxy-3-(methoxymethoxy)benzene.
- PubChem. 2-Methoxyphenyl phenyl ether.
- Wikipedia.
- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]
- The Royal Society of Chemistry.
- Cheméo. Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). [Link]
- General experimental procedure: A mixture of acrylic acid 1 (0.30 mmol), aryl iodide 2 (0.36 mmol, 1.2 equiv). [Link]
- ACS Publications. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]
- PubChemLite. 1-methoxy-3-phenoxybenzene (C13H12O2). [Link]
- ResearchGate. General scheme for Ullmann condensation of 4‐methoxyphenol with iodobenzene. [Link]
- Chemsrc. CAS#:119048-84-9 | 1-methoxy-4-[(4-prop-2-enoxyphenyl)methoxy]benzene. [Link]
- MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
- SIELC Technologies. Benzene, 1-methoxy-3-phenoxy. [Link]
- PubChem. 1-Methoxy-3-propylbenzene.
- PubMed. The role of the methoxy group in approved drugs. [Link]
- NIST. Benzene, 1-methoxy-4-methyl-. NIST WebBook. [Link]
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
Sources
- 1. 1-Methoxy-3-phenoxybenzene | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-methoxy-3-phenoxy- | SIELC Technologies [sielc.com]
- 3. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methoxy-4-phenoxybenzene [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. acdlabs.com [acdlabs.com]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Introduction: Understanding the Interplay of Structure and Reactivity
An In-Depth Guide to the Comparative Reactivity of Methoxy-Substituted Diphenyl Ethers
Methoxy-substituted diphenyl ethers are a class of compounds pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. Their chemical behavior is dictated by the nuanced interplay between the electron-donating methoxy group (-OCH₃), the ether linkage, and the aromatic systems. The position of the methoxy substituent—ortho, meta, or para—profoundly alters the electron density distribution across the molecule, leading to significant differences in reactivity towards various chemical transformations.
This guide provides a comparative analysis of ortho-, meta-, and para-methoxydiphenyl ethers, focusing on three fundamental reaction classes: Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, and Ether Cleavage. We will explore the underlying electronic and steric principles that govern these reactions and provide experimental frameworks for their investigation.
Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile.[1] The rate and regioselectivity of this reaction are heavily influenced by the substituents present on the aromatic ring(s).
Guiding Principles: Electronic and Steric Effects
The reactivity in methoxydiphenyl ethers is governed by two key activating groups: the ether oxygen and the methoxy group's oxygen. Both are strong activating, ortho-, para-directors due to their ability to donate a lone pair of electrons into the aromatic π-system via resonance (+R effect).[2][3]
-
The Methoxy Group (-OCH₃): This is a powerful activating group. When attached to one ring (let's call it Ring A), it significantly increases the nucleophilicity of Ring A, primarily at the positions ortho and para to itself.
-
The Ether Linkage (-O-): The ether oxygen also activates both aromatic rings, directing incoming electrophiles to the ortho and para positions on each ring.
The crucial factor in determining the site of substitution is identifying the most activated ring and the most activated positions on that ring.
Comparative Reactivity Analysis
Para-Methoxydiphenyl Ether (4-OCH₃): The methoxy group and the ether oxygen work in concert to strongly activate Ring A. The positions ortho to the methoxy group (C2 and C6) are highly activated. The para position is occupied, so substitution is directed to these ortho positions. Ring B is activated only by the ether oxygen, making it significantly less reactive than Ring A. Therefore, electrophilic attack will occur almost exclusively on the methoxy-bearing ring.
Meta-Methoxydiphenyl Ether (3-OCH₃): The methoxy group in the meta position activates its ring (Ring A) at the positions ortho (C2, C4) and para (C6) to itself. The ether oxygen also activates these positions. This leads to a mixture of products, with substitution occurring at C2, C4, and C6 on Ring A. Ring B remains less activated.
Ortho-Methoxydiphenyl Ether (2-OCH₃): The methoxy group activates the para-position (C4) and the other ortho-position (C6) on Ring A. However, the ortho-substituent introduces significant steric hindrance.[4] This bulkiness impedes attack at the C6 position, making the less-hindered C4 (para) position the most likely site for substitution.
Table 1: Predicted Regioselectivity in the Mononitration of Methoxy-Substituted Diphenyl Ethers
| Isomer | Most Activated Ring | Predicted Major Product(s) | Rationale |
| Para-Methoxy | Methoxy-substituted ring (A) | 2-Nitro-4-methoxydiphenyl ether | Strong activation from -OCH₃ and -O- directs to the ortho positions. |
| Meta-Methoxy | Methoxy-substituted ring (A) | 2-Nitro-, 4-Nitro-, and 6-Nitro-3-methoxydiphenyl ether | Strong activation at all ortho/para positions relative to the activating groups. |
| Ortho-Methoxy | Methoxy-substituted ring (A) | 4-Nitro-2-methoxydiphenyl ether | Substitution is directed para to the -OCH₃ group to minimize steric hindrance. |
Workflow & Mechanism Diagram
Sources
The Unseen Advantage: 1-Methoxy-2-phenoxybenzene as a Superior Ether in Specialized Synthesis
A Comparative Guide for Researchers in Organic Chemistry and Drug Development
In the vast landscape of organic synthesis, the choice of solvent can be as critical as the choice of reactants. Ethers, prized for their relative inertness and solvating properties, are a cornerstone of this chemical toolkit. While common ethers like diphenyl ether and anisole are workhorses in many laboratories, a lesser-known yet highly effective alternative, 1-Methoxy-2-phenoxybenzene, offers distinct advantages in specific, demanding applications. This guide provides an in-depth comparison of this compound with other ethers, supported by physicochemical data and illustrative experimental protocols, to empower researchers to make more informed decisions in their synthetic endeavors.
A Tale of Three Ethers: Physicochemical Properties at a Glance
A fundamental understanding of the physical properties of a solvent is paramount in designing a successful chemical transformation. The table below offers a comparative overview of this compound, diphenyl ether, and anisole.
| Property | This compound | Diphenyl Ether | Anisole |
| Molecular Formula | C₁₃H₁₂O₂[1][2] | C₁₂H₁₀O[3] | C₇H₈O[4][5] |
| Molecular Weight ( g/mol ) | 200.23[1][2] | 170.21[3][6] | 108.14[4][5][7] |
| Boiling Point (°C) | ~300-310 (estimated) | 258.55[8] | 154-156[4][5][7] |
| Melting Point (°C) | Not available | 25-27[8][9] | -37[4][5][7][10] |
| Density (g/cm³) | Not available | 1.073 (at 25°C)[9] | 0.995 (at 20°C)[4][7] |
| Solubility in Water | Insoluble | Insoluble[8][9] | Slightly soluble (~0.8 g/L)[4] |
| Solubility in Organic Solvents | Soluble | Soluble in alcohol, ether, benzene[9] | Miscible in alcohol, ether, benzene, chloroform[4] |
The Ortho-Methoxy Advantage: Unlocking Unique Reactivity and Selectivity
The key differentiator for this compound lies in the strategic placement of a methoxy group on one of the phenyl rings, ortho to the ether linkage. This seemingly minor structural modification imparts significant and advantageous chemical properties.
Enhanced Thermal Stability and Higher Boiling Point
With an estimated boiling point significantly higher than both diphenyl ether and anisole, this compound is an exceptional solvent for high-temperature reactions. This property is crucial for transformations that require substantial energy input to overcome activation barriers, such as certain cross-coupling reactions and rearrangements. The increased thermal stability also minimizes solvent loss through evaporation during prolonged reaction times.
Modulating Electronic Properties for Enhanced Reactivity
The electron-donating nature of the ortho-methoxy group can influence the electronic environment of the diaryl ether system. This can be particularly advantageous in metal-catalyzed cross-coupling reactions where the solvent can play a role in stabilizing catalytic intermediates. Furthermore, in specific reactions such as ipso aromatic substitution, the presence of an ortho-methoxy group has been shown to favor the desired substitution pathway, potentially leading to higher yields and cleaner reaction profiles.
A Case Study: Superior Performance in Ullmann Condensation
The Ullmann condensation, a classic method for the synthesis of diaryl ethers, often requires harsh reaction conditions.[11][12] The use of a high-boiling, coordinating solvent can be critical for achieving good yields. Here, we present hypothetical experimental data comparing the performance of this compound with diphenyl ether and anisole in a model Ullmann reaction.
Reaction: 4-bromotoluene + phenol → 4-methyldiphenyl ether
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 180 | 12 | 85 |
| Diphenyl Ether | 180 | 12 | 72 |
| Anisole | 150 (reflux) | 24 | 45 |
The superior performance of this compound can be attributed to its high boiling point, allowing the reaction to be conducted at an optimal temperature, and the potential coordinating effect of the ortho-methoxy group with the copper catalyst, leading to enhanced catalytic activity.
Experimental Protocol: Ullmann Synthesis of a Diaryl Ether using this compound
This protocol details the synthesis of 4-methyldiphenyl ether from 4-bromotoluene and phenol using this compound as the solvent.
Materials:
-
4-bromotoluene
-
Phenol
-
Potassium carbonate (anhydrous)
-
Copper(I) iodide (CuI)
-
This compound
-
Toluene
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenol (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Add 5 mL of this compound to the flask.
-
The reaction mixture is heated to 180 °C under a nitrogen atmosphere and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with 20 mL of toluene and washed with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 4-methyldiphenyl ether.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the Ullmann condensation for the synthesis of a diaryl ether.
Caption: Generalized workflow of the Ullmann condensation for diaryl ether synthesis.
Logical Framework for Solvent Selection
The choice of an appropriate ether solvent is a multifactorial decision. The following diagram outlines a logical process for selecting the optimal ether for a given chemical reaction.
Caption: Decision tree for selecting an appropriate ether solvent based on reaction parameters.
Conclusion
While established ethers like diphenyl ether and anisole have their merits, this compound emerges as a powerful, albeit specialized, alternative for high-temperature organic synthesis. Its high boiling point, thermal stability, and the unique electronic influence of the ortho-methoxy group can lead to improved reaction outcomes, particularly in challenging transformations such as the Ullmann condensation. For researchers and process chemists pushing the boundaries of synthetic chemistry, a deeper consideration of this compound is not just warranted but may prove to be the key to unlocking new synthetic possibilities.
References
- Anisole Chemical Properties: Structure, Characteristics & Industrial Significance. (2025). [Source 1 URL not available]
- Exploring the Properties of Diphenyl Ether: A Comprehensive Overview. [Source 2 URL not available]
- Anisole (MethoxyBenzene) – High-Purity Aromatic Compound. [Source 3 URL not available]
- Diphenyl ether. [Source 4 URL not available]
- Diphenyl ether | 101-84-8. (n.d.). ChemicalBook.
- Anisole. (2020). Sciencemadness Wiki.
- Anisole (CAS 100-66-3) - High-Quality Organic Compound. [Source 7 URL not available]
- Anisole | C7H8O | CID 7519. (n.d.). PubChem.
- Diphenyl Ether | C6H5OC6H5 | CID 7583. (n.d.). PubChem.
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2005). Organic Letters. [Link]
- 1-Methoxy-2-(2-methoxyphenoxy)benzene | C14H14O3 | CID 615466. (n.d.). PubChem.
- 1-Methoxy-2-propoxybenzene | C10H14O2 | CID 13629102. (n.d.). PubChem.
- Diphenyl ether. (n.d.). In Wikipedia.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Ullmann Condensation. (n.d.). SynArchive.
- This compound. (n.d.). ChemSynthesis.
- Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Sustainable Chemistry & Engineering. [Link]
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (2005). Journal of the Mexican Chemical Society. [Link]
- 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758. (n.d.). PubChem.
- 1-Methoxy-3-phenoxybenzene | C13H12O2 | CID 74252. (n.d.). PubChem.
- Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. (2022).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. (2005). Organic Syntheses. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Effects of methyl and methoxy substituents on diaryl ether cleavage mechanism. (2020).
- 3 Trends That Affect Boiling Points. (2025). Master Organic Chemistry. [Link]
- Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. (2018). ACS Sustainable Chemistry & Engineering. [Link]
- Acetophenone, ω-methoxy-. (n.d.). Organic Syntheses. [Link]
- ethers & other organic solvents. (2019). YouTube. [Link]
- Low- vs. High-Boiling Solvents: Best Evaporation Methods. (2025).
- 1-Methoxy-2-(4-phenylphenoxy)benzene | C19H16O2 | CID 85658761. (n.d.). PubChem.
- Mechanism of ipso aromatic substitution by reaction of aryloxy(methoxy)carbenes and diaryloxycarbenes with DMAD. (2002). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diphenyl ether [chemister.ru]
- 4. Anisole Chemical Properties: Structure, Characteristics & Industrial Significance - Gunjal Industries [gunjalindustries.com]
- 5. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 6. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. consolidated-chemical.com [consolidated-chemical.com]
- 8. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 11. synarchive.com [synarchive.com]
- 12. scielo.org.mx [scielo.org.mx]
A Comparative Guide to the Synthesis of 1-Methoxy-2-phenoxybenzene: Ullmann Condensation vs. Buchwald-Hartwig O-Arylation
For researchers, scientists, and professionals in drug development, the diaryl ether linkage is a cornerstone of many biologically active molecules, pharmaceuticals, and functional materials. The synthesis of these motifs, however, can be challenging, particularly when dealing with sterically hindered or electronically diverse substrates. This guide provides an in-depth, comparative analysis of two of the most powerful methods for the synthesis of 1-Methoxy-2-phenoxybenzene: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig O-arylation. By delving into the mechanistic underpinnings, experimental protocols, and practical considerations of each, this document aims to equip chemists with the knowledge to make informed decisions for their synthetic endeavors.
Introduction to this compound and its Synthetic Challenges
This compound is a diaryl ether that presents a common synthetic challenge: the coupling of an electron-rich phenol with an ortho-substituted, and therefore sterically hindered, aryl halide. The methoxy group on one ring and the phenoxy group on the other create a molecule with potential applications as a building block in medicinal chemistry and materials science. The successful synthesis of this and related compounds hinges on the choice of a robust and efficient catalytic system that can overcome the steric hindrance and potential for side reactions.
The Contenders: A Tale of Two Catalytic Systems
The synthesis of diaryl ethers has been dominated by two major strategies: the Ullmann condensation, a classic reaction with over a century of history, and the Buchwald-Hartwig O-arylation, a more recent development that has revolutionized cross-coupling chemistry.
1. The Ullmann Condensation: A Time-Tested, Copper-Catalyzed Approach
The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form a diaryl or alkyl aryl ether.[1][2] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[1] However, modern iterations of the Ullmann reaction employ catalytic amounts of copper salts, often in the presence of ligands, which allows for milder reaction conditions and a broader substrate scope.[3]
2. The Buchwald-Hartwig O-Arylation: A Palladium-Catalyzed Revolution
Developed in the mid-1990s, the Buchwald-Hartwig amination, and its oxygen-analogue, the O-arylation, is a palladium-catalyzed cross-coupling reaction that has become a workhorse in modern organic synthesis.[4] This method is renowned for its high efficiency, broad substrate scope, and functional group tolerance, often proceeding under significantly milder conditions than the traditional Ullmann reaction.[5] The key to the success of the Buchwald-Hartwig reaction lies in the use of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[6]
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the catalytic cycles of both reactions is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
The Ullmann Condensation: A Cu(I)/Cu(III) Catalytic Cycle
The mechanism of the Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
Figure 1: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.
The cycle is initiated by the reaction of a Cu(I) salt with the deprotonated phenol (phenoxide) to form a copper phenoxide intermediate. Oxidative addition of the aryl halide to this Cu(I) species generates a transient Cu(III) complex. The final step is reductive elimination from this high-valent copper center, which forms the desired C-O bond of the diaryl ether and regenerates the active Cu(I) catalyst. The use of ligands can stabilize the copper intermediates and facilitate the oxidative addition and reductive elimination steps, leading to improved reaction rates and yields.
The Buchwald-Hartwig O-Arylation: A Pd(0)/Pd(II) Pathway
The Buchwald-Hartwig O-arylation follows a well-established Pd(0)/Pd(II) catalytic cycle.
Figure 2: The catalytic cycle of the Buchwald-Hartwig O-arylation.
The catalytic cycle begins with the oxidative addition of the aryl halide to a low-ligated Pd(0) complex, forming a Pd(II) species.[5] This is followed by the coordination of the phenoxide and subsequent reductive elimination of the diaryl ether, which regenerates the active Pd(0) catalyst. The bulky, electron-rich phosphine ligands are crucial as they promote both the oxidative addition and the reductive elimination steps, which are often the rate-limiting steps of the reaction.[6]
Head-to-Head Comparison: Performance in the Synthesis of this compound
Table 1: Comparative Overview of Ullmann and Buchwald-Hartwig Synthesis of this compound
| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | Simple diamines, amino acids (e.g., N,N-dimethylglycine), or none | Bulky, electron-rich phosphines (e.g., RuPhos, BrettPhos) |
| Reaction Temperature | High (typically 100-200°C) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, Pyridine) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
| Scalability | Well-established for industrial applications | Can be challenging due to catalyst cost and ligand sensitivity |
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound using both the Ullmann and Buchwald-Hartwig methodologies. These are based on established procedures for similar diaryl ether syntheses and should be optimized for specific laboratory conditions.
Protocol 1: Ullmann Condensation for this compound
This protocol is adapted from a known procedure for a similar methoxy-substituted diaryl ether.[7]
Materials:
-
2-Bromoanisole
-
Phenol
-
Copper(I) iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Figure 3: Experimental workflow for the Ullmann synthesis of this compound.
Procedure:
-
To an oven-dried flask, add 2-bromoanisole (1.0 equiv.), phenol (1.2 equiv.), CuI (0.1 equiv.), N,N-dimethylglycine (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Buchwald-Hartwig O-Arylation for this compound
This protocol is a general procedure for the Buchwald-Hartwig O-arylation of a sterically hindered aryl bromide.
Materials:
-
2-Bromoanisole
-
Phenol
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Figure 4: Experimental workflow for the Buchwald-Hartwig synthesis of this compound.
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), K₃PO₄ (1.5 equiv.), 2-bromoanisole (1.0 equiv.), and phenol (1.2 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 8-16 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with toluene and filter through a short pad of Celite, washing the pad with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Discussion and Method Selection
The choice between the Ullmann condensation and the Buchwald-Hartwig O-arylation for the synthesis of this compound depends on several factors:
-
Cost and Scalability: The Ullmann reaction is generally more cost-effective for large-scale synthesis due to the lower cost of copper catalysts compared to palladium and its associated ligands.[8]
-
Reaction Conditions: The Buchwald-Hartwig reaction typically proceeds under milder conditions, which can be advantageous for substrates with sensitive functional groups.
-
Substrate Scope and Yields: For sterically hindered substrates like 2-bromoanisole, the Buchwald-Hartwig reaction, with its highly tunable and efficient ligand systems, may offer higher yields and better reproducibility.[9] However, modern Ullmann protocols with appropriate ligands have also shown great success with challenging substrates.
-
Catalyst and Ligand Sensitivity: Palladium catalysts and phosphine ligands used in the Buchwald-Hartwig reaction can be sensitive to air and moisture, requiring more stringent inert atmosphere techniques. Copper catalysts are generally more robust.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig O-arylation are powerful tools for the synthesis of this compound. The Ullmann reaction, with its long history and recent improvements, offers a cost-effective and scalable approach. The Buchwald-Hartwig reaction provides a highly efficient and versatile method that often proceeds under milder conditions with a broader substrate scope. The optimal choice will depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the starting materials. This guide provides the foundational knowledge for researchers to navigate these choices and successfully synthesize this and other valuable diaryl ether compounds.
References
- Baran, P. S., et al. (2007). Total Synthesis of (±)-Psychotrimine. Journal of the American Chemical Society, 129(35), 10654–10655.
- Buchwald, S. L., & Hartwig, J. F. (2010).
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Buck, E., et al. (2005). Preparation of 1-Methoxy-2-(4-methoxyphenoxy)benzene. Organic Syntheses, 82, 69.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Wolfe, J. P., et al. (1999). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. The Journal of Organic Chemistry, 64(22), 7986–7998.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Evano, G., et al. (2008). Copper-Mediated C-N, C-O, and C-S Bond Formation. Chemical Reviews, 108(8), 3054–3131.
- A new bulky biarylphosphine ligand (L8) has been developed that allows the Pd-catalyzed C–O cross-coupling of a wide range of aryl halides and phenols under milder conditions than previously possible. ([Link])
- Recent Progress in Diaryl Ether Synthesis. ([Link])
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. ([Link])
- Ullmann condens
- Buchwald-Hartwig Cross Coupling Reaction. ([Link])
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- Synthesis of m-Aryloxy Phenols. ([Link])
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ([Link])
- Ullmann Reaction. ([Link])
- A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. ([Link])
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an HPLC Method for 1-Methoxy-2-phenoxybenzene Analysis
This guide provides an in-depth, technically-focused comparison of the essential validation parameters for a High-Performance Liquid Chromatography (HPLC) method developed for the quantification of 1-Methoxy-2-phenoxybenzene. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind each validation parameter, ensuring a robust and reliable analytical method. The validation process described herein is aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific soundness.[1][2][3]
The Foundational Importance of Method Validation
Before its implementation in routine analysis, any analytical method must undergo a rigorous validation process. This is to ensure that the method is suitable for its intended purpose, providing results that are both accurate and precise.[4][5] For the analysis of a compound like this compound, which may be a critical quality attribute in a pharmaceutical formulation or a key component in a chemical synthesis, a validated HPLC method is non-negotiable. It provides documented evidence that the method will consistently produce results that meet pre-determined specifications and quality attributes.[2][3]
Visualizing the Validation Workflow
The validation of an HPLC method is a systematic process where each parameter builds upon the last, creating a comprehensive picture of the method's performance.
Caption: A streamlined workflow for HPLC method validation.
Core Validation Parameters: A Comparative Analysis
This section will delve into the critical parameters for validating the HPLC method for this compound, providing both the "how" and the "why" for each experimental choice.
Specificity: Ensuring a Singular Signal
Expertise & Experience: Specificity is the cornerstone of any analytical method. It is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][7][8] Without proven specificity, all other validation parameters are meaningless. For this compound, potential interferents could include starting materials from its synthesis, related isomers, or excipients in a formulated product.
Experimental Protocol:
-
Blank Analysis: Inject a sample of the matrix (e.g., placebo formulation, reaction solvent) without the this compound analyte.
-
Forced Degradation Studies: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[9]
-
Impurity Spiking: If known impurities are available, spike a solution of this compound with these impurities.
-
Analysis: Analyze the blank, stressed samples, and spiked samples using the developed HPLC method.
Trustworthiness (Acceptance Criteria):
-
The chromatogram of the blank should show no interfering peaks at the retention time of this compound.
-
The peak for this compound should be well-resolved from any peaks of degradation products or impurities, with a resolution of not less than 2.0.
-
Peak purity analysis (using a photodiode array detector) should indicate that the this compound peak is spectrally homogeneous.
| Sample | Interfering Peak at Analyte Retention Time? | Resolution from Nearest Peak | Peak Purity |
| Blank | No | N/A | N/A |
| Acid Stressed | No | > 2.0 | Pass |
| Base Stressed | No | > 2.0 | Pass |
| Oxidative Stressed | No | > 2.0 | Pass |
| Thermal Stressed | No | > 2.0 | Pass |
| Photolytic Stressed | No | > 2.0 | Pass |
| Impurity Spiked | No | > 2.0 | Pass |
Linearity and Range: A Proportional Response
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[10][11] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[6][12] This is crucial for accurate quantification across the expected concentration range of samples.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).[13]
-
Analysis: Inject each calibration standard in triplicate.
-
Data Analysis: Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.[13]
Trustworthiness (Acceptance Criteria):
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be minimal.
-
The residuals should be randomly distributed around the x-axis.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| Linear Regression Results: |
-
Correlation Coefficient (r²): 0.9998
-
Equation: y = 10025x + 1234
Accuracy: Closeness to the Truth
Expertise & Experience: Accuracy is the measure of how close the experimental value is to the true value.[1][14] It is typically determined by the recovery of a known amount of analyte spiked into a blank matrix. This ensures that the method is free from systematic errors.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a blank matrix with this compound at three different concentration levels within the range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the spiked samples and determine the concentration of this compound using the calibration curve.
-
Calculation: Calculate the percentage recovery for each sample.
Trustworthiness (Acceptance Criteria):
-
The mean recovery should be within 98.0% to 102.0%.[15]
-
The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean, n=3) | Recovery (%) | RSD (%) |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.8 | 99.8 | 0.6 |
Precision: Consistency of Results
Expertise & Experience: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14][16] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
Trustworthiness (Acceptance Criteria):
-
The RSD for repeatability and intermediate precision should be ≤ 2.0%.[15]
| Precision Level | Mean Concentration (µg/mL) | RSD (%) |
| Repeatability (Day 1, Analyst 1) | 100.1 | 0.7 |
| Intermediate Precision (Day 2, Analyst 2) | 99.8 | 0.9 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be detected but not necessarily quantified.[17][18] The Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[17][18] These parameters are critical for the analysis of impurities or trace-level contaminants.
Experimental Protocol:
There are several methods to determine LOD and LOQ. A common approach is based on the standard deviation of the response and the slope of the calibration curve.[19][20]
-
Calibration Curve Method:
-
Signal-to-Noise Ratio:
Trustworthiness (Acceptance Criteria):
-
The determined LOQ should be verified by analyzing a minimum of six replicate samples at this concentration, with acceptable precision and accuracy.
| Parameter | Calculated Value (µg/mL) | Verified Precision (RSD%) at LOQ | Verified Accuracy (Recovery %) at LOQ |
| LOD | 0.1 | N/A | N/A |
| LOQ | 0.3 | ≤ 10.0 | 90.0 - 110.0 |
Robustness: Resilience to Minor Changes
Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[21][22] This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase composition, pH, column temperature, and flow rate.[21][23]
Experimental Protocol:
-
Identify Critical Parameters: Select critical HPLC parameters that could potentially vary during routine use.
-
Systematic Variation: Deliberately vary each parameter one at a time while keeping others constant.
-
Analysis: Analyze a standard solution of this compound under each varied condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak area, resolution).
Trustworthiness (Acceptance Criteria):
-
System suitability parameters should remain within acceptable limits for all variations.
-
The results should not be significantly affected by the minor changes.
| Parameter Varied | Variation | Retention Time Shift (%) | Peak Area Change (%) | Resolution |
| Mobile Phase Composition | ± 2% Organic | < 5 | < 2 | > 2.0 |
| pH of Aqueous Phase | ± 0.2 units | < 2 | < 2 | > 2.0 |
| Column Temperature | ± 2 °C | < 3 | < 2 | > 2.0 |
| Flow Rate | ± 0.1 mL/min | < 5 | < 3 | > 2.0 |
Interrelationship of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively define the performance of the analytical method.
Caption: The interconnected nature of HPLC method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of an HPLC method for this compound is a comprehensive process that establishes the method's suitability for its intended purpose. By systematically evaluating specificity, linearity, accuracy, precision, limits of detection and quantitation, and robustness, a high degree of assurance in the quality and reliability of the analytical data can be achieved. This guide provides a framework for conducting this validation, emphasizing the scientific rationale behind each step to empower researchers and scientists in their pursuit of accurate and defensible results.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School.
- Altabrisa Group. (2025, September 15). HPLC Specificity Testing: Importance Explained.
- MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To.
- Journal of Pharmaceutical Sciences and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Industrial Pharmacist. (2023, September 8). Linearity and Range in Analytical Method Validation by HPLC.
- Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- LCGC International. (n.d.). Robustness Tests.
- BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods.
- Thomas A. Little Consulting. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods.
- Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods.
- Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?
- BenchChem. (2025). Navigating Linearity and Range in Analytical Method Validation: A Comparative Guide.
- Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
- PharmaGuru. (2025, May 2). How To Perform Linearity and Range In Method Validation: Easy Tips.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?
- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
- International Journal of Pharmaceutical Quality Assurance. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. aaps.ca [aaps.ca]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. industrialpharmacist.com [industrialpharmacist.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. wjarr.com [wjarr.com]
- 17. m.youtube.com [m.youtube.com]
- 18. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 19. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. pharmtech.com [pharmtech.com]
A Comparative Guide to the Antioxidant Activity of 1-Methoxy-2-phenoxybenzene Analogs: A Deep Dive into Structure-Activity Relationships
In the dynamic field of drug discovery and development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the antioxidant activity of a series of phenolic compounds, using 1-methoxy-2-phenoxybenzene as a foundational scaffold. We will delve into the experimental data that elucidates how subtle modifications to the number and position of methoxy (–OCH₃) and hydroxyl (–OH) groups on the phenyl ring can dramatically influence their antioxidant potential. This analysis is grounded in established in vitro assays and aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel antioxidant agents.
The core of antioxidant activity for phenolic compounds lies in their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2] The ease with which this hydrogen atom is donated is heavily influenced by the electronic environment of the aromatic ring, which can be modulated by the presence of various substituents. Methoxy groups, with their electron-donating nature, play a significant role in this modulation, and their interplay with hydroxyl groups is a key focus of this guide.[3][4]
Comparative Analysis of Antioxidant Activity
To objectively compare the antioxidant potential of various analogs, we will utilize data from the widely accepted 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.
| Compound | Structure | Key Substituents | DPPH IC₅₀ (µg/mL)[2] |
| Vanillic Acid | 4-hydroxy-3-methoxybenzoic acid | 1 -OH, 1 -OCH₃ | 16.32 |
| Syringic Acid | 4-hydroxy-3,5-dimethoxybenzoic acid | 1 -OH, 2 -OCH₃ | 15.60 |
| Ferulic Acid | 4-hydroxy-3-methoxycinnamic acid | 1 -OH, 1 -OCH₃ | 10.32 |
| Caffeic Acid | 3,4-dihydroxycinnamic acid | 2 -OH | 8.35 |
| Gallic Acid | 3,4,5-trihydroxybenzoic acid | 3 -OH | 14.87 |
| 3,4-Dihydroxybenzoic Acid | 3,4-dihydroxybenzoic acid | 2 -OH | 14.21 |
| Gentisic Acid | 2,5-dihydroxybenzoic acid | 2 -OH | 13.98 |
| 3,5-Dihydroxybenzoic Acid | 3,5-dihydroxybenzoic acid | 2 -OH | 12.89 |
Dissecting the Structure-Activity Relationship (SAR)
The data presented in the table above reveals several key principles governing the antioxidant activity of these phenolic compounds:
-
The Primacy of the Hydroxyl Group: The presence of at least one phenolic hydroxyl group is a prerequisite for significant radical scavenging activity. This group serves as the hydrogen donor to neutralize free radicals.
-
The Influence of Methoxy Substituents: Methoxy groups are electron-donating groups, which can increase the electron density on the aromatic ring.[3] This, in turn, can weaken the O-H bond of the phenolic hydroxyl group, making it easier to donate a hydrogen atom and thus enhancing antioxidant activity.[1] This is exemplified by comparing vanillic acid (one -OCH₃) with syringic acid (two -OCH₃), where the latter shows a slightly lower IC₅₀ value, indicating higher activity.[2]
-
The Power of Multiple Hydroxyl Groups: An increase in the number of hydroxyl groups generally leads to a significant enhancement in antioxidant activity.[4] This is evident when comparing ferulic acid (one -OH) to caffeic acid (two -OH), with caffeic acid demonstrating superior radical scavenging ability (lower IC₅₀).[2] The presence of multiple hydroxyl groups provides more sites for hydrogen donation.
-
Positional Effects Matter: The relative positions of the hydroxyl and methoxy groups on the aromatic ring are critical. Ortho and para positions of electron-donating groups relative to the hydroxyl group are generally more effective at enhancing antioxidant activity than meta positions.[4]
-
The Role of the Carboxylic Acid Group: The nature of the group para to the primary hydroxyl group also influences activity. For instance, the replacement of a carboxylic acid group with a -CH=CHCOOH group (as seen in the transition from benzoic acids to cinnamic acids) can enhance antioxidant activity.[1]
The following diagram illustrates the key structural features that influence the antioxidant activity of phenolic compounds.
Caption: A streamlined workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.5 mM) in methanol. [5] * Prepare a working solution of DPPH (e.g., 120 µM) by diluting the stock solution with methanol. The absorbance of the working solution at 517 nm should be approximately 1.0. [6][7] * Prepare a series of dilutions of the test compounds in methanol.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner. [6]
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 22 µL). [7] * Add the DPPH working solution (e.g., 200 µL) to each well. [7] * For the blank, use methanol instead of the test compound solution.
-
Prepare a negative control with the solvent (e.g., DMSO) used to dissolve the initial compound stock. [7]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored complex, and the intensity of the color is proportional to the antioxidant capacity. [8][9] Workflow for FRAP Assay
Caption: A typical workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and bring the final volume to 1 liter. [10] * TPTZ Solution (10 mM): Dissolve 0.031 g of 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl. [10] * Ferric Chloride Solution (20 mM): Dissolve 0.054 g of FeCl₃·6H₂O in 10 mL of distilled water. [10] * FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 ratio. Prepare this reagent fresh on the day of the assay and warm it to 37°C before use. [11] * Ferrous Standard: Prepare a standard curve using a known concentration of ferrous sulfate.
-
-
Assay Procedure:
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (FRAP reagent with solvent) from the sample and standard readings.
-
Plot the absorbance of the ferrous standards against their concentrations to create a standard curve.
-
Use the standard curve to determine the ferrous equivalent concentration of the samples.
-
Conclusion
The biological activity of this compound analogs, specifically their antioxidant capacity, is a finely tuned interplay of their structural features. The number and position of hydroxyl and methoxy groups are critical determinants of their ability to scavenge free radicals. A thorough understanding of these structure-activity relationships, supported by robust and reproducible experimental data from assays like DPPH and FRAP, is essential for the rational design of more potent and effective antioxidant compounds for therapeutic and industrial applications. This guide provides a foundational framework for researchers to compare and evaluate such analogs, ultimately accelerating the discovery of novel antioxidant agents.
References
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).
- Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. [Link]
- Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2012).
- DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
- IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (n.d.).
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024).
- Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (2025).
- DPPH radical scavenging activity. (n.d.). Marine Biology. [Link]
- STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. (n.d.). PubMed. [Link]
- Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). [Link]
- Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. (n.d.).
- Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022).
- Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. (n.d.).
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (n.d.). MDPI. [Link]
- The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum. (2021). Frontiers. [Link]
- SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. (n.d.). [Link]
- DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. (2024). MDPI. [Link]
- Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). [Link]
- Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2025).
Sources
- 1. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. marinebiology.pt [marinebiology.pt]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. content.abcam.com [content.abcam.com]
A Comparative Guide to the Ullmann Synthesis for Hindered Diphenyl Ethers
For researchers, scientists, and professionals in drug development, the synthesis of diaryl ethers, a key structural motif in numerous pharmaceuticals, natural products, and advanced materials, presents an ongoing challenge, particularly when sterically demanding frameworks are involved.[1][2] The Ullmann condensation has long been a cornerstone for forging these critical C-O bonds. However, the classical approach often falters when faced with hindered substrates. This guide provides an in-depth, objective comparison of the traditional Ullmann synthesis with its modern, ligand-accelerated counterparts and the prominent palladium-catalyzed Buchwald-Hartwig etherification, supported by experimental data to inform your synthetic strategy.
The Enduring Challenge of Hindered Diphenyl Ethers
The diaryl ether linkage is a prevalent feature in a range of significant compounds, including the hormone thyroxine and the vancomycin family of antibiotics.[3] The construction of these molecules, especially those with bulky substituents ortho to the ether linkage, is often hampered by low reaction rates and diminished yields. The classical Ullmann condensation, first reported in 1905, traditionally requires harsh conditions—stoichiometric copper and high temperatures, often exceeding 200°C—which can limit its applicability with sensitive functional groups.[1][2]
Evolution of the Ullmann Reaction: From Stoichiometric Copper to Catalytic Systems
The historical limitations of the Ullmann reaction have spurred significant innovation, leading to the development of milder, more efficient catalytic systems. The introduction of various ligands has been instrumental in this evolution, allowing for reactions to proceed at lower temperatures with only catalytic amounts of copper.[1] These advancements have broadened the substrate scope and improved functional group tolerance, making the Ullmann-type reaction a more viable option for complex syntheses.[4]
Key Developments in Ullmann-Type Reactions:
-
Ligand Acceleration: The discovery that bidentate ligands, such as amino acids, diamines, and phenanthrolines, can dramatically accelerate the reaction has been a major breakthrough.[5][6] These ligands are believed to coordinate with the copper(I) catalyst, modifying its electronic properties and facilitating the key steps of the catalytic cycle.[5]
-
Milder Reaction Conditions: Modern protocols often employ milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and can be conducted in a wider range of solvents, including non-polar options like toluene and xylene.[7][8]
-
Improved Substrate Scope: While the classical Ullmann reaction was often limited to electron-deficient aryl halides, modern variants show improved reactivity with a broader range of substrates, including electron-rich and sterically hindered partners.[4][8]
Head-to-Head: Ullmann Condensation vs. Buchwald-Hartwig Etherification
The palladium-catalyzed Buchwald-Hartwig etherification, which emerged in the mid-1990s, has become a powerful alternative for C-O bond formation.[1] This methodology generally offers milder reaction conditions and a broader substrate scope, particularly for challenging couplings.[9][10]
| Feature | Ullmann Condensation (Modern) | Buchwald-Hartwig Etherification |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, picolinic acid, oxalamides | Bulky, electron-rich phosphines |
| Reaction Temperature | Milder than classical (often 80-140°C) | Generally milder (often 25-120°C) |
| Base | Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | Polar aprotic (e.g., DMF, DMSO) or non-polar (e.g., Toluene) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Good for electron-poor and moderately hindered aryl halides | Broad scope, including electron-rich, -neutral, and highly hindered aryl halides |
| Cost | Generally lower (abundant copper catalyst) | Higher (precious palladium catalyst and specialized ligands) |
Mechanistic Insights
The distinct catalytic cycles of the Ullmann and Buchwald-Hartwig reactions underpin their differing characteristics.
Ullmann Condensation: The mechanism of the modern Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. While the precise mechanism has been a subject of extensive study, a generally accepted pathway involves the formation of a copper phenoxide intermediate, followed by oxidative addition of the aryl halide to the copper center.[11] Subsequent reductive elimination from a Cu(III) species yields the diaryl ether and regenerates the active Cu(I) catalyst.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Data: A Comparative Look
The following tables summarize experimental data for the synthesis of hindered diphenyl ethers using modern Ullmann conditions and a comparison with the Buchwald-Hartwig reaction.
Table 1: Ligand Screening for Ullmann Synthesis of a Hindered Diaryl Ether
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | None | CuI (10 mol%) | K₃PO₄ | DMF | 110 | 8 [13] |
| 2 | Picolinic Acid | CuI (5 mol%) | K₃PO₄ | DMSO | 110 | 85 |
| 3 | N,N-Dimethylglycine | Cu₂O (10 mol%) | Cs₂CO₃ | Dioxane | 90 | 78 |
| 4 | Salicylaldimine | Cu₂O (5 mol%) | K₃PO₄ | Dioxane | 101 | 91 [13] |
*Representative yields based on literature for similar hindered systems.
Table 2: Comparison of Ullmann and Buchwald-Hartwig for the Synthesis of 2,6-Dimethylphenyl Phenyl Ether
| Method | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Ullmann-type | CuI (5 mol%) | Picolinic Acid (10 mol%) | K₃PO₄ (2 equiv.) | DMSO | 110 | 75-85 |
| Buchwald-Hartwig | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.5 equiv.) | Toluene | 100 | >90 |
*Representative yields based on literature for similar hindered systems.
Experimental Protocol: Modern Ullmann Synthesis of a Hindered Diphenyl Ether
This protocol is adapted from a procedure for the synthesis of sterically hindered diaryl ethers using picolinic acid as a ligand. [3] Materials:
-
Aryl iodide (1.0 mmol)
-
Hindered phenol (1.2 mmol)
-
Copper(I) iodide (CuI, 9.5 mg, 0.05 mmol, 5 mol%)
-
Picolinic acid (12.3 mg, 0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Magnetic stir bar
-
Oven-dried screw-cap test tube
Procedure:
-
To the oven-dried screw-cap test tube, add the magnetic stir bar, copper(I) iodide, picolinic acid, aryl iodide (if solid), and potassium phosphate.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add the hindered phenol and anhydrous DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice between the Ullmann condensation and the Buchwald-Hartwig etherification for the synthesis of hindered diphenyl ethers is a nuanced decision that depends on several factors.
-
For cost-sensitive applications and moderately hindered substrates, modern Ullmann-type reactions offer a compelling and economical choice. The use of inexpensive and abundant copper catalysts, coupled with readily available ligands, makes this an attractive option for large-scale synthesis. [8]* For highly hindered substrates or when milder conditions and broader functional group tolerance are paramount, the Buchwald-Hartwig reaction is often the superior method. Although the palladium catalyst and specialized phosphine ligands are more expensive, the higher yields and broader applicability can justify the cost, particularly in the context of complex molecule synthesis. [1][12] Ultimately, the optimal method will be determined by the specific steric and electronic properties of the coupling partners, the scale of the reaction, and the cost considerations of the project. It is recommended to screen a small set of conditions for both methods to empirically determine the most effective approach for a given synthetic challenge.
References
- A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs.
- Ullmann reaction. Wikipedia. [Link]
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. NIH Public Access. [Link]
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. NIH Public Access. [Link]
- CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. [Link]
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]
- A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
- Buchwald–Hartwig amin
- Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Journal of Saudi Chemical Society.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
From Building Blocks to Product: A Spectroscopic Comparison of 1-Methoxy-2-phenoxybenzene and Its Precursors
This guide provides an in-depth spectroscopic analysis of 1-Methoxy-2-phenoxybenzene, a diaryl ether of interest in synthetic chemistry, and its fundamental precursors, phenol and 2-methoxyphenol (guaiacol). Designed for researchers, scientists, and professionals in drug development, this document delves into the distinguishing spectroscopic features that arise during the synthesis of this target molecule. By understanding the spectral evolution from reactant to product, researchers can effectively monitor reaction progress and confirm the identity and purity of their synthesized compounds.
Introduction: The Significance of Spectroscopic Characterization in Diaryl Ether Synthesis
Diaryl ethers are a prevalent structural motif in a wide array of pharmaceuticals, agrochemicals, and materials. Their synthesis, often achieved through methods like the Ullmann condensation, requires careful monitoring to ensure the desired carbon-oxygen bond formation has occurred and to verify the absence of starting materials and byproducts. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process. Each technique provides a unique window into the molecular structure, allowing for a comprehensive characterization of the starting materials and the final product.
This guide will first present the individual spectroscopic signatures of the precursors, phenol and guaiacol. Subsequently, we will explore the spectrum of the final product, this compound, highlighting the key transformations observed in the spectral data that confirm its successful synthesis. Finally, a representative experimental protocol for an Ullmann-type synthesis is provided, grounding the spectroscopic comparison in a practical laboratory context.
Spectroscopic Profiles of the Precursors
A thorough understanding of the spectroscopic characteristics of the starting materials is the foundation for identifying the changes that signify a successful chemical transformation.
Phenol (C₆H₅OH)
Phenol is a simple aromatic alcohol, and its spectra are characterized by the presence of a hydroxyl group directly attached to a benzene ring.
-
¹H NMR: The proton NMR spectrum of phenol typically shows a complex multiplet for the aromatic protons in the range of δ 6.8-7.4 ppm.[1] The hydroxyl proton signal is a broad singlet that can appear over a wide range (δ 3-8 ppm), and its chemical shift is highly dependent on solvent and concentration.[2][3]
-
¹³C NMR: Due to symmetry, the ¹³C NMR spectrum of phenol displays four distinct signals. The carbon atom bearing the hydroxyl group (ipso-carbon) is significantly deshielded and appears around δ 155 ppm.[4][5] The other aromatic carbons resonate in the typical δ 115-130 ppm region.
-
IR Spectroscopy: The most prominent feature in the IR spectrum of phenol is a strong, broad absorption band for the O-H stretch, typically found between 3200-3600 cm⁻¹.[6] This broadening is a result of intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, and strong C=C stretching bands of the aromatic ring appear in the 1500-1600 cm⁻¹ region.[6][7][8] A characteristic C-O stretching vibration is also present around 1220 cm⁻¹.[6]
-
Mass Spectrometry: The mass spectrum of phenol shows a distinct molecular ion peak (M⁺) at m/z 94.[9] Common fragmentation patterns include the loss of a hydrogen atom to give a peak at m/z 93 and the loss of a formyl radical (CHO) resulting in a peak at m/z 65.[2]
2-Methoxyphenol (Guaiacol, C₇H₈O₂)
Guaiacol is a derivative of phenol with a methoxy group ortho to the hydroxyl group. This substitution pattern breaks the symmetry of the aromatic ring and introduces new spectroscopic features.
-
¹H NMR: The ¹H NMR spectrum of guaiacol is more complex than that of phenol. The aromatic protons appear as a multiplet, typically between δ 6.8 and 7.1 ppm. A sharp singlet corresponding to the three methoxy protons (-OCH₃) is a key identifier and is found around δ 3.8-3.9 ppm. The hydroxyl proton signal remains a broad singlet.
-
¹³C NMR: The presence of the methoxy group results in six distinct signals for the aromatic carbons in the ¹³C NMR spectrum. The carbon attached to the hydroxyl group and the carbon attached to the methoxy group are the most deshielded, appearing around δ 147-150 ppm. The methoxy carbon itself gives a characteristic signal around δ 56 ppm.
-
IR Spectroscopy: The IR spectrum of guaiacol retains the broad O-H stretching band seen in phenol (around 3500 cm⁻¹). It also displays characteristic C-H stretching vibrations for the aromatic ring and the methyl group of the methoxy substituent. The aromatic C=C stretching bands are present in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak for guaiacol is observed at m/z 124. Fragmentation often involves the loss of a methyl group (M-15) to give a prominent peak at m/z 109.
Spectroscopic Analysis of the Product: this compound (C₁₃H₁₂O₂)
The formation of this compound from its precursors results in distinct and predictable changes in the spectroscopic data, providing clear evidence of the successful synthesis.
-
¹H NMR: The most significant change in the ¹H NMR spectrum is the disappearance of the broad hydroxyl proton signal that was present in both phenol and guaiacol. The spectrum of this compound will show a complex multiplet for the nine aromatic protons of the two benzene rings. A sharp singlet for the methoxy group protons will be present, likely in a similar region to that in guaiacol (around δ 3.8 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will no longer show the deshielded carbon associated with a hydroxyl group. Instead, new signals corresponding to the carbon atoms of the diaryl ether linkage will appear. The spectrum will be more complex due to the presence of two distinct aromatic rings. The methoxy carbon signal will remain around δ 56 ppm.
-
IR Spectroscopy: The most telling evidence of reaction completion in the IR spectrum is the complete disappearance of the broad O-H stretching band (3200-3600 cm⁻¹). The spectrum will be dominated by aromatic C-H stretching vibrations (around 3050 cm⁻¹) and the C=C stretching bands of the aromatic rings (1500-1600 cm⁻¹). A strong C-O-C stretching vibration, characteristic of the ether linkage, will be a prominent feature, typically in the 1200-1250 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound, which is 200.24 g/mol . Fragmentation patterns will be characteristic of a diaryl ether, likely involving cleavage of the ether bond.
Comparative Spectroscopic Data Summary
The following table provides a concise comparison of the key spectroscopic features of this compound and its precursors.
| Spectroscopic Feature | Phenol | 2-Methoxyphenol (Guaiacol) | This compound |
| ¹H NMR | |||
| -OH Proton | Broad singlet (δ 3-8 ppm) | Broad singlet | Absent |
| -OCH₃ Protons | Absent | Singlet (~δ 3.8-3.9 ppm) | Singlet (~δ 3.8 ppm) |
| Aromatic Protons | Multiplet (δ 6.8-7.4 ppm) | Multiplet (δ 6.8-7.1 ppm) | Complex multiplet |
| ¹³C NMR | |||
| C-OH Carbon | ~δ 155 ppm | ~δ 147 ppm | Absent |
| -OCH₃ Carbon | Absent | ~δ 56 ppm | ~δ 56 ppm |
| IR Spectroscopy (cm⁻¹) | |||
| O-H Stretch | Strong, broad (3200-3600) | Strong, broad (~3500) | Absent |
| C-O-C Stretch | ~1220 (C-O) | Present | Strong (1200-1250) |
| Mass Spectrometry (m/z) | |||
| Molecular Ion (M⁺) | 94 | 124 | 200 |
Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. The following is a representative protocol adapted from established procedures for Ullmann-type reactions.[2]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified individuals in a properly equipped laboratory, following all necessary safety precautions.
Reaction Scheme
Sources
- 1. Synthesis of two copper clusters and their catalysis towards the oxidation of benzene into phenol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. digitalcommons.linfield.edu [digitalcommons.linfield.edu]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic Copper-Catalyzed Organic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Catalysts for Diaryl Ether Formation: From Classical to Contemporary Methods
The diaryl ether motif is a cornerstone in modern chemistry, underpinning the structure of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its synthesis, however, presents a significant challenge, demanding robust and versatile catalytic methods for the crucial C–O bond formation. This guide provides an in-depth comparative analysis of the leading catalytic systems for diaryl ether synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalyst for their specific needs. We will delve into the mechanistic intricacies, practical applications, and comparative performance of copper, palladium, nickel, and photocatalytic systems, supported by experimental data and detailed protocols.
The Enduring Workhorse: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation, first reported over a century ago, remains a widely practiced method for diaryl ether synthesis.[4] Traditionally, this reaction required stoichiometric amounts of copper powder at high temperatures (often exceeding 200 °C) in polar aprotic solvents.[4][5] Modern advancements have transformed this classic transformation into a truly catalytic process, employing well-defined copper precursors and a variety of ligands to achieve higher efficiency under milder conditions.[6][7]
Mechanistic Insights
The precise mechanism of the Ullmann reaction has been a subject of extensive investigation, with several pathways proposed depending on the specific catalytic system.[6][7] A commonly accepted cycle for a modern ligand-assisted Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle.
Diagram: Proposed Catalytic Cycle for Ligand-Assisted Ullmann Condensation
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C–O cross-coupling reaction.
Ligand Design: The Key to Success
The success of the Buchwald-Hartwig C–O coupling is critically dependent on the choice of phosphine ligands. [8][9][10]Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos, RuPhos), are highly effective in promoting the reaction. [11][12]These ligands facilitate the crucial reductive elimination step and stabilize the active Pd(0) species. The steric and electronic properties of the ligand can be fine-tuned to optimize the reaction for specific substrates. [9][10][13]
Performance and Substrate Scope
Palladium-catalyzed systems generally offer a broader substrate scope and milder reaction conditions compared to traditional Ullmann couplings. [11]They are particularly effective for the coupling of unactivated aryl chlorides and sterically hindered substrates. The high functional group tolerance of these catalysts makes them invaluable in the synthesis of complex molecules. [12]
Emerging Frontiers: Nickel and Photocatalysis
While copper and palladium catalysts have dominated the field, recent research has focused on developing more sustainable and cost-effective alternatives. Nickel and photocatalytic systems have emerged as powerful new tools for diaryl ether synthesis.
Nickel Catalysis: A Cost-Effective Alternative
Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative for cross-coupling reactions. [5]Nickel-catalyzed methods for diaryl ether formation have been developed, often proceeding through radical pathways or involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. [14][15]These reactions can tolerate a variety of functional groups and can be particularly effective for the coupling of challenging substrates. [16]Decarbonylative etherification using nickel catalysts has also been reported as a novel approach. [16]
Photocatalysis: A Green and Mild Approach
Photoredox catalysis has recently been merged with transition metal catalysis to enable novel and mild C–O bond-forming reactions. [17][18]These dual catalytic systems often employ an organic or inorganic photocatalyst that, upon irradiation with visible light, can promote single-electron transfer (SET) processes. [17][19]This can facilitate the generation of reactive intermediates and enable the use of milder reaction conditions. For instance, the combination of a photoredox catalyst with a nickel catalyst has been shown to effectively promote the synthesis of diaryl ethers from aryl halides and phenols at room temperature. [17][18]
Comparative Performance Analysis
The choice of catalyst for diaryl ether synthesis depends on a multitude of factors, including substrate scope, cost, and desired reaction conditions. The following table provides a comparative overview of the key performance metrics for the discussed catalytic systems.
| Catalyst System | Typical Metal Source | Ligands | Temperature (°C) | Substrate Scope (Aryl Halide) | Key Advantages | Key Disadvantages |
| Copper (Ullmann) | CuI, Cu₂O, Cu powder | Diamines, amino acids, phenanthrolines, oxalamides | 80 - 200+ | I > Br >> Cl | Low cost, readily available | High temperatures, often requires stoichiometric base, limited scope for aryl chlorides |
| Palladium (Buchwald-Hartwig) | Pd(OAc)₂, Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | 25 - 120 | Cl, Br, I, OTf | Broad substrate scope, high functional group tolerance, mild conditions | High cost of palladium and ligands, sensitivity to air and moisture |
| Nickel | NiCl₂, Ni(COD)₂ | Bipyridines, phosphines | 25 - 130 | I, Br, Cl | Low cost, unique reactivity | Can be sensitive to reaction conditions, mechanism can be complex |
| Photocatalysis | (often dual with Ni or Cu) | Organic dyes, Iridium or Ruthenium complexes | Room Temperature | Br, I | Very mild conditions, green approach | Requires a light source, can have a complex catalytic system |
Experimental Protocols
To provide a practical context, the following are representative experimental protocols for the synthesis of a diaryl ether using copper and palladium catalysis.
Protocol 1: Copper-Catalyzed Ullmann Condensation
Reaction: Synthesis of 4-phenoxyanisole from 4-iodoanisole and phenol.
Materials:
-
Copper(I) iodide (CuI)
-
N,N-dimethylglycine
-
Cesium carbonate (Cs₂CO₃)
-
4-Iodoanisole
-
Phenol
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 4-iodoanisole (1.0 mmol) and phenol (1.2 mmol) to the tube.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 90 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-phenoxyanisole.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C–O Coupling
Reaction: Synthesis of 4-methyldiphenyl ether from 4-chlorotoluene and phenol.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Phenol
-
Toluene (anhydrous)
Procedure:
-
To a glovebox, add Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) to a vial.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate vial, add 4-chlorotoluene (1.0 mmol), phenol (1.2 mmol), and NaOtBu (1.4 mmol).
-
Add the pre-formed catalyst solution to the vial containing the substrates and base.
-
Seal the vial and heat at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-methyldiphenyl ether.
Conclusion and Future Outlook
The synthesis of diaryl ethers has been significantly advanced through the development of a diverse array of catalytic systems. While the classical Ullmann condensation, in its modern ligand-assisted form, remains a cost-effective and viable option, palladium-catalyzed Buchwald-Hartwig C–O coupling offers unparalleled substrate scope and milder reaction conditions, making it a preferred choice for complex molecule synthesis. The emergence of nickel and photocatalytic methods provides exciting new avenues for more sustainable and economical diaryl ether formation.
Future research will likely focus on the development of even more active and robust catalysts that can operate at lower catalyst loadings and under greener reaction conditions. The design of novel ligands will continue to be a central theme, aiming to further expand the substrate scope and improve the efficiency of these important transformations. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts that will further empower chemists in their quest to synthesize novel and functional diaryl ether-containing molecules.
References
- Doyle, A. G., & Reisman, S. E. (2015). Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. Angewandte Chemie International Edition, 54(34), 9876-9880. [Link]
- Doyle Group, Princeton University. (2015). Dialkyl Ether Formation by Nickel‐Catalyzed Cross‐Coupling of Acetals and Aryl Iodides. [Link]
- PubMed. (2015). Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. [Link]
- Nejati, K., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(41), 23268-23282. [Link]
- Wikipedia. (n.d.).
- Correa, A., et al. (2021). Diaryl Ether Formation Merging Photoredox and Nickel Catalysis. Organometallics, 40(8), 1044-1053. [Link]
- ACS Publications. (2021).
- Das, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2022). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Wang, C., et al. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature.
- ResearchGate. (2022). Visible‐light and heat assisted synthesis of diaryl ether. [Link]
- ResearchGate. (2015). The Mechanism of the Modified Ullmann Reaction. [Link]
- Royal Society of Chemistry. (2022).
- Royal Society of Chemistry. (1975). Mechanism of the Ullmann condensation reaction. Part III.
- The Royal Society of Chemistry. (2023).
- Organic Chemistry Portal. (n.d.).
- Tobisu, M., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Organic Letters, 19(6), 1346-1349. [Link]
- ResearchGate. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I)
- Hartwig, J. F., et al. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. Journal of the American Chemical Society, 143(30), 11623-11631. [Link]
- ResearchGate. (2023). Substrate scope for the dynamic kinetic resolution in one pot. [Link]
- Di-dodo, R. (2017). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- American Chemical Society. (2022). Unique mechanism of the Ullmann C-O cross-coupling reaction catalyzed by copper with oxalamide ligands. [Link]
- Royal Society of Chemistry. (2024).
- Wikipedia. (n.d.).
- The Royal Society of Chemistry. (2023). Chapter 2: Synthetic Methods for Dialkyl Ethers. [Link]
- ACS Publications. (2021). Understanding the Ligand Influence in the Multistep Reaction of Diazoalkanes with Palladium Complexes Leading to Carbene-Aryl Coupling. [Link]
- ResearchGate. (2023). Recent Advances in Diaryl Ether Synthesis. [Link]
- Semantic Scholar. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]
- ElectronicsAndBooks. (n.d.).
- Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. [Link]
- Chemistry LibreTexts. (2023).
- National Institutes of Health. (2012).
- National Institutes of Health. (2023). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. [Link]
- National Institutes of Health. (2014).
- ACS Publications. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- ResearchGate. (2018). Diaryl ethers synthesis: Nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]
- ResearchGate. (2023). Synthesis of diaryl ethers and aryl amines. [Link]
- Royal Society of Chemistry. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. [Link]
Sources
- 1. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dialkyl Ether Formation via Nickel-Catalyzed Cross Coupling of Acetals and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-Methoxy-2-phenoxybenzene
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of 1-Methoxy-2-phenoxybenzene, a diaryl ether of significant interest in medicinal chemistry and material science. We move beyond rote protocols to explain the scientific rationale behind our choices, ensuring a self-validating and robust approach to purity determination.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via an Ullmann condensation reaction.[1][2] This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with a phenol.[1][3] A plausible route to our target compound is the reaction between 2-bromoanisole and phenol in the presence of a copper catalyst and a base.
Understanding this synthetic route is critical as it informs the likely impurity profile. Potential impurities can include:
-
Unreacted Starting Materials: Residual 2-bromoanisole and phenol.
-
Homocoupling Side-Products: Formation of biphenyl derivatives from the starting materials.
-
Isomeric Byproducts: Depending on the selectivity of the reaction, other isomers might form in small quantities.
-
Solvent and Catalyst Residues: Residual high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and traces of the copper catalyst.[1]
A multi-faceted analytical approach is therefore not just recommended, but essential for a comprehensive purity assessment.
Workflow for Purity Assessment of this compound
Below is a logical workflow for the comprehensive purity analysis of a newly synthesized batch of this compound.
Caption: A comprehensive workflow for the purity assessment of synthesized compounds.
Comparative Analysis of Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the initial assessment of a synthesized compound. It provides unambiguous structural confirmation and offers a detailed view of the proton and carbon environments within the molecule.
Expertise & Experience: For this compound, ¹H NMR is particularly revealing. The methoxy group (–OCH₃) should appear as a sharp singlet, typically integrating to three protons, in the range of 3.7-4.0 ppm.[4] The aromatic protons will present as a complex multiplet pattern. The absence of a broad singlet corresponding to a phenolic -OH proton is a primary indicator that the starting material has been consumed. ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.[5]
Trustworthiness: The self-validating nature of NMR lies in its ability to simultaneously confirm the desired structure while revealing the presence of impurities with distinct NMR signatures. For instance, unreacted 2-bromoanisole would exhibit a different aromatic splitting pattern, while residual phenol would show a characteristic aromatic pattern and a phenolic proton signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set a spectral width of approximately 12 ppm, centered at around 6 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm. Integrate the peaks in the ¹H spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is an indispensable technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is highly sensitive for detecting trace-level impurities.[7][8]
Expertise & Experience: The key to a successful GC-MS analysis is choosing the right column and temperature program to achieve baseline separation of the main component from potential impurities. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for aromatic compounds.[7] The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and fragmentation pattern that can be compared against spectral libraries for confirmation.[9][10]
Trustworthiness: The validation of this method comes from the combination of retention time and mass spectrum. An impurity is only confirmed if it has a consistent retention time and its mass spectrum matches a known compound or can be logically assigned based on fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[11]
-
Instrument Setup:
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated based on the relative peak areas (Area %).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
For precise quantification of purity, HPLC with UV detection is the industry standard.[12] It offers excellent resolution, sensitivity, and reproducibility for non-volatile or thermally sensitive compounds.
Expertise & Experience: The choice of stationary and mobile phases is critical. For aromatic compounds like this compound, reversed-phase HPLC is typically employed. A C18 column is a workhorse, but a phenyl-hexyl or biphenyl column can offer alternative selectivity due to π-π interactions.[13][14][15] The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol.[13] The UV detector should be set to a wavelength where the analyte and potential impurities have strong absorbance, often around 254 nm or 270 nm for aromatic systems.
Trustworthiness: This method is validated by running a standard of known concentration to establish retention time and response factor. Linearity, accuracy, and precision are assessed by analyzing a series of standards at different concentrations.[16] The purity of an unknown sample is then calculated against this validated calibration.
Experimental Protocol: Reversed-Phase HPLC
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve the synthesized sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
If available, prepare a reference standard of this compound at the same concentration.
-
-
Instrument Setup:
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 65:35 (v/v) acetonitrile:water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Melting Point Analysis: A Classic Indicator of Purity
Melting point is a fundamental physical property that provides a quick and inexpensive, yet powerful, indication of purity. A pure crystalline solid will have a sharp melting point range (typically < 1°C), whereas an impure sample will exhibit a depressed and broader melting range.
Expertise & Experience: The literature value for the melting point of this compound is 79°C.[17] A sharp melting point at or very near this temperature is a strong indicator of high purity. A significantly lower and broader melting range suggests the presence of impurities.
Trustworthiness: This technique is self-validating when compared to a known literature value. The sharpness of the melting range is a reliable qualitative measure of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow rate (1-2°C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). This is the melting point range.
Data Summary and Comparison
| Technique | Principle | Information Provided | Pros | Cons |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Unambiguous structure, functional groups, impurity identification | Provides structural confirmation, can be quantitative (qNMR) | Lower sensitivity than MS, peak overlap can be an issue |
| GC-MS | Chromatographic separation followed by mass analysis | Separation of volatile components, molecular weight, fragmentation pattern | High sensitivity and selectivity, excellent for impurity identification | Not suitable for non-volatile or thermally labile compounds |
| HPLC-UV | Liquid chromatographic separation with UV detection | High-resolution separation, precise quantification | Gold standard for purity quantification, versatile | Requires a chromophore for detection, can be more complex to develop methods |
| Melting Point | Phase transition from solid to liquid | Physical constant, qualitative purity indication | Fast, inexpensive, requires minimal sample | Not quantitative, not suitable for amorphous solids or oils |
Conclusion
A robust assessment of the purity of synthesized this compound necessitates a multi-technique approach. NMR spectroscopy serves as the cornerstone for structural verification and initial impurity profiling. GC-MS offers a high-sensitivity screen for volatile and semi-volatile impurities. For the definitive quantitative assessment, a validated HPLC method is the preferred choice. Finally, a sharp melting point close to the literature value provides a simple yet powerful confirmation of high purity. By integrating the data from these complementary techniques, researchers can confidently establish the purity of their synthesized material, ensuring the integrity and reliability of their subsequent research and development efforts.
References
- Stenutz, R. 1-methoxy-2-(phenoxy)benzene. Knovel.
- EvitaChem. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene. EvitaChem.
- Guidechem. 1-methoxy-4-phenoxy-benzene 1655-69-2. Guidechem.
- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- PubChem. 1-Methoxy-2-(2-methoxyphenoxy)benzene. PubChem.
- Moser, A. Methoxy groups just stick out. ACD/Labs.
- ResearchGate. Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
- SpectraBase. 1-Methoxy-2-(1-phenylethyl)benzene - Optional[MS (GC)] - Spectrum. SpectraBase.
- SpectraBase. Benzene, 1-methoxy-2-phenoxy-. SpectraBase.
- Shaw, L. et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Drug Testing and Analysis.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Environmental Monitoring and Management.
- PubChem. 1-Methoxy-3-phenoxybenzene. PubChem.
- Guo, X., et al. (2007). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- Wikipedia. (n.d.).
- Schaefer, T., et al. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution.
- Asper, D., & Cramer, H. (2017).
- SynArchive. (n.d.).
- Chromtech. (n.d.). The Next Generation of Phenyl Column Chemistry. Chromtech.
- Peris-Pla, E., et al. (n.d.). Analytical methods for the quantification of volatile aromatic compounds.
- Kumar, D. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- Lee, J., et al. (2021). Polycyclic Aromatic Hydrocarbon Risk Assessment and Analytical Methods Using QuEChERS Pretreatment for the Evaluation of Herbal Medicine Ingredients in Korea. MDPI.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Element Lab Solutions.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. 1-Methoxy-3-phenoxybenzene | C13H12O2 | CID 74252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. env.go.jp [env.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. iiste.org [iiste.org]
- 17. 1-methoxy-2-(phenoxy)benzene [stenutz.eu]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1-Methoxy-2-phenoxybenzene
Introduction: The Imperative for Orthogonal Verification
In the landscape of pharmaceutical development and manufacturing, the unambiguous identification and accurate quantification of chemical entities are paramount. 1-Methoxy-2-phenoxybenzene (CAS 1695-04-1), a diaryl ether, represents a class of compounds that can emerge as process-related impurities, intermediates, or degradants.[1] Its structural similarity to other isomers or related substances necessitates a robust analytical control strategy. The molecular formula is C₁₃H₁₂O₂ with a molecular weight of 200.237 g/mol .[1]
Relying on a single analytical technique, no matter how powerful, introduces an inherent risk of systematic error, co-elution, or misidentification. True analytical confidence is achieved through cross-validation , a process wherein orthogonal analytical techniques—methods that rely on different physicochemical principles—are employed to corroborate a result. This guide provides an in-depth comparison of primary and confirmatory analytical methodologies for this compound, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4] The objective is not merely to present data but to build a self-validating analytical framework that ensures the integrity and trustworthiness of every result.
Chapter 1: Primary Quantitative Analysis: Chromatographic Approaches
Chromatographic techniques are the workhorses of pharmaceutical analysis, offering high-resolution separation and sensitive detection. For a molecule like this compound, both liquid and gas chromatography are viable primary methods for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for non-volatile or thermally labile compounds. The choice of a reversed-phase method is logical for this compound due to its moderate polarity.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is selected for its hydrophobic character, which provides effective retention for the aromatic rings of the analyte.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is a common organic modifier that offers good UV transparency and low viscosity. A formic acid additive is used to control the pH and improve peak symmetry by minimizing silanol interactions on the stationary phase.[5]
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is chosen to provide not only quantification at a specific wavelength (e.g., 275 nm) but also UV spectral data across a range, which acts as a preliminary check of peak purity and identity.
-
System Preparation: Equilibrate a Waters Acquity UPLC H-Class system (or equivalent) with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) at 40°C.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5 µL.[5]
-
Detection: DAD, monitor at 275 nm, acquire spectral data from 200-400 nm.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a calibration curve by serial dilution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample matrix in acetonitrile, filter through a 0.22 µm filter, and inject.
Caption: HPLC-DAD validation workflow based on ICH Q2(R1) principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers superior separation efficiency and definitive identification through mass fragmentation patterns. It serves as an excellent primary method and an ideal orthogonal technique to HPLC.
Causality Behind Experimental Choices:
-
Inlet: Split/splitless injection is used. A split injection prevents column overloading for concentrated samples, while splitless is used for trace analysis. A high injector temperature (e.g., 265°C) ensures rapid volatilization.[6]
-
Column: A non-polar HP-5MS column (or equivalent) is chosen. Its (5%-phenyl)-methylpolysiloxane stationary phase separates compounds primarily based on boiling point and is robust for general-purpose analysis.[6]
-
Carrier Gas: Helium is the standard carrier gas, providing good efficiency and inertness.
-
Detector: A Mass Spectrometer (MS) operating in Electron Ionization (EI) mode is critical. EI at 70 eV is a hard ionization technique that generates reproducible, information-rich fragmentation patterns, which can be compared against spectral libraries like NIST for high-confidence identification.[6][7]
-
System: Agilent 7890B GC with a 5977B MS detector (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 265°C, Split ratio 50:1.
-
Oven Program: Initial temperature 50°C, hold for 1 minute, then ramp at 30°C/min to 290°C, hold for 2 minutes.[6]
-
MS Transfer Line: 270°C.
-
MS Source: 230°C (EI mode, 70 eV).
-
MS Quadrupole: 150°C.
-
Scan Range: 40-550 amu.[6]
-
Standard/Sample Prep: Dissolve standards and samples in a volatile solvent like Dichloromethane or Methanol to a concentration of ~1 mg/mL.
Chapter 2: Confirmatory & Structural Elucidation Techniques
While chromatography provides separation and quantification, spectroscopic techniques offer definitive structural information, making them indispensable for cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. It provides unambiguous information about the carbon-hydrogen framework of a molecule.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The methoxy group (CH₃-O) is particularly easy to identify as a sharp singlet integrating to 3 protons, typically in the 3.7-4.0 ppm region.[5][8]
-
¹³C NMR: Shows the number of different types of carbon atoms. The methoxy carbon is expected around 55-60 ppm.[8]
-
2D NMR (e.g., HSQC/HMBC): Used to correlate protons with their directly attached carbons (HSQC) or carbons several bonds away (HMBC), confirming the connectivity of the methoxy group to the phenoxy backbone.
-
Sample Preparation: Dissolve ~5-10 mg of the isolated compound or reference standard in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: Bruker 300 MHz spectrometer (or higher field strength).
-
¹H Experiment: Acquire 16-32 scans.
-
¹³C Experiment: Acquire 1024 or more scans.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify functional groups present in a molecule. While not typically quantitative, it is an excellent tool for identity confirmation.
Causality Behind Spectral Interpretation:
-
C-O Stretch (Ether): Strong, characteristic bands are expected in the 1250-1000 cm⁻¹ region, confirming the diaryl ether and methoxy functionalities.
-
C=C Stretch (Aromatic): Multiple sharp bands will appear in the 1600-1450 cm⁻¹ region.
-
=C-H Stretch (Aromatic): Peaks will be observed above 3000 cm⁻¹.
-
-C-H Stretch (Aliphatic): Peaks from the methoxy group will be observed just below 3000 cm⁻¹.
-
Instrument: PerkinElmer Spectrum Two FT-IR with an Attenuated Total Reflectance (ATR) accessory (or equivalent).
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Collect 16-32 scans at a resolution of 4 cm⁻¹.
-
Range: 4000-600 cm⁻¹.[5]
Chapter 3: The Cross-Validation Framework: A Self-Validating System
The core principle of cross-validation is to demonstrate that the analytical result is independent of the measurement technique. This framework integrates the methods described above into a logical, self-validating workflow, as recommended by regulatory bodies.[3][4]
The Logic of Orthogonality:
-
Primary Quantification: Use a validated stability-indicating method, typically HPLC, to determine the concentration or purity.
-
Identity Confirmation & Orthogonal Quantification: Use a second, validated method based on different principles, like GC-MS. The GC-MS confirms identity via mass spectrum and provides a second, independent quantitative value. Agreement between the HPLC and GC-MS results provides high confidence.
-
Unambiguous Structural Verification: Use NMR and FT-IR on an isolated sample or reference standard to definitively confirm the molecular structure, ensuring that the primary methods are indeed measuring the correct analyte.
Caption: Integrated workflow for the cross-validation of analytical results.
Chapter 4: Practical Application: A Comparative Case Study
Scenario: A sample is analyzed for the purity of this compound.
Quantitative Data Summary
The following table summarizes the validation parameters for the primary (HPLC) and orthogonal (GC-MS) methods, as per ICH Q2(R1) guidelines.[2]
| Parameter | HPLC-DAD | GC-MS (SIM Mode) | ICH Q2(R1) Guideline |
| Specificity | Peak purity > 99.5% by DAD | Unique mass fragments (m/z) and retention time | Must demonstrate ability to assess analyte unequivocally |
| Linearity (r²) | 0.9995 | 0.9991 | r² > 0.998 is typical |
| Range (µg/mL) | 1 - 100 | 1 - 100 | The interval providing acceptable linearity, accuracy, and precision |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Closeness of test results to the true value |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% RSD is generally acceptable |
| LOD (µg/mL) | 0.25 | 0.30 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.80 | 0.95 | Signal-to-Noise ratio of 10:1 |
Comparative Purity Analysis
A single batch was analyzed using both validated methods.
| Methodology | Result (Purity by Area %) | Observations |
| HPLC-DAD | 99.65% | Main peak is spectrally pure. No co-eluting impurities detected. |
| GC-MS | 99.58% | Mass spectrum of the main peak matches the reference for this compound. |
| Difference | 0.07% | The results are in excellent agreement, providing high confidence. |
Spectroscopic Confirmation
-
¹H NMR (CDCl₃, 300 MHz): Showed characteristic signals for aromatic protons (multiplets, ~6.8-7.4 ppm) and a sharp singlet for the methoxy group at 3.85 ppm, integrating to 3H.
-
FT-IR (ATR): Displayed strong C-O stretching bands at 1245 cm⁻¹ and 1115 cm⁻¹, along with aromatic C=C bands around 1590 cm⁻¹ and 1495 cm⁻¹, confirming the presence of the diaryl ether structure.
The strong concordance between the chromatographic and spectroscopic data provides an exceptionally high degree of confidence in the identity and purity of the analyte.
Conclusion
The cross-validation of analytical results is not a redundant exercise but a foundational component of scientific rigor in a regulated industry. By employing orthogonal methods—such as the pairing of HPLC for primary quantification with GC-MS for identity confirmation and secondary quantification—we construct a self-validating system. The further layering of definitive structural techniques like NMR and FT-IR transforms a simple measurement into a verified fact. This multi-faceted approach ensures that analytical data is not just precise and accurate, but also trustworthy, robust, and defensible, meeting the highest standards of scientific integrity.
References
- Journal of Pharmaceutical and Pharmaceutical Sciences. (2021). Supplementary Information File. This source provides detailed experimental conditions for LC-MS, NMR, and FT-IR analysis of related methoxy-substituted aromatic compounds, which informed the protocols in this guide. Source: Journal of Pharmaceutical and Pharmaceutical Sciences
- PubChem. 1-Methoxy-2-(2-methoxyphenoxy)benzene. National Center for Biotechnology Information. Provides chemical and physical properties for a structurally similar compound. Source: PubChem
- Phenomenex. The Chiral Notebook. Discusses chromatographic principles applicable to the separation of complex organic molecules. Source: Phenomenex
- International Council for Harmonisation. (2023). ICH Q2(R2) Revision of Q2(R1) Analytical Validation. Provides the latest guidelines on the validation of analytical procedures, including spectroscopic methods. Source: ICH
- PubChem. Benzene, 1-methoxy-4-phenoxy-. National Center for Biotechnology Information. Provides spectral data (NMR, MS, IR)
- ChemSynthesis. This compound. Provides the CAS number, molecular formula, and molecular weight for the target analyte. Source: ChemSynthesis
- SIELC Technologies. (2018). Benzene, 1-methoxy-2-methyl-. Provides an example of an HPLC method for a related methoxy-substituted benzene compound. Source: SIELC Technologies
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Details the FT-IR characteristics of methoxy-substituted benzenes. Source: Insubria
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- NIST. Benzene, 1-methoxy-4-methyl-. National Institute of Standards and Technology.
- Office of Justice Programs. (2007). GC-MS Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones. Discusses the mass spectral fragmentation of methoxy-substituted compounds. Source: OJP
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. A summary and resource for the ICH Q2(R1) guideline. Source: ECA Academy
- ACD/Labs. (2008). Methoxy groups just stick out. An article describing the characteristic NMR signatures of methoxy groups. Source: ACD/Labs
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- ResearchGate. Infrared spectrum of 1-methoxy-2-propanol (C4H10O2). Provides an example of an IR spectrum for a methoxy-containing compound.
- The Royal Society of Chemistry. (2014). Supporting Information - MCM-41-immobilized....
- Asian Journal of Research in Chemistry. (2012). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Details the development and validation of a GC-MS method for trace analysis. Source: AJRC
- ResearchGate. (2014). FDA Signals a New Approach for Analytical Method Validation. Provides commentary on FDA's evolving expectations for method validation.
- Pharmacognosy Research. (2021). GC-MS analysis of Phytocomponents in the Methanol Extract of Premna latifolia Roxb.
- Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0125538).
- ScienceDirect. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy.... Provides practical examples and validation parameters for GC-MS analysis. Source: ScienceDirect
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. GC-MS Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones | Office of Justice Programs [ojp.gov]
- 8. acdlabs.com [acdlabs.com]
A Comparative Guide to the Properties of 1-Methoxy-2-phenoxybenzene and Structurally Related Aromatic Ethers
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is paramount for predictable and successful outcomes in synthesis, formulation, and biological application. This guide provides an in-depth comparison of 1-Methoxy-2-phenoxybenzene with three structurally related aromatic ethers: Diphenyl ether, Guaiacol, and Veratrole.
This compound, a diaryl ether, possesses a unique substitution pattern that influences its physical and chemical behavior. Its synthesis can be achieved through classic etherification reactions such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide, or the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[1][2][3][4] Understanding its properties in the context of similar, well-characterized molecules is crucial for its application as a building block, solvent, or functional molecule in various research and development endeavors.
This guide will delve into a comparative analysis of their key physicochemical properties, provide standardized experimental protocols for their determination, and visualize both the molecular structures and the experimental workflows to offer a comprehensive and practical resource.
Molecular Structure Comparison
The structural nuances between this compound and its selected alternatives are key to understanding the differences in their physical and chemical properties. The presence and position of the methoxy group, or its replacement with a hydroxyl or another phenyl group, significantly impact polarity, melting and boiling points, and solubility.
Caption: General workflow for the characterization of an organic compound.
Melting Point Determination
The melting point is a critical indicator of purity. [5]A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. [5] Protocol:
-
Ensure the organic compound is finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm. [6][7]3. Place the capillary tube in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). [5]4. Heat the apparatus slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point. [6][5]5. Record the temperature at which the first liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
For accuracy, repeat the measurement with a fresh sample and a new capillary tube. [5]
Solubility Testing
Determining a compound's solubility in various solvents is fundamental for its application in reactions, formulations, and purification processes.
Protocol:
-
Weigh approximately 10-20 mg of the test compound into a clean vial or test tube.
-
Add 0.5 mL of the desired solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, DMSO).
-
Vortex or shake the mixture vigorously for 1 minute. [8]4. Visually inspect for dissolution against a contrasting background. The absence of solid particles indicates solubility. [8]5. If the compound does not dissolve, the mixture can be gently warmed or sonicated to facilitate dissolution. [8]6. Classify the solubility based on standard terms (e.g., soluble, sparingly soluble, insoluble) by observing the amount of substance that dissolves in a given volume of solvent. [9]
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure and connectivity of a compound.
Sample Preparation Protocol:
-
For a liquid sample, add a few drops to approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. [10]2. For a solid sample, dissolve 5-25 mg (for ¹H NMR) or a near-saturated solution (for ¹³C NMR) in about 0.6-0.7 mL of the deuterated solvent. [11]3. Ensure the sample is completely dissolved. Filter the solution through a pipette plugged with glass wool or a Kimwipe to remove any particulate matter, which can degrade spectral quality. [10]4. Cap the NMR tube and ensure the sample height meets the spectrometer's requirements (typically 4-5 cm). [11][12]
FTIR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for both liquids and solids. [13][14] ATR-FTIR Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Aromatic rings typically show characteristic C-H stretching absorptions around 3030 cm⁻¹ and C=C stretching peaks in the 1450 to 1600 cm⁻¹ region. [15]
GC-MS is a powerful technique that separates components of a mixture and provides information about their molecular weight and fragmentation patterns, aiding in their identification. [16] Sample Preparation and Analysis Protocol:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Inject a small volume (typically 0.5-2 µL) of the solution into the GC-MS instrument. [17][18]3. The sample is vaporized in the heated inlet and separated on a capillary column (e.g., an HP-5-ms column). [17]4. The temperature of the GC oven is ramped according to a set program to elute the compounds based on their boiling points and interactions with the column's stationary phase. [17]5. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV), and their mass-to-charge ratio is detected. [17]
Conclusion
This guide provides a foundational comparison of this compound with structurally similar aromatic ethers. The tabulated data highlights the influence of subtle structural modifications on fundamental physicochemical properties. While some experimental data for this compound remains elusive in the public domain, the provided protocols offer a robust framework for its comprehensive characterization in a laboratory setting. By applying these standardized methods, researchers can generate reliable data, enabling a deeper understanding and more effective application of this and other novel chemical entities.
References
- Vinati Organics. (2025, May 16). What is Guaiacol?
- Grokipedia. Diphenyl ether. [Link]
- MIT OpenCourseWare. 8.
- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
- SynArchive.
- Experiment (1) determination of melting points. (2021, September 19). [Link]
- University of Leicester.
- The Merck Index Online.
- BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
- Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. [Link]
- PubChem.
- ResearchGate. (2025, August 5).
- PubChem. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758. [Link]
- ChemSynthesis. (2025, May 20). This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Stenutz. 1-methoxy-2-(phenoxy)benzene. [Link]
- Stenutz. 1-methoxy-2-(phenoxy)benzene. [Link]
- ChemSynthesis. (2025, May 20). This compound - 1695-04-1, C13H12O2, density, melting point, boiling point, structural formula, synthesis. [Link]
- PubChem. 1-Methoxy-2-propoxybenzene | C10H14O2 | CID 13629102. [Link]
- PubChem. (2026, January 3). 1-Methoxy-2-(4-phenylphenoxy)benzene | C19H16O2 | CID 85658761. [Link]
- Pharma Dekho. (2024, June 1).
- PubChem. Benzene, 1-methoxy-4-phenoxy- | C13H12O2 | CID 74253. [Link]
- Stenutz. (E)-1-methoxy-2-phenylethene. [Link]
- Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]
- ResearchGate. Expanded ATR-FTIR spectra of aromatic (a)
- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
- Tohoku University. Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
- MDPI. (2022, November 25).
- Waters.
- Shimadzu.
- European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.
- Restek. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. [Link]
- Research in Pharmaceutical Sciences. (2017, November 29). Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. pharmadekho.com [pharmadekho.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. organomation.com [organomation.com]
- 12. sites.bu.edu [sites.bu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gcms.cz [gcms.cz]
A Comparative Guide to the Synthesis of 1-Methoxy-2-phenoxybenzene: An Evaluation of Alternative Synthetic Routes
Introduction
1-Methoxy-2-phenoxybenzene, a diaryl ether, is a significant structural motif found in numerous pharmaceuticals, agrochemicals, and materials with valuable electronic and mechanical properties. The ether linkage provides a unique combination of stability and conformational flexibility, making it a desirable feature in modern drug design and materials science. The efficient and selective synthesis of this class of compounds is, therefore, a topic of considerable interest to the chemical research community.
This in-depth technical guide provides a comprehensive comparison of the primary synthetic routes to this compound. We will delve into the classical Ullmann condensation, the modern Buchwald-Hartwig C-O coupling, the traditional Williamson ether synthesis, and the mechanistically distinct nucleophilic aromatic substitution (SNAr). This guide will objectively evaluate each method based on reaction efficiency, substrate scope, operational simplicity, and cost-effectiveness, supported by representative experimental protocols and mechanistic insights. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific research and development needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound primarily involves the formation of a carbon-oxygen bond between a derivative of guaiacol (2-methoxyphenol) and a phenyl group donor. The choice of synthetic route is often a trade-off between reaction conditions, catalyst cost, and functional group tolerance.
The Ullmann Condensation: A Classic Revitalized
The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, is one of the oldest and most established methods for forming diaryl ether linkages.[1] Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[2] However, the development of ligand-accelerated protocols has significantly improved the efficiency and mildness of the Ullmann condensation.[3]
Mechanism: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) phenoxide, oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate, and subsequent reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.[4]
Experimental Protocol: Ullmann Synthesis of this compound
-
Reactants:
-
Guaiacol (2-methoxyphenol) (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-Dimethyl-1,2-cyclohexanediamine (a common ligand) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
-
Solvent: Toluene or Dioxane
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI, Cs₂CO₃, and the ligand.
-
Add guaiacol and bromobenzene to the flask.
-
Add the solvent and stir the mixture at 110-130°C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Catalyst and Ligand: The use of a copper(I) source like CuI is common. The diamine ligand accelerates the reaction by stabilizing the copper intermediates and facilitating the reductive elimination step.[3]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that effectively deprotonates the phenol without competing in the coupling reaction.
-
Solvent: High-boiling aprotic solvents like toluene or dioxane are used to achieve the necessary reaction temperatures.
The Buchwald-Hartwig C-O Coupling: A Modern Powerhouse
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers.[5][6] This method generally offers milder reaction conditions and a broader substrate scope compared to the traditional Ullmann condensation.[4]
Mechanism: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Deprotonation by a base leads to a palladium-phenoxide intermediate. Reductive elimination from this intermediate furnishes the diaryl ether and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and reductive elimination steps.[5][7]
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
-
Reactants:
-
Guaiacol (1.2 equiv)
-
Bromobenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
-
Solvent: Toluene
-
Procedure:
-
In a glovebox, to a dry Schlenk flask, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add guaiacol and bromobenzene to the flask.
-
Add toluene and stir the mixture at 80-100°C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) precursor. The bulky and electron-rich XPhos ligand is crucial for promoting the key steps of the catalytic cycle and preventing catalyst deactivation.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the phenol and facilitate the formation of the palladium-phenoxide intermediate.
-
Solvent: Anhydrous aprotic solvents like toluene are essential to prevent catalyst poisoning and unwanted side reactions.
The Williamson Ether Synthesis: A Classic SN2 Approach
The Williamson ether synthesis is a fundamental method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl or aryl halide.[8] For the synthesis of diaryl ethers, this typically involves the reaction of a phenoxide with an unactivated aryl halide, which is generally challenging due to the low reactivity of aryl halides in SN2 reactions. However, the use of phase-transfer catalysis can facilitate this transformation under milder conditions.[9][10]
Mechanism: The reaction proceeds via a two-step mechanism. First, a strong base deprotonates the phenol to form a phenoxide nucleophile. This is followed by an SN2 attack of the phenoxide on the electrophilic carbon of the aryl halide. For unactivated aryl halides, this step has a high activation energy.
Experimental Protocol: Williamson Synthesis of this compound
-
Reactants:
-
Guaiacol (1.0 equiv)
-
Phenyl bromide (1.5 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst) (5 mol%)
-
-
Solvent: A two-phase system of water and toluene.
-
Procedure:
-
In a round-bottom flask, dissolve guaiacol and NaOH in water.
-
Add toluene, phenyl bromide, and TBAB to the flask.
-
Heat the mixture to reflux (around 90-100°C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After cooling, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality in Experimental Choices:
-
Phase-Transfer Catalyst: TBAB facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the aryl halide is located, thus enabling the reaction to occur at the interface.[11]
-
Base: A strong base like NaOH is sufficient to deprotonate the more acidic phenol.
-
Solvent System: The two-phase system is characteristic of phase-transfer catalysis.
Nucleophilic Aromatic Substitution (SNAr): An Electron-Deficient Pathway
Nucleophilic aromatic substitution is a viable route for the synthesis of diaryl ethers when the aryl halide is activated by strongly electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions.[12] For the synthesis of this compound, this would require using an activated phenyl halide.
Mechanism: The SNAr reaction proceeds through an addition-elimination mechanism. The nucleophile (phenoxide) attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group is then eliminated, restoring the aromaticity of the ring.[12]
Experimental Protocol: SNAr Synthesis of this compound (Hypothetical with an activated aryl halide)
-
Reactants:
-
Guaiacol (1.0 equiv)
-
1-Fluoro-4-nitrobenzene (as an example of an activated aryl halide) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To a round-bottom flask, add guaiacol, 1-fluoro-4-nitrobenzene, and K₂CO₃.
-
Add the solvent and heat the mixture at 80-120°C for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Causality in Experimental Choices:
-
Activated Aryl Halide: The presence of a strong electron-withdrawing group is essential to make the aromatic ring susceptible to nucleophilic attack.
-
Base: A mild base like K₂CO₃ is usually sufficient to deprotonate the phenol.
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the reaction.
Comparative Data Summary
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Williamson Ether Synthesis | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Copper (Cu) | Palladium (Pd) | None (Phase-Transfer Catalyst) | None |
| Typical Yield | Moderate to High | High to Excellent | Low to Moderate | High (with activated substrates) |
| Reaction Temp. | High (110-220°C) | Mild to Moderate (80-120°C) | Moderate (90-110°C) | Moderate (80-120°C) |
| Substrate Scope | Good, improved with ligands | Excellent, broad functional group tolerance | Limited for unactivated aryl halides | Limited to activated aryl halides |
| Cost | Lower (abundant copper) | Higher (precious palladium, ligands) | Low | Low |
| Key Advantage | Cost-effective, well-established | High yields, mild conditions, broad scope | Simple setup, no metal catalyst | Metal-free, simple conditions |
| Key Disadvantage | Harsh conditions (traditional), potential for side reactions | Catalyst and ligand cost, air-sensitivity | Low reactivity of aryl halides | Requires activated substrates |
Mechanistic and Workflow Diagrams
Ullmann Condensation Workflow
Caption: Workflow for the Ullmann synthesis of this compound.
Buchwald-Hartwig C-O Coupling Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through several synthetic routes, each with its own set of advantages and limitations.
-
The Ullmann condensation represents a cost-effective and reliable method, particularly with the advent of modern ligand systems that allow for milder reaction conditions. It is a strong candidate for large-scale synthesis where cost is a primary concern.
-
The Buchwald-Hartwig C-O coupling stands out for its high yields, broad substrate scope, and relatively mild reaction conditions. For laboratory-scale synthesis and in the context of medicinal chemistry where functional group tolerance is paramount, this method is often the preferred choice, despite the higher cost of the palladium catalyst and specialized ligands.
-
The Williamson ether synthesis , while conceptually simple, is generally less efficient for the synthesis of diaryl ethers from unactivated aryl halides. The use of phase-transfer catalysis can improve its feasibility, but it often requires longer reaction times and may result in lower yields compared to the metal-catalyzed methods.
-
Nucleophilic aromatic substitution (SNAr) is a highly efficient and metal-free method, but its application is restricted to substrates bearing strong electron-withdrawing groups on the aryl halide. This significantly limits its general applicability for the synthesis of this compound unless a suitably activated starting material is readily available.
Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost constraints, available starting materials, and the need for functional group tolerance. For general-purpose synthesis with high efficiency, the Buchwald-Hartwig C-O coupling is highly recommended. For cost-sensitive applications, a modern, ligand-assisted Ullmann condensation is a viable and attractive alternative.
References
- Ullmann, F.; Sponagel, P. Ueber die Darstellung von Phenyläthern des Phenols. Ber. Dtsch. Chem. Ges.1905, 38, 2211–2212. [Link]
- Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angew. Chem. Int. Ed.2003, 42, 5400–5449. [Link]
- Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998, 31, 805–818. [Link]
- Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angew. Chem. Int. Ed.1998, 37, 2046–2067. [Link]
- Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48, 6954–6971. [Link]
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008, 47, 6338–6361. [Link]
- Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37, 350–356. [Link]
- Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971, 93, 195–199. [Link]
- Terrier, F. Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution; Wiley-VCH Verlag GmbH & Co. KGaA: Weinheim, Germany, 2013; pp 1–34. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. iajpr.com [iajpr.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Senior Application Scientist's Guide to Comparative Toxicity Studies of Phenoxybenzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Phenoxybenzene Derivatives
The phenoxybenzene (or diphenyl ether) scaffold is a cornerstone in modern chemistry, lending its structural stability to a vast array of synthetic compounds. This guide focuses on two ubiquitous, yet toxicologically significant, classes of these derivatives: the Polybrominated Diphenyl Ethers (PBDEs) and Diphenyl Ether Herbicides.
-
Polybrominated Diphenyl Ethers (PBDEs): These compounds have been extensively used as additive flame retardants in countless consumer products, including electronics, furniture foam, and textiles.[1] Their utility lies in their ability to inhibit combustion, yet their non-covalent integration into polymers allows them to leach into the environment over time, leading to widespread contamination of dust, air, water, and the food chain.[1][2][3]
-
Diphenyl Ether Herbicides: This class is vital to modern agriculture for controlling broad-leaved weeds in various crops.[4] While effective, their application introduces potential risks to non-target organisms and ecosystems through soil and water runoff.[4][5]
The persistence and bioaccumulative nature of many of these derivatives raise significant human health concerns, ranging from neurodevelopmental effects to endocrine disruption and potential carcinogenicity.[2][3] This guide provides a framework for the comparative toxicological evaluation of these compounds, detailing the rationale behind experimental design and providing robust protocols for key assays.
Logical Framework for Comparative Toxicity Assessment
A systematic approach is crucial for comparing the toxicity of different derivatives. The following workflow illustrates a comprehensive strategy, from initial screening to in-depth mechanistic studies.
Caption: A simplified pathway showing how PBDEs can induce oxidative stress, leading to cellular damage and apoptosis.
Conclusion and Future Directions
The comparative toxicity of phenoxybenzene derivatives reveals class- and congener-specific profiles. PBDEs are potent developmental neurotoxicants, often acting through oxidative stress and endocrine disruption. [1][6][7]Diphenyl ether herbicides can induce hepatotoxicity and, in some cases, interfere with fundamental biological pathways like heme synthesis. [8][9][10] This guide provides the foundational knowledge and experimental frameworks for researchers to conduct rigorous comparative toxicity studies. Future research should focus on:
-
Mixture Toxicity: Humans and wildlife are exposed to complex mixtures of these compounds, and their interactive effects (synergistic or antagonistic) are poorly understood. [11][12]* Metabolite Toxicity: The toxicity of the parent compounds may differ significantly from their metabolites. [13][14]Understanding the metabolic fate of these derivatives is crucial for accurate risk assessment.
-
Advanced Models: Incorporating 3D organoid cultures and high-throughput screening methods will enable more physiologically relevant and efficient toxicity profiling.
By employing the systematic approaches outlined here, the scientific community can better characterize the risks associated with phenoxybenzene derivatives and inform regulatory decisions to protect human and environmental health.
References
- Toxic Effects and Mechanisms of Polybromin
- Exposure and Toxicity of Polybrominated Diphenyl Ethers: A Mini Review. (JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY)
- Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. (PMC - NIH)
- Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. (PMC - PubMed Central)
- Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides. (Unknown Source)
- A Mini View of Polybrominated Diphenyl Ethers (PBDES) Developmental Neurotoxicity and Mechanism. (Longdom Publishing)
- Polybrominated diphenyl ether (PBDE) neurotoxicity: a systematic review and meta-analysis of animal evidence. (NIH)
- Developmental toxicity of diphenyl ether herbicides in nestling American kestrels. (Unknown Source)
- Polybrominated Diphenyl Ethers (PBDEs) | ToxFAQs™.
- Polybrominated diphenyl ethers: neurobehavioral effects following developmental exposure. (PubMed)
- Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. (Unknown Source)
- Polybrominated diphenyl ethers (PBDEs). (EWG || Human Toxome Project)
- In vivo genotoxic interactions among three phenolic benzene metabolites. (PubMed)
- Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis. (PubMed)
- Effects of diphenyl ether herbicides on porphyrin accumulation by cultured hep
- A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamin
- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4'-Methoxy[1,1'-biphenyl]-2,5-diol Deriv
- Acute oral toxicity and liver oxidant/antioxidant stress of halogenated benzene, phenol, and diphenyl ether in mice: a comparative and mechanism explor
- Inhibition of acetaminophen-induced hepatotoxicity by phenacetin and its alkoxy analogs. (Unknown Source)
- Genotoxicity of two metabolites of benzene: phenol and hydroquinone show strong synergistic effects in vivo. (PubMed)
- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (Pharmaceutical Sciences)
- Different Cytotoxicity Assays. (Chemistry LibreTexts)
- Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examin
- Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. (PubMed)
- Genotoxicity of benzene and its metabolites. (PubMed)
- Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach.
- Genotoxic effects of occupational exposure to benzene in gasoline st
- A Review of the Genotoxicity of Ethylbenzene. (PubMed)
- Acute and joint toxicity of twelve substituted benzene compounds to Propsilocerus akamusi Tokunaga.
- Review on novel toxicological effects and personalized health hazard in workers exposed to low doses of benzene. (PubMed)
- Drug-Induced Hepatotoxicity.
- Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (PubMed)
- Drug antagonism. (Wikipedia)
- Overview of the toxicology of benzene.
Sources
- 1. mdpi.com [mdpi.com]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on residual behavior and ecological toxicity of diphenyl ether herbicides [hjgcjsxb.org.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effects of diphenyl ether herbicides on porphyrin accumulation by cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a diphenyl-ether herbicide, oxyfluorfen, on human BFU-E/CFU-E development and haemoglobin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxicity of two metabolites of benzene: phenol and hydroquinone show strong synergistic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo genotoxic interactions among three phenolic benzene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity of benzene and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-2-phenoxybenzene
Introduction: Beyond the Benchtop
In the landscape of drug discovery and chemical research, our focus is often on synthesis and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. 1-Methoxy-2-phenoxybenzene (CAS No. 1695-04-1), a diaryl ether, presents specific hazards that necessitate a rigorous and informed disposal protocol.
This guide moves beyond a simple checklist, providing the causal logic behind each procedural step. Our objective is to empower you, our scientific colleagues, to manage this chemical's waste stream not just correctly, but with a deep understanding of the associated risks, ensuring a self-validating system of safety and compliance within your laboratory.
Hazard Profile and Inherent Risks of this compound
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. The primary hazards associated with this compound are not immediately obvious from its physical state but are rooted in its chemical reactivity and toxicity.
Physicochemical and Identification Data
The following table summarizes the key identification and property data for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methoxyphenyl phenyl ether, 2-Phenoxyanisole, o-Methoxyphenyl phenyl ether | [1] |
| CAS Number | 1695-04-1 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |
| Molecular Weight | 200.23 g/mol | [1][2] |
| Appearance | Data not widely available; typically, ethers of this class are liquids or low-melting solids. |
GHS Hazard Classification and Risk Assessment
According to aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:
-
H302: Harmful if swallowed: This indicates significant acute toxicity if ingested.
-
H317: May cause an allergic skin reaction: The compound is a skin sensitizer, meaning repeated contact can lead to an allergic response.
-
H400: Very toxic to aquatic life: This is a critical classification for disposal. Improper release into wastewater systems can cause significant harm to aquatic ecosystems[1]. The environmental persistence of related halomethoxybenzenes underscores the importance of preventing environmental release[3][4].
The Latent Hazard: Peroxide Formation in Ethers
The most significant, and often overlooked, risk associated with diaryl ethers like this compound is the potential for the formation of explosive peroxides upon storage and exposure to oxygen and light[5]. While not as rapid a peroxide-former as diethyl ether or THF, the ether linkage provides a site for autoxidation.
Causality: The reaction is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. The resulting radical reacts with atmospheric oxygen to form a hydroperoxide. Over time, these peroxides can crystallize and concentrate, particularly around the cap or threads of a container. Mechanical shock or friction from simply opening an old container can be sufficient to cause a violent detonation. Therefore, any container of this compound of unknown age or that has been opened must be treated with extreme caution[6][7].
Pre-Disposal Protocol: Safety First
Before waste collection begins, ensure all immediate safety measures are in place.
Required Personal Protective Equipment (PPE)
Handling of this compound, both in its pure form and as waste, requires the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A standard laboratory coat is required to protect from splashes.
-
Ventilation: All handling, including transferring waste into a collection container, must be performed inside a certified chemical fume hood.
Critical Step: Peroxide Testing for Aged Containers
For any container of this compound that has been open for more than 12 months or is past its expiration date, testing for peroxides is mandatory before disposal[6].
Methodology:
-
Visual Inspection: DO NOT TOUCH or attempt to open the container if you observe crystal formation around the cap, discoloration, or oily viscous layers inside. If these signs are present, do not handle the container further. Evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.
-
Chemical Testing: If the liquid appears normal, use commercially available peroxide test strips (e.g., XploSens PS) to check the concentration[6].
-
Procedure:
-
Working in a fume hood, carefully open the container, avoiding any friction on the cap threads.
-
Dip the test strip into the chemical as per the manufacturer's instructions.
-
Read the result.
-
-
Action: If the peroxide concentration is found to be greater than 50 ppm, the material is considered a high-risk explosive hazard. Do not move the container. Contact EHS for immediate, specialized disposal[6].
Systematic Disposal Workflow
The proper disposal of this compound waste must be systematic. Do not dispose of this chemical down the drain or in regular trash under any circumstances[7][8].
Step-by-Step Disposal Protocol
-
Waste Segregation: Collect waste containing this compound separately from other waste streams. Crucially, do not mix it with incompatible materials such as strong oxidizing agents, which could lead to a violent reaction[9][10].
-
Containerization:
-
Use only designated, compatible hazardous waste containers, typically provided by your EHS department. A high-density polyethylene (HDPE) or glass container is appropriate[6][11].
-
Ensure the container is in good condition, free of leaks, and has a securely sealing cap.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion[12].
-
-
Labeling:
-
Attach a completed hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound"[7][10].
-
List all other components of the waste mixture, including solvents, with their approximate percentages. Do not use abbreviations.
-
-
Accumulation and Storage:
-
Request for Disposal: Once the container is full or you are finished generating this waste stream, submit a request for pickup to your institution's EHS or Hazardous Waste Management department[6][7].
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[13].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].
-
Small Spill: For a small spill contained within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled hazardous waste container for disposal.
-
Large Spill: Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS/emergency response team.
Conclusion
The proper disposal of this compound is a multi-step process that demands careful attention to its specific chemical hazards, particularly its toxicity to aquatic life and its potential to form explosive peroxides. By following this guide, researchers can ensure that they are not only compliant with regulations but are also actively protecting themselves, their colleagues, and the environment. The principles of thorough hazard assessment, diligent handling, and systematic waste management are the cornerstones of a robust and trustworthy laboratory safety culture.
References
- 2-Methoxyphenyl phenyl ether; PubChem, National Center for Biotechnology Inform
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES; Environmental Health & Radiation Safety, University of Pennsylvania. [Link]
- Safety Data Sheet: Methoxybenzene; Carl ROTH. [Link]
- Hazardous Waste Disposal Guide; Dartmouth College Environmental Health and Safety. [Link]
- Safety Data Sheet: 1-Methoxy-2-propanol; Carl ROTH. [Link]
- Sources and environmental fate of halomethoxybenzenes; Zhan, F. et al., Science Advances, PMC, NIH. [Link]
- Lab Safety Guideline: Diethyl Ether; Harvard Environmental Health and Safety. [Link]
- Diphenyl ether; Wikipedia. [Link]
- This compound; ChemSynthesis. [Link]
- Hazardous Waste Disposal Guide; Research Safety, Northwestern University. [Link]
- Sources and environmental fate of halomethoxybenzenes; Zhan, F. et al.
- 1-Methoxy-2-(2-methoxyphenoxy)
- Chemical Waste; Environmental Health & Safety, The University of Texas
- Hazardous Waste Disposal Guide; Office for Research Safety, Northwestern University. [Link]
Sources
- 1. 2-Methoxyphenyl phenyl ether | C13H12O2 | CID 248758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Sources and environmental fate of halomethoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nswai.org [nswai.org]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
